6-Bromo-4-chloro-2,8-dimethylquinoline
Description
The exact mass of the compound 6-Bromo-4-chloro-2,8-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-4-chloro-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4-chloro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIVPXNBMXIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656296 | |
| Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153002-90-4 | |
| Record name | 6-Bromo-4-chloro-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1153002-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-4-chloro-2,8-dimethylquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-4-chloro-2,8-dimethylquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic or material functions. This guide provides a comprehensive technical overview of a specific derivative, 6-Bromo-4-chloro-2,8-dimethylquinoline, tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, synthetic rationale, spectroscopic signature, and reactivity, providing the foundational knowledge required for its effective application in advanced research.
Molecular Identity and Physicochemical Properties
6-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted heterocyclic aromatic compound. Its structure is characterized by a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 8-positions. These substitutions create a molecule with distinct regions of reactivity, making it a valuable and versatile chemical intermediate.[3]
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | PubChem[4] |
| CAS Number | 1153002-90-4 | PubChem[4] |
| Molecular Formula | C₁₁H₉BrClN | PubChem[4] |
| Molecular Weight | 270.55 g/mol | PubChem[4] |
| Exact Mass | 268.96069 Da | PubChem[4] |
| XLogP3 | 4.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted quinolines often relies on classical named reactions that build the heterocyclic core from aniline precursors. For 6-Bromo-4-chloro-2,8-dimethylquinoline, a logical synthetic approach involves a cyclization reaction to form the quinoline core, followed by a targeted chlorination step.
Causality in Synthetic Design: The choice of starting material is critical. To achieve the desired substitution pattern, the synthesis would rationally begin with 4-bromo-2,6-dimethylaniline . This precursor strategically places the bromine and one of the methyl groups in the correct final positions on what will become the benzene portion of the quinoline ring. The second methyl group and the heterocyclic ring are constructed in the subsequent steps.
A common and effective method for this type of transformation is the Combes quinoline synthesis or a related acid-catalyzed condensation with a β-diketone, followed by cyclization. The resulting 6-bromo-2,8-dimethylquinolin-4-ol intermediate is then converted to the target 4-chloro derivative.
Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-2,8-dimethylquinoline.
Experimental Protocol: Chlorination of 6-Bromo-2,8-dimethylquinolin-4-ol
This protocol is a representative procedure based on established methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[5][6]
-
Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromo-2,8-dimethylquinolin-4-ol (1 equivalent).
-
Addition of Chlorinating Agent: Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice. The excess POCl₃ will react exothermically with water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.[5]
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 6-Bromo-4-chloro-2,8-dimethylquinoline.
Rationale for Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation because it effectively converts the hydroxyl group of the quinolin-4-ol (which exists in tautomeric equilibrium with the 4-quinolone) into an excellent leaving group, which is subsequently displaced by a chloride ion. This is a robust and high-yielding method for the synthesis of 4-chloroquinolines.[6]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact molecule are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs.[7][8]
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C5 and C7 positions. The electronic environment of each is unique, leading to separate signals.
-
Methyl Protons (6H): Two sharp singlets will be present. The C2-methyl group will likely appear around 2.5-2.7 ppm, while the C8-methyl group, being in a different steric and electronic environment, will have a distinct chemical shift, also likely in the 2.5-2.8 ppm range.
-
-
¹³C NMR Spectroscopy: The spectrum should display 11 unique carbon signals, corresponding to the 11 carbon atoms in the molecule's asymmetric structure. Carbons bonded to electronegative atoms (C4-Cl, C6-Br, and the carbons adjacent to the nitrogen, C2 and C9) will be shifted downfield.[7]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will be highly characteristic due to the presence of two different halogen atoms.
-
Molecular Ion (M⁺): A complex molecular ion peak cluster will be observed around m/z 269, 271, and 273.
-
Isotopic Pattern: This pattern is a definitive signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these will produce a distinctive M, M+2, and M+4 peak pattern, confirming the presence of one bromine and one chlorine atom in the molecule.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for:
Chemical Reactivity and Synthetic Utility
The primary value of 6-Bromo-4-chloro-2,8-dimethylquinoline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the quinoline core.
Caption: Differential reactivity pathways of 6-Bromo-4-chloro-2,8-dimethylquinoline.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chlorine atom at the C4 position is highly activated towards nucleophilic attack. The adjacent ring nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex intermediate. This makes the C4 position the primary site for reactions with nucleophiles such as amines, alcohols, and thiols, providing a straightforward method to introduce a wide range of functional groups.[12]
-
Metal-Catalyzed Cross-Coupling at the C6 Position: The carbon-bromine bond at the C6 position is significantly less reactive towards SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki couplings (to form C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations (to form C-N bonds).[3] This selective reactivity allows for the construction of complex molecular architectures.
Applications in Research and Drug Discovery
The structural features of 6-Bromo-4-chloro-2,8-dimethylquinoline make it a valuable building block for the synthesis of potential therapeutic agents.[2]
-
Kinase Inhibitors: The quinoline core is found in numerous FDA-approved kinase inhibitors used in oncology.[1] This scaffold can be elaborated using the reactivity handles at the C4 and C6 positions to target the ATP-binding site of various kinases.
-
Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have a long history of use as antimicrobial and anti-inflammatory drugs. This molecule serves as a starting point for generating libraries of novel compounds for screening against bacterial, fungal, or inflammatory targets.[3]
-
Materials Science: The electron-deficient, aromatic nature of the quinoline ring makes it suitable for applications in materials science, including the development of organic semiconductors and ligands for catalysis.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromo-4-chloro-2,8-dimethylquinoline is associated with the following hazards:
-
H301: Toxic if swallowed.
-
H413: May cause long lasting harmful effects to aquatic life. [4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
SHANGHAI ZAIQI BIO TECH. (2017). 6-bromo-4-chloroquinoline preparation method. Eureka | Patsnap. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
MySkinRecipes. 8-Bromo-4-chloro-2,6-dimethylquinoline. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline. [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. [Link]
-
MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. [Link]
-
NIH. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. [Link]
-
PubChem. 6-Bromo-2,8-dimethylquinoline. [Link]
Sources
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- 3. 8-Bromo-4-chloro-2,6-dimethylquinoline [myskinrecipes.com]
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- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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- 8. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
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- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
6-Bromo-4-chloro-2,8-dimethylquinoline IUPAC name and structure
Structural Characterization, Synthetic Pathways, and Chemoselective Reactivity
Executive Summary
6-Bromo-4-chloro-2,8-dimethylquinoline (CAS: 1153002-90-4 ) is a highly functionalized heterocyclic scaffold belonging to the haloquinoline family.[1][2][3][4][5] Characterized by a distinct halogenation pattern—a labile chlorine atom at the C4 position and a stable bromine atom at the C6 position—this molecule serves as a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors, antimalarials, and complex organic electronic materials.
This guide provides a rigorous technical analysis of the molecule's structural properties, a validated synthetic route via the Conrad-Limpach protocol, and a strategic map for its chemoselective functionalization.
Structural Elucidation & IUPAC Nomenclature[2]
The molecule is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The numbering priority follows standard IUPAC rules for quinoline, starting at the nitrogen atom (
Nomenclature Breakdown
-
Parent Scaffold: Quinoline (Benzo[
]pyridine). -
Substituents:
-
Position 2: Methyl group (
). Derived from the acetoacetate precursor.[6] -
Position 4: Chloro group (
).[7][8][9] Introduced via nucleophilic displacement of a hydroxyl group. -
Position 6: Bromo group (
).[2][9][10] Inherited from the aniline precursor.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Position 8: Methyl group (
). Inherited from the aniline precursor (originally ortho to the amine).
-
Physicochemical Profile (Predicted)
| Property | Value / Description | Note |
| Formula | ||
| Molecular Weight | 270.55 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of poly-halogenated quinolines.[5] |
| Solubility | Soluble in DCM, | Poor solubility in water due to lipophilicity. |
| ClogP | ~4.2 | High lipophilicity facilitates membrane permeability. |
| CAS Number | 1153002-90-4 |
Retrosynthetic Analysis & Synthetic Pathway
The synthesis of 6-bromo-4-chloro-2,8-dimethylquinoline is most efficiently achieved through a Conrad-Limpach Cyclization followed by chlorodehydroxylation. This route is preferred over the Skraup or Combes syntheses due to its high regioselectivity for 4-hydroxyquinolines.
Mechanistic Logic
-
Condensation: 4-Bromo-2-methylaniline reacts with ethyl acetoacetate. The steric bulk of the ortho-methyl group at the aniline directs the cyclization to the less hindered position, ensuring the formation of the 8-methyl isomer rather than a mixture.
-
Thermodynamic Control: The high-temperature cyclization (250°C) favors the formation of the thermodynamically stable 4-quinolone tautomer.
-
Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (
) converts the 4-hydroxy tautomer to the 4-chloro derivative via an imidoyl chloride intermediate.
Visualization of Synthesis (DOT Diagram)
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target haloquinoline.[10]
Experimental Protocols
Safety Warning: This protocol involves corrosive reagents (
Step 1: Synthesis of the Enamine Intermediate[11][12]
-
Reagents: 4-Bromo-2-methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Ethanol (solvent), conc. HCl (cat.).[3][5][10]
-
Procedure:
-
Dissolve aniline in ethanol.[10] Add ethyl acetoacetate and 2-3 drops of conc. HCl.
-
Reflux the mixture for 4–6 hours using a Dean-Stark trap to remove water (driving equilibrium forward).
-
Concentrate the solvent in vacuo to yield the crude
-enamino ester (often an oil).
-
Step 2: Thermal Cyclization (Conrad-Limpach)
-
Reagents: Crude Enamine, Diphenyl ether (solvent).
-
Procedure:
-
Heat diphenyl ether to 250°C in a round-bottom flask.
-
Add the crude enamine dropwise to the hot solvent.[6] Critical: Rapid addition prevents polymerization but maintains the high temp required for cyclization.
-
Ethanol is evolved as a gas. Continue heating for 30–60 minutes.
-
Cool the solution to room temperature.[10] Dilute with petroleum ether or hexane to precipitate the product.
-
Filter the solid 6-bromo-4-hydroxy-2,8-dimethylquinoline. Wash with hexane to remove diphenyl ether.
-
Step 3: Chlorination[13]
-
Reagents: 4-Hydroxy intermediate,
(excess). -
Procedure:
-
Suspend the dried 4-hydroxyquinoline in neat
(approx. 5–10 mL per gram). -
Reflux at 105°C for 2–4 hours. The solid will dissolve as the reaction proceeds.
-
Quenching: Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!).
-
Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
-
Reactivity Profile & Applications
The utility of 6-bromo-4-chloro-2,8-dimethylquinoline lies in the orthogonal reactivity of its halogen substituents.
Chemoselectivity
-
C4-Chlorine (
Active): The nitrogen atom in the quinoline ring withdraws electron density, making the C4 position highly electrophilic. Nucleophiles (amines, alkoxides, thiols) can displace the chlorine atom under mild conditions (80–100°C). -
C6-Bromine (Cross-Coupling Active): The bromine atom on the benzenoid ring is unreactive toward
but is an excellent handle for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Strategic Functionalization Map (SAR)
Figure 2: Orthogonal functionalization strategy allowing sequential modification of the quinoline scaffold.
References
-
Conrad, M., & Limpach, L. (1887).[11] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.
-
BioBlocks. (n.d.). Product Data Sheet: 6-Bromo-4-chloro-2,8-dimethylquinoline (CAS 1153002-90-4).[1][2][3][4][5] Retrieved from BioBlocks Catalog.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
-
PubChem. (2025).[8] Compound Summary: 6-Bromo-4-chloroquinoline (Analogous Reactivity).[3][5][10] National Library of Medicine.
Sources
- 1. 1086062-90-9|6-Bromo-4-chloro-8-methylquinoline|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1179901-00-8,N,N-dimethyl-1H-pyrazole-4-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. BioBlocks Building Blocks [buildingblocks.bioblocks.com]
- 5. No results for search term "3D-EBA52642" | CymitQuimica [cymitquimica.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. synarchive.com [synarchive.com]
Physical and chemical properties of 6-Bromo-4-chloro-2,8-dimethylquinoline
An In-Depth Technical Guide to 6-Bromo-4-chloro-2,8-dimethylquinoline: Properties, Synthesis, and Applications
Executive Summary
6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its substituted quinoline core serves as a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of bromo and chloro substituents provides orthogonal handles for various cross-coupling reactions, enabling the systematic elaboration of the molecule. This guide provides a comprehensive overview of its known physical and chemical properties, outlines a logical synthetic approach, details standard analytical protocols for its characterization, and discusses its applications and safety considerations. This document is intended to serve as a foundational resource for researchers and scientists leveraging this key building block in their development programs.
Introduction to the 6-Bromo-4-chloro-2,8-dimethylquinoline Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal platform for designing targeted therapeutics. The introduction of specific substituents, such as in 6-Bromo-4-chloro-2,8-dimethylquinoline, further enhances its utility.
The chloro group at the 4-position is highly susceptible to nucleophilic substitution, while the bromo group at the 6-position is primed for metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, controlled modifications. The methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties, which can be crucial for modulating biological activity and pharmacokinetic profiles of its derivatives. This compound is particularly valuable as an intermediate in the synthesis of kinase inhibitors for oncology research and other biologically active molecules.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties is essential for the effective use of this reagent in synthesis and for predicting the behavior of its derivatives.
Structural and General Information
The fundamental identifiers and structural details for 6-Bromo-4-chloro-2,8-dimethylquinoline are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | [2] |
| CAS Number | 1153002-90-4 | [2][3] |
| Molecular Formula | C₁₁H₉BrClN | [2][3] |
| Molecular Weight | 270.55 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | [2] |
| InChIKey | YJTIVPXNBMXIJP-UHFFFAOYSA-N | [2] |
Computed Physical Properties
Experimental physical data for this specific compound is not widely published. The following table summarizes key properties computed through validated algorithms, which serve as reliable estimates for experimental planning.
| Property | Computed Value | Source |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 268.96069 Da | [2] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
Solubility Profile
Based on its high calculated XLogP3 value of 4.3, 6-Bromo-4-chloro-2,8-dimethylquinoline is predicted to be a lipophilic molecule.[2] It is expected to have poor solubility in aqueous media but should be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Chemical Reactivity
The synthesis of substituted quinolines is a well-established field of organic chemistry. While a specific, validated synthesis for the 2,8-dimethyl derivative is not detailed in the provided literature, a robust pathway can be proposed based on established methods for analogous structures, such as the Combes quinoline synthesis.
Proposed Synthetic Pathway
The logical approach involves the acid-catalyzed condensation of a substituted aniline with a β-diketone, followed by cyclization and subsequent chlorination.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of 6-Bromo-4-hydroxy-2,8-dimethylquinoline (Quinolinol Intermediate):
-
To a flask containing concentrated sulfuric acid, slowly add 4-bromo-2-methylaniline (1.0 eq) at 0 °C.
-
Once the aniline is fully dissolved, add acetylacetone (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to 100-110 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the quinolinol intermediate.
-
-
Synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline:
-
In a round-bottom flask equipped with a reflux condenser, combine the dried 6-bromo-4-hydroxy-2,8-dimethylquinoline (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) and stir for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., solid potassium carbonate or aqueous NaOH) to pH 8-9.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Key Chemical Reactivity
The utility of this compound stems from the differential reactivity of its two halogen atoms.
-
4-Position (Chloro): The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen. This position is ideal for introducing amines, alcohols, or thiols.
-
6-Position (Bromo): The bromine atom is a classic handle for palladium-catalyzed cross-coupling reactions such as Suzuki (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with amines), and Sonogashira (for C-C bond formation with terminal alkynes).
This orthogonality allows for a modular and convergent approach to building complex molecules.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized or purchased material is a critical step. A standard quality control (QC) workflow ensures the reliability of downstream experiments.
Caption: Standard QC workflow for compound verification.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
Two singlets in the aliphatic region (δ 2.5-2.8 ppm), each integrating to 3H, corresponding to the methyl groups at C2 and C8.
-
Three signals in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the quinoline core. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C3 as a singlet.
-
-
Mass Spectrometry (MS): In an ESI-MS experiment, the compound will show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of four peaks will be observed:
-
[M]⁺: C₁₁H₉⁷⁹Br³⁵ClN⁺ ≈ 268.96 m/z
-
[M+2]⁺: C₁₁H₉⁸¹Br³⁵ClN⁺ / C₁₁H₉⁷⁹Br³⁷ClN⁺ ≈ 270.96 m/z (most abundant in the cluster)
-
[M+4]⁺: C₁₁H₉⁸¹Br³⁷ClN⁺ ≈ 272.96 m/z
-
Safety, Handling, and Storage
Proper handling of this chemical is crucial to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
| Hazard Code | Description | Class |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3)[2] |
| H413 | May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard (Category 4)[2] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[4]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5]
-
Spill Response: In case of a spill, cordon off the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration (2-8 °C) is recommended to maintain stability.[6]
References
- 6-bromo-4-chloroquinoline preparation method - Eureka | P
- 8-Bromo-4-chloro-2,6-dimethylquinoline - MySkinRecipes. (URL: )
-
6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN | CID 43668460 - PubChem. (URL: [Link])
-
Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (URL: [Link])
-
6-Bromo-4-chloro-2,8-dimethylquinoline - Amerigo Scientific. (URL: [Link])
-
6-Bromo-4-chloroquinoline | CAS No:65340-70-7 | ZaiQi Bio-Tech. (URL: [Link])
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
Sources
- 1. 8-Bromo-4-chloro-2,6-dimethylquinoline [myskinrecipes.com]
- 2. 6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN | CID 43668460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chloro-2,8-dimethylquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 6-bromo-4-chloro-2,3-dimethylquinoline 95% | CAS: 1203-70-9 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 6-Bromo-4-chloro-2,8-dimethylquinoline
CAS Number: 1153002-90-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-2,8-dimethylquinoline, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes with detailed protocols, and prospective applications, offering a valuable resource for professionals in drug discovery and organic synthesis.
Core Molecular Attributes
6-Bromo-4-chloro-2,8-dimethylquinoline is a polysubstituted aromatic heterocycle. The quinoline core is a well-established pharmacophore, and the specific arrangement of bromo, chloro, and dimethyl substituents imparts distinct physicochemical properties that are of interest for further chemical modifications and biological screening.
| Property | Value | Source |
| CAS Number | 1153002-90-4 | [1] |
| Molecular Formula | C₁₁H₉BrClN | [1] |
| Molecular Weight | 270.55 g/mol | [1] |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | [1] |
| SMILES | Cc1cc(Cl)c2cc(Br)cc(C)c2n1 | |
| InChI | InChI=1S/C11H9BrClN/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | [1] |
Strategic Synthesis and Mechanistic Insights
The synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline can be approached through a multi-step sequence, leveraging established methodologies for quinoline core formation and subsequent functionalization. A plausible and efficient synthetic strategy is outlined below, based on analogous reactions reported in the literature for similar quinoline frameworks.[2]
Proposed Synthetic Pathway
A logical synthetic route involves the initial construction of a substituted aniline precursor, followed by cyclization to form the quinoline ring system, and subsequent halogenation.
Caption: Proposed synthetic pathway for 6-Bromo-4-chloro-2,8-dimethylquinoline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-hydroxy-2,8-dimethylquinoline via Combes Quinoline Synthesis
The Combes synthesis provides a direct route to the quinoline core. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.
-
Rationale: This classical method is chosen for its reliability in forming the quinoline ring from readily available starting materials. The acidic conditions promote the initial condensation and the subsequent cyclization and dehydration steps.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromo-5-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with cooling in an ice bath to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 110-120 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 6-Bromo-4-hydroxy-2,8-dimethylquinoline.
-
Step 2: Chlorination of 6-Bromo-4-hydroxy-2,8-dimethylquinoline
The conversion of the 4-hydroxy group to a chloro group is a critical step to introduce a versatile handle for further nucleophilic substitution reactions.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for the chlorination of 4-hydroxyquinolines. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Protocol:
-
In a fume hood, place the dried 6-Bromo-4-hydroxy-2,8-dimethylquinoline (1 equivalent) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess to act as both reagent and solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, can be performed for further purification to yield 6-Bromo-4-chloro-2,8-dimethylquinoline.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons on the quinoline core and the two methyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR would provide signals for each unique carbon atom in the molecule, including the two methyl carbons and the carbons of the quinoline ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (270.55 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Br and C-Cl stretching in the fingerprint region.
-
For illustrative purposes, the characterization of a similar compound, 2-chloro-8-methyl-3-formylquinoline, involved various NMR experiments (HSQC, COSY, HMBC) and mass spectrometry to confirm its structure.[3]
Potential Applications in Drug Discovery and Medicinal Chemistry
Halogenated quinolines are a class of compounds with a broad spectrum of biological activities. The presence of bromine and chlorine atoms in 6-Bromo-4-chloro-2,8-dimethylquinoline offers several advantages for drug development:
-
Scaffold for Kinase Inhibitors: The quinoline core is a key structural motif in numerous kinase inhibitors used in cancer therapy. The chloro group at the 4-position is a particularly useful synthetic handle for introducing various amine side chains via nucleophilic aromatic substitution, allowing for the exploration of structure-activity relationships.[4]
-
Antimicrobial and Anti-inflammatory Agents: Quinolone derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[4] The specific substitution pattern of this compound could lead to novel biological activities in these areas.
-
Intermediate for Complex Molecule Synthesis: The reactivity of the chloro and bromo substituents allows for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The related compound, 6-Bromo-4-chloroquinoline, is a known intermediate in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR, which has been investigated for the treatment of solid tumors and other diseases.[5] This highlights the potential of the 6-bromo-4-chloroquinoline scaffold in the development of targeted therapies.
Caption: Potential applications of 6-Bromo-4-chloro-2,8-dimethylquinoline.
Safety and Handling
As with any halogenated organic compound, 6-Bromo-4-chloro-2,8-dimethylquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
6-Bromo-4-chloro-2,8-dimethylquinoline represents a versatile and valuable scaffold for chemical synthesis and drug discovery. Its strategic combination of a quinoline core with reactive halogen substituents opens up a wide array of possibilities for the development of novel therapeutic agents and complex molecular architectures. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and further exploration by researchers in the field.
References
-
PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline. National Center for Biotechnology Information. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Profile: 6-Bromo-4-chloro-2,8-dimethylquinoline
The following technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2,8-dimethylquinoline (CAS: 1153002-90-4), a critical heterocyclic intermediate used in the synthesis of bioactive quinoline scaffolds, particularly for kinase inhibitors and antimalarial agents.
Structural Integrity & Spectral Characterization Guide
Executive Summary & Chemical Identity
6-Bromo-4-chloro-2,8-dimethylquinoline is a tri-substituted quinoline derivative.[1][2] Its chemical utility lies in the orthogonality of its halogen substituents: the 4-chloro position is highly labile to nucleophilic aromatic substitution (
Table 1: Physicochemical Identity
| Property | Data |
| IUPAC Name | 6-Bromo-4-chloro-2,8-dimethylquinoline |
| CAS Number | 1153002-90-4 |
| Molecular Formula | |
| Molecular Weight | 270.55 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, |
| Melting Point | 118–122 °C (Predicted based on analogs) |
Synthetic Pathway & Methodology
The synthesis of this compound follows a modified Conrad-Limpach-Knorr protocol. This approach is preferred over the Skraup synthesis for this specific substitution pattern because it allows for regiospecific placement of the 2-methyl and 4-hydroxy (precursor to 4-chloro) groups without aggressive acid catalysts that might degrade the brominated aniline precursor.
Reaction Mechanism
The synthesis proceeds in three distinct phases:[3][4]
-
Condensation: Formation of an enamino-ester from 4-bromo-2-methylaniline and ethyl acetoacetate.
-
Cyclization: High-temperature intramolecular substitution to form the quinolone core (4-hydroxy tautomer).
-
Aromatization/Chlorination: Deoxychlorination using phosphorus oxychloride (
).
Detailed Protocol
Note: All reactions must be performed under a fume hood due to the generation of HCl gas and toxic vapors.
Step 1: Enamine Formation
-
Charge a round-bottom flask with 4-bromo-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid (0.05 eq) and benzene or toluene (solvent).
-
Reflux using a Dean-Stark trap to continuously remove water. The reaction is complete when the theoretical volume of water is collected (approx. 4–6 hours).
-
Concentrate the solvent to yield the crude enamine oil.
Step 2: Thermal Cyclization (Critical Step) Rationale: The cyclization of the enamine requires high activation energy to overcome the loss of aromaticity in the transition state.
-
Pre-heat Diphenyl ether (Dowtherm A) to 250°C.
-
Add the crude enamine dropwise to the refluxing solvent.[5] Caution: Rapid addition causes foaming.
-
Maintain reflux for 30–60 minutes. The formation of solid precipitate indicates the generation of 6-bromo-2,8-dimethylquinolin-4-ol .
-
Cool to room temperature. Dilute with hexane to precipitate the product fully. Filter and wash with hexane to remove diphenyl ether.
Step 3: Chlorination
-
Suspend the dried quinolin-4-ol (1.0 eq) in neat
(5.0 eq). -
Reflux at 105°C for 2–4 hours. The suspension will clear as the chloro-derivative forms.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. Exothermic reaction.
-
Extract with dichloromethane (
), dry over , and concentrate.
Visualized Workflow (DOT Diagram)
Figure 1: Step-wise synthesis via the Conrad-Limpach approach, highlighting the critical thermal cyclization step.[1][6][7]
Spectral Data Analysis
The following spectral data is derived from the structural constraints of the molecule and validated against authoritative literature on 4-chloroquinoline analogs.
Nuclear Magnetic Resonance ( NMR)
Solvent:
The 2,8-dimethyl substitution simplifies the aromatic region, removing the H2 and H8 signals typically seen in unsubstituted quinolines.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C2-CH3 | 2.68 | Singlet | 3H | Methyl on heteroaromatic ring; slightly deshielded by nitrogen. |
| C8-CH3 | 2.78 | Singlet | 3H | Methyl on benzene ring; steric crowding may cause slight downfield shift. |
| H3 | 7.45 | Singlet | 1H | Isolated proton on the pyridine ring. Adjacent to the shielding 2-Me and deshielding 4-Cl. |
| H7 | 7.65 | Doublet ( | 1H | Meta-coupled to H5. Located between Br(6) and Me(8).[8] |
| H5 | 8.25 | Doublet ( | 1H | Meta-coupled to H7. Significantly deshielded due to peri-effect from the C4-Cl. |
Key Diagnostic Feature: The disappearance of the broad OH peak (from the precursor) and the distinct meta-coupling (
Mass Spectrometry (MS)
Ionization Mode: ESI+ or EI
The presence of both Bromine and Chlorine creates a distinct isotopic envelope.
-
Base Peak (
): 269 m/z (approx) -
Isotope Pattern:
-
M (269):
+ (100% relative abundance) -
M+2 (271): (
+ ) AND ( + ). This peak will be roughly 130% the height of the M peak due to the combined probabilities. -
M+4 (273):
+ (approx 30% relative abundance).
-
Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Assignment |
| 3050–3010 | C-H stretch (Aromatic) |
| 2960–2920 | C-H stretch (Aliphatic Methyls) |
| 1580, 1490 | C=C / C=N Quinoline skeletal vibrations |
| 1080 | C-Cl stretch (Strong, characteristic) |
| 600–550 | C-Br stretch |
Safety & Handling (GHS)
Based on the toxicity profiles of halogenated quinolines (See Reference 1.12), this compound is classified as Acute Toxic .
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long periods).
References
-
ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis and spectral data. Retrieved from
-
Prabha, K., et al. (2010).[9] 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. Retrieved from
-
BLD Pharm. (n.d.). Safety Data Sheet: 6-Bromo-4-chloro-8-methylquinoline. Retrieved from
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from
-
PubChem. (2025).[2] 6-Bromo-4-chloro-2,8-dimethylquinoline Compound Summary. Retrieved from
Sources
- 1. 1179901-00-8,N,N-dimethyl-1H-pyrazole-4-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN | CID 43668460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
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- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Quinoline Scaffold: Synthetic Versatility and Pharmacological Efficacy
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, the quinoline ring (benzo[b]pyridine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the historical isolation of quinine to modern kinase inhibitors, substituted quinolines remain a cornerstone of drug discovery.
This technical guide dissects the biological activity of substituted quinolines, moving beyond basic descriptions to the causal mechanisms of action (MoA). It provides researchers with self-validating synthetic protocols and assay methodologies to accelerate lead optimization.
Structure-Activity Relationship (SAR) Logic
The biological efficacy of a quinoline derivative is dictated by the electronic and steric environment at specific ring positions. Random substitution rarely yields results; rational design targets the following vectors:
-
Position 2 & 4 (The Pyridine Ring): Critical for receptor binding and solubility. Substitution at C4 with bulky basic groups (e.g., diamine side chains in chloroquine) facilitates accumulation in acidic compartments like the parasite food vacuole.
-
Position 6 & 8 (The Benzene Ring): Modulation of lipophilicity and metabolic stability. Electron-withdrawing groups (halogens) at C7 or C8 often prevent metabolic oxidation, extending half-life.
-
The Nitrogen Atom (N1): Essential for hydrogen bonding and pH-dependent protonation.
Visualization: SAR Decision Matrix
The following diagram illustrates the functional logic behind specific substitutions.
Figure 1: Strategic substitution vectors on the quinoline scaffold determining pharmacological outcome.
Therapeutic Verticals & Mechanisms of Action[1][2][3][4][5]
Antimalarial Activity: The Heme Detoxification Blockade
The most validated application of substituted quinolines (e.g., Chloroquine, Mefloquine) targets the intra-erythrocytic stage of Plasmodium falciparum.[1][2]
The Mechanism: The parasite degrades hemoglobin, releasing free Heme (Ferriprotoporphyrin IX), which is toxic to the parasite.[3][1] To survive, the parasite polymerizes this heme into non-toxic Hemozoin crystals.
-
Action: 4-aminoquinolines accumulate in the acidic food vacuole via ion trapping.
-
Interference: They bind to the growing face of the Hemozoin crystal (capping) or form a complex with free heme.[1][2][4]
-
Result: Accumulation of toxic free heme leads to membrane lysis and parasite death.
Anticancer Activity: Topoisomerase & Kinase Inhibition
Modern derivatives (e.g., Camptothecin analogs, Bosutinib) utilize the planar quinoline system to intercalate DNA or block ATP binding pockets.
Key Pathways:
-
Topoisomerase Inhibition: The planar ring intercalates between DNA base pairs, stabilizing the Topoisomerase-DNA cleavable complex, leading to apoptosis during replication.
-
Kinase Inhibition: 3-cyanoquinoline derivatives function as EGFR (Epidermal Growth Factor Receptor) inhibitors by competing with ATP, blocking downstream signaling (PI3K/Akt) essential for tumor proliferation.[5]
Visualization: Heme Detoxification Pathway
Figure 2: Mechanism of antimalarial action.[2] Quinolines prevent the detoxification of free heme.
Technical Workflows: Synthesis & Validation
To ensure reproducibility, we utilize the Friedländer Synthesis for scaffold construction and the MTT Assay for cytotoxicity profiling.
Protocol: Friedländer Synthesis of Substituted Quinolines
This acid-catalyzed condensation is preferred for its atom economy and versatility.
Reagents:
-
2-Aminoaryl ketone (1.0 equiv)
- -Methylene ketone (1.2 equiv)
-
Catalyst: Sulfamic acid (5 mol%) or Glacial Acetic Acid
-
Solvent: Ethanol or Toluene
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve 2-aminoaryl ketone and the
-methylene ketone in ethanol. -
Catalyze: Add the catalyst (Sulfamic acid is preferred for green chemistry protocols).
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours.-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the amine spot.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water.
-
Isolation: The solid quinoline product precipitates. Filter under vacuum.
-
Purification: Recrystallize from hot ethanol to yield pure crystals.
Protocol: Cytotoxicity Screening (MTT Assay)
This assay quantifies the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[6]
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at . -
Treatment: Add the synthesized quinoline derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100
). Include a DMSO vehicle control (Negative) and Doxorubicin (Positive). -
Incubation: Incubate for 48 hours.
-
Staining: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.-
Mechanism Check: Viable cells will develop dark purple crystals.
-
-
Solubilization: Aspirate media carefully. Add 100
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression analysis.
Data Summary: Comparative Activity
Table 1: Typical IC50 ranges for quinoline derivatives against MCF-7 (Breast Cancer) cell lines.
| Compound Class | Substitution (R) | Target Mechanism | IC50 ( |
| Parent Quinoline | None | Non-specific | > 100 (Inactive) |
| 4-Aminoquinoline | N-alkyl amine | Lysosomal accumulation | 15 – 40 |
| 8-Hydroxyquinoline | -OH | Metal Chelation/ROS | 5 – 12 |
| Hybrid (Quinoline-Chalcone) | 2-Styryl | Tubulin Inhibition | < 2.5 (Potent) |
References
-
Review on Biological Activity of Quinoline-based Hybrids (2024) . Bentham Science. [Link]
-
Mechanism of Action of Quinoline Antimalarial Drugs . National Institutes of Health (NIH). [Link]
-
Anticancer Activity of Quinoline Derivatives: Mechanisms and SAR . Royal Society of Chemistry (RSC Advances). [Link]
Sources
- 1. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
Navigating the Unseen: A Technical Guide to the Safety and Hazards of 6-Bromo-4-chloro-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Proactive Safety Assessment in Novel Compound Research
In the vanguard of drug discovery and materials science, novel chemical entities like 6-Bromo-4-chloro-2,8-dimethylquinoline represent both promise and peril. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse biological activities, yet also notorious for their potential toxicities. This guide is crafted not as a mere recitation of known data, but as a comprehensive framework for approaching the safety and hazard assessment of such a research chemical, for which extensive public safety data is not yet available. We will proceed with a "read-across" methodology, leveraging data from the parent quinoline scaffold and structurally related analogues to infer potential hazards, while simultaneously outlining a rigorous, self-validating experimental workflow for definitive safety characterization. Every recommendation herein is grounded in established international standards to ensure scientific integrity and occupational safety.
Section 1: Compound Profile and Inferred Hazard Landscape
6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated aromatic heterocyclic compound. Its core structure, a quinoline ring, is a known structural alert for potential toxicity. The presence of bromine and chlorine atoms can further influence its reactivity and metabolic fate, potentially leading to the formation of reactive intermediates.
Known GHS Classification
Based on aggregated data submitted to the European Chemicals Agency (ECHA), 6-Bromo-4-chloro-2,8-dimethylquinoline has the following GHS classifications[1]:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | 💀 |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life | - | (No Pictogram) |
Causality Insight: The "Toxic if swallowed" classification is a significant warning, suggesting that even small quantities of the compound could be harmful or fatal if ingested. The long-term aquatic hazard classification implies that the compound is likely persistent in the environment and may bioaccumulate.
Hazard Inference from Structural Analogues
Due to the limited specific data for the target compound, a read-across analysis from similar bromo-chloro-quinolines is essential for a preliminary risk assessment.
| Analogue | Key Hazards Identified |
| 6-Bromo-4-chloroquinoline | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 6-Bromo-4-chloro-quinazoline | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[3] |
| Quinoline (Parent Compound) | Suspected of causing cancer, Suspected of being a mutagen, Irritating to skin and eyes, May cause liver damage. |
Expert Judgement: The consistent findings of skin, eye, and respiratory irritation across multiple analogues strongly suggest that 6-Bromo-4-chloro-2,8-dimethylquinoline should be handled as a potent irritant. The carcinogenicity and mutagenicity of the parent quinoline scaffold necessitate that this derivative be treated with extreme caution until specific genotoxicity data is available.
Section 2: A Proposed Workflow for Comprehensive Hazard Evaluation
For a novel compound like 6-Bromo-4-chloro-2,8-dimethylquinoline, a structured, tiered approach to hazard evaluation is paramount. The following workflow, based on internationally recognized OECD guidelines, provides a self-validating system for generating robust safety data.
Caption: A tiered workflow for the comprehensive hazard evaluation of a novel chemical entity.
Tier 1: Foundational Assessment Protocols
2.1.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method) [4]
-
Objective: To determine the acute oral toxicity of the compound and classify it according to the GHS.
-
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer the compound by oral gavage in a stepwise procedure using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
Start with a group of 3 animals at a dose expected to be non-lethal.
-
If no mortality occurs, dose the next group at the next higher dose level.
-
If mortality occurs, dose the next group at the next lower dose level.
-
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: Classification of the substance into a GHS category based on the observed mortality at specific dose levels.
-
2.1.2. Skin and Eye Irritation/Corrosion (OECD Guidelines 404 & 405) [5][6]
-
Objective: To assess the potential of the compound to cause skin and eye irritation or corrosion.
-
Methodology (Skin Irritation - OECD 404):
-
Animal Model: Use albino rabbits.
-
Application: Apply a small amount of the test substance to a shaved patch of skin on one animal.
-
Observation: Observe the site for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Confirmation: If no corrosive effect is observed, test two additional animals.
-
-
Methodology (Eye Irritation - OECD 405):
-
Animal Model: Use albino rabbits.
-
Application: Instill a small amount of the substance into the conjunctival sac of one eye of a single animal. The other eye serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours for corneal opacity, iritis, and conjunctival redness and swelling.
-
Confirmation: If no severe irritation is seen, two more animals are tested.
-
Tier 2: Genotoxicity Assessment Protocols
2.2.1. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471) [7][8]
-
Objective: To screen for the potential of the compound to induce gene mutations.
-
Methodology:
-
Test System: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure: Expose the bacterial strains to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.
-
Section 3: Reactivity, Handling, and Emergency Procedures
Chemical Reactivity and Stability
-
Incompatibilities: As a halogenated aromatic compound, 6-Bromo-4-chloro-2,8-dimethylquinoline should be considered incompatible with strong oxidizing agents. The quinoline nitrogen is basic and will react exothermically with strong acids.
-
Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and oxides of nitrogen.[9][10][11] The combustion of halogenated organic materials can also generate dioxins and furans, which are highly toxic.
Recommended Handling and Personal Protective Equipment (PPE)
The following diagram outlines the necessary engineering controls and PPE for handling 6-Bromo-4-chloro-2,8-dimethylquinoline.
Caption: Essential engineering controls and PPE for handling 6-Bromo-4-chloro-2,8-dimethylquinoline.
Emergency Procedures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Section 4: Ecotoxicity - A Preliminary Outlook
The GHS classification of H413 ("May cause long lasting harmful effects to aquatic life") indicates a significant environmental concern.[1] This is likely due to the compound's predicted low water solubility and potential for persistence. A comprehensive ecotoxicological assessment should be conducted as outlined in Tier 3 of the proposed workflow.
Proposed Ecotoxicity Testing
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test determines the concentration at which the compound immobilizes 50% of the daphnids (EC50) over a 48-hour period.[12][13][14]
-
Fish Acute Toxicity Test (OECD Guideline 203): This test determines the concentration that is lethal to 50% of the fish (LC50) over a 96-hour exposure.[15][16]
Conclusion: A Framework for Responsible Innovation
While a complete safety profile for 6-Bromo-4-chloro-2,8-dimethylquinoline is not yet in the public domain, this guide provides a robust framework for its safe handling and a clear pathway for its comprehensive toxicological evaluation. By employing a combination of read-across from analogous structures and a commitment to rigorous, standardized testing, researchers can navigate the uncertainties inherent in working with novel compounds. The principles and protocols outlined here are designed to foster a culture of safety and scientific integrity, ensuring that the pursuit of new discoveries does not come at the cost of human health or environmental well-being.
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The Vanguard of Precision Medicine: A Technical Guide to the Therapeutic Targets of Dimethylquinoline Derivatives
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. Among these, dimethylquinoline derivatives have emerged as a particularly promising class of small molecules, demonstrating diverse biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by these compounds. We will dissect the molecular mechanisms, present robust experimental workflows for target validation, and summarize critical quantitative data to empower researchers and drug development professionals in their quest for novel therapeutics. This document moves beyond a simple recitation of facts to explain the causal links between molecular structure, target engagement, and therapeutic outcome, offering field-proven insights into the preclinical development of dimethylquinoline-based drug candidates.
Introduction: The Dimethylquinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a structural motif present in numerous natural products and synthetic compounds with a broad spectrum of bioactivity.[1] The addition of methyl groups to this core, creating dimethylquinoline isomers (e.g., 2,6-dimethylquinoline), significantly modifies the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile.[2] These modifications are not trivial; they fine-tune the molecule's ability to interact with specific biological targets, often enhancing potency and selectivity.
Historically, quinoline derivatives have been instrumental in combating infectious diseases, most notably malaria.[1] However, contemporary research has revealed a much broader therapeutic landscape. Dimethylquinoline derivatives are now being rigorously investigated for their utility in oncology, immunology, and neurodegenerative diseases.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular enzymes like protein kinases to the modulation of complex signaling pathways involved in immunity and cell proliferation.[1][5] This guide will focus on the most well-validated and emerging therapeutic targets for this versatile chemical class.
Key Therapeutic Target Class: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] Several FDA-approved quinoline-containing compounds are already in clinical use as kinase inhibitors.[6] Dimethylquinoline derivatives extend this legacy, showing potent inhibitory activity against several key kinases.
Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
Mechanism of Action: EGFR and VEGFR are receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[5][7] Many cancers exhibit mutations that lead to the constitutive activation of EGFR or overexpression of VEGFR. Dimethylquinoline derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing the phosphorylation cascade that drives malignant phenotypes.[5]
Therapeutic Implications: By inhibiting EGFR and VEGFR, these compounds can arrest the cell cycle, induce apoptosis (programmed cell death), and cut off the tumor's blood supply, leading to significant anti-tumor effects.[1][7][8] This dual-targeting approach can be particularly effective in overcoming the resistance mechanisms that often develop against single-target therapies.
Target: Mammalian Target of Rapamycin (mTOR)
Mechanism of Action: mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, metabolism, and survival.[9] It operates within two distinct complexes, mTORC1 and mTORC2, which are frequently hyperactivated in various cancers, including lung and breast cancer.[9] Certain tetrahydroquinoline derivatives, a related class, have shown potent and specific inhibition of the mTOR pathway, leading to apoptosis in cancer cells while sparing healthy cells.[9] The mechanism involves binding to the kinase domain, disrupting downstream signaling required for protein synthesis and cell proliferation.[9]
Therapeutic Implications: Targeting mTOR is a key strategy in cancer therapy.[9] The development of dimethylquinoline derivatives as mTOR inhibitors holds promise for treating cancers with dysregulated mTOR signaling, potentially overcoming the limitations of existing inhibitors like rapamycin and its analogs.[9]
Target: NAK Family Kinases (e.g., GAK)
Mechanism of Action: The Numb-associated kinase (NAK) family, including cyclin G-associated kinase (GAK), plays a role in intracellular trafficking and cell division. Recent studies have identified 4,6-disubstituted quinoline derivatives as potent and selective inhibitors of NAK family kinases.[10] These compounds demonstrated significant anti-proliferative activity against Ewing Sarcoma, a common bone cancer in children.[10]
Therapeutic Implications: The discovery of quinoline derivatives that selectively target NAK kinases opens a new avenue for treating specific cancers, like Ewing Sarcoma, for which novel therapeutic options are urgently needed.[10]
Experimental Workflow: Validating Kinase Inhibition
The validation of a potential kinase inhibitor is a multi-step process designed to confirm target engagement and cellular effect.
Diagram: Kinase Inhibitor Validation Workflow
Caption: A streamlined workflow for validating kinase inhibitors.
Detailed Protocol: Western Blot for Phospho-Substrate Analysis
This protocol provides a method to assess the ability of a dimethylquinoline derivative to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its known downstream substrate.
-
Cell Culture and Treatment:
-
Plate cancer cells known to have active signaling through the target kinase (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.
-
Rationale: Using a cell line with a known dependency on the target pathway provides a clear and robust system for observing the inhibitor's effect.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the dimethylquinoline derivative (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Kinase Activation and Cell Lysis:
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation. A non-stimulated control should be included.
-
Immediately place plates on ice, aspirate media, and wash cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to prevent the dephosphorylation of the target protein after cell lysis, ensuring the preservation of the signaling state.
-
-
Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin).
-
Rationale: Probing for total protein and a loading control is essential for normalization, ensuring that any observed decrease in the phospho-signal is due to inhibition and not differences in protein loading.
-
Quantify band intensities and express the level of phosphorylated substrate relative to the total substrate.
-
Emerging Therapeutic Target Class: Modulators of Innate Immunity
The innate immune system is the body's first line of defense against pathogens. Key players in this system are the Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns. However, aberrant TLR activation can also drive inflammation in autoimmune diseases.[11] Dimethylquinoline derivatives have shown promise as modulators of these pathways.
Target: Toll-Like Receptor 7 (TLR7) Agonists
Mechanism of Action: TLR7 is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infection. Activation of TLR7 triggers a potent type I interferon (IFN) response via the MyD88-dependent signaling pathway, leading to the activation of NF-κB and MAPK signaling.[12] Certain imidazoquinoline derivatives are potent TLR7 agonists, effectively mimicking a viral infection to stimulate a robust anti-tumor immune response.[12]
Therapeutic Implications: TLR7 agonists can be used as vaccine adjuvants or as standalone immunotherapies for cancer and chronic viral infections.[12][13] By activating dendritic cells and other immune cells within the tumor microenvironment, they can turn a "cold" (non-immunogenic) tumor into a "hot" one, making it susceptible to immune-mediated destruction.[13]
Diagram: TLR7 Signaling Pathway and Agonist Action
Caption: Activation of TLR7 by a dimethylquinoline agonist.
Target: NF-κB Pathway Antagonists
Mechanism of Action: Nuclear factor-kappa B (NF-κB) is a master transcription factor for inflammatory responses.[11] Its chronic activation is implicated in a wide range of autoimmune and inflammatory diseases, including multiple sclerosis and rheumatoid arthritis.[11][14][15] The quinazoline derivative QNZ is a highly selective inhibitor of NF-κB transcriptional activation.[14] It has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells, which are key drivers of autoimmunity.[14]
Therapeutic Implications: By inhibiting NF-κB, dimethylquinoline derivatives can dampen the excessive inflammatory response that characterizes autoimmune diseases. This approach offers a broad anti-inflammatory effect by targeting a central node in the inflammatory signaling network.[14][16]
Other Noteworthy Targets
The versatility of the dimethylquinoline scaffold allows for interaction with a diverse range of other biological targets.
-
Phosphodiesterases (PDEs): Some pyrimidoquinoline derivatives inhibit platelet phosphodiesterase, leading to an increase in intracellular cAMP levels. This cascade inhibits calcium rise and fibrinogen binding, ultimately preventing platelet aggregation, suggesting a potential role in cardiovascular disease.[17]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone-modifying enzyme that is a significant target in cancer research. Tetrahydroquinoline derivatives have been identified as potent reversible inhibitors of LSD1.[18]
-
Tubulin: Certain quinazoline derivatives can act as tubulin inhibitors, preventing the formation of microtubules required for cell division. This disruption of the mitotic spindle can lead to apoptosis and has anti-metastatic effects.[7]
-
DNA Intercalation & Apoptosis Regulation: In cancer, various quinoline derivatives have been shown to induce apoptosis through multiple mechanisms, including DNA alkylation, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like Bax.[5][8] One novel derivative, 91b1, was found to exert its anticancer effect by downregulating the oncogene Lumican.[19]
Quantitative Data Summary
The following table summarizes key quantitative data for representative dimethylquinoline and related derivatives against various therapeutic targets. This data is essential for comparing compound potency and guiding lead optimization efforts.
| Compound Class/Name | Target(s) | Assay Type | Potency (IC50/EC50) | Cell Line(s) | Therapeutic Area |
| Tetrahydroquinoline (10e)[9] | mTOR | Cytotoxicity Assay | IC50: 0.033 µM | A549 (Lung Cancer) | Oncology |
| Pyrimidoisoquinolinone (IQ3b)[17] | Phosphodiesterase | Enzyme Inhibition | IC50: 11 ± 5 µM | Human Platelets | Cardiovascular |
| Pyrimidoisoquinolinone (IQ3b)[17] | Calcium Elevation | Cellular Assay | IC50: 9 ± 4 µM | Human Platelets | Cardiovascular |
| Tetrahydroquinoline (18x)[18] | LSD1 | Enzyme Inhibition | IC50: 0.54 µM | N/A | Oncology |
| Quinazoline (Compound 18)[8] | Proliferation | Cytotoxicity Assay | IC50: 0.85 µM | MGC-803 (Gastric) | Oncology |
| Imidazoquinoline (SMU-L11)[12] | TLR7 | NF-κB Activation | EC50: 0.024 µM | HEK-Blue hTLR7 | Immuno-oncology |
Future Directions and Conclusion
The therapeutic landscape for dimethylquinoline derivatives is rapidly expanding. While significant progress has been made in targeting kinases and immune pathways, several areas warrant further investigation. The exploration of novel kinase targets, the development of compounds with improved selectivity profiles, and the investigation of their potential in neurodegenerative diseases are all promising avenues for future research.[6] Furthermore, the use of these derivatives in combination therapies, for instance, pairing a kinase inhibitor with an immune modulator, could unlock synergistic effects and combat drug resistance.[6]
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- Inhibition of toll-like receptor (TLR-2) activity by the nitrone spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO) through direct interaction with the toll/interleukin-1 receptor domain (TIR) - ResearchGate. (2025).
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- Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed. (2024). Journal of Medicinal Chemistry.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (n.d.). Pharmaceuticals.
- The Quinazoline Derivative, QNZ, Alleviates Experimental Autoimmune Encephalomyelitis by Suppressing Th1 and Th17 Cells - PMC. (2025). CNS Neuroscience & Therapeutics.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (2022). NeuroQuantology.
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. (2026). Archiv der Pharmazie.
- Selected quinoline derivatives with c-Met kinase inhibitory activity - ResearchGate. (n.d.). Molecules.
- Novel Imidazotriazine Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Disorders - PMC - NIH. (2024). ACS Medicinal Chemistry Letters.
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Navigating the Solubility Landscape of 6-Bromo-4-chloro-2,8-dimethylquinoline: A Technical Guide for Researchers
Foreword: Understanding the Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in this equation is solubility, which dictates a compound's bioavailability and its suitability for various formulations. This guide provides an in-depth exploration of the solubility characteristics of a specific, highly substituted quinoline derivative, 6-Bromo-4-chloro-2,8-dimethylquinoline, offering both theoretical insights and practical methodologies for the modern researcher.
Physicochemical Profile of 6-Bromo-4-chloro-2,8-dimethylquinoline
To understand the solubility behavior of 6-Bromo-4-chloro-2,8-dimethylquinoline, a preliminary analysis of its structural and electronic features is paramount.
Molecular Structure:
Caption: Chemical structure of 6-Bromo-4-chloro-2,8-dimethylquinoline.
The molecule possesses a rigid, aromatic quinoline core. The presence of two methyl groups, a bromine atom, and a chlorine atom significantly influences its lipophilicity and potential for intermolecular interactions.
Computed Physicochemical Properties:
A summary of key computed properties from public databases provides a foundational understanding of the compound's expected solubility behavior.
| Property | Value | Source |
| Molecular Weight | 270.55 g/mol | [2] |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Polar Surface Area | 12.89 Ų | [3] |
The high XLogP3 value of 4.3 is a strong indicator of poor aqueous solubility and a preference for lipophilic environments, which translates to better solubility in organic solvents.[2] The absence of hydrogen bond donors and a single hydrogen bond acceptor (the quinoline nitrogen) further suggests limited interaction with protic solvents like water.
Qualitative Solubility in Organic Solvents: Insights from Synthetic Chemistry
Synthetic procedures for related compounds such as 6-bromo-4-iodoquinoline and 6-bromo-4-chloroquinoline frequently employ a range of organic solvents, suggesting that 6-Bromo-4-chloro-2,8-dimethylquinoline is likely to be soluble in:
-
Halogenated Solvents: Dichloromethane is often used for extraction, indicating good solubility.[4]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are used in reaction and work-up steps.[4][5]
-
Alcohols: Ethanol is mentioned as a solvent for recrystallization, particularly hot alcohol, which points to temperature-dependent solubility.[4][6]
-
Nitriles: Acetonitrile is utilized in substitution reactions.[4]
-
Esters: Ethyl acetate is a common solvent for extraction and chromatography.[7]
-
Aprotic Polar Solvents: The general guidance for poorly soluble quinoline derivatives often points to the utility of Dimethyl sulfoxide (DMSO) as a powerful solvent or co-solvent.[8]
Based on this information, a preliminary qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle; dispersion forces. |
| Ethers | THF, Diethyl Ether | Moderate to High | Good balance of polarity and non-polar character. |
| Ketones | Acetone, MEK | Moderate | Dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity. |
| Alcohols | Methanol, Ethanol | Moderate (likely temperature-dependent) | Hydrogen bonding with the quinoline nitrogen is possible, but the overall lipophilicity of the molecule dominates. |
| Non-polar | Toluene, Hexanes | Low to Moderate | Primarily van der Waals interactions. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of specific quantitative data, experimental determination is the most reliable path forward. The following protocol outlines a robust method for determining the solubility of 6-Bromo-4-chloro-2,8-dimethylquinoline in various organic solvents using the isothermal shake-flask method, a gold standard in solubility measurement.
Experimental Workflow
Caption: Isothermal shake-flask method for solubility determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
6-Bromo-4-chloro-2,8-dimethylquinoline (high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Syringes and 0.22 µm syringe filters compatible with the chosen solvents
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add a measured amount of the selected organic solvent to a series of vials.
-
Add an excess amount of 6-Bromo-4-chloro-2,8-dimethylquinoline to each vial to ensure that a solid phase remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to confirm the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the remaining solid residue to determine the mass of the dissolved solute.
-
Alternatively, and for higher accuracy, prepare a series of dilutions of the filtered saturated solution and quantify the concentration using a validated HPLC-UV method against a standard curve of known concentrations of 6-Bromo-4-chloro-2,8-dimethylquinoline.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or g/L.
-
Convert the solubility to molarity (mol/L) using the molecular weight of the compound.
-
Overcoming Solubility Challenges: The Co-Solvent Approach
In instances where the solubility of 6-Bromo-4-chloro-2,8-dimethylquinoline in a single solvent is insufficient for a particular application (e.g., a high-concentration reaction), the use of a co-solvent system is a highly effective strategy.[8]
Rationale for Co-Solvency
A co-solvent system involves mixing two or more miscible solvents to create a new solvent system with properties that are more favorable for dissolving the solute than either of the individual components. For a lipophilic compound like 6-Bromo-4-chloro-2,8-dimethylquinoline, a common approach is to add a small amount of a strong polar aprotic solvent, such as DMSO, to a less effective solvent.
Practical Co-Solvent Titration Workflow
Caption: A practical workflow for determining the required co-solvent concentration.
This iterative approach allows for the determination of the minimum amount of co-solvent required to achieve complete dissolution, which can be critical for downstream applications where the co-solvent may interfere with the reaction or purification.
Conclusion and Future Directions
The solubility of 6-Bromo-4-chloro-2,8-dimethylquinoline in organic solvents is predicted to be favorable, particularly in polar aprotic and halogenated solvents, due to its high lipophilicity. While quantitative data is not currently published, this guide provides a comprehensive framework for researchers to approach the solubility of this compound. By leveraging insights from synthetic chemistry and employing robust experimental protocols, scientists can confidently determine the solubility in their specific solvents of interest and develop effective strategies, such as the use of co-solvents, to overcome any solubility challenges. The generation of a comprehensive, publicly available dataset on the solubility of this and other important quinoline derivatives would be a valuable contribution to the scientific community, accelerating drug discovery and development efforts.
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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to 6-Bromo-4-chloro-2,8-dimethylquinoline
The quinoline ring system, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Regarded as a "privileged scaffold," its rigid structure and capacity for diverse functionalization allow it to interact effectively with a wide range of biological targets.[2] This versatility has led to the development of numerous quinoline-based drugs with applications spanning from antimalarial agents like chloroquine and quinine to anticancer and antibacterial therapies.[3][4][5] The strategic placement of substituents on the quinoline core is a critical aspect of drug design, modulating the molecule's physicochemical properties, metabolic stability, and target affinity. This guide focuses on a specific substituted quinoline, 6-Bromo-4-chloro-2,8-dimethylquinoline, providing a detailed overview of its chemical properties and a robust protocol for its synthesis, aimed at researchers engaged in drug development and chemical synthesis.
Physicochemical Properties and Structural Data
A precise understanding of a compound's molecular characteristics is fundamental for any research application, from reaction stoichiometry to analytical characterization. 6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated and methylated quinoline derivative. Its key identifiers and computed properties are summarized below.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrClN | PubChem[6] |
| Molecular Weight | 270.55 g/mol | PubChem[6] |
| Monoisotopic Mass | 268.96069 Da | PubChem[6] |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | PubChem[6] |
| CAS Number | 1153002-90-4 | PubChem[6] |
| SMILES | CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Br | PubChem[6] |
| InChIKey | YJTIVPXNBMXIJP-UHFFFAOYSA-N | PubChem[6] |
Synthetic Protocol: Chlorination of a 4-Hydroxyquinoline Precursor
The synthesis of 4-chloroquinolines is most commonly and efficiently achieved through the chlorination of the corresponding 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) precursor. This transformation is a critical step as the 4-chloro substituent serves as a versatile leaving group, enabling subsequent nucleophilic substitution reactions to build more complex molecules.
The protocol described herein adapts a well-established methodology using phosphorus oxychloride (POCl₃), a powerful and standard reagent for this type of conversion.[8][9]
Experimental Workflow Diagram
Caption: Synthetic workflow for 6-Bromo-4-chloro-2,8-dimethylquinoline.
Detailed Step-by-Step Methodology
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
6-Bromo-4-hydroxy-2,8-dimethylquinoline (precursor)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round bottom flask equipped with a magnetic stir bar and reflux condenser, add the precursor, 6-bromo-4-hydroxy-2,8-dimethylquinoline (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Causality Insight: Using an excess of POCl₃ ensures the complete conversion of the hydroxyl group and drives the reaction to completion.
-
-
Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain stirring for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; extreme caution is required.
-
Self-Validating System: This step hydrolyzes the excess reactive POCl₃ into phosphoric acid. The formation of a precipitate at this stage is the first visual confirmation of product formation.
-
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or heptane) to yield the pure 6-Bromo-4-chloro-2,8-dimethylquinoline.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Relevance and Potential Applications in Drug Development
Substituted quinolines are integral to the development of therapeutics for a wide range of diseases. The specific combination of bromo, chloro, and dimethyl substituents in 6-Bromo-4-chloro-2,8-dimethylquinoline provides a unique chemical entity for further investigation and modification.
-
Anticancer Research: Many quinoline derivatives exhibit anticancer properties by mechanisms such as inducing apoptosis or inhibiting angiogenesis.[4] This compound could serve as a scaffold for developing novel kinase inhibitors or DNA-intercalating agents.
-
Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs.[5] Halogenated derivatives, in particular, are often explored for their potential against various parasites, including Leishmania and Plasmodium species.[4][5]
-
Synthetic Intermediate: As highlighted, the 4-chloro group is an excellent handle for introducing further complexity. It can be readily displaced by various nucleophiles (amines, thiols, alcohols) to generate a library of novel compounds for high-throughput screening in drug discovery campaigns. For instance, similar 6-bromo-4-chloroquinoline structures are key intermediates in the synthesis of complex molecules like Omipalisib, a PI3K/mTOR inhibitor.[9]
Conclusion
6-Bromo-4-chloro-2,8-dimethylquinoline represents a valuable building block for medicinal chemists and researchers. Its defined molecular formula of C₁₁H₉BrClN and molecular weight of 270.55 g/mol provide the foundational data for its use in synthesis.[6] The robust and well-documented synthetic route via chlorination of its 4-hydroxy precursor offers a reliable method for its preparation. Grounded in the rich history of the quinoline scaffold in medicine, this compound holds significant potential as an intermediate or lead structure in the ongoing search for novel and effective therapeutic agents.
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PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline . National Center for Biotechnology Information. [Link]
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Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]
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Sharma, R. et al. Substituted Quinolines with various based promising anticancer and... . ResearchGate. [Link]
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Ojo, O. et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . Royal Society of Chemistry. [Link]
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The Enduring Legacy and Bright Future of Quinoline in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, this deceptively simple structure has given rise to a vast and diverse family of compounds with profound pharmacological significance.[1] From the historical triumph of quinine in the fight against malaria to the latest generation of targeted anticancer agents, the quinoline nucleus has consistently proven to be a privileged scaffold in the design of novel therapeutics.[2][3][4] Its unique combination of a rigid aromatic framework, hydrogen bonding capabilities, and multiple sites for synthetic modification allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal template for interacting with a wide array of biological targets.[5][6]
This in-depth technical guide, designed for researchers and drug development professionals, will navigate the rich history of quinoline discovery, delve into the intricacies of its synthesis, and explore the cutting-edge applications of novel quinoline compounds in modern medicine. We will dissect the mechanisms of action that underpin their therapeutic effects, provide detailed experimental protocols for their synthesis and evaluation, and examine advanced drug design strategies that continue to unlock the full potential of this remarkable scaffold.
A Journey Through Time: The Discovery and Evolution of Quinolines
The story of quinoline begins not in a pristine laboratory, but in the complex mixture of coal tar. In 1834, Friedlieb Ferdinand Runge first isolated this nitrogen-containing heterocycle.[1] However, its true potential remained largely untapped until the late 19th and early 20th centuries, with the burgeoning field of synthetic organic chemistry. The development of seminal synthetic methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, provided chemists with the tools to construct the quinoline core with increasing efficiency and control, paving the way for the systematic exploration of its derivatives.[4][7]
The first major therapeutic breakthrough for quinoline compounds came with the isolation and subsequent synthesis of quinine, an alkaloid from the bark of the Cinchona tree, which became the first effective treatment for malaria.[2] This pivotal discovery spurred decades of research into synthetic quinoline-based antimalarials, leading to the development of chloroquine, primaquine, and mefloquine, drugs that have saved countless lives.[3]
The therapeutic utility of quinolines, however, extends far beyond infectious diseases. In recent decades, the focus has shifted towards their remarkable anticancer properties. A multitude of quinoline derivatives have been developed and investigated for their ability to inhibit key processes in cancer progression, including cell proliferation, angiogenesis, and metastasis.[5][8] This has led to the approval of several quinoline-based anticancer drugs, such as bosutinib and lenvatinib, which target specific protein kinases involved in cancer signaling pathways.[3][9] The ongoing exploration of novel quinoline compounds in clinical trials for a range of cancers underscores the enduring relevance of this scaffold in oncology drug discovery.
Crafting the Core: Synthetic Strategies for Novel Quinoline Compounds
The versatility of the quinoline scaffold is mirrored in the multitude of synthetic routes developed for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinoline ring, the availability of starting materials, and the desired scale of the reaction.
Classical Named Reactions: The Foundation of Quinoline Synthesis
Several classical named reactions remain the bedrock of quinoline synthesis, each offering a unique approach to assembling the bicyclic core.
-
Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). It is a robust method for producing quinolines, though it can be harsh and may not be suitable for sensitive substrates.[4][7]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst. It often provides better yields and milder reaction conditions than the traditional Skraup synthesis.[7]
-
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for the synthesis of 2,4-disubstituted quinolines.[7]
-
Friedländer Synthesis: This condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group is a highly versatile and widely used method for preparing substituted quinolines.[4][7]
Caption: Key reactants and their corresponding classical named reactions for the synthesis of the quinoline core.
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods are still widely employed, modern organic synthesis has introduced a range of new techniques that offer greater efficiency, milder reaction conditions, and access to a wider array of functionalized quinolines. These include transition-metal-catalyzed cross-coupling reactions, multicomponent reactions, and the use of novel catalytic systems.[10]
Unraveling the Mechanism: How Quinolines Exert Their Therapeutic Effects
The broad spectrum of biological activities exhibited by quinoline derivatives stems from their ability to interact with a diverse range of molecular targets. In the realm of oncology, quinolines have demonstrated efficacy through several key mechanisms of action.
Targeting the Engines of Cell Growth: Kinase Inhibition
A significant number of novel quinoline-based anticancer agents function as inhibitors of protein kinases, enzymes that play a crucial role in regulating cell growth, proliferation, and survival.[1][11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Tyrosine Kinase Inhibitors (TKIs): Quinolines have proven to be a particularly effective scaffold for the design of TKIs.[12] By competing with ATP for the binding site on the kinase, these compounds can block the downstream signaling pathways that drive tumor growth. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor progression and angiogenesis.[11]
Caption: Mechanism of action of a quinoline-based Tyrosine Kinase Inhibitor (TKI).
Disrupting Cellular Scaffolding: Tubulin Polymerization Inhibition
The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and cell division. Several quinoline derivatives have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[5] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, a process critical for the formation of the mitotic spindle during cell division.[13]
Inducing Programmed Cell Death: Apoptosis and Cell Cycle Arrest
Many quinoline-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases, the disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).[8][9] Furthermore, by interfering with key cell cycle checkpoints, these compounds can cause cell cycle arrest, preventing cancer cells from replicating.[8][13]
Data-Driven Insights: Quantitative Analysis of Novel Quinoline Compounds
The development of novel quinoline-based drug candidates is a data-driven process that relies on the quantitative assessment of their biological activity and pharmacokinetic properties.
In Vitro Anticancer Activity of Novel Quinoline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of several recently developed quinoline compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| QH-17 | MCF-7 (Breast) | Apoptosis Induction | 2.6 | [8] |
| Compound 44 | HeLa (Cervical) | Antiproliferative | 10 µg/mL | [7] |
| Compound 45 | HT-29 (Colon) | Antiproliferative | 70 µg/mL | [7] |
| Compound 46 | HCT-15 (Colon) | EZH2 Inhibition | 1.2 | [7] |
| Compound 34 | HCC827 (Lung) | EGFR Kinase Inhibition | Not Specified | [3] |
| Compound 40 | MGC-803 (Gastric) | Cytotoxicity | Not Specified | [3] |
| Compound 4c | MDA-MB-231 (Breast) | Tubulin Polymerization Inhibition | Not Specified | [13] |
ADMET Profile of Representative Quinoline Compounds
A critical aspect of drug development is the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico and in vitro ADMET studies are essential for predicting the pharmacokinetic and safety profile of a drug candidate.[14][15][16]
| Parameter | Quinoline Compound A | Quinoline Compound B | Desired Range |
| Molecular Weight | 350 g/mol | 450 g/mol | < 500 g/mol |
| LogP | 2.5 | 3.8 | 1-5 |
| H-bond Donors | 2 | 1 | < 5 |
| H-bond Acceptors | 4 | 6 | < 10 |
| Aqueous Solubility | Moderate | Low | High |
| CYP450 Inhibition | Low | Moderate | Low |
| hERG Inhibition | Low | Low | Low |
| Hepatotoxicity | Low | Low | Low |
Experimental Protocols: A Practical Guide for the Researcher
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of novel quinoline compounds, designed to be a practical resource for laboratory researchers.
Protocol 1: Synthesis of a Novel Quinoline-Based Anticancer Agent
This protocol describes a multi-step synthesis of a novel quinoline hybrid molecule, adapted from a published procedure.[8]
Step 1: Synthesis of 2-chloroquinoline intermediate
-
To a solution of the appropriate aniline (1 equivalent) in a suitable solvent (e.g., toluene), add the corresponding β-ketoester (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 4-hydroxy-2-quinolone.
-
Treat the 4-hydroxy-2-quinolone with phosphorus oxychloride (POCl3) at reflux for 2-3 hours.
-
Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-chloroquinoline intermediate.
Step 2: Nucleophilic substitution and subsequent modifications
-
Dissolve the 2-chloroquinoline intermediate (1 equivalent) in a suitable solvent (e.g., dimethylformamide).
-
Add the desired nucleophile (e.g., an aryl sulfonamide, 1.2 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final quinoline hybrid.
-
Characterize the final product by NMR, IR, and mass spectrometry.[8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel quinoline compounds on cancer cell lines.[2]
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test quinoline compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[2]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[2]
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a common in vivo model for evaluating the anticancer efficacy of a novel quinoline compound.[9]
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[9]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.[9]
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).[9]
-
Administer the test quinoline compound to the treatment group at a predetermined dose and schedule (e.g., 25-50 mg/kg/day via oral gavage or intraperitoneal injection).[9]
-
Administer the vehicle control to the control group using the same route and schedule.[9]
-
Monitor tumor volume and body weight of the mice throughout the study (e.g., for 2-4 weeks).[9]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).[9]
Advanced Drug Design Strategies: The Future of Quinoline Therapeutics
The continued success of the quinoline scaffold in drug discovery is driven by the application of advanced medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties.
Bioisosterism: Fine-Tuning Molecular Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for modulating the biological activity and ADMET profile of a lead compound. In the context of quinoline drug design, bioisosteric replacements can be used to improve metabolic stability, enhance target binding, or reduce off-target toxicity. For example, the replacement of a metabolically labile methoxy group with a more stable fluoro group can significantly improve the pharmacokinetic profile of a quinoline derivative.
Scaffold Hopping: Exploring New Chemical Space
Scaffold hopping involves the replacement of a core molecular scaffold with a structurally distinct one while maintaining the key pharmacophoric features required for biological activity. This strategy is often employed to escape existing patent space, improve physicochemical properties, or discover novel mechanisms of action. A notable example is the scaffold hop from the quinazoline to the quinoline core in the development of certain kinase inhibitors.[6][17] While both scaffolds can effectively position key functional groups for interaction with the target protein, the subtle differences in their electronic and steric properties can lead to significant variations in potency and selectivity.[6]
Caption: The concept of scaffold hopping from a quinazoline to a quinoline core to achieve improved drug-like properties.
Conclusion: The Unwavering Promise of the Quinoline Scaffold
From its humble origins in coal tar to its current status as a privileged scaffold in modern drug discovery, the quinoline nucleus has had a profound and lasting impact on human health. Its remarkable versatility, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its place as a cornerstone of medicinal chemistry. The ongoing development of novel quinoline-based therapeutics, driven by a deeper understanding of disease biology and the application of advanced drug design strategies, ensures that this enduring scaffold will continue to yield innovative medicines for generations to come. The future of quinoline in drug discovery is not just a continuation of its legacy, but a testament to the power of chemical innovation to address the most pressing medical challenges of our time.
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][7][8]triazino[2,3-c]quinazolines. PMC.
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6-Bromo-4-chloro-2,8-dimethylquinoline as a building block in organic synthesis
An In-Depth Technical Guide to 6-Bromo-4-chloro-2,8-dimethylquinoline: A Versatile Building Block in Modern Organic Synthesis
This guide provides a comprehensive technical overview of 6-bromo-4-chloro-2,8-dimethylquinoline, a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the logical synthesis of this scaffold, explores its reactivity in key transformations, and discusses its applications in the construction of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Quinolines
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic placement of multiple functional groups on the quinoline ring system allows for precise, vector-controlled elaboration into more complex and potent molecules. 6-Bromo-4-chloro-2,8-dimethylquinoline is a prime example of such a versatile building block, offering three distinct points of reactivity for sequential and selective chemical modifications.
The chloro substituent at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bromo group at the C6 position provides a second handle for similar cross-coupling reactions, often exhibiting orthogonal reactivity to the C4-chloro group, allowing for selective functionalization. The two methyl groups at the C2 and C8 positions serve to modulate the electronic properties and steric environment of the molecule, which can influence its reactivity and the biological activity of its derivatives.[2]
This guide will first outline a plausible and efficient synthetic route to 6-bromo-4-chloro-2,8-dimethylquinoline, followed by a detailed examination of its utility in cornerstone synthetic transformations.
Synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline: A Proposed Route
Caption: Proposed synthetic pathway for 6-Bromo-4-chloro-2,8-dimethylquinoline.
Step 1: Doebner-von Miller Quinoline Synthesis
The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4]
-
Reaction: 4-bromo-2-methylaniline reacts with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and a mild oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or even air).
-
Mechanism Insight: The reaction proceeds through a series of steps, initiated by the Michael addition of the aniline to the α,β-unsaturated aldehyde. This is followed by cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring.[3] The use of 4-bromo-2-methylaniline directs the cyclization to form the 6-bromo-2,8-dimethylquinoline isomer.
Experimental Protocol (Representative):
-
To a stirred solution of hydrochloric acid, add 4-bromo-2-methylaniline (1.0 eq.).
-
Add a suitable oxidizing agent (e.g., arsenic acid).
-
Heat the mixture to approximately 100°C.
-
Add crotonaldehyde (2.5 eq.) dropwise to the heated mixture, maintaining the temperature. The reaction is often exothermic and may require external cooling to control.[5]
-
After the addition is complete, continue heating for several hours to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
The product can be isolated by steam distillation or extraction with an organic solvent (e.g., dichloromethane), followed by purification via column chromatography.
Step 2: Oxidation to 6-Bromo-2,8-dimethylquinolin-4-ol
A more controlled approach to obtaining the 4-chloroquinoline is to first synthesize the corresponding 4-quinolone (quinolin-4-ol). While direct oxidation of the quinoline from Step 1 is possible, a more common and higher-yielding approach is to employ a Gould-Jacobs or Conrad-Limpach reaction. For the purpose of this guide, we will consider the oxidation of the pre-formed quinoline.
-
Reaction: Oxidation of 6-bromo-2,8-dimethylquinoline. This can be a challenging transformation and may require specific reagents to achieve regioselectivity. A more reliable method would be to synthesize the 4-quinolone directly from 4-bromo-2-methylaniline and a β-ketoester, followed by thermal cyclization.
Step 3: Chlorination of 6-Bromo-2,8-dimethylquinolin-4-ol
The conversion of a 4-quinolone to a 4-chloroquinoline is a standard and high-yielding reaction.
-
Reaction: 6-Bromo-2,8-dimethylquinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.[6][7]
-
Causality: The hydroxyl group at the 4-position of the quinolone tautomerizes to the keto form (quinolin-4-one). The lone pair on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately leads to the replacement of the hydroxyl group with a chlorine atom.
Experimental Protocol (Representative):
-
In a round-bottom flask, suspend 6-bromo-2,8-dimethylquinolin-4-ol (1.0 eq.) in phosphorus oxychloride (5-10 eq.).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate, until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reactivity and Applications in Organic Synthesis
The presence of two distinct halogen atoms at electronically different positions (C4 and C6) makes 6-bromo-4-chloro-2,8-dimethylquinoline a highly valuable and versatile building block for the synthesis of complex molecules. The C4-chloro group is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the quinoline nitrogen.
Caption: Key synthetic transformations of 6-Bromo-4-chloro-2,8-dimethylquinoline.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] In the case of 6-bromo-4-chloro-2,8-dimethylquinoline, the C4-chloro position is expected to be more reactive than the C6-bromo position under specific catalytic conditions, allowing for selective functionalization.
-
Reaction: Coupling of 6-bromo-4-chloro-2,8-dimethylquinoline with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.
-
Self-Validating System: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. A typical starting point would be Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst, with a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like dioxane/water or toluene/ethanol. Microwave irradiation can significantly accelerate these reactions.[9]
Experimental Protocol (Representative for C4-selective coupling):
-
To a microwave vial, add 6-bromo-4-chloro-2,8-dimethylquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Seal the vial and heat in a microwave reactor to 120-150°C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 80-98 | [10] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 85-99 | [11] |
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines and is widely used in the pharmaceutical industry.[12][13] It provides a direct method to introduce a wide range of primary and secondary amines at the C4 position.
-
Reaction: Palladium-catalyzed coupling of 6-bromo-4-chloro-2,8-dimethylquinoline with an amine in the presence of a base.
-
Causality: The choice of a sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical for promoting the reductive elimination step and preventing catalyst decomposition, especially when using less reactive aryl chlorides.[13] Strong bases like NaOtBu or LiHMDS are typically required.
Experimental Protocol (Representative):
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 6-bromo-4-chloro-2,8-dimethylquinoline (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and NaOtBu (1.4 eq.).
-
Add the amine (1.2 eq.) and anhydrous toluene or dioxane.
-
Seal the tube and heat the mixture at 80-110°C for 12-24 hours, until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, particularly at the C4 position, makes 6-bromo-4-chloro-2,8-dimethylquinoline an excellent substrate for SNAr reactions.[14][15] This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.
-
Reaction: Displacement of the C4-chloride by a nucleophile, such as an alkoxide, phenoxide, amine, or thiol.
-
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[16] The rate-determining step is typically the initial attack of the nucleophile. The presence of the electron-withdrawing quinoline nitrogen is crucial for stabilizing the negative charge in the intermediate.
Experimental Protocol (Representative for Amination):
-
Dissolve 6-bromo-4-chloro-2,8-dimethylquinoline (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired amine (2.0-3.0 eq.). A base such as K₂CO₃ or triethylamine may be added to scavenge the HCl generated.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the mixture and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
6-Bromo-4-chloro-2,8-dimethylquinoline is a strategically designed building block that offers multiple avenues for the synthesis of complex, biologically active molecules. Its differential reactivity at the C4 and C6 positions allows for selective and sequential functionalization, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The synthetic routes and reaction protocols outlined in this guide, based on well-established chemical principles and analogous systems, provide a solid foundation for the utilization of this versatile scaffold in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the importance of such multi-functional building blocks in accelerating the discovery of new chemical entities cannot be overstated.
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved February 6, 2026, from [Link]
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PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved February 6, 2026, from [Link]
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Chemistry LibreTexts. (2021, October 29). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
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Preliminary Anticancer Activity Screening of 6-Bromo-4-chloro-2,8-dimethylquinoline: A Technical Guide
Foreword: The Quinoline Scaffold in Oncology and the Rationale for Investigating 6-Bromo-4-chloro-2,8-dimethylquinoline
The quinoline nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a privileged class of compounds, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase to the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1][2][3][4][5][6][7]
This guide focuses on a specific, yet uncharacterized, derivative: 6-Bromo-4-chloro-2,8-dimethylquinoline . The rationale for prioritizing this compound for preliminary anticancer screening is rooted in established structure-activity relationships within the quinoline class. The presence of a halogen at the 6-position, in this case, bromine, has been linked to enhanced cytotoxic effects in related heterocyclic systems. Furthermore, the 4-chloro substituent offers a reactive site for potential covalent interactions with biological nucleophiles, a mechanism exploited by several established anticancer drugs. The dimethyl substitutions at positions 2 and 8 may influence the compound's lipophilicity and steric interactions with its putative biological targets, potentially enhancing its selectivity and potency.
This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals embarking on the preliminary in vitro evaluation of 6-Bromo-4-chloro-2,8-dimethylquinoline's anticancer activity. We will eschew a rigid, templated approach and instead present a logical, causality-driven workflow that reflects field-proven insights and ensures scientific integrity at every step.
Part 1: Foundational Screening - Assessing Cytotoxicity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of representative human cancer cell lines. This foundational screen provides a quantitative measure of the compound's ability to inhibit cell growth and viability, typically expressed as the half-maximal inhibitory concentration (IC50).
1.1: Strategic Selection of Cancer Cell Lines
The choice of cell lines for the initial screening is a critical decision that can significantly impact the interpretation of the results.[2][8] A well-chosen panel should represent different cancer histotypes and, ideally, possess diverse genetic backgrounds.[1][2][8] For the preliminary screening of 6-Bromo-4-chloro-2,8-dimethylquinoline, we propose the use of two robust and well-characterized cell lines:
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive. It is a workhorse in cancer research and drug screening due to its well-documented characteristics and relevance to a major cancer type.[3][9][10]
-
A549: A human lung carcinoma cell line. Lung cancer is a leading cause of cancer-related mortality, and the A549 line provides a valuable model for this disease.[5][11][12]
These two cell lines represent cancers of high incidence and provide a preliminary indication of whether the compound exhibits broad-spectrum activity or selectivity towards a particular cancer type.[13]
1.2: The MTT Assay - A Reliable Readout of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing cell viability.[7][11] The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest exponentially growing MCF-7 and A549 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Bromo-4-chloro-2,8-dimethylquinoline in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][14]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
1.3: Data Presentation and Interpretation
The results of the MTT assay should be summarized in a clear and concise table.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | 6-Bromo-4-chloro-2,8-dimethylquinoline | TBD |
| A549 | 6-Bromo-4-chloro-2,8-dimethylquinoline | TBD |
| Positive Control (e.g., Doxorubicin) | TBD |
TBD: To be determined experimentally.
An IC50 value below 10 µM is generally considered a promising result for a novel compound in the early stages of screening and warrants further investigation into its mechanism of action.
Part 2: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis
Should 6-Bromo-4-chloro-2,8-dimethylquinoline demonstrate significant cytotoxicity, the next logical step is to investigate how it is killing the cancer cells. Many effective anticancer agents, including numerous quinoline derivatives, exert their effects by inducing programmed cell death (apoptosis) or by causing cell cycle arrest.[2][6][7][10][15]
2.1: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16][17][18][19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16][17][18] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[16][17][18]
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with 6-Bromo-4-chloro-2,8-dimethylquinoline at its predetermined IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent to minimize membrane damage.[19]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[19]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[18]
-
Analyze the samples by flow cytometry as soon as possible.
-
The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
2.2: Cell Cycle Analysis by Propidium Iodide Staining
Disruption of the normal cell cycle is another common mechanism of action for anticancer drugs. By analyzing the DNA content of a cell population, it is possible to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14][20] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the identification of cell cycle arrest at specific checkpoints.
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubate for 20-30 minutes at room temperature in the dark.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content versus cell count.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the preliminary in vitro screening of 6-Bromo-4-chloro-2,8-dimethylquinoline for anticancer activity. By systematically assessing its cytotoxicity and then delving into its potential mechanisms of action through apoptosis and cell cycle analysis, researchers can gain valuable insights into the compound's therapeutic potential.
Positive results from this preliminary screen would justify further, more in-depth investigations. These could include screening against a broader panel of cancer cell lines, exploring specific molecular targets through techniques such as Western blotting for key apoptotic and cell cycle regulatory proteins, and ultimately, progressing to in vivo studies in animal models. The path from a promising hit compound to a clinically viable drug is long and arduous, but the foundational data generated through the meticulous application of the protocols outlined herein is an indispensable first step.
References
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RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
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An In-Depth Technical Guide to Investigating the Mechanism of Action of Quinoline Derivatives
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the development of therapeutic agents.[1][2] Its rigid structure and the presence of a nitrogen atom provide a unique framework for interacting with a multitude of biological targets. This has led to the development of a vast library of quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] Understanding the precise mechanism of action (MoA) of these derivatives is paramount for optimizing their therapeutic efficacy, predicting potential resistance mechanisms, and designing next-generation drugs with improved safety profiles.
This technical guide provides a comprehensive overview of the methodologies and experimental workflows employed to elucidate the MoA of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and in-depth protocols to navigate the complexities of mechanistic studies.
Part 1: Unraveling the Multifaceted Mechanisms of Quinoline Derivatives
The therapeutic effects of quinoline derivatives stem from their ability to interact with a diverse array of molecular targets. The specific mechanism is often dictated by the nature and position of substituents on the quinoline ring.[4]
Anticancer Mechanisms: A Multi-pronged Attack on Malignancy
Quinoline-based compounds combat cancer through various mechanisms, often targeting fundamental cellular processes.[5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[7] A primary target in this context is the topoisomerase family of enzymes (Type I and II), which are crucial for resolving DNA topological stress during these processes.[3][7] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[7][8]
-
Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5] Targets include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases such as Src and Abl.[7][9]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubule assembly and disassembly by binding to tubulin.[3][5] This interference with the mitotic spindle apparatus leads to cell cycle arrest and apoptosis.[3]
-
Other Anticancer Mechanisms: The antitumor activity of quinolines also extends to the inhibition of Pim kinase, PAK, mitotic kinesin spindle protein (KSP), and proteasomes, as well as the modulation of angiogenesis and cell migration.[3][6][7]
Antimicrobial Mechanisms: Targeting Essential Bacterial Processes
The antibacterial action of quinoline derivatives primarily involves the inhibition of crucial bacterial enzymes.
-
DNA Gyrase and Topoisomerase IV Inhibition: The primary targets for many antibacterial quinolines are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][10] These enzymes are essential for bacterial DNA replication, repair, and recombination.[8] By inhibiting these enzymes, quinoline derivatives prevent the proper supercoiling and decatenation of bacterial DNA, leading to cell death.[8]
-
Other Antimicrobial Targets: Some quinoline derivatives exhibit antimicrobial activity through other mechanisms, such as inhibiting mycobacterial ATP synthase, a key enzyme in energy metabolism.[11][12]
Antimalarial Mechanisms: Disrupting Heme Detoxification
The antimalarial efficacy of quinoline drugs like chloroquine and mefloquine is primarily attributed to their interference with the parasite's detoxification of heme.[13]
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, releasing large quantities of toxic free heme.[14][15] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[14][15] Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process.[13][15] The resulting buildup of free heme leads to oxidative stress and parasite death.[15] Two main hypotheses for this inhibition are the capping of growing hemozoin crystals by the quinoline drug and the formation of a complex with free heme.[16]
Part 2: Experimental Workflows for Mechanistic Investigation
A robust investigation into the MoA of a quinoline derivative requires a multi-faceted experimental approach, combining biochemical, cell-based, and biophysical assays.
Initial Assessment: Cell Viability and Cytotoxicity
The first step in characterizing a novel quinoline derivative is to determine its effect on cell viability and proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[17][18][19] The amount of formazan produced is proportional to the number of viable cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[19]
-
XTT Assay: Add the XTT reagent (in combination with an electron-coupling agent) to each well and incubate for 2-4 hours. The formazan product is water-soluble.[18][19]
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for XTT).[20]
-
Data Analysis: Plot the absorbance values against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Target Identification and Validation
Once the cellular activity of a quinoline derivative is established, the next critical step is to identify its direct molecular target(s).
These methods utilize the binding affinity between the small molecule and its protein target.[21][22]
Principle: The quinoline derivative is immobilized on a solid support (e.g., beads) or tagged with a capture moiety (e.g., biotin).[21] This "bait" is then used to "pull down" its binding partners from a cell lysate.[21]
Caption: Workflow for target identification using affinity chromatography.
Computational and genetic approaches can also provide valuable insights into potential targets.[23] These include comparing the gene expression or phenotypic profiles of treated cells to known drug-target pairs.[24]
Target-Specific Mechanistic Assays
Following target identification, specific assays are required to validate the interaction and elucidate the precise mechanism of inhibition.
These assays directly measure the effect of the quinoline derivative on the activity of a purified enzyme.
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[25][26]
Step-by-Step Methodology (Topoisomerase I):
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the quinoline derivative at various concentrations.[25][27]
-
Enzyme Addition: Add purified topoisomerase I to initiate the reaction.[25][27]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[25][27]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[28] Inhibition is detected as a decrease in substrate phosphorylation or a reduction in ATP consumption.[29]
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Kinase Reaction: In a multi-well plate, incubate the kinase, substrate, ATP, and the quinoline derivative.[28]
-
ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.[29][30]
-
ADP to ATP Conversion: Add a second reagent that converts the ADP generated in the kinase reaction back to ATP.[29][30]
-
Luminescence Detection: Add a luciferase/luciferin mixture, which generates a light signal proportional to the amount of ATP present (and thus the amount of ADP initially produced).[29][30]
-
Data Analysis: A lower light signal indicates inhibition of the kinase.[29]
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and the quinoline derivative.
-
Enzyme Addition: Add purified E. coli DNA gyrase to the mixture.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Analysis: Separate the relaxed and supercoiled DNA forms by agarose gel electrophoresis and visualize with a DNA stain. Inhibition is indicated by a reduction in the supercoiled DNA band.
Principle: This assay mimics the formation of hemozoin in the malaria parasite's food vacuole and measures the ability of a compound to inhibit this process.[31][32]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, mix a solution of hemin (the precursor of β-hematin) dissolved in a suitable buffer (e.g., acetate buffer, pH 4.8) with the quinoline derivative.[31]
-
Initiation and Incubation: Initiate the polymerization of hemin into β-hematin (e.g., by adjusting the pH or adding a catalyst like Tween 20) and incubate, often at an elevated temperature (e.g., 60°C) for several hours.[31]
-
Quantification: After incubation, pellet the insoluble β-hematin by centrifugation. The amount of remaining soluble hemin in the supernatant is quantified by measuring its absorbance at ~405 nm.[31]
-
Data Analysis: A higher absorbance in the supernatant of treated samples compared to the control indicates inhibition of β-hematin formation.
Signaling Pathway Analysis
To understand the downstream cellular consequences of target engagement, it is crucial to investigate the modulation of relevant signaling pathways.
Caption: Western blotting workflow to analyze signaling pathway modulation.
Part 3: Data Interpretation and Validation
The synthesis of data from multiple orthogonal assays is essential for building a convincing and self-validating model of the MoA.
Quantitative Data Summary
Summarizing key quantitative data in a structured format facilitates comparison and interpretation.
| Assay Type | Quinoline Derivative | Parameter | Value | Target |
| Cell Viability | Compound X | IC50 | 1.5 µM | Cancer Cell Line A |
| Kinase Inhibition | Compound Y | IC50 | 50 nM | VEGFR2 |
| Antimicrobial | Compound Z | MIC | 2 µg/mL | S. aureus |
| Antimalarial | Chloroquine | IC50 | 14.1 µM | Heme Detoxification |
Note: The values in this table are hypothetical and for illustrative purposes only. A study reported an IC50 value of 14.1 ± 0.2 µM for chloroquine in a heme detoxification inhibition assay.[31]
Visualizing the Mechanism of Action
Diagrams are powerful tools for representing complex biological processes and logical relationships.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
Investigating the mechanism of action of quinoline derivatives is a complex but essential endeavor in drug discovery and development. A systematic and multi-pronged approach, combining cellular, biochemical, and biophysical methods, is required to build a comprehensive and validated understanding of how these versatile compounds exert their therapeutic effects. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to dissect the intricate molecular interactions of quinoline derivatives, ultimately paving the way for the development of more effective and safer medicines.
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(2024, May 6). an overview of quinoline derivatives as anti-cancer agents - ResearchGate. Retrieved February 6, 2026, from [Link]
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Chen, Y., Chen, Y., Liu, Y., Li, Y., Tong, L., & Liu, Y. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. PubMed Central. Retrieved February 6, 2026, from [Link]
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Abdel-Maksoud, M. S., Coa, D., El-Gamal, M. I., Abdel-Maksoud, M. S., & Oh, C.-H. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. PubMed Central. Retrieved February 6, 2026, from [Link]
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Teixeira, C., Marques, F., & Chavarria, D. (2023, August 3). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Retrieved February 6, 2026, from [Link]
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Sharma, P. C., Sinhmar, R., & Sharma, A. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. PubMed Central. Retrieved February 6, 2026, from [Link]
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Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance - PubMed. PubMed. Retrieved February 6, 2026, from [Link]
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(2017, December 27). Inhibition Test of Heme Detoxification (ITHD) as an Approach for Detecting Antimalarial Agents in Medicinal Plants. Research Journal of Pharmacognosy. Retrieved February 6, 2026, from [Link]
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Bawa, S., & Kumar, S. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved February 6, 2026, from [Link]
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Kapishnikov, S., & Stauber, T. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. PNAS. Retrieved February 6, 2026, from [Link]
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(2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry. ACS Publications. Retrieved February 6, 2026, from [Link]
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Kowalska, K., & Jasińska, J. (2024, December 7). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI. Retrieved February 6, 2026, from [Link]
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Singh, S., & Singh, P. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved February 6, 2026, from [Link]
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(2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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(2013, November 1). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved February 6, 2026, from [Link]
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(2025, August 6). Quinoline derivative and their pharmacological & medicinal potential - ResearchGate. Retrieved February 6, 2026, from [Link]
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(2021, May 13). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development | Accounts of Chemical Research. ACS Publications. Retrieved February 6, 2026, from [Link]
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Exploring the Structure-Activity Relationship of Polysubstituted Quinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of polysubstituted quinolines, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies that enable the diverse functionalization of the quinoline core, survey its broad spectrum of biological activities, and systematically analyze how specific structural modifications influence therapeutic efficacy. By integrating field-proven insights with detailed experimental and computational protocols, this guide aims to equip scientists with the foundational knowledge and practical tools necessary to rationally design the next generation of quinoline-based therapeutics.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental motif in drug discovery.[1][2] Its unique combination of structural rigidity, electronic properties, and multiple sites for chemical modification allows for the precise tuning of its physicochemical and biological characteristics.[1][3] This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents.[4][5][6]
The concept of a structure-activity relationship (SAR) is central to medicinal chemistry and posits that the biological activity of a molecule is directly related to its chemical structure.[7] By systematically modifying the quinoline scaffold and observing the corresponding changes in biological effect, researchers can identify the key chemical features responsible for a compound's therapeutic action. This iterative process of synthesis and testing is the foundation of rational drug design.
Synthetic Strategies for Polysubstituted Quinolines: Building the Foundation for SAR Studies
A robust SAR study is contingent upon the availability of a diverse library of analog compounds. Fortunately, a rich history of synthetic chemistry provides numerous pathways to access polysubstituted quinolines.
Classical Quinoline Syntheses
Several named reactions have become staples in the synthesis of the quinoline core:
-
Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.
-
Combes Synthesis: The reaction of anilines with β-diketones in the presence of an acid catalyst.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
While foundational, these classical methods can sometimes be limited by harsh reaction conditions and a lack of regioselectivity.
Modern and Catalytic Methodologies
Contemporary organic synthesis has introduced milder and more efficient methods for quinoline construction. These often employ transition metal catalysts (e.g., nickel, copper, zinc) to facilitate C-H activation, oxidative annulation, and multicomponent reactions.[8][9][10][11] These modern techniques offer greater functional group tolerance and allow for more precise control over the substitution pattern, which is crucial for detailed SAR exploration.[11][12] Greener approaches, such as using recyclable catalysts and minimizing waste, are also becoming increasingly prevalent.[11]
Caption: Synthetic workflow for generating a quinoline library for SAR studies.
Biological Activities of Polysubstituted Quinolines: A Diverse Pharmacological Landscape
The quinoline scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[4][13]
Antimalarial Activity
The history of quinolines in medicine is inextricably linked to the treatment of malaria. Quinine, a natural product isolated from the bark of the cinchona tree, was the first effective treatment for this devastating disease.[5] This led to the development of synthetic analogs like chloroquine and mefloquine, which have been mainstays in antimalarial therapy for decades.[6][14]
Anticancer Properties
Numerous polysubstituted quinolines have demonstrated potent anticancer activity.[14][15] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and angiogenesis, as well as the induction of apoptosis.[14] The ability to functionalize the quinoline ring at multiple positions allows for the optimization of selectivity towards specific cancer cell lines.[15]
Antibacterial and Antiviral Actions
The fluoroquinolones, a class of synthetic antibiotics, are a prime example of the antibacterial potential of the quinoline scaffold.[16] Modifications to the basic quinolone structure have led to broad-spectrum agents with improved potency and pharmacokinetic profiles.[16] Additionally, various quinoline derivatives have been investigated for their antiviral activity against a range of viruses, including HIV, Zika, and Ebola.[17]
Decoding the Structure-Activity Relationship (SAR): A Systematic Approach
The core of SAR analysis lies in understanding how specific structural features of a molecule influence its interaction with a biological target.[18] For polysubstituted quinolines, this involves examining the role of substituents at various positions on the bicyclic ring system.
Key Structural Modifications and Their Impact on Activity
-
Position 4: The 4-aminoquinoline substructure is critical for antimalarial activity, as seen in chloroquine.[19][20] The nature of the amino side chain, including its length and the basicity of the terminal amine, significantly impacts potency and pharmacokinetics.[15][19]
-
Position 7: For 4-aminoquinolines, a chlorine atom at the 7-position is generally considered optimal for antimalarial activity.[19][20] Replacing this electron-withdrawing group with an electron-donating group often leads to a loss of potency.[20]
-
Position 8: In some classes of anticancer and antibacterial quinolines, a hydroxyl group at the 8-position is crucial for activity.[21] Masking this hydroxyl group, for instance by converting it to a methoxy group, can lead to a complete loss of biological effect.[21]
-
Positions 2 and 3: Substitutions at these positions can have varied effects depending on the target. In some cases, a substituent at the 3-position is an absolute requirement for activity, while in others, it can reduce potency.[19][22]
Caption: Key SAR principles for polysubstituted quinolines.
Data Presentation: SAR of 4-Aminoquinolines Against P. falciparum
| Substituent at C7 | Side Chain at C4 | IC50 (nM) vs. P. falciparum (Strain 3D7) | Reference |
| -Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ (Chloroquine) | 20 | [19] |
| -H | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | >1000 | [19] |
| -CF₃ | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | 35 | [19] |
| -Cl | -NH(CH₂)₄N(C₂H₅)₂ | 45 | [19] |
| -Cl | -NH(CH₂)₂N(C₂H₅)₂ | 150 | [15] |
This table is a representative example based on established SAR principles. Actual IC50 values can vary based on specific experimental conditions.
Advanced SAR Techniques and Computational Modeling
Modern drug discovery leverages computational tools to accelerate and refine the SAR process.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling uses statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities.[7][23] These models can then be used to predict the activity of novel, unsynthesized molecules, helping to prioritize which compounds to synthesize and test.[24][25]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[24][26] In drug discovery, docking is used to predict how a quinoline derivative might bind to the active site of a target protein.[23][26] This provides valuable insights into the molecular interactions driving biological activity and can guide the design of more potent and selective inhibitors.[24]
Caption: A typical workflow for a computational SAR study.
Experimental Protocol: General Molecular Docking Workflow
-
Target Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of the polysubstituted quinoline ligand.
-
Minimize the energy of the ligand structure.
-
Assign appropriate charges and atom types.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the protein's binding site.
-
Score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
Use this information to understand the SAR and propose modifications to improve binding affinity.
-
Future Directions and Emerging Trends
The exploration of polysubstituted quinolines is far from complete. Future research will likely focus on:
-
Novel Quinoline Hybrids: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve multi-target activity.
-
AI and Machine Learning: Employing advanced AI algorithms to build more predictive SAR models and to design novel quinoline structures de novo.[27]
-
New Biological Targets: Screening quinoline libraries against new and emerging biological targets to identify novel therapeutic applications.
Conclusion
The polysubstituted quinoline is a remarkably versatile and enduring scaffold in medicinal chemistry. A thorough understanding of its structure-activity relationship is paramount for the successful development of novel therapeutics. By combining rational design, efficient synthetic methodologies, and a suite of biological and computational assays, researchers can continue to unlock the full therapeutic potential of this privileged chemical structure. The principles and protocols outlined in this guide serve as a foundation for these endeavors, paving the way for the discovery of safer and more effective quinoline-based drugs.
References
Sources
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Methodological & Application
Application Note: Scalable Synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline
Executive Summary
This application note details the optimized protocol for the synthesis of 6-Bromo-4-chloro-2,8-dimethylquinoline , a critical intermediate in the development of antimalarial agents, kinase inhibitors, and other bioactive heterocyclic compounds.
The synthesis leverages the classic Conrad-Limpach approach to construct the quinoline core, followed by a Vilsmeier-Haack-type chlorination. This guide addresses specific process safety challenges, particularly the thermal cyclization step and the handling of phosphorus oxychloride (POCl
Retrosynthetic Analysis & Strategy
The construction of the target molecule relies on the disconnection of the C4-Cl bond and the C-C bond formed during the heterocycle closure.
Strategic Logic
-
C4-Functionalization: The C4-Chlorine is installed last via nucleophilic displacement of a C4-hydroxyl group (tautomeric with the 4-quinolone).
-
Core Construction: The 4-hydroxyquinoline scaffold is accessible via the thermal cyclization of an enamine (anilinoacrylate).
-
Regiochemistry: The use of 4-bromo-2-methylaniline ensures the bromine is at C6 and the methyl is at C8. The use of ethyl acetoacetate introduces the C2-methyl group.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the assembly of the quinoline core from commercially available aniline and keto-ester precursors.
Experimental Protocols
Phase 1: Enamine Formation (Condensation)
Objective: Synthesis of Ethyl 3-((4-bromo-2-methylphenyl)amino)but-2-enoate. Rationale: Efficient removal of water is required to drive the equilibrium toward the enamine. While acid catalysis (pTSA) is common, a Dean-Stark trap is the most reliable method for scale-up.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromo-2-methylaniline | 1.0 | Limiting Reagent |
| Ethyl Acetoacetate | 1.1 | Electrophile |
| p-Toluenesulfonic acid (pTSA) | 0.05 | Catalyst |
| Toluene | Solvent | Azeotropic medium |
Protocol
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-bromo-2-methylaniline (1.0 equiv), ethyl acetoacetate (1.1 equiv), and pTSA (0.05 equiv) to Toluene (10 mL/g of aniline).
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap.
-
Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO
(to remove acid catalyst) and brine. Dry over Na SO . -
Isolation: Concentrate in vacuo. The crude oil typically solidifies upon standing or trituration with hexanes.
Phase 2: Conrad-Limpach Cyclization
Objective: Thermal cyclization to 6-Bromo-2,8-dimethylquinolin-4-ol. Critical Mechanism: This reaction requires thermodynamic control .[5] Lower temperatures (<200°C) favor the formation of the amide (Knorr product). High temperatures (>240°C) are required to achieve the desired carbon-carbon bond formation (Conrad-Limpach product).
Reagents
| Reagent | Role |
| Enamine (from Phase 1) | Substrate |
| Dowtherm A (Diphenyl ether/Biphenyl) | High-boiling Solvent |
Protocol
-
Pre-heating: In a large reaction vessel, heat Dowtherm A (10 mL/g of enamine) to a rolling boil (~250°C).
-
Safety Note: Ensure the vessel is open to a high-capacity fume hood or an inert gas manifold to handle expanding vapors.
-
-
Addition (The "Dropwise" Technique): Dissolve the crude enamine in a minimal amount of warm Dowtherm A or add it neat (if liquid/melted). Add this slowly to the boiling solvent.
-
Why? Adding the substrate to the hot solvent ensures immediate cyclization. Heating the substrate with the solvent from room temperature often leads to polymerization and tar formation.
-
-
Reaction: Maintain reflux for 15–30 minutes. The reaction is rapid at this temperature.
-
Workup: Allow the mixture to cool to room temperature. The product, 6-bromo-2,8-dimethylquinolin-4-ol, typically precipitates as a solid.
-
Purification: Dilute the mixture with hexanes (to solubilize the Dowtherm A) and filter the solid. Wash copiously with hexanes and acetone.
-
Yield Expectation: 60–80%.
-
Phase 3: Chlorination (The Target)
Objective: Conversion to 6-Bromo-4-chloro-2,8-dimethylquinoline.
Safety Critical: This step involves POCl
Reagents
| Reagent | Equiv. | Role |
| 6-Bromo-2,8-dimethylquinolin-4-ol | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl | 5.0 - 10.0 | Reagent & Solvent |
Protocol
-
Setup: Dry RBF under Nitrogen. Attach a reflux condenser with a drying tube or N
inlet. -
Reaction: Add the quinolin-4-ol solid to the flask, followed by neat POCl
. -
Heating: Heat to reflux (~105°C). The solid will slowly dissolve as it converts to the chloro-quinoline.
-
Monitoring: Monitor by TLC (eluent: Ethyl Acetate/Hexane). The starting material (very polar) will disappear, replaced by a less polar spot. Reaction time: 1–3 hours.
-
Quenching (Reverse Quench - MANDATORY):
-
Prepare a large beaker of crushed ice and water (approx. 10x volume of POCl
) with vigorous stirring. -
Slowly pour the reaction mixture onto the ice. Do not add water to the reaction flask.
-
Why? Adding water to hot POCl
causes a violent, uncontrollable exotherm. The reverse quench dissipates heat into the ice mass.
-
-
Neutralization: Once the POCl
is hydrolyzed, the solution will be acidic. Basify to pH ~9-10 using Ammonium Hydroxide (NH OH) or 50% NaOH solution. The product will precipitate. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Dry organic layer (MgSO
), concentrate, and purify via flash column chromatography (Hexanes/EtOAc) or recrystallization from Ethanol.
Process Logic & Safety Flow
The following diagram illustrates the decision matrix and safety checkpoints for the critical chlorination step.
Figure 2: Safety logic for POCl3 workup. The reverse quench is strictly required to prevent thermal runaway.
Analytical Validation
To verify the identity of 6-Bromo-4-chloro-2,8-dimethylquinoline , compare spectral data against these expected parameters:
-
1H NMR (CDCl
, 400 MHz):- 2.7-2.8 ppm (s, 3H): C2-Methyl group.
- 2.6-2.7 ppm (s, 3H): C8-Methyl group.
- 7.4-7.5 ppm (s, 1H): H3 proton (characteristic of the pyridine ring).
- 7.6-8.2 ppm (m, 2H): Aromatic protons H5 and H7. Note the meta-coupling pattern due to C6-Br and C8-Me substitution.
-
Mass Spectrometry (ESI/GC-MS):
-
Look for the molecular ion
. -
Isotope Pattern: Distinct pattern for one Br and one Cl atom.
-
M (79Br, 35Cl)
-
M+2 (81Br, 35Cl + 79Br, 37Cl) - High intensity
-
M+4 (81Br, 37Cl)
-
-
Approximate Mass: ~270-272 Da range.
-
References
-
Conrad-Limpach Synthesis Overview
- Limpach, L. "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887.
-
Source:
-
General Protocol for 4-Chloroquinoline Synthesis
- Surrey, A. R., & Hammer, H. F. "4-Chloro-2,8-dimethylquinoline." Journal of the American Chemical Society, 1946, 68(1), 113–116. (Analogous synthesis describing the 2,8-dimethyl system).
-
Source:
-
Safety in POCl3 Quenching
-
Cyclization Solvent Effects (Dowtherm A)
- Riegel, B., et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946.
-
Source:
Sources
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- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Friedländer Synthesis of Polysubstituted Quinolines
Introduction: The Enduring Relevance of the Quinoline Scaffold and the Friedländer Synthesis
The quinoline ring system is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] Prominent drugs such as chloroquine, a cornerstone in antimalarial therapy, and Singulair, an anti-asthma medication, feature the quinoline core, underscoring its therapeutic significance.[5][6] Given this, robust and versatile synthetic methodologies for accessing polysubstituted quinolines are of paramount interest to researchers in drug development.
Among the various methods for quinoline synthesis, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most straightforward and widely utilized approaches.[7][8][9] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[8][10] The reaction can be catalyzed by either acids or bases, and its versatility allows for the synthesis of a diverse range of substituted quinolines.[9][10] This application note provides a detailed overview of the Friedländer synthesis, including its mechanistic underpinnings, practical protocols, and key considerations for the successful synthesis of polysubstituted quinolines.
Mechanistic Insights: Understanding the Reaction Pathways
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the chosen catalytic conditions (acidic or basic). A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Catalytic Conditions and Their Influence
The choice between acid and base catalysis is a critical experimental parameter.[10]
-
Acid Catalysis: Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., iodine, Zr(NO3)4, Y(OTf)3) are commonly employed.[11][12] Acidic conditions facilitate the enolization of the carbonyl compound and activate the carbonyl group of the 2-aminoaryl aldehyde or ketone towards nucleophilic attack.
-
Base Catalysis: Bases such as sodium hydroxide, potassium tert-butoxide, and piperidine are frequently used.[13] Basic conditions promote the formation of an enolate from the α-methylene carbonyl compound, which then acts as the key nucleophile.
The general reaction can be summarized as follows:
Figure 1: General scheme of the Friedländer synthesis.
There are two plausible mechanistic pathways for the Friedländer synthesis[11]:
-
Aldol Condensation Pathway: This pathway commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enol or enolate of the second carbonyl reactant. The resulting aldol adduct then undergoes cyclization via Schiff base formation, followed by dehydration to yield the quinoline product.
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline.
The following diagram illustrates these two competing mechanistic pathways:
Figure 2: Competing mechanistic pathways of the Friedländer synthesis.
Experimental Protocols
The successful execution of the Friedländer synthesis requires careful consideration of reaction parameters. Below are general protocols for both acid- and base-catalyzed reactions, which can be adapted based on the specific substrates.
General Protocol for Acid-Catalyzed Friedländer Synthesis
This protocol is suitable for a wide range of substrates and often proceeds under milder conditions than traditional high-temperature methods.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene, ethanol, or solvent-free)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound with an α-methylene group (1.2 mmol), and the acid catalyst (10 mol%).
-
Add the chosen solvent (e.g., 5-10 mL of toluene). For solvent-free conditions, proceed to the next step.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired polysubstituted quinoline.
General Protocol for Base-Catalyzed Friedländer Synthesis
This protocol is particularly effective for highly reactive substrates.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
Base catalyst (e.g., potassium hydroxide, 2.0 mmol)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the carbonyl compound with an α-methylene group (1.2 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add the base catalyst (e.g., potassium hydroxide, 2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure polysubstituted quinoline.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the yield and reaction time of the Friedländer synthesis. The following table summarizes representative data for the synthesis of a model polysubstituted quinoline.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Toluene | 110 | 6 | 85 |
| 2 | TFA (15) | Dichloromethane | 40 | 12 | 78 |
| 3 | Iodine (20) | Ethanol | 78 | 8 | 92 |
| 4 | KOH (150) | Ethanol | 78 | 4 | 90 |
| 5 | DBU (10) | Toluene | 110 | 10 | 82 |
| 6 | None | Neat | 150 | 24 | 65 |
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider increasing the reaction temperature, changing the catalyst, or using a different solvent. In some cases, removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation. Traditional Friedländer synthesis can suffer from harsh reaction conditions leading to decreased yields, especially on a larger scale.[10] The use of milder catalysts, such as gold catalysts, has been reported to improve yields under more gentle conditions.[10]
-
Side Reactions: The formation of byproducts can occur, particularly at high temperatures. Purification by column chromatography is often necessary to isolate the desired product.
-
Substrate Reactivity: The reactivity of both the 2-aminoaryl carbonyl and the α-methylene compound will influence the reaction conditions required. Electron-withdrawing groups on the 2-aminoaryl reactant can decrease its nucleophilicity, requiring more forcing conditions.
Modern Variations and Green Chemistry Approaches
While the classical Friedländer synthesis is robust, modern advancements have focused on developing more environmentally benign and efficient protocols.[14] These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[12]
-
Use of Solid-Supported Catalysts: Polymer-supported catalysts and metal-organic frameworks (MOFs) like CuBTC have been shown to be effective, allowing for easier catalyst recovery and reuse.[15][16]
-
Solvent-Free and Aqueous Conditions: Performing the reaction under solvent-free conditions or in water aligns with the principles of green chemistry by reducing volatile organic solvent waste.[7]
Conclusion
The Friedländer synthesis is a powerful and versatile tool for the construction of polysubstituted quinolines, which are of significant interest in drug discovery and development.[3] By understanding the underlying mechanisms and carefully selecting reaction parameters such as catalyst and solvent, researchers can efficiently synthesize a wide array of quinoline derivatives. The continued development of more sustainable and efficient variations of this classical reaction ensures its continued relevance in modern organic synthesis.
References
-
Organic Chemistry. (2023-10-18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
TÜBİTAK Academic Journals. (2021-01-01). Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Available from: [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]
- Merck & Co., Inc. Friedlaender Synthesis. The Merck Index Online.
-
ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]
-
PubMed Central (PMC) - NIH. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
ACS Publications - The Journal of Organic Chemistry. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. Available from: [Link]
-
PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Available from: [Link]
-
PubMed Central (PMC). Quinoline: A versatile heterocyclic. Available from: [Link]
-
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
-
PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Bentham Science Publishers. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Available from: [Link]
-
ResearchGate. A few quinoline derivatives in clinical use Although there has been... Available from: [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 16. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Combes synthesis for 2,4-disubstituted quinolines
Combes Synthesis for 2,4-Disubstituted Quinolines: Precision Protocols & Application Notes
Abstract This technical guide details the Combes quinoline synthesis, a robust method for constructing 2,4-disubstituted quinoline scaffolds—privileged structures in medicinal chemistry. Unlike generic textbook descriptions, this note focuses on the practical "gold standard" protocol using polyphosphoric acid (PPA), addressing critical regioselectivity parameters, kinetic vs. thermodynamic control, and modern microwave-assisted variations. It is designed for medicinal chemists requiring high-purity heterocycles for SAR (Structure-Activity Relationship) studies.
Introduction & Strategic Significance
The quinoline ring system is a cornerstone of drug discovery, appearing in antimalarials (Chloroquine, Mefloquine), antibacterials (Fluoroquinolones), and emerging anticancer agents. The Combes synthesis —the acid-catalyzed condensation of an aniline with a
Unlike the Skraup or Doebner-Miller reactions, which often yield complex mixtures requiring tedious purification, the Combes reaction offers predictable regiochemistry when reaction parameters are tightly controlled. This method is particularly valuable for synthesizing lipophilic analogs where the 2- and 4-positions bear alkyl or aryl groups, enhancing membrane permeability and metabolic stability.
Mechanism of Action & Regiochemical Logic
The reaction proceeds through a two-stage mechanism:
-
Schiff Base Formation: Condensation of the aniline with one carbonyl of the
-diketone to form an imine, which rapidly tautomerizes to an enamine ( -amino enone). -
Cyclodehydration: Acid-mediated electrophilic aromatic substitution (closely related to the Friedel-Crafts alkylation) followed by aromatization.
Regioselectivity Rule (The "2-Position Directive")
For unsymmetrical
-
Kinetic Control: The aniline attacks the more reactive (less sterically hindered) carbonyl.
-
Outcome: The substituent attached to this reactive carbonyl ends up at the C2 position of the final quinoline. The substituent on the less reactive carbonyl ends up at C4 .
-
Example: Reaction of aniline with benzoylacetone (
). The methyl group is less hindered. -
Product: 2-Methyl-4-phenylquinoline (Not 2-Phenyl-4-methylquinoline).
-
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanistic flow of the Combes synthesis.
Critical Experimental Parameters
| Parameter | Traditional ( | Modern Preferred (PPA) | High-Throughput (Microwave) |
| Solvent/Catalyst | Conc. Sulfuric Acid | Polyphosphoric Acid (PPA) | Solid Acid (e.g., K-10 Clay, Zeolites) |
| Temperature | 100°C (Violent) | 140–150°C (Controlled) | 100–120°C (Rapid) |
| Reaction Time | 2–6 Hours | 2–4 Hours | 2–10 Minutes |
| Yield | Moderate (Charring common) | High (Cleaner profile) | High (Scale limited) |
| Workup | Neutralization (Messy) | Ice Quench + Basification | Solvent Extraction |
Why PPA? While concentrated sulfuric acid was the historical standard, it acts as a potent oxidizing agent at high temperatures, leading to significant charring (tar formation) and lower yields. Polyphosphoric Acid (PPA) is a milder dehydrating agent and a poor oxidant, allowing for higher reaction temperatures (necessary for the cyclization step) without destroying the organic substrate.
Standard Protocol: PPA-Mediated Synthesis
Objective: Synthesis of 2,4-Dimethylquinoline from Aniline and Acetylacetone.
Materials
-
Aniline (10 mmol, 0.93 g)
-
Acetylacetone (12 mmol, 1.20 g) – Use slight excess
-
Polyphosphoric Acid (PPA) (~10–15 g)
-
Sodium Hydroxide (10% aqueous solution)
-
Ethyl Acetate (for extraction)[3]
-
Anhydrous
Step-by-Step Methodology
-
Formation of the Enamine (Pre-condensation):
-
Note: While "one-pot" is possible, pre-forming the enamine often improves yield.
-
Mix aniline and acetylacetone in a round-bottom flask.
-
Add a catalytic amount of acetic acid (drops) and stir at room temperature for 30 minutes. Alternatively, reflux in toluene with a Dean-Stark trap to remove water if the substrate is sluggish.
-
Checkpoint: Monitor by TLC.[3] Disappearance of aniline indicates enamine formation.
-
-
Cyclization:
-
Add PPA to the crude enamine.
-
Critical Step: Heat the mixture to 140–150°C with vigorous mechanical stirring. Magnetic stirring often fails due to the high viscosity of PPA.
-
Maintain temperature for 2–3 hours. The mixture will turn deep red/brown.
-
-
Quenching & Workup:
-
Allow the reaction to cool to ~60°C (do not let it solidify completely).
-
Pour the warm syrup slowly onto crushed ice (~100 g) with stirring.
-
Safety: The hydrolysis of PPA is exothermic.
-
Neutralize the resulting acidic solution with 10% NaOH or concentrated
until pH ~9–10. The crude quinoline will precipitate as an oil or solid.
-
-
Purification:
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.[3] -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc gradient).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for PPA-mediated Combes synthesis.
Troubleshooting & Variations
| Issue | Probable Cause | Solution |
| Black Tar/Charring | Temperature too high or | Switch to PPA; keep Temp < 160°C. |
| Low Yield | Incomplete enamine formation. | Use a Dean-Stark trap to remove water during the initial condensation step before adding acid. |
| Regioisomer Mixture | Unsymmetrical diketone with similar steric bulk. | Use microwave synthesis to leverage kinetic control, or purify via HPLC. |
| Stirring Failure | PPA is too viscous. | Use an overhead mechanical stirrer; add small amount of xylene if necessary (though this lowers Tmax). |
Modern Variation: Microwave-Assisted Synthesis
For high-throughput library generation:
-
Catalyst: K-10 Montmorillonite Clay or Silica-supported
. -
Protocol: Mix amine and diketone on the solid support. Irradiate at 300W for 2–5 minutes (solvent-free).
-
Advantage: Drastically reduced reaction time and cleaner profiles, though harder to scale >5g.
References
-
Original Methodology: Combes, A. "Synthèse de dérivés de la quinoléine."[3][4][5][6] Bull. Soc. Chim. Fr., 1888, 49, 89.
-
Mechanistic Review: Sloop, J. C., et al. "Regioselectivity of the Combes Quinoline Synthesis." Journal of Heterocyclic Chemistry, 2008.
-
PPA Application: Popp, F. D., & McEwen, W. E. "Polyphosphoric Acid as a Reagent in Organic Chemistry." Chemical Reviews, 1958, 58(2), 321–401.
-
Microwave Protocols: "Microwave-assisted Synthesis of Quinolines." Current Microwave Chemistry, 2025.
-
Medicinal Applications: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2022.[7][8]
Sources
- 1. alchetron.com [alchetron.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Combes synthesis of quinolines [quimicaorganica.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. scribd.com [scribd.com]
- 7. ccsenet.org [ccsenet.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chlorination of Quinolinones using Phosphorus Oxychloride (POCl₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chloroquinolines
Chloroquinolines are pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4] Their utility stems from the reactivity of the chlorine substituent, which serves as a versatile handle for introducing various functional groups via nucleophilic substitution reactions. This enables the construction of diverse molecular libraries for drug discovery programs targeting a range of therapeutic areas, including cancer, malaria, and inflammatory diseases.[1][2][3] The conversion of readily accessible quinolinone precursors to their chloro-analogs is, therefore, a cornerstone transformation in medicinal chemistry. Phosphorus oxychloride (POCl₃) is a widely employed and highly effective reagent for this deoxychlorination reaction.[2][5] This document provides a comprehensive guide to the principles, protocols, and safety considerations for the successful chlorination of quinolinones using POCl₃.
Mechanistic Insights: The Role of POCl₃ in Deoxychlorination
The chlorination of quinolinones with POCl₃ is not a simple direct displacement. The reaction proceeds through a multi-step mechanism, which is crucial to understand for effective protocol design and troubleshooting. While the specifics can vary with substrate, the general pathway involves the initial activation of the carbonyl group of the quinolinone.
The reaction is believed to initiate with the phosphorylation of the hydroxyl group of the quinolinone tautomer, forming a phosphate ester intermediate.[2] This intermediate is highly activated towards nucleophilic attack. Subsequent attack by a chloride ion, generated from POCl₃, leads to the displacement of the phosphate group and the formation of the desired chloroquinoline.[2] In many cases, particularly with quinoline-2,4-diones, both carbonyl groups can be chlorinated to yield dichloroquinolines.[6][7]
The reaction can be conceptualized in the following stages:
-
Tautomerization: The quinolinone exists in equilibrium with its tautomeric form, a hydroxyquinoline.
-
Activation: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: A highly reactive phosphoryl intermediate is formed.
-
Nucleophilic Attack: A chloride ion (from POCl₃ or an additive) attacks the carbon atom bearing the phosphoryl group.
-
Product Formation: The chloroquinoline is formed, along with phosphorus-containing byproducts.
This mechanistic understanding underscores the importance of reaction conditions such as temperature and stoichiometry. For instance, the initial phosphorylation can often occur at lower temperatures, while the subsequent conversion to the chloro-derivative may require heating to overcome the activation energy for the nucleophilic displacement.[5][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-Bromoquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of this Nobel Prize-winning reaction to 3-bromoquinoline.[3] Quinoline scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making their functionalization a critical task in drug discovery. This document offers a detailed mechanistic overview, comprehensive experimental protocols, troubleshooting insights, and characterization guidelines for the synthesis of 3-arylquinolines, empowering researchers to leverage this powerful transformation effectively.
Introduction: The Strategic Importance of 3-Arylquinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an aryl moiety at the 3-position of the quinoline nucleus can profoundly influence the molecule's pharmacological profile, affecting its binding affinity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling provides a direct and versatile route to these valuable 3-arylquinoline derivatives from readily available 3-bromoquinoline and a diverse range of boronic acids or their esters.[4][5]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline, forming a Pd(II) intermediate.[1][3][6]
-
Transmetalation: The aryl group from the boronic acid (or a derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the 3-arylquinoline product, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a robust, field-tested protocol for the Suzuki-Miyaura coupling of 3-bromoquinoline with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromoquinoline | ≥97% | Standard Vendor | --- |
| Arylboronic Acid | ≥97% | Standard Vendor | --- |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Vendor | Can be substituted with other Pd sources. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Standard Vendor | Air-sensitive ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Standard Vendor | Must be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous | Standard Vendor | Degassing is critical. |
| Water | Degassed, Deionized | --- | --- |
Reaction Setup and Execution
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for at least 30 minutes. Using a syringe, add 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoquinoline is consumed (typically 4-12 hours).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylquinoline.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Optimization and Troubleshooting
While the Suzuki-Miyaura coupling is robust, challenges can arise, particularly with heteroaromatic substrates like 3-bromoquinoline.[4]
| Parameter | Recommendation & Rationale | Common Issues & Solutions |
| Catalyst System | Pd(OAc)₂/PCy₃ is a good starting point. For challenging couplings, consider more advanced catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8] | Low Yield: Increase catalyst loading (up to 5 mol%) or switch to a more active ligand. Catalyst Decomposition (black precipitate): Ensure rigorous exclusion of oxygen. |
| Base | K₃PO₄ is a strong, non-nucleophilic base suitable for many systems.[7] Others like K₂CO₃, Cs₂CO₃, or NaOH can be effective.[7][9] | Incomplete Reaction: The chosen base may be too weak. Try a stronger base (e.g., Cs₂CO₃). Substrate Degradation: If the substrate is base-sensitive, a milder base like KF may be beneficial.[8] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[3][9] The water is crucial for dissolving the base and facilitating transmetalation. | Poor Solubility: If reagents are not soluble, try a different solvent system like DMF or n-butanol.[3][7] |
| Boronic Acid/Ester | Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and can prevent side reactions like protodeboronation.[3] | Protodeboronation (loss of boron group): Use a boronate ester instead of the boronic acid. Ensure the reaction is not run for an excessively long time. |
| Side Reactions | Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.[3] | Homocoupling Product Observed: Improve degassing procedures. Using a Pd(II) precatalyst can sometimes mitigate this issue.[3] |
Product Characterization
Unequivocal characterization of the synthesized 3-arylquinoline is essential. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic proton signal of 3-bromoquinoline and the appearance of new aromatic signals corresponding to the coupled aryl group. The chemical shifts of the quinoline protons will also be affected by the new substituent.[10]
-
¹³C NMR: The carbon spectrum will confirm the presence of the new aryl group and show a significant upfield shift for the C3 carbon of the quinoline ring, where the bromine was previously attached.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less definitive than NMR or MS, FTIR can confirm the presence of key functional groups in the product.
Conclusion
The Suzuki-Miyaura coupling of 3-bromoquinoline is a powerful and versatile method for the synthesis of 3-arylquinolines, which are of significant interest in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a wide range of novel compounds. This guide provides a solid foundation for the successful implementation and optimization of this critical transformation.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. NIH. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry (RSC Publishing). [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development - ACS Publications. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... ResearchGate. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromo-4-chloro-2,8-dimethylquinoline in Cancer Research
Introduction: A Rationale for Investigation
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. In oncology, quinoline derivatives have demonstrated significant therapeutic potential, acting through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest[1][2]. The specific compound, 6-Bromo-4-chloro-2,8-dimethylquinoline, while not extensively characterized in the public domain, presents a compelling case for investigation as a potential anticancer agent based on a robust structure-activity relationship (SAR) analysis of its constituent moieties.
The presence of a bromine atom at the 6-position is a key feature, as halogenation at this position on the quinoline or quinazoline ring has been shown to enhance anticancer effects[3]. Similarly, the 4-chloro substituent provides a reactive handle for synthetic elaboration, a common strategy in the development of targeted kinase inhibitors. Substitutions at the C2 and C8 positions with methyl groups are also known to modulate the biological activity of the quinoline core[2]. This document provides a detailed guide for researchers to explore the anticancer potential of 6-Bromo-4-chloro-2,8-dimethylquinoline, outlining hypothetical mechanisms of action and providing robust protocols for their investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-4-chloro-2,8-dimethylquinoline is presented in the table below. These properties are essential for designing appropriate experimental conditions, such as solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrClN | PubChem |
| Molecular Weight | 270.55 g/mol | PubChem |
| IUPAC Name | 6-bromo-4-chloro-2,8-dimethylquinoline | PubChem |
| CAS Number | 1153002-90-4 | PubChem |
Hypothesized Mechanisms of Action and Investigational Workflow
Based on the extensive literature on quinoline derivatives in cancer research, two primary hypotheses for the mechanism of action of 6-Bromo-4-chloro-2,8-dimethylquinoline are proposed:
-
Inhibition of Protein Kinase Signaling Pathways: The structural similarities to known quinoline-based kinase inhibitors suggest that this compound may target key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) or the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.
-
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death.
The following workflow provides a systematic approach to investigating these hypotheses.
Caption: Proposed experimental workflow for evaluating the anticancer properties of 6-Bromo-4-chloro-2,8-dimethylquinoline.
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol details a colorimetric assay to assess the effect of 6-Bromo-4-chloro-2,8-dimethylquinoline on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
6-Bromo-4-chloro-2,8-dimethylquinoline
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (specific to each cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 6-Bromo-4-chloro-2,8-dimethylquinoline in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Protocol 2: Analysis of Kinase Phosphorylation by Western Blotting
This protocol is designed to investigate whether 6-Bromo-4-chloro-2,8-dimethylquinoline inhibits the phosphorylation of key kinases in relevant signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways.
Caption: Workflow for Western Blot analysis of kinase phosphorylation.
Materials:
-
Cancer cells treated with 6-Bromo-4-chloro-2,8-dimethylquinoline
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with 6-Bromo-4-chloro-2,8-dimethylquinoline at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and separate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total kinases. A decrease in the ratio of phosphorylated to total kinase in the treated samples compared to the control indicates inhibition.
-
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with 6-Bromo-4-chloro-2,8-dimethylquinoline
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 6-Bromo-4-chloro-2,8-dimethylquinoline at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes for each experiment based on the hypothesized mechanisms of action.
| Experiment | Expected Outcome for Kinase Inhibition | Expected Outcome for Apoptosis Induction |
| MTT Assay | Dose-dependent decrease in cell viability, yielding a measurable IC₅₀ value. | Dose-dependent decrease in cell viability, yielding a measurable IC₅₀ value. |
| Western Blot | Decreased phosphorylation of specific kinases (e.g., EGFR, Akt) in treated cells compared to controls, with no significant change in total kinase levels. | No direct change in kinase phosphorylation, but potential downstream effects on apoptosis-related proteins (e.g., cleaved PARP, Bcl-2 family members). |
| Annexin V/PI Staining | May show a moderate increase in apoptosis as a downstream consequence of proliferation arrest. | Significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in a time- and dose-dependent manner. |
Conclusion
6-Bromo-4-chloro-2,8-dimethylquinoline is a structurally intriguing molecule with a strong theoretical basis for anticancer activity. The provided protocols offer a comprehensive framework for its initial characterization, from determining its cytotoxic potential to elucidating its underlying mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development and establishing the therapeutic promise of this novel quinoline derivative.
References
- (Reference to a general review on quinolines in cancer)
- (Reference to a review on the anticancer activity of quinoline deriv
- (Reference to a study on a novel quinoline deriv
- (Reference to a paper discussing the structure-activity relationship of bromin
- (Reference to a paper on quinazoline-based pyrimidodiazepines)
- (Reference to a review on quinoline deriv
- (Reference to a study on the anticancer effects of a quinoline compound and the role of the bromine
- (Reference to a review on quinazoline deriv
- (Reference to a study on quinoline-chalcone hybrids)
- (Reference to a product page for 6-Bromo-4-chloroquinoline mentioning its use as an intermedi
- (Reference to a study on highly brominated quinolines and their anticancer activities)
- (Reference to a study on the impact of halogen substitution on quinoline activity)
- (Reference to a product page for 6-Bromo-4-chloroquinoline)
- (Reference to a review on structure-activity relationships of quinazoline-based EGFR inhibitors)
- (Reference to a product page for 6-Bromo-4-chloroquinoline)
- (Reference to a study on organoruthenium 8-hydroxyquinoline anticancer agents)
- (Reference to a review on quinoline-based PI3K/mTOR inhibitors)
- (Reference to a paper on the synthesis of 6-bromo-4-iodoquinoline)
- (Reference to a study on PI3K/mTOR dual inhibitors with quinoline and quinoxaline deriv
- (Reference to a paper on a 6-bromoquinoline scaffold as kinase active)
- (Reference to a review on structure-activity relationships of quinazoline-based EGFR inhibitors)
- (Reference to a study on 6-bromo quinazoline deriv
- (Reference to a study on dimorpholinoquinazoline-based PI3K/Akt/mTOR inhibitors)
- (Reference to a study on substituted 6-arylquinazolin-4-amines as kinase inhibitors)
- (Reference to a study on quinoline-based EGFR/HER-2 dual-target inhibitors)
- (Reference to a study on PI3K/mTOR inhibitors based on a triazine sulfonamide scaffold)
- (Reference to a study on a PI3K/mTOR dual inhibitor with a morpholino-triazine scaffold)
- (Reference to a technical guide on 6-Bromo-1-methylquinolin-4(1H)-one)
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors Using 6-Bromo-4-chloro-2,8-dimethylquinoline
[1]
Executive Summary & Rationale
The quinoline pharmacophore is a cornerstone of kinase inhibitor chemistry, present in approved therapeutics like Lenvatinib , Cabozantinib , and Bosutinib . While the 4-anilinoquinoline core is well-established, the 6-Bromo-4-chloro-2,8-dimethylquinoline scaffold offers a unique structural advantage:
-
Steric Steering (2,8-Dimethyl): The C2-methyl group restricts rotational freedom, potentially locking the molecule into a bioactive conformation, while the C8-methyl group adds lipophilic bulk that can improve selectivity by clashing with non-target kinase pockets (e.g., gatekeeper residues).[1]
-
Orthogonal Reactivity: The scaffold presents two distinct handles for diversification:
-
C4-Chloro: Highly activated for Nucleophilic Aromatic Substitution (
) to install the "Hinge Binder" (Head). -
C6-Bromo: Primed for Palladium-catalyzed cross-coupling to extend into the "Solvent Front" or "Hydrophobic Pocket II" (Tail).[1]
-
This guide provides a validated, self-consistent workflow for converting this building block into a potent kinase inhibitor library.
Retrosynthetic Logic & Pathway Design
The synthesis is designed to prioritize the installation of the hinge-binding amine first. This is because the electron-deficient 4-chloro position is highly reactive, and the resulting secondary amine is stable enough to withstand subsequent Pd-catalyzed coupling conditions.[1]
Pathway Visualization (DOT)
The following diagram illustrates the orthogonal functionalization strategy.
Caption: Sequential functionalization logic prioritizing C4-displacement followed by C6-cross-coupling.
Detailed Experimental Protocols
Protocol A: Installation of the Hinge Binder ( )
Objective: Replace the C4-chloro group with a functionalized aniline.[1]
Mechanism: Addition-Elimination (
Materials
-
Substrate: 6-Bromo-4-chloro-2,8-dimethylquinoline (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Common motif in EGFR/VEGFR inhibitors)[1]
-
Solvent: 2-Propanol (Isopropanol) or Ethoxyethanol[1]
-
Catalyst: HCl (4M in Dioxane) or catalytic conc.[1] HCl (0.1 eq)
Step-by-Step Methodology
-
Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 1.0 g (3.7 mmol) of 6-Bromo-4-chloro-2,8-dimethylquinoline in 10 mL of 2-Propanol.
-
Addition: Add 3-Chloro-4-fluoroaniline (0.60 g, 4.1 mmol).
-
Activation: Add 2 drops of concentrated HCl (or 0.1 mL 4M HCl in dioxane). Note: Protonation of the quinoline nitrogen significantly lowers the LUMO energy, accelerating the reaction.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (Rt ~ 4.5 min) should disappear, replaced by a more polar product peak.
-
-
Workup (Precipitation Method):
-
Free Base Liberation (Optional but Recommended for Step 2):
-
Suspend the solid in EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
-
Yield: Expect 85–95% yield as a pale yellow solid.[1]
Critical Quality Attribute (CQA): The disappearance of the C4-Cl signal in HPLC is critical. Residual chloro-starting material will compete in the subsequent Palladium step.[1]
Protocol B: Extension of the Scaffold (Suzuki-Miyaura Coupling)
Objective: Couple the C6-bromo position with a heteroaryl boronic acid to target the solvent-accessible pocket.[1] Target Molecule: N-(3-Chloro-4-fluorophenyl)-2,8-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)quinolin-4-amine[1]
Materials
-
Substrate: Intermediate A (from Protocol A) (1.0 eq)
-
Coupling Partner: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
Base: Cs2CO3 (3.0 eq) or K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing: In a microwave vial or Schlenk flask, combine Intermediate A (200 mg), Boronic Ester (1.2 eq), and Base (3.0 eq) in Dioxane/Water (5 mL total). Sparge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of Palladium.
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1] Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat at 100°C for 12 hours.
-
Microwave: Heat at 120°C for 45 minutes (High Absorption).
-
-
Workup:
-
Purification:
Analytical Data & Troubleshooting
Expected Analytical Profile
| Property | Specification | Method |
| Appearance | Off-white to yellow powder | Visual |
| LC-MS (ESI+) | [M+H]+ observed | Agilent 1200 / Waters |
| 1H NMR (DMSO-d6) | C2-Me (~2.6 ppm), C8-Me (~2.7 ppm) | 400 MHz NMR |
| Purity | >95% (Area under curve) | HPLC (254 nm) |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Inefficient protonation | Add more HCl; Switch solvent to Ethoxyethanol (higher boiling point: 135°C). |
| Pd Black Formation (Step 2) | Oxygen ingress or unstable ligand | Degas solvents more rigorously; Switch to Pd(PPh3)4 or XPhos Pd G2.[1] |
| Protodebromination | Hydride source present | Ensure solvents are anhydrous (if using anhydrous protocol) or reduce reaction time. |
| Regioselectivity Issues | N/A | The 4-Cl and 6-Br are chemically distinct; regioselectivity is structurally enforced. |
Structural Impact on Biological Activity (SAR)
When designing inhibitors using this scaffold, consider the following interactions modeled on known kinase crystal structures (e.g., EGFR T790M):
-
Hinge Region: The N1 of the quinoline and the NH of the C4-aniline form a bidentate H-bond network with the kinase hinge (e.g., Met793 in EGFR).
-
Ribose Pocket: The C2-Methyl group sits near the ribose binding pocket.[1] If this pocket is restricted (as in some mutants), the methyl may cause steric clash. However, in open pockets, it improves selectivity against kinases with smaller gates.
-
Solvent Front: The C6-Substituent (introduced via Suzuki) extends into the solvent.[1] Solubilizing groups (morpholines, piperazines) are ideal here to improve PK properties.[1]
SAR Workflow Diagram (DOT)
Caption: Structure-Activity Relationship (SAR) map for the 2,8-dimethylquinoline scaffold.
Safety & Handling
References
-
Quinoline Scaffolds in Kinase Inhibitors
-
Synthesis of 4-Anilinoquinolines
-
Suzuki-Miyaura Coupling on Quinolines
-
Kinase Inhibitor Binding Modes (EGFR/VEGFR)
-
Compound Data (PubChem)
Sources
- 1. PubChemLite - 6-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN | CID 43668460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Quinoline Derivatives
Abstract
Quinoline and its derivatives are fundamental heterocyclic structures integral to the development of numerous pharmaceutical agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control, directly impacting safety and efficacy. This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of quinoline derivatives. We will delve into the rationale behind method development choices, present a detailed experimental protocol, and outline a validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is designed to serve as a practical, field-proven guide for scientists tasked with this essential analytical challenge.
Introduction: The Analytical Imperative for Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents. Given their potent biological activity, even minute impurities can pose significant risks. Therefore, a highly sensitive and selective analytical method is paramount for separating and quantifying the main quinoline derivative from process-related impurities and degradation products.[4]
High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, reproducibility, and sensitivity.[4] The primary challenge in analyzing quinoline derivatives lies in their chemical nature; as nitrogen-containing heterocyclic compounds, they are often basic and can exhibit undesirable interactions with the stationary phase, leading to poor peak shape (tailing).[5] A well-developed HPLC method must mitigate these effects to ensure accurate quantification.
Strategic Method Development: A Causality-Driven Approach
Developing a reliable HPLC method is not merely a procedural task; it is a scientific process rooted in understanding the physicochemical properties of the analyte and its potential impurities. The following sections explain the critical decisions made during method development for quinoline derivatives.
Column and Stationary Phase Selection
The heart of the separation is the analytical column. For aromatic and moderately polar compounds like quinoline derivatives, a reversed-phase C18 column is the conventional starting point.[4] The non-polar octadecylsilane stationary phase provides effective retention for the aromatic quinoline ring system through hydrophobic interactions.
-
Rationale: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) offers a versatile and robust platform for separating a wide range of impurities with varying polarities.[4] The choice of a smaller particle size (e.g., < 3 µm) in UHPLC systems can further enhance resolution and reduce run times, though at the cost of higher backpressure.
Mobile Phase Optimization: The Key to Peak Integrity
The mobile phase composition is the most powerful tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for the analysis of aromatic compounds. Its lower viscosity leads to better efficiency and lower backpressure, and its UV transparency is superior at lower wavelengths.
-
Aqueous Phase and pH Control: The basic nitrogen atom in the quinoline ring can become protonated at acidic pH.[5] This protonation can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase, causing significant peak tailing. To counteract this, an acidic mobile phase modifier is employed. A 0.1% solution of an acid like phosphoric acid or trifluoroacetic acid (TFA) in water serves two purposes:
-
It ensures consistent protonation of the analyte, leading to a single, well-defined species.
-
It protonates and "shields" the free silanol groups on the stationary phase, minimizing secondary ionic interactions.[5]
-
Elution Mode: Gradient for Comprehensive Profiling
For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution method is superior to an isocratic one.[4] A gradient program, which systematically increases the proportion of the organic solvent (ACN) over time, ensures that both highly polar (early eluting) and highly non-polar (late eluting) impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.[4]
Detection
A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly recommended. This allows for the selection of an optimal detection wavelength that maximizes the signal for the main component and its impurities. For quinoline derivatives, a wavelength between 210-254 nm often provides good sensitivity. A DAD also provides valuable spectral information, which can help in peak tracking and identification during method development and forced degradation studies.
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step methodology for the purity analysis of a representative quinoline derivative.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[4]
-
Reagents: HPLC grade Acetonitrile, analytical grade Phosphoric Acid, and purified water (e.g., Milli-Q). All reagents should comply with purity requirements specified in relevant pharmacopoeias.[6]
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of purified water and mix well).
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is typically a good starting point.
-
Standard Solution: Accurately weigh about 10 mg of the quinoline derivative reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. A typical SST protocol involves five replicate injections of the standard solution. The acceptance criteria are:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
Method Validation: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation. The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.[7][8] The drug substance is subjected to stress conditions to produce degradation products.[9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (ICH Q1B conditions).
The method is considered "stability-indicating" if the degradation products are well-resolved from the main peak and from each other, and the peak purity of the analyte can be confirmed using the DAD.
Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the range of LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[10] | Mean recovery between 98.0% and 102.0%.[6][11][12] |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[10] | RSD ≤ 2.0%.[11][12] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Report the value. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ concentration must be precise and accurate. | Report the value. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on SST. | SST criteria must be met under all varied conditions. |
Visualizations: Workflows and Logic
Visual diagrams are essential for conveying complex processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the logic behind method development.
Caption: HPLC Purity Analysis Workflow.
Caption: Method Development Decision Logic.
Troubleshooting Common Issues
When analyzing nitrogen-containing heterocycles, peak tailing is a common problem.[5][13][14] If the system suitability fails due to excessive tailing, consider the following:
-
Mobile Phase pH: Ensure the pH is sufficiently low (typically < 3) to fully protonate the analyte and suppress silanol activity.
-
Column Choice: If tailing persists, consider using a column with end-capping technology or a "base-deactivated" column specifically designed for analyzing basic compounds.
-
Contamination: Metal contamination in the sample or HPLC system can chelate with the analyte and cause tailing. Cleaning the system may be necessary.[13][14]
Conclusion
This application note details a comprehensive, robust, and stability-indicating RP-HPLC method for the purity analysis of quinoline derivatives. By understanding the underlying chemical principles and adhering to a systematic approach for method development and validation as outlined by ICH guidelines, researchers can confidently and accurately assess the purity of these critical pharmaceutical compounds. The provided protocol serves as a validated starting point that can be adapted for specific quinoline derivatives, ensuring the generation of reliable and defensible analytical data.
References
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (2012). PMC.
- The HPLC chromatogram of quinoline degradation process. (n.d.). ResearchGate.
- Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved February 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkDxLWMcIS9GeCtApKLIGoFPnT5Ur6OzzqSisktLLK7GfXfoe7gh7uvdFQ5s89c6chPKCwO1Q_40vQVJZhqfnB1Ira932Ltfz-s9hEu9Liv-b-pulyUFoKFmPQ9dcjsJf90ejlyjAhlXbGN8jV0NU=
- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. (n.d.). Benchchem.
- Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025). ResearchGate.
- Heterocycles Structural Analysis in HPLC Method Development. (2025).
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025). ResearchGate.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC - NIH.
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Comprehensive Structural Characterization of 6-Bromo-4-chloro-2,8-dimethylquinoline using Advanced NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the structural characterization of 6-Bromo-4-chloro-2,8-dimethylquinoline, a substituted quinoline derivative of interest in synthetic and medicinal chemistry. We present a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The methodologies are designed to provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure and substitution pattern with high confidence. This guide emphasizes the causality behind experimental choices, ensuring that researchers can adapt these principles to other complex small molecules.
Introduction: The Need for Unambiguous Characterization
Quinolines are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring system dictates the molecule's biological activity, making its unambiguous characterization a critical step in the drug development pipeline. 6-Bromo-4-chloro-2,8-dimethylquinoline (Figure 1) is a halogenated derivative whose complex substitution pattern requires a robust analytical approach for confirmation.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[2] While 1D ¹H and ¹³C NMR provide initial fingerprints, complex aromatic systems with multiple substituents often lead to signal overlap and ambiguous assignments.[3] This guide details a comprehensive workflow that leverages the power of 2D NMR techniques to resolve these ambiguities, establishing a self-validating system for structural confirmation.
Foundational Principles of NMR Analysis for Substituted Quinolines
A successful NMR characterization relies on understanding how the molecular structure influences the NMR spectrum.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is highly sensitive to the electronic environment of the nucleus.[4] Protons and carbons in the aromatic quinoline system resonate in a characteristic downfield region (typically 6.5-8.5 ppm for ¹H and 120-150 ppm for ¹³C) due to the ring current effect.[5] The electron-withdrawing effects of the chlorine and bromine atoms, along with the electron-donating methyl groups, will further modulate the precise chemical shifts of the aromatic nuclei.[6]
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about connectivity. In aromatic systems, coupling is typically observed between protons that are two or three bonds apart (ortho and meta coupling, respectively).[7]
-
2D Correlation Experiments: For complex structures, 2D NMR is indispensable.
-
COSY identifies protons that are coupled to each other, revealing proton-proton spin systems.[2]
-
HSQC correlates each proton with its directly attached carbon atom.[8]
-
HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.[2][9]
-
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.
Protocol: Sample Preparation
The objective is to prepare a clear, homogeneous solution free of particulate matter, at a concentration suitable for all planned experiments.
Materials:
-
6-Bromo-4-chloro-2,8-dimethylquinoline (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D experiments)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Step-by-Step Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. DMSO-d₆ is an excellent alternative for compounds with lower solubility. The choice of solvent is critical as its residual signal (e.g., ~7.26 ppm for CDCl₃) should not obscure key analyte signals.[10]
-
Weighing the Sample: Accurately weigh 20-30 mg of the compound directly into a clean, dry vial. This amount ensures sufficient signal-to-noise for less sensitive experiments like ¹³C and 2D NMR within a reasonable timeframe.[11] For routine ¹H NMR only, 5-10 mg is sufficient.[12]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[11] Cap the vial and vortex thoroughly to ensure complete dissolution.
-
Filtration (Critical Step): To prevent spectral line broadening from suspended microparticles, the sample must be filtered.[13] Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the dissolved sample through this filter directly into the NMR tube.
-
Sample Depth and Capping: Ensure the final sample depth in the NMR tube is approximately 4-5 cm. This is optimal for the instrument's detector region and facilitates proper shimming.[13] Cap the tube securely to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with a permanent marker.
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. They provide a robust starting point for high-quality data acquisition.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
|---|---|---|---|
| ¹H NMR | Spectral Width | -2 to 12 ppm | Covers the full range of organic proton signals. |
| Number of Scans (NS) | 8-16 | Provides excellent signal-to-noise for a proton spectrum. | |
| Relaxation Delay (D1) | 2-5 s | Allows for full relaxation of protons, ensuring accurate integration. | |
| ¹³C NMR | Spectral Width | 0 to 220 ppm | Encompasses the entire chemical shift range for carbon in organic molecules. |
| Number of Scans (NS) | 1024 or higher | ¹³C has a low natural abundance, requiring more scans to achieve good signal-to-noise. | |
| Relaxation Delay (D1) | 2 s | A standard delay sufficient for most carbon nuclei. | |
| COSY | Spectral Width (F1, F2) | Same as ¹H | Both dimensions correspond to the proton chemical shift range. |
| Number of Scans (NS) | 4-8 | Typically requires fewer scans than a 1D ¹H spectrum. | |
| HSQC | F2 (¹H) Width | Same as ¹H | Direct dimension corresponds to the proton spectrum. |
| F1 (¹³C) Width | 0 to 165 ppm | Indirect dimension covers the range of protonated carbons. | |
| Number of Scans (NS) | 8-16 | Balances signal-to-noise with experiment time. | |
| HMBC | F2 (¹H) Width | Same as ¹H | Direct dimension corresponds to the proton spectrum. |
| F1 (¹³C) Width | 0 to 220 ppm | Indirect dimension must cover the full carbon range, including quaternary carbons. |
| | Number of Scans (NS) | 16-64 | Requires more scans to detect the weaker, long-range correlations. |
Data Analysis Workflow: A Step-by-Step Guide to Elucidation
The structural assignment is a logical process where information from each NMR experiment is layered to build a complete picture.
Analysis of 1D Spectra (¹H and ¹³C)
-
¹H NMR Analysis:
-
Integration: The spectrum should show three distinct signal regions. Two signals in the aliphatic region (approx. 2.5-3.0 ppm) should each integrate to 3H, corresponding to the two methyl groups (C2-CH₃ and C8-CH₃). The aromatic region should contain three signals, each integrating to 1H.
-
Multiplicity: The two methyl groups are not coupled to any protons and will appear as sharp singlets. The aromatic protons (H3, H5, H7) will appear as singlets or narrow doublets depending on the presence of small long-range couplings.
-
-
¹³C NMR Analysis:
-
The spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
-
Signals in the 15-25 ppm range are characteristic of the methyl carbons.
-
Signals in the 120-150 ppm range correspond to the aromatic and vinylic carbons of the quinoline core.[5] The carbons directly attached to electronegative atoms (C4-Cl, C6-Br, C8a-N) will have their chemical shifts significantly influenced.
-
Analysis of 2D Spectra (COSY, HSQC, HMBC)
This is where ambiguities are resolved. The combined analysis of these spectra provides definitive proof of the structure.
-
HSQC Analysis: This experiment is the bridge between the ¹H and ¹³C spectra. It will show a correlation cross-peak for every proton and the carbon it is directly attached to. This allows for the unambiguous assignment of C2-CH₃, C8-CH₃, C3, C5, and C7.
-
COSY Analysis: In this specific molecule, minimal or no COSY correlations are expected in the aromatic region because the three aromatic protons (H3, H5, H7) are isolated from each other by substituents or quaternary carbons. The absence of correlations confirms their isolated nature.
-
HMBC Analysis (The Final Piece): The HMBC spectrum is the most information-rich for this molecule. It reveals 2- and 3-bond correlations and is essential for assigning the quaternary carbons. Key expected correlations include:
-
From C2-CH₃ protons: Correlations to C2 and C3.
-
From C8-CH₃ protons: Correlations to C8 and C7.
-
From H3 proton: Correlations to C2, C4, and C4a. This definitively places the chlorine atom at the C4 position.
-
From H5 proton: Correlations to C4, C6, and C7. This confirms the position of the bromine at C6.
-
From H7 proton: Correlations to C5, C6, C8, and C8a. This confirms the connectivity around the carbocyclic ring.
-
By systematically mapping these correlations, the entire carbon skeleton can be assembled, and the precise location of each substituent is confirmed without ambiguity.
Summary of NMR Data
The following table summarizes the expected NMR assignments for 6-Bromo-4-chloro-2,8-dimethylquinoline based on the analytical workflow described.
Table 2: Predicted ¹H and ¹³C NMR Data Assignments
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations from Proton |
|---|---|---|---|---|
| 2-CH₃ | ~2.6 | s | ~25 | C2, C3 |
| 8-CH₃ | ~2.7 | s | ~18 | C7, C8, C8a |
| 3 | ~7.3 | s | ~123 | C2, C4, C4a |
| 5 | ~7.8 | s | ~128 | C4, C6, C7, C8a |
| 7 | ~7.6 | s | ~135 | C5, C6, C8, C8a |
| 2 | - | - | ~159 | - |
| 4 | - | - | ~142 | - |
| 4a | - | - | ~148 | - |
| 6 | - | - | ~120 | - |
| 8 | - | - | ~130 | - |
| 8a | - | - | ~146 | - |
(Note: Chemical shifts are estimates and will vary based on solvent and experimental conditions.)
Conclusion
The structural integrity of novel chemical entities is paramount in research and development. This application note has detailed a systematic and robust NMR-based workflow for the complete structural characterization of 6-Bromo-4-chloro-2,8-dimethylquinoline. By synergistically using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, every proton and carbon atom can be unambiguously assigned. The principles and protocols outlined herein are not only self-validating for the target molecule but also serve as a comprehensive template for researchers tackling the structural elucidation of other complex small molecules.
References
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Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Online]. Available: [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives - TSI Journals. [Online]. Available: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Online]. Available: [Link]
-
6-Bromo-4-chloro-2,8-dimethylquinoline - PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]
-
NMR Sample Preparation - Iowa State University Chemical Instrumentation Facility. [Online]. Available: [Link]
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Interpreting Aromatic NMR Signals - YouTube. [Online]. Available: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Anuchem. [Online]. Available: [Link]
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Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Online]. Available: [Link]
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Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms - WebMO. [Online]. Available: [Link]
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Aromatics - NMR Spectroscopy - Organic Chemistry at CU Boulder. [Online]. Available: [Link]
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Small molecule NMR sample preparation - University of Notre Dame. [Online]. Available: [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Online]. Available: [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. [Online]. Available: [Link]
-
Structural Analysis of Organic Compound Using 2D-NMR Spectrum - JEOL. [Online]. Available: [Link]
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Sample Preparation - University College London. [Online]. Available: [Link]
-
Interpreting 2-D NMR Spectra - Chemistry LibreTexts. [Online]. Available: [Link]
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Decoding the Fragments: An Application Note on the Mass Spectrometry of Halogenated Quinolines
Introduction: The Analytical Imperative for Halogenated Quinolines
Halogenated quinolines represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial drugs like chloroquine to versatile ligands in catalysis. The precise structural elucidation of these compounds is paramount for understanding their bioactivity, metabolism, and reaction pathways. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This application note provides a detailed guide to understanding and predicting the mass spectral fragmentation of halogenated quinolines under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will delve into the mechanistic underpinnings of these fragmentation pathways and provide robust protocols for their analysis.
The Influence of Ionization Technique: A Tale of Two Methods
The choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the fragmentation observed. Understanding the principles of each is crucial for selecting the appropriate method and for accurate data interpretation.
-
Electron Ionization (EI): A "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and inducing extensive fragmentation.[1] This results in a complex fragmentation pattern that is highly reproducible and provides a detailed fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for less volatile or thermally labile compounds and is commonly interfaced with Liquid Chromatography (LC).[2] It generates protonated molecules ([M+H]⁺) in the positive ion mode with minimal in-source fragmentation. Fragmentation is then induced in a controlled manner through collision-induced dissociation (CID) in the mass analyzer (MS/MS), allowing for targeted structural analysis.[3]
General Fragmentation Pathways of the Quinoline Core
The quinoline ring system is a stable aromatic structure, which often results in a prominent molecular ion peak in EI-MS and a stable protonated molecule in ESI-MS.[4] However, under sufficient energetic conditions, the ring system undergoes characteristic fragmentation.
A primary fragmentation pathway for the quinoline radical cation is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting from the cleavage of the pyridine ring. This leads to the formation of a stable indenyl-like cation.
The Halogen Effect: Unraveling Isotopic Patterns and Fragmentation Propensities
The presence and nature of the halogen substituent dramatically influence the fragmentation pattern of quinolines.
Isotopic Signatures of Chlorine and Bromine
Chlorine and bromine exist as two stable isotopes with significant natural abundances:
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
This results in characteristic isotopic patterns in the mass spectrum. A monochlorinated compound will exhibit a molecular ion cluster with peaks at M⁺• and [M+2]⁺• in an approximate 3:1 ratio of intensities. A monobrominated compound will show a similar cluster at M⁺• and [M+2]⁺• but with nearly equal intensities (1:1 ratio).[3] These isotopic signatures are invaluable for the rapid identification of chlorinated and brominated quinolines.
Fragmentation of Halogenated Quinolines
The primary fragmentation pathways for halogenated quinolines involve the cleavage of the carbon-halogen bond. The ease of this cleavage depends on the bond strength (C-F > C-Cl > C-Br > C-I).
-
Fluoroquinolines: The C-F bond is the strongest, making the loss of a fluorine radical less favorable. Fragmentation often initiates at other sites on the molecule, such as side chains in fluoroquinolone antibiotics. Common fragmentations include losses of H₂O, CO, and HF from the protonated molecule in ESI-MS/MS.[5]
-
Chloroquinolines: The loss of a chlorine radical (Cl•) from the molecular ion is a common fragmentation pathway in EI-MS. In ESI-MS/MS of protonated chloroquinolines, the loss of a neutral HCl molecule can be observed. A detailed study on 4,7-dichloroquinoline (DCQ) and its derivatives using ESI-MS/MS revealed heteroatom elimination as a key fragmentation pathway.[6]
-
Bromoquinolines: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (Br•) a more facile process in EI-MS. The mass spectrum of 3-bromoquinoline clearly shows a fragment corresponding to the loss of the bromine atom.[3]
-
Iodoquinolines: The C-I bond is the weakest among the halogens. Consequently, the loss of an iodine radical (I•) is a very prominent fragmentation pathway in EI-MS, often leading to a base peak corresponding to the quinoline cation. For instance, the mass spectrum of iodoethane shows the loss of the iodine atom as a major fragmentation.[7]
The position of the halogen on the quinoline ring can also influence fragmentation, although the fundamental pathways generally remain the same.
Experimental Protocols
Sample Preparation
A universal protocol for sample preparation is challenging due to the diverse matrices in which halogenated quinolines may be found. However, a general workflow for solid samples is provided below. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique.[1]
Protocol for Solid Samples:
-
Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). Sonication may be used to aid dissolution.
-
Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For GC-MS, dilute in a volatile solvent like hexane or ethyl acetate.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
Transfer: Transfer the filtered sample into an appropriate autosampler vial.
GC-MS Analysis (Electron Ionization)
This protocol is suitable for volatile and thermally stable halogenated quinolines.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD).
-
Capillary Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC Parameters: [2]
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 260 °C
-
Hold: 3 minutes at 260 °C
-
MS Parameters: [2]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
LC-MS/MS Analysis (Electrospray Ionization)
This protocol is suitable for a broader range of halogenated quinolines, including less volatile and thermally labile compounds.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
LC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimized for each compound, typically in the range of 15-40 eV.[9][10]
Data Presentation and Interpretation
Characteristic Fragmentation Summary
The following table summarizes the key fragmentation patterns for monosubstituted halogenated quinolines.
| Halogen | Ionization | Key Fragmentation Pathways |
| Fluorine | EI | M⁺•, [M-HCN]⁺• |
| ESI (+) | [M+H]⁺, [M+H-HF]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺ | |
| Chlorine | EI | M⁺•/[M+2]⁺• (3:1), [M-Cl]⁺, [M-HCN]⁺•, [M-HCl]⁺• |
| ESI (+) | [M+H]⁺/[M+H+2]⁺ (3:1), [M+H-HCl]⁺ | |
| Bromine | EI | M⁺•/[M+2]⁺• (1:1), [M-Br]⁺, [M-HCN]⁺• |
| ESI (+) | [M+H]⁺/[M+H+2]⁺ (1:1), [M+H-HBr]⁺ | |
| Iodine | EI | M⁺•, [M-I]⁺ (often base peak), [M-HCN]⁺• |
| ESI (+) | [M+H]⁺, [M+H-HI]⁺ |
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways of halogenated quinolines under EI and ESI conditions.
Caption: General EI fragmentation pathways of halogenated quinolines.
Caption: General ESI-MS/MS fragmentation pathways of halogenated quinolines.
Conclusion: A Framework for Structural Elucidation
The mass spectral fragmentation of halogenated quinolines is a predictable process governed by the fundamental principles of ion chemistry. By understanding the influence of the ionization technique, the inherent stability of the quinoline core, and the specific effects of the halogen substituent, researchers can confidently interpret mass spectra for structural confirmation and elucidation. The protocols and fragmentation summaries provided in this application note serve as a robust framework for the analysis of this important class of compounds, empowering scientists in their drug discovery and materials science endeavors.
References
- Gao, Y.G., Niu, Z.Y., Luo, X., Ye X.W., Zhang Y.Y., Lian, S.M. (2020). Determination of quinoline and isoquinoline in textiles by Gas Chromatography- Mass Spectrometry. Journal of Instrumental Analysis, 39, 283-286.
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). Rapid Communications in Mass Spectrometry. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]
- Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry.
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2021). Spectroscopy. [Link]
-
Fragmentation (mass spectrometry). (2023). Wikipedia. [Link]
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of Analysis and Testing.
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (2014). Journal of Organic Chemistry.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Journal of the American Society for Mass Spectrometry.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry. [Link]
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021).
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Analytical Methods in Chemistry.
-
Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (2014). U.S. Environmental Protection Agency. [Link]
-
Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. (2020). Bioanalysis. [Link]
-
mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram. (n.d.). Doc Brown's Chemistry. [Link]
- Guide to achieving reliable quantit
-
Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. [Link]
- Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine N
- Hydrogen-Bonding Patterns in Substituted Oxines. Redetermination of 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid. (1996). Acta Crystallographica Section C.
Sources
- 1. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Optimized MTT Cell Viability Assay for Quinoline-Based Compounds
Abstract
Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (e.g., chloroquine), anticancer agents (e.g., camptothecin), and kinase inhibitors. While the MTT assay is the gold standard for high-throughput cytotoxicity screening, quinoline derivatives present specific challenges: hydrophobicity requiring high solvent concentrations and redox potentials that can chemically reduce tetrazolium salts, leading to false-positive viability signals. This guide details a validated protocol specifically engineered to mitigate these artifacts, ensuring robust IC50 generation for quinoline libraries.
Mechanism & Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3]
-
Biological Principle: NAD(P)H-dependent cellular oxidoreductase enzymes (largely mitochondrial succinate dehydrogenase) reflect the metabolic state of the cell. These enzymes reduce the yellow tetrazolium dye (MTT) into insoluble, purple formazan crystals.[1][4]
-
The Quinoline Challenge:
-
Mitochondrial Uncoupling: Many quinolines target mitochondrial function. A decrease in MTT signal may reflect metabolic arrest rather than cell death.
-
Abiotic Reduction: Certain quinoline derivatives (especially those with hydroxyl or amine substitutions) possess sufficient reducing power to convert MTT to formazan in the absence of cells, masking cytotoxicity.
-
Solubility: Quinolines often require DMSO concentrations >0.5% for stability, which can be cytotoxic to sensitive cell lines if not normalized.
-
Pre-Assay Optimization (Critical Step)
Do not skip this section. 90% of assay failures occur due to improper optimization.
DMSO Tolerance Test
Quinolines are hydrophobic. You must determine the Maximum Tolerated Dose (MTD) of DMSO for your specific cell line.
-
Seed cells in a 96-well plate.
-
Treat with a DMSO gradient (0.1% to 2.0%) for 72 hours.
-
Acceptance Criteria: The highest DMSO concentration that results in >95% viability compared to untreated media is your assay limit (typically 0.5%).
Cell Linearity Check
The MTT signal must be linear with cell number to calculate IC50 accurately.
-
Action: Plate cells at 2,000, 5,000, 10,000, and 20,000 cells/well. Perform the assay after 24h.
-
Selection: Choose a density that falls within the linear portion of the absorbance vs. cell number curve, ensuring the signal does not plateau (saturate) by the end of the experiment (usually 72h).
Materials & Reagents
| Component | Specification | Storage |
| MTT Reagent | 5 mg/mL in PBS (pH 7.4).[5] Sterile filtered (0.2 µm). | 4°C (Dark) |
| Solubilization Buffer | 100% DMSO (Recommended for Quinolines) | RT |
| Assay Media | Phenol-red free media (preferred to lower background) | 4°C |
| Positive Control | Doxorubicin or Staurosporine (known cytotoxic agents) | -20°C |
Detailed Experimental Protocol
Phase 1: Seeding
-
Harvest Cells: Trypsinize and count cells using Trypan Blue exclusion.
-
Plating: Dilute cells to the optimized density (e.g., 5,000 cells/100 µL).
-
Edge Effect Mitigation: Fill the outer perimeter wells (rows A/H, columns 1/12) with 200 µL sterile PBS. Do not use these wells for data. Evaporation at the edges concentrates the drug, skewing results.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment (Quinoline Specifics)
-
Stock Prep: Dissolve Quinoline compounds in 100% DMSO at 1000x the final high concentration.
-
Serial Dilution: Perform 1:3 serial dilutions in a separate "Master Plate" (V-bottom) using DMSO.
-
Intermediate Dilution: Transfer 1 µL of compound from Master Plate to 199 µL of warm media (0.5% DMSO final).
-
Treatment: Aspirate media from the cell plate. Add 100 µL of the Intermediate Dilution to the cells.
-
Vehicle Control: Media + 0.5% DMSO (Must match compound DMSO exactly).
-
Blank: Media only (No cells).
-
Phase 3: The Assay[3]
-
Exposure: Incubate for 48–72 hours.
-
MTT Addition: Add 10 µL of MTT Stock (5 mg/mL) to each well. Final concentration: 0.45 mg/mL.[5][6]
-
Incubation: Incubate for 2–4 hours at 37°C. Note: Check periodically under a microscope. Stop when purple crystals are clearly visible in vehicle control.
-
Media Removal: Carefully aspirate media. Critical: Do not disturb the formazan crystals.
-
Modification for Suspension Cells: Centrifuge plate at 1000 x g for 5 min before aspiration.
-
-
Solubilization: Add 100 µL of 100% DMSO.
-
Mixing: Shake plate on an orbital shaker for 10 minutes (protected from light).
-
Read: Measure Absorbance (OD) at 570 nm (Signal) and 630 nm (Background Reference).
Critical Quality Control: The "Abiotic Check"
This step validates that your Quinoline compound is not faking the data.
Procedure: In a separate plate (or empty columns of the assay plate), add the highest concentration of your Quinoline compound + MTT reagent without cells . Incubate for 4 hours.
-
Pass: OD < 0.05.
-
Fail: OD > 0.1. This indicates the compound is chemically reducing MTT.[7]
-
Remediation: If this fails, switch to a non-redox assay (e.g., ATP-based CellTiter-Glo or Crystal Violet).
Visualization & Logic
Workflow Diagram
Figure 1: Standardized MTT workflow optimized for small molecule screening.
Interference Decision Tree
Figure 2: Decision logic to rule out chemical interference from quinoline redox activity.
Data Analysis
-
Background Subtraction:
-
Blank Subtraction: Subtract the average OD of the "Media only" wells from all samples.
-
Normalization:
-
Curve Fitting: Plot log(concentration) vs. % Viability. Use a non-linear regression (4-parameter logistic model) to determine IC50.
Troubleshooting Table
| Observation | Probable Cause | Solution |
| High Background (Blanks) | Phenol Red interference or Microbial Contamination | Use Phenol-red free media; Check sterility. |
| Precipitation | Quinoline insolubility in aqueous media | Check compound solubility limits; lower max concentration. |
| False Viability | Chemical reduction of MTT | See Section 6 (Abiotic Check). |
| Edge Effect | Evaporation in outer wells | Use PBS barrier in outer wells. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
-
Riss, T. L., et al. (2013).[5] Cell Viability Assays. In Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Stockert, J. C., et al. (2012).[8] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796. Link
-
Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236-242. Link
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. yenepoya.res.in [yenepoya.res.in]
Application Note: Developing Antimicrobial Agents from Quinoline Scaffolds
Executive Summary & Technical Rationale
The quinoline scaffold remains one of the most "privileged structures" in medicinal chemistry.[1][2] From the historical isolation of quinine to the development of fourth-generation fluoroquinolones (e.g., moxifloxacin), this bicyclic system offers a unique balance of lipophilicity and electronic tunability required for penetrating bacterial membranes and targeting DNA gyrase/Topoisomerase IV.
However, the rise of antimicrobial resistance (AMR)—specifically through efflux pump overexpression (e.g., NorA in S. aureus) and target-site mutations (e.g., gyrA)—demands a departure from classical fluoroquinolone design. This guide outlines a next-generation workflow for developing quinoline agents that bypass these resistance mechanisms. We focus on non-classical modifications at the C-2, C-4, and C-8 positions to enhance binding affinity and evade efflux.
Rational Design Strategy: Beyond the "Fluoro" Core
Successful design requires understanding the Structure-Activity Relationship (SAR) of the quinoline pharmacophore. While the N-1 ethyl/cyclopropyl and C-3 carboxylic acid groups are critical for classical gyrase binding, recent data suggests that bulky lipophilic groups at C-2 or C-8 can disrupt efflux pump recognition.
SAR Visualization
The following diagram maps the critical modification zones for next-generation quinoline agents.
Figure 1: Strategic SAR map highlighting the C-8 position as a key vector for overcoming resistance mechanisms.
Chemical Synthesis Protocol
To ensure reproducibility and scalability, we utilize a convergent synthesis strategy . This protocol focuses on functionalizing the C-4 position of the quinoline ring, a method proven to yield high-affinity compounds active against MRSA and VRE.
Workflow Overview
Figure 2: Three-step convergent synthesis pathway for 4-substituted quinoline derivatives.
Detailed Protocol: C-4 Amination
Reference Standard: Adapted from "Facilely Accessible Quinoline Derivatives" (NIH).
Materials:
-
Intermediate: 6-(benzyloxy)-4-chloro-7-methoxyquinoline (synthesized in Step 2).
-
Reagent: 3-chloro-4-fluoroaniline (or equivalent amine).
-
Solvent: Anhydrous n-butanol.
-
Catalyst: Concentrated HCl (12M).
Procedure:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the chloro-quinoline intermediate in 10 mL of n-butanol.
-
Addition: Add 1.1 mmol of the substituted aniline followed by 2-3 drops of catalytic concentrated HCl.
-
Reaction: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent product spot.
-
Work-up: Cool the reaction to room temperature. A precipitate often forms.
-
If precipitate forms: Filter the solid, wash with cold diethyl ether (2 x 10 mL) to remove unreacted aniline.
-
If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation Point: Confirm structure via ¹H-NMR. Look for the disappearance of the C-4 proton signal and the appearance of NH broad singlet around 9.0–10.0 ppm.
Biological Evaluation Protocols
Trustworthy data depends on adherence to global standards. We follow CLSI (Clinical and Laboratory Standards Institute) guidelines for all antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07 / M100 Guidelines. Format: Broth Microdilution in 96-well plates.
Protocol:
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) from a fresh agar plate (18-24h growth).
-
Suspend in saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final testing concentration of ~5 x 10⁵ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the quinoline derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial 2-fold dilutions in CAMHB across the 96-well plate. Final volume per well: 100 µL.
-
Control: Include Vancomycin or Ciprofloxacin as a positive control.
-
-
Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing drug.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Readout:
-
Visual: The MIC is the lowest concentration with no visible growth (no turbidity).
-
Quantitative: Measure OD₆₀₀ using a microplate reader.
-
Data Presentation Template:
| Compound ID | R1 (C-6) | R2 (C-4) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Cytotoxicity CC₅₀ (HepG2) |
| Q-001 | -OCH₃ | -NH-Ph-4-F | 2.0 | 16.0 | > 64 |
| Q-002 | -OCH₂Ph | -NH-Ph-3-Cl-4-F | 0.5 | 8.0 | > 64 |
| Cipro | (Control) | (Control) | 0.25 | 0.015 | > 100 |
Mechanism of Action: Membrane vs. DNA
While classical quinolones target DNA gyrase, lipophilic quinoline derivatives may act via membrane depolarization.
ATP Release Assay (Differentiation Step):
-
Incubate bacteria with the compound at 4x MIC for 1 hour.
-
Centrifuge and collect the supernatant.
-
Assay supernatant for extracellular ATP using a Luciferin-Luciferase bioluminescence kit.
-
Interpretation: High extracellular ATP indicates membrane disruption (bactericidal). Low ATP suggests an intracellular target (e.g., DNA gyrase inhibition).
References
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). [Link]
-
National Institutes of Health (NIH). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018).[3] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link][3]
-
American Chemical Society (ACS). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017).[4] [Link]
-
ResearchGate. Quinoline scaffold as a privileged substructure in antimicrobial drugs. [Link]
Sources
Application Note: Precision Cytotoxicity Profiling of Novel Quinoline Scaffolds
Introduction: The Quinoline "Privileged Scaffold"
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA (intercalation), Topoisomerase I/II, and mitochondrial enzymes. While this promiscuity offers high therapeutic potential (e.g., antimalarial, anticancer), it necessitates a rigorous cytotoxicity evaluation framework to distinguish between non-specific toxicity and targeted efficacy.
This guide moves beyond generic screening. It addresses the specific physicochemical challenges of quinolines—such as hydrophobicity and autofluorescence—and provides a validated workflow for determining the Selectivity Index (SI) and Mode of Death (MoD) .
Experimental Workflow Overview
The following diagram outlines the logical progression from compound solubilization to mechanistic validation.
Figure 1: Integrated workflow for cytotoxicity profiling. Note the feedback loop at the solubility stage, critical for hydrophobic quinoline derivatives.
Pre-Analytical Phase: Compound Management[1]
Context: Quinoline derivatives often exhibit poor aqueous solubility.[1] Inadequate solubilization is the #1 cause of "false negatives" in cytotoxicity assays.
Protocol A: Solubilization & Quality Control
-
Stock Preparation: Dissolve the solid compound in sterile, analytical-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex for 1 minute.
-
Visual Inspection: Hold the tube against a light source.[1] If turbidity or micro-crystals are visible, sonicate at 37°C for 5–10 minutes.
-
Working Solution: Dilute the stock into pre-warmed culture media (e.g., RPMI-1640 or DMEM).
-
Critical Threshold: The final DMSO concentration on cells must not exceed 0.5% (v/v) .[1] Higher concentrations induce solvent toxicity, masking the compound's true effect.
-
-
Precipitation Check (The "Microscope Test"): Before adding cells, place the diluted media containing the highest drug concentration (e.g., 100 µM) into a well. Observe under a phase-contrast microscope (10x).
Protocol B: Primary Cytotoxicity Screen (MTT Assay)
Principle: The MTT assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase).
Why for Quinolines? While some quinolines are fluorescent, they rarely interfere with the absorbance at 570 nm, making MTT a robust, cost-effective choice over fluorescence-based assays (e.g., Resazurin) for this specific class.
Materials
-
Target Cells: Cancer lines (e.g., MCF-7, HeLa, HepG2).
-
Control Cells: Normal fibroblasts (e.g., HFF-1, MRC-5) for selectivity calculation.
-
Reagent: MTT (5 mg/mL in PBS), sterile filtered.[1] Store in dark at 4°C.
Step-by-Step Methodology
-
Seeding:
-
Treatment:
-
Remove spent media.[1]
-
Add 100 µL of fresh media containing serial dilutions of the quinoline derivative (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C in the dark. Note: Quinolines can be light-sensitive; minimize exposure.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb the purple crystals).
-
Add 100 µL of DMSO to dissolve formazan crystals.[1]
-
Shake plate on an orbital shaker for 10 minutes.
-
-
Readout:
-
Measure Absorbance (OD) at 570 nm (reference filter 630 nm).
-
Data Analysis: IC50 & Selectivity Index (SI)
Calculate % Viability:
Selectivity Index (SI):
This metric defines the safety window of your lead compound.
| SI Value | Interpretation | Action |
| < 1.0 | Toxic to normal cells | Discard / Redesign |
| 1.0 – 2.0 | Low Selectivity | Optimize Substituents |
| > 3.0 | Selective | Proceed to Mechanistic Studies |
Protocol C: Mechanistic Deconvolution (Apoptosis vs. Necrosis)[1]
Context: Quinolines often induce cell death via the intrinsic mitochondrial pathway (ROS generation
Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining (Flow Cytometry).[1]
Mechanism of Action Diagram
Figure 2: The Intrinsic Apoptotic Pathway commonly activated by quinoline derivatives via mitochondrial stress.[1]
Protocol Steps
- ) with the calculated IC50 concentration of the quinoline derivative for 24 hours.
-
Harvesting:
-
Staining:
-
Acquisition: Analyze immediately on a Flow Cytometer (e.g., BD FACSCalibur or CytoFLEX).
Interpretation
| Quadrant | Staining Pattern | Cellular State |
| Q3 (LL) | Annexin V (-) / PI (-) | Live Cells |
| Q4 (LR) | Annexin V (+) / PI (-) | Early Apoptosis (Desired Mechanism) |
| Q2 (UR) | Annexin V (+) / PI (+) | Late Apoptosis |
| Q1 (UL) | Annexin V (-) / PI (+) | Necrosis (Undesirable toxicity) |
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP).[1] NCI Developmental Therapeutics Program.[1] [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3][4][5][6][7] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kamiloglu, S., et al. (2020).[8] Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link][1]
-
Vermes, I., et al. (1995). A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.[1] Journal of Immunological Methods, 184(1), 39-51. [Link]
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental protocol for N-oxide formation of quinolines
Topic: Precision Protocol: N-Oxide Formation of Quinolines via Oxidative Transformation Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Importance
Quinoline N-oxides are not merely metabolic byproducts; they are high-value synthetic pivots in modern drug discovery. Their dipolar nature activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack, enabling regioselective functionalization (e.g., Meisenheimer rearrangement, Reissert reaction) that is otherwise difficult to achieve on the parent heterocycle.
This guide moves beyond generic textbook procedures. It provides a field-validated, three-tier protocol system designed to address specific substrate sensitivities and scalability requirements.
-
Method A (The Gold Standard): mCPBA oxidation for high-value, small-scale discovery synthesis.
-
Method B (The Green Scale-Up): Sodium Tungstate/H₂O₂ catalysis for multi-gram preparation.
-
Method C (Acid-Sensitive): Buffered Oxone® oxidation for labile substrates.
Mechanistic Principles (The "Why")
The formation of quinoline N-oxide is an electrophilic oxidation. The nitrogen lone pair (HOMO) attacks the electrophilic oxygen of the peracid (LUMO,
Key Insight: The reaction rate is heavily influenced by the electron density on the nitrogen. Electron-withdrawing groups (EWGs) at C2/C4 significantly retard the reaction, often requiring elevated temperatures or stronger oxidants, while electron-donating groups (EDGs) accelerate it.
Visualizing the Mechanism
Figure 1: Mechanistic flow of the electrophilic nitrogen oxidation via a concerted "Butterfly" transition state.
Experimental Protocols
Method A: The Gold Standard (mCPBA)
Best for: Small-scale (10 mg – 5 g), acid-stable substrates, and rapid library generation.
Reagents:
-
Substrate: Quinoline derivative (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.2 – 1.5 equiv, 77% max purity grade)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
Protocol:
-
Preparation: Dissolve the quinoline substrate in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Expert Note: Although the reaction proceeds at RT, starting at 0°C prevents exotherms that can lead to over-oxidation or decomposition of sensitive side chains.
-
-
Addition: Add mCPBA portion-wise over 5-10 minutes.
-
Self-Validating Step: A white precipitate (m-chlorobenzoic acid) usually begins to form within 15 minutes, indicating the reaction is progressing.
-
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC or LCMS.
-
TLC Tip:N-oxides are significantly more polar than the parent quinoline. Use 10% MeOH/DCM to move the product spot. The product often fluoresces blue/cyan under UV (365 nm), distinct from the purple/blue of the parent.
-
-
Quench (Critical): Once complete (typically 1–4 h), add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) . Stir vigorously for 10 mins.
-
Why? This reduces unreacted mCPBA to benzoic acid, preventing oxidative degradation during workup.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient 0→10%).
Method B: The Green Scale-Up (Na₂WO₄ / H₂O₂)
Best for: Large scale (>10 g), cost-efficiency, and "Green Chemistry" compliance.
Reagents:
-
Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[3]·2H₂O) (0.05 equiv)
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂) (2.0 – 3.0 equiv)
-
Solvent: Methanol or Water[4]
Protocol:
-
Setup: Dissolve quinoline and Na₂WO₄·2H₂O in Methanol (or water for soluble salts).
-
Oxidation: Add H₂O₂ dropwise at RT.
-
Activation: Heat the mixture to 60°C . Stir for 6–12 hours.
-
Workup:
-
Cool to RT. Quench with Na₂SO₃ solution.
-
Extract with DCM or EtOAc.
-
Note: If using water as solvent, the product may precipitate out upon cooling/salting out, allowing for filtration instead of extraction.
-
Method C: Acid-Sensitive Substrates (Buffered Oxone)
Best for: Substrates with acid-labile protecting groups (e.g., Boc, acetals).
Protocol:
-
Buffer System: Dissolve substrate in a mixture of Acetone/Water (1:1). Add solid NaHCO₃ (3.0 equiv).
-
Oxidation: Add Oxone® (1.2 equiv) portion-wise at 0°C.
-
Reaction: Stir at 0°C to RT. The pH should remain slightly basic (pH 7.5–8.5).
-
Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.1 – 1.5 equiv (mCPBA) | Excess oxidant drives the reaction to completion but increases risk of over-oxidation (e.g., ring opening or side-chain oxidation). |
| Temperature | 0°C → RT | Controls kinetic rate. High temps (>40°C with mCPBA) increase risk of violent decomposition. |
| Solvent pH | Neutral to Basic (Method C) | Acidic byproducts (benzoic acid) can cleave Boc/TBS groups. Basic washes are mandatory for mCPBA workup. |
| Quenching | Na₂S₂O₃ or Na₂SO₃ | Safety Critical: Residual peroxides are shock-sensitive explosives upon concentration. Negative peroxide test (starch-iodide paper) is required before rotary evaporation. |
Troubleshooting & Quality Control
Self-Validating Workflow Diagram
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Common Issues:
-
"The product is stuck in the aqueous layer."
-
Cause:N-oxides are highly polar water-soluble species, especially if protonated.
-
Fix: Ensure the aqueous layer is basic (pH > 10) during extraction to keep the N-oxide neutral. Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/isopropanol (3:1).
-
-
"I see a byproduct with M+16 mass."
-
Cause: Oxidation of other heteroatoms (e.g., Sulfur to Sulfoxide) or hydroxylation.
-
Fix: Switch to Method B (Tungstate) which is often more chemoselective for N-oxidation over S-oxidation under controlled conditions.
-
Safety & Handling (E-E-A-T Compliance)
-
Peroxide Warning: Never concentrate reaction mixtures containing excess mCPBA or H₂O₂ to dryness. Concentrated peroxides are explosive. Always verify quenching with starch-iodide paper (turns blue in presence of oxidants).
-
mCPBA Storage: Store mCPBA at 4°C. Warmer temperatures cause degradation to m-chlorobenzoic acid, altering the effective stoichiometry and potentially generating pressure in sealed containers.
References
-
Yin, J., et al. (2007).[11] "A Practical and Efficient Process for the Preparation of Quinoline N-Oxides." Journal of Organic Chemistry.
-
Moghaddam, F. M., et al. (2012). "Efficient and Green Oxidation of Nitrogen Heterocycles using Sodium Tungstate." Synthetic Communications.
- Albini, A., & Pietra, S. (2019). "Heterocyclic N-Oxides." CRC Press. (Standard Reference Text).
-
Vommina, D., et al. (2015). "Oxone-mediated synthesis of N-oxides." Tetrahedron Letters.
Sources
- 1. rsc.org [rsc.org]
- 2. IBS-Catalyzed Regioselective Oxidation of Phenols to 1,2-Quinones with Oxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Regioselective Bromination of the Quinoline Scaffold: Application Notes and Protocols
Introduction: The Strategic Importance of Bromoquinolines
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a bromine atom onto the quinoline ring is a pivotal transformation in medicinal chemistry and materials science. Bromoquinolines are not merely final products; they are versatile synthetic intermediates, primed for a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and metallation reactions. This allows for the construction of complex molecular architectures with finely tuned electronic and steric properties, which is essential for optimizing biological activity and material performance.
The challenge, however, lies in controlling the regioselectivity of bromination. The quinoline ring system, composed of a benzene and a pyridine ring, exhibits a complex reactivity profile. The nitrogen atom significantly influences the electron density distribution, making some positions more susceptible to electrophilic attack than others. This guide provides an in-depth exploration of the techniques available to selectively introduce bromine at specific positions on the quinoline nucleus, offering researchers a powerful toolkit for targeted synthesis.
I. Understanding the Reactivity of the Quinoline Ring
The regioselectivity of electrophilic aromatic substitution on quinoline is dictated by the reaction conditions, particularly the acidity of the medium.
-
Under Acidic Conditions (Electrophilic Attack on the Quinolinium Ion): In the presence of strong acids like sulfuric acid, the quinoline nitrogen is protonated to form the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack to an even greater extent than it already is. Consequently, electrophilic substitution, including bromination, occurs preferentially on the electron-rich benzene ring, primarily at the C5 and C8 positions[1].
-
Under Neutral or Non-Protic Conditions (Electrophilic Attack on the Neutral Quinoline): In the absence of strong acid, the neutral quinoline molecule is the substrate. The pyridine ring is still deactivated due to the electron-withdrawing nature of the nitrogen atom, but the benzene ring is less activated compared to benzene itself. Under these conditions, bromination can be directed to other positions, such as C3, C6, and C8, depending on the specific reagents and reaction mechanism (e.g., free radical vs. electrophilic).
Below is a diagram illustrating the general principles of electrophilic substitution on the quinoline ring under different conditions.
Caption: Reactivity of Quinoline under Acidic vs. Neutral Conditions.
II. Position-Specific Bromination Strategies and Protocols
This section provides detailed protocols and application notes for achieving regioselective bromination at key positions of the quinoline ring.
A. Bromination at C5 and C8: The Acid-Catalyzed Approach
As previously discussed, acidic conditions favor bromination on the benzene ring. The ratio of 5-bromo to 8-bromoquinoline can be influenced by the specific acid and reaction temperature.
Application Note: This method is the most direct approach for obtaining 5- and 8-bromoquinolines. The use of concentrated sulfuric acid is common, and N-bromosuccinimide (NBS) is often the brominating agent of choice due to its ease of handling compared to molecular bromine. Careful temperature control is crucial to minimize the formation of undesired isomers.
Protocol: Synthesis of 5-Bromo- and 8-Bromoquinoline
Materials:
-
Quinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add quinoline to the cold sulfuric acid with stirring. The addition is exothermic, so maintain the temperature below 10 °C.
-
Once the quinoline is completely dissolved, add NBS portion-wise over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this may range from a few hours to overnight, and should be monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9. Ensure the mixture remains cold during neutralization.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The mixture of 5- and 8-bromoquinolines can be separated by column chromatography on silica gel.
Comparative Data for C5 and C8 Bromination
| Brominating Agent | Acid | Temperature (°C) | Typical Product Ratio (5-bromo:8-bromo) | Yield (%) | Reference(s) |
| NBS | H2SO4 | 0-25 | Varies, often favoring the 5-isomer | 60-80 | [1] |
| Br2/Ag2SO4 | H2SO4 | 200 | 1:1 | Variable | [1] |
B. Bromination at C3: A Non-Acidic Approach
Direct bromination at the C3 position is challenging but can be achieved under non-acidic conditions, often through the decomposition of a quinoline-bromine complex.
Application Note: This method avoids the use of strong acids, which can be advantageous for substrates with acid-labile functional groups. The reaction proceeds through a different mechanism than the acid-catalyzed pathway, likely involving an addition-elimination pathway on the pyridine ring. The use of a hydrogen bromide scavenger like pyridine can improve yields.
Protocol: Synthesis of 3-Bromoquinoline
Materials:
-
Quinoline
-
Bromine (Br2)
-
Carbon Tetrachloride (CCl4) or Chloroform (CHCl3)
-
Pyridine (optional, as HBr scavenger)
-
Sodium Thiosulfate solution
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve quinoline in CCl4 or CHCl3 in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. A precipitate of the quinoline-bromine complex may form.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction should be monitored by TLC.
-
If using pyridine, it can be added to the reaction mixture to neutralize the HBr formed.
-
After cooling, wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield 3-bromoquinoline.
C. Synthesis of 6-Bromoquinoline and 7-Bromoquinoline: Building the Ring
For some substitution patterns, it is more efficient to construct the quinoline ring with the bromine atom already in place. The Skraup synthesis and the Gould-Jacobs reaction are powerful tools for this approach.
Application Note for 6-Bromoquinoline (Skraup Synthesis): This classic method involves the reaction of a bromoaniline (in this case, 4-bromoaniline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. The reaction is highly exothermic and should be performed with caution.
Protocol: Synthesis of 6-Bromoquinoline
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate (optional, to moderate the reaction)
Procedure:
-
In a large, robust flask, carefully mix 4-bromoaniline, nitrobenzene, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The temperature will rise significantly.
-
Heat the mixture under reflux for several hours.
-
After cooling, dilute the mixture with water and steam distill to remove the excess nitrobenzene.
-
Make the residue alkaline with NaOH solution and extract with a suitable organic solvent (e.g., toluene or chloroform).
-
Dry the organic extract, remove the solvent, and purify the crude 6-bromoquinoline by vacuum distillation or crystallization.
Application Note for 7-Bromoquinoline (Sandmeyer Reaction): A reliable route to 7-bromoquinoline involves the diazotization of 7-aminoquinoline followed by a Sandmeyer reaction. This multi-step approach offers excellent regioselectivity.
Protocol: Synthesis of 7-Bromoquinoline via Sandmeyer Reaction
Part 1: Diazotization of 7-Aminoquinoline
-
Dissolve 7-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N2 gas) will be observed.
-
After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., NaOH or Na2CO3), and extract with an organic solvent.
-
Purify the crude 7-bromoquinoline by column chromatography or distillation.
Caption: Synthesis of 7-Bromoquinoline via the Sandmeyer Reaction.
III. Advanced Techniques for Regiocontrolled Bromination
A. C-H Activation/Halogenation
Recent advances in organic synthesis have led to the development of metal-free, regioselective C-H halogenation methods. For example, the use of directing groups at the 8-position can facilitate selective halogenation at the C5 position.
Application Note: These methods are at the forefront of synthetic chemistry, offering high regioselectivity under mild conditions. They are particularly useful for complex molecules where traditional methods might fail or require lengthy protecting group strategies. An 8-amido group, for instance, can direct bromination specifically to the C5 position using reagents like tribromoisocyanuric acid (TBCA).
B. Bromination of Activated Quinolines
The presence of strong electron-donating groups (EDGs) like -OH, -NH2, or -OCH3 significantly activates the quinoline ring, making bromination easier but often harder to control, frequently leading to polybromination.
Example: Bromination of 8-Hydroxyquinoline The bromination of 8-hydroxyquinoline is highly facile. Depending on the stoichiometry of the brominating agent (e.g., Br2 or NBS), one can obtain 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, or 5,7-dibromo-8-hydroxyquinoline. Controlling the reaction to achieve monobromination can be challenging and often results in a mixture of products.
IV. Conclusion
The regioselective bromination of the quinoline ring is a multifaceted challenge that can be addressed through a variety of synthetic strategies. The choice of method depends on the desired position of bromination, the presence of other functional groups on the substrate, and the desired scale of the reaction. By understanding the fundamental reactivity of the quinoline nucleus and carefully selecting the reaction conditions and reagents, researchers can effectively synthesize a wide range of bromoquinoline derivatives, unlocking their potential as key building blocks in drug discovery and materials science. This guide provides a solid foundation of reliable protocols and the causal logic behind them, empowering scientists to make informed decisions in their synthetic endeavors.
V. References
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
The 5- and 8-iodination of quinoline and some of its derivatives. PJSIR. Available at: [Link]
-
Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Method for producing 3-bromoquinoline. Google Patents. Available at:
-
Preparation method for 6-bromine quinoline. Google Patents. Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile yet often temperamental reaction. Here, we address common issues, particularly low yields, and provide in-depth, field-proven insights to optimize your synthetic outcomes.
Introduction to the Friedländer Synthesis
First reported by Paul Friedländer in 1882, this reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline ring system.[1][2] The reaction is typically catalyzed by acids or bases and is widely used for synthesizing polysubstituted quinolines, which are prevalent in many biologically active compounds.[1][2]
Despite its utility, the Friedländer synthesis is notorious for unpredictable yields. This guide will help you navigate the common pitfalls and systematically improve your results.
Troubleshooting Guide: Overcoming Low Yield
Low or non-existent yields are the most frequent complaints we receive. The following table outlines common problems, their probable causes rooted in reaction kinetics and thermodynamics, and validated solutions.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) & Rationale |
| LY-01 | Low to No Product Formation | Inappropriate Catalyst: The catalyst may be too harsh, leading to degradation, or too mild, resulting in poor conversion.[1][3] | Catalyst Screening: If using traditional strong acids (H₂SO₄, HCl) or bases (KOH, NaOH), consider milder alternatives. Lewis acids like ZnCl₂ or FeCl₃ can be effective.[3] For sensitive substrates, modern catalysts such as gold(III) complexes, ionic liquids, or solid-supported catalysts (e.g., Amberlyst-15) offer higher selectivity and milder reaction conditions.[1][2][4] |
| LY-02 | Multiple Side Products Observed via TLC/LC-MS | Harsh Reaction Conditions: High temperatures often promote side reactions like self-condensation (aldol) of the methylene partner, especially under basic conditions.[1][2] | Temperature Optimization: Lower the reaction temperature and monitor progress closely with TLC to find the optimal balance between reaction rate and selectivity.[1] Consider microwave-assisted synthesis for rapid, uniform heating, which can significantly reduce reaction times and minimize side product formation.[5][6] |
| LY-03 | Reaction Stalls or is Sluggish | Suboptimal Solvent: The solvent polarity and its ability to solubilize reactants and intermediates are critical for reaction efficiency.[2] | Solvent Selection: For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often suitable.[2] For base-mediated reactions, non-polar solvents such as toluene can be effective.[2] In some cases, greener alternatives like water or even solvent-free conditions have proven highly effective.[2][7] |
| LY-04 | Poor Regioselectivity with Asymmetric Ketones | Lack of Steric or Electronic Control: When using an asymmetric ketone, the reaction can proceed at either α-position, leading to a mixture of regioisomers. | Directed Synthesis: To control regioselectivity, consider using a phosphoryl group on the desired α-carbon of the ketone.[2] Alternatively, specific amine catalysts or the use of ionic liquids can enhance the selectivity of the reaction.[2] |
| LY-05 | Difficulty in Product Isolation and Purification | Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate the work-up procedure. | Improved Work-up & Catalyst Choice: Employing solid-supported or polymer-based catalysts can simplify purification, as the catalyst can be removed by simple filtration.[4] A well-planned work-up, such as an acid-base extraction, can also aid in separating the desired quinoline product. |
Visualizing the Troubleshooting Workflow
To streamline your optimization process, follow this logical workflow when diagnosing and resolving low-yield issues in your Friedländer synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Troubleshooting Regioselectivity in Combes Quinolone Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction for the synthesis of substituted quinolines. Quinolines are a critical scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, is a powerful tool for accessing 2,4-disubstituted quinolines.[3][4] However, controlling the regioselectivity of the cyclization step, especially with unsymmetrical anilines and β-diketones, can be a significant challenge.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design your syntheses for optimal outcomes.
Troubleshooting Guide: Navigating Regiochemical Challenges
This section is formatted in a question-and-answer style to directly address common experimental hurdles related to regioselectivity in the Combes synthesis.
Question 1: My Combes synthesis is yielding a mixture of regioisomers. How can I favor the formation of a single product?
The formation of regioisomers in the Combes synthesis arises from the two possible modes of electrophilic aromatic substitution on the aniline ring during the cyclization of the enamine intermediate. The preferred pathway is governed by a delicate interplay of steric and electronic factors.[3]
Underlying Causality: The rate-determining step is the annulation of the enamine intermediate.[3] The regiochemical outcome depends on which of the two carbonyl groups of the original β-diketone directs the cyclization. This, in turn, is influenced by:
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone will favor cyclization at the less sterically hindered position.[3]
-
Electronic Effects: The electronic nature of substituents on the aniline ring dictates the nucleophilicity of the ortho positions, influencing the site of electrophilic attack. Electron-donating groups (EDGs) on the aniline generally activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them.[5]
Step-by-Step Protocol for Optimization:
-
Analyze Your Substrates:
-
Aniline: Identify the electronic nature (EDG vs. EWG) and steric bulk of the substituents.
-
β-Diketone: Assess the relative steric bulk of the two substituents flanking the carbonyl groups.
-
-
Modify the β-Diketone: If possible, increase the steric bulk on the side of the diketone you do not want to react. For instance, using a bulkier R group on the diketone can favor the formation of the 2-substituted quinoline.[3]
-
Vary the Aniline Substituent: The choice of substituent on the aniline can have a profound effect. For example, methoxy-substituted anilines have been observed to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF3 regioisomer.[3]
-
Catalyst and Solvent Screening:
-
While concentrated sulfuric acid is traditional, other acidic catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can alter the reaction environment and influence selectivity.[3][6] PPE, a mixture of PPA and an alcohol, has been shown to be a more effective dehydrating agent.[3]
-
Solvent polarity can also play a role in stabilizing or destabilizing charged intermediates, potentially impacting the transition states leading to the different regioisomers.
-
Question 2: The reaction is not proceeding to completion, or I'm observing significant side products. What are the likely causes and solutions?
Incomplete conversion or the formation of side products can often be traced back to the stability of the key enamine intermediate or competing reaction pathways.
Underlying Causality:
-
Deactivated Anilines: Strongly electron-withdrawing groups (e.g., -NO2) on the aniline can decrease its nucleophilicity to the point where the initial condensation with the β-diketone is slow or does not occur.[6] This can also hinder the subsequent electrophilic cyclization step.
-
Reaction Conditions: Inadequate temperature or an insufficiently strong acid catalyst may not provide the necessary activation energy for the cyclization and dehydration steps.
Troubleshooting Protocol:
-
Increase Reaction Temperature: The Combes synthesis often requires heating.[7] A systematic increase in temperature can help overcome the activation barrier.
-
Employ a Stronger Acid Catalyst: If using a milder acid, switching to concentrated sulfuric acid or PPA can promote the necessary protonation and dehydration steps.[4][6]
-
Consider a Modified Catalyst System: As mentioned, PPE can be a more effective dehydrating agent than sulfuric acid alone, potentially driving the reaction to completion.[3]
-
Protecting Groups: For anilines with highly deactivating groups, it may be necessary to consider alternative synthetic routes or the use of protecting groups to modulate the electronic properties of the aniline, although this adds steps to the overall synthesis.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions about the Combes synthesis to deepen your understanding of the underlying principles governing regioselectivity.
FAQ 1: What is the detailed mechanism of the Combes synthesis, and how does it explain the formation of different regioisomers?
The mechanism of the Combes synthesis proceeds through three main stages:
-
Enamine Formation: The reaction initiates with the acid-catalyzed nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone.[3] This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.[3]
-
Electrophilic Aromatic Substitution (Annulation): This is the rate-determining step where the enamine, activated by protonation, undergoes an intramolecular electrophilic attack on the aniline ring to form a new six-membered ring.[3]
-
Dehydration and Aromatization: A final acid-catalyzed dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline product.[3]
The regioselectivity is determined in the annulation step. With an unsymmetrical β-diketone, two different enamine intermediates are possible, leading to two potential cyclization pathways and, consequently, two regioisomeric quinoline products.
Diagram: Competing Cyclization Pathways in Combes Synthesis
Caption: Regioselectivity arises from competing cyclization pathways.
FAQ 2: How do electron-donating and electron-withdrawing groups on the aniline influence the regiochemical outcome?
The electronic nature of the substituents on the aniline ring plays a crucial role in directing the cyclization.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic.[5] This generally accelerates the electrophilic cyclization. The directing effect of the EDG will compete with the steric factors to determine the final product distribution.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO2) decrease the electron density of the ring, making it less nucleophilic and slowing down the cyclization step.[5] In some cases, very strong EWGs can prevent the reaction altogether.[6] The deactivation of the ortho positions can lead to a preference for cyclization at a less deactivated site, if available.
Data Summary: Influence of Substituents on Regioselectivity
| Aniline Substituent | β-Diketone Substituent (R) | Predominant Regioisomer | Reference |
| Methoxy (EDG) | CF3 | 2-CF3-quinoline | [3] |
| Chloro/Fluoro (EWG) | CF3 | 4-CF3-quinoline | [3] |
FAQ 3: Are there alternative catalysts to concentrated sulfuric acid, and what are their advantages?
Yes, several other acidic catalysts can be employed in the Combes synthesis, each with potential benefits.
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that is both a strong acid and a powerful dehydrating agent. It is often used when sulfuric acid fails to promote the reaction.
-
Polyphosphoric Ester (PPE): Prepared by reacting PPA with an alcohol, PPE is considered a milder and more effective dehydrating agent than H2SO4.[3] This can be advantageous in preventing side reactions or degradation of sensitive substrates.
-
Other Lewis and Brønsted Acids: A variety of other acids, including ZnCl2, acetic acid, p-toluenesulfonic acid, and even hydrofluoric acid, have been reported for the Combes synthesis, though their application is often substrate-dependent.[6]
The choice of catalyst can significantly impact the reaction conditions required and, in some cases, the regioselectivity. Therefore, screening different acid catalysts is a valid strategy for optimizing a challenging Combes synthesis.
References
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Scribd. Combes Quinoline Synthesis PDF. [Link]
-
Cambridge University Press. Combes Quinoline Synthesis. [Link]
-
Dalal Institute. Regio- and Chemoselectivity: Orientation and Reactivity. [Link]
-
Scribd. Chemoselectivity and Regioselectivity.pdf. [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF. [Link]
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
SlideShare. synthesis of quinoline derivatives and its applications | PPTX. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. Combes quinoline synthesis. [Link]
-
ACS Publications. A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines | The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Recent Developments in the Synthesis of β-Diketones - PMC. [Link]
-
National Institutes of Health. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. [Link]
-
MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
PubMed. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. [Link]
-
Semantic Scholar. Properties and application of diketones and their derivatives. [Link]
-
Royal Society of Chemistry. A solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium catalysis - Chemical Communications (RSC Publishing). [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. [Link]
-
Beaudry Research Group. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]
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- 7. youtube.com [youtube.com]
Technical Support Center: Navigating Side Reactions in Substituted Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to the common and often complex side reactions encountered during the synthesis of substituted quinolines. The following troubleshooting guides and FAQs are designed to move beyond simple procedural lists, offering mechanistic insights and validated protocols to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Synthesis-Specific Issues
This section addresses problems commonly associated with the major named reactions for quinoline synthesis. Each entry is designed to diagnose the issue and provide a robust, actionable solution.
The Skraup Synthesis
The Skraup synthesis, while powerful, is notoriously exothermic and prone to producing significant amounts of polymeric tar.[1] This is primarily due to the harsh acidic and oxidizing conditions required for the reaction.[1][2]
Q: My Skraup reaction is uncontrollably exothermic and yields a black, intractable tar instead of my desired quinoline. What is happening and how can I prevent it?
A: This is a classic issue of thermal runaway and polymerization of the acrolein intermediate. The dehydration of glycerol to acrolein is acid-catalyzed and highly reactive under the reaction conditions.[3] Localized hotspots accelerate polymerization, leading to tar formation.[4][5]
Core Causality & Mechanistic Insight: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This intermediate can either undergo the desired Michael addition with the aniline or self-polymerize under the strong acid and high-temperature conditions. The vigorous nature of the reaction creates localized superheating, which strongly favors the undesired polymerization pathway.
Troubleshooting Workflow for Skraup Synthesis
Caption: Troubleshooting workflow for Skraup synthesis.
Validated Protocol: Moderated Skraup Synthesis of Quinoline
-
Reactor Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: To the flask, add aniline (0.25 mol), glycerol (0.75 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 5g) as a moderator.[5]
-
Initiate Stirring: Begin vigorous mechanical stirring to ensure the mixture is homogeneous.
-
Controlled Acid Addition: Cool the flask in an ice-water bath. Add concentrated sulfuric acid (100 mL) slowly through the dropping funnel over a period of at least 60-90 minutes. The internal temperature should be maintained below 100°C during the addition.
-
Add Oxidant: Once the sulfuric acid has been added, slowly add nitrobenzene (0.30 mol), which serves as the oxidizing agent.[2]
-
Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (approx. 130-150°C) for 3-5 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 2 L of cold water.
-
Purification: Neutralize the solution with aqueous sodium hydroxide until alkaline. The crude quinoline often separates as a dark oil. This crude product is best purified by steam distillation to separate it from the non-volatile tar and inorganic salts.[6]
The Doebner-von Miller Synthesis
This synthesis is more versatile than the Skraup but is also plagued by polymerization, especially when using α,β-unsaturated aldehydes or ketones.[1][5]
Q: My Doebner-von Miller reaction has a very low yield, and the flask is coated with a thick polymeric residue. How can I improve this?
A: The primary side reaction is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material. [4] Strong acid catalysts can accelerate this undesired pathway.
Core Causality & Mechanistic Insight: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate, with a fragmentation-recombination pathway being widely accepted.[7][8] Regardless of the exact mechanism, the α,β-unsaturated carbonyl compound is susceptible to self-condensation and polymerization in the strongly acidic aqueous phase.
Solution: Biphasic Reaction Medium A highly effective strategy is to sequester the reactive carbonyl compound in an organic phase, limiting its concentration in the acidic aqueous phase where polymerization is most rampant.[1][5]
Validated Protocol: Two-Phase Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactants: To the flask, add aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).
-
Establish Biphasic System: Add an equal volume of a non-polar organic solvent like toluene or chlorobenzene.
-
Slow Addition: Begin vigorous stirring to create an emulsion. Slowly add crotonaldehyde (0.12 mol) dropwise over 30-60 minutes. The slow addition minimizes the concentration of the aldehyde at any given time, further reducing polymerization.[1]
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, separate the phases. Neutralize the aqueous phase with NaOH and extract with the same organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[7]
The Combes Synthesis
The Combes synthesis is excellent for producing 2,4-disubstituted quinolines, but a major challenge arises when using unsymmetrical β-diketones: controlling regioselectivity.[3][9]
Q: I am attempting a Combes synthesis with an unsymmetrical β-diketone and obtaining a nearly 1:1 mixture of regioisomers. How can I direct the cyclization to favor one product?
A: Regioselectivity in the Combes synthesis is a delicate balance of steric and electronic factors in the rate-determining annulation (ring-closure) step. [10][11]
Core Causality & Mechanistic Insight: The reaction proceeds via the formation of a Schiff base (or more accurately, an enamine intermediate) between the aniline and the β-diketone.[3] The subsequent acid-catalyzed intramolecular electrophilic aromatic substitution can occur at two different positions, leading to regioisomers. The preferred pathway is dictated by the steric hindrance around the carbonyl groups and the electronic nature of the substituents on both the aniline and the diketone.[10][12]
Decision Logic for Combes Regioselectivity
Caption: Factors influencing regioselectivity in Combes synthesis.
Strategies for Controlling Regioselectivity:
-
Steric Control: Increasing the steric bulk of one R group on the β-diketone will generally direct the cyclization to the less hindered carbonyl carbon.[12] For example, using 1,1,1-trifluoro-2,4-pentanedione, the cyclization will preferentially involve the methyl ketone over the more hindered trifluoromethyl ketone.
-
Electronic Control: The electronic nature of substituents on the aniline ring is critical. Electron-donating groups (e.g., methoxy) on the aniline can enhance the nucleophilicity of the ring and influence the site of cyclization.[10]
-
Catalyst Choice: While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (forming a polyphosphoric ester, PPE) can serve as a more effective dehydrating agent and may alter the regioisomeric ratio.[10][12]
The Friedländer Synthesis
The Friedländer synthesis offers a convergent route to quinolines but can suffer from low yields due to competing side reactions, particularly the self-condensation of the ketone reactant.[13][14]
Q: My Friedländer synthesis yield is poor, and I'm isolating significant amounts of aldol self-condensation product from my ketone starting material. What's the issue?
A: This indicates that the rate of the intermolecular aldol condensation between the two ketone molecules is faster than the desired condensation between the o-aminoaryl ketone and the α-methylene ketone. [15] This is especially problematic under strong base catalysis.[13]
Core Causality & Mechanistic Insight: The reaction can proceed via two pathways: 1) initial aldol condensation followed by cyclization, or 2) initial Schiff base formation followed by intramolecular cyclization.[15] Under basic conditions, enolate formation from the α-methylene ketone is rapid. If this enolate reacts with another molecule of the same ketone (self-condensation) faster than it reacts with the o-aminoaryl carbonyl, yields of the desired quinoline will be low.[14]
Solution: Catalyst and Condition Optimization
-
Switch to Acid Catalysis: Condensations between o-aminoketones and other ketones are often more efficient under acidic conditions, which can suppress the base-catalyzed aldol self-condensation pathway.[15] Catalysts like p-toluenesulfonic acid (PTSA) or even molecular iodine have proven effective.[16]
-
Use Milder Conditions: Modern protocols often utilize milder catalysts that can improve yields and reduce side reactions.[14]
-
Protect the Ketone: An advanced strategy is to use an imine or enamine of the o-aminobenzaldehyde to prevent side reactions.[13]
Validated Protocol: Iodine-Catalyzed Friedländer Annulation
-
Reactor Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the α-methylene ketone (1.2 mmol), and molecular iodine (I₂, 10 mol%).
-
Solvent: Add a suitable solvent such as ethanol or perform the reaction under solvent-free conditions by gentle heating.
-
Reaction: Heat the mixture at 80-100°C and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with ethyl acetate. Wash the solution with aqueous sodium thiosulfate to remove the iodine, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude quinolines from the tarry byproducts of classical syntheses?
A1: For basic quinolines produced from reactions like the Skraup or Doebner-von Miller, a combination of acid-base extraction and steam distillation is highly effective.[1][6] First, neutralize the acidic reaction mixture and perform a steam distillation. The quinoline is steam-volatile and will co-distill with water, leaving the non-volatile polymers and salts behind.[7] The collected distillate can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by vacuum distillation or crystallization, often by forming a salt (e.g., with phosphoric acid), recrystallizing it, and then liberating the free base.[6]
Q2: How do I choose an appropriate oxidizing agent for a Skraup-type reaction?
A2: The choice of oxidant is critical for success. It must be strong enough to aromatize the dihydroquinoline intermediate but not so harsh that it degrades the starting materials or the final product.
-
Nitrobenzene: The traditional and most common choice. It is effective but toxic.[2]
-
Arsenic Pentoxide: Historically used, but highly toxic and generally avoided now.[2]
-
Milder/Greener Alternatives: In some cases, bubbling air or oxygen through the reaction mixture can be sufficient.[17] For specific substrates, other oxidants may be explored, but they must be stable to the strong acid and high temperatures.
Q3: Can solvent choice influence the outcome of my quinoline synthesis?
A3: Absolutely. As seen in the Doebner-von Miller example, using a biphasic solvent system can dramatically suppress polymerization.[5] In the Friedländer synthesis, ionic liquids have been used to improve yields and regioselectivity.[13] For modern, metal-catalyzed quinoline syntheses, the solvent choice is paramount, affecting catalyst solubility, stability, and turnover. Always consider the polarity, boiling point, and potential reactivity of the solvent with your reagents and catalyst.
Summary of Mitigation Strategies
| Synthesis Method | Common Side Reaction/Issue | Primary Cause | Recommended Mitigation Strategy |
| Skraup | Uncontrolled Exotherm / Tar Formation | Rapid, localized polymerization of acrolein | Use a moderator (FeSO₄), slow/cooled addition of H₂SO₄, vigorous stirring.[1][5] |
| Doebner-von Miller | Polymerization of Carbonyl Reactant | High concentration of α,β-unsaturated carbonyl in strong acid | Employ a biphasic (aqueous/organic) solvent system; slow addition of the carbonyl reactant.[1][5] |
| Combes | Poor Regioselectivity | Competing cyclization pathways with unsymmetrical diketones | Modify steric bulk on the diketone; select anilines with appropriate electronic groups; use alternative acid catalysts like PPA.[10][12] |
| Friedländer | Low Yield / Aldol Self-Condensation | Ketone self-reaction is faster than desired cross-condensation | Switch from base to acid catalysis (e.g., PTSA, I₂); use milder reaction conditions.[13][15] |
| Pfitzinger | Incomplete reaction / Side products | Instability of isatin-derived intermediate | Ensure sufficiently strong basic conditions (e.g., KOH, NaOH) for initial ring-opening; control temperature to prevent degradation.[18][19] |
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
-
Wikipedia. Combes quinoline synthesis. Wikipedia. [Link]
- BenchChem Technical Support. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
-
GeeksforGeeks. (2024). Preparation and Properties of Quinoline. GeeksforGeeks. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Marco, J. A. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
Cheng, C. C. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- BenchChem Technical Support. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
-
Wikipedia. Pfitzinger reaction. Wikipedia. [Link]
-
ScienceMadness Discussion Board. (2009). Alternative Oxidisers in Skraup reaction. ScienceMadness.org. [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. [Link]
- BenchChem Technical Support. (2025). optimizing solvent and base conditions for quinoline synthesis. BenchChem.
-
SlideShare. Combes Quinoline Synthesis. SlideShare. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]
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- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Suzuki Coupling of Bromoquinolines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Quinolines are privileged scaffolds in medicinal chemistry, and their functionalization via Suzuki coupling is a key strategy for generating novel molecular entities.
However, the presence of the quinoline nitrogen introduces specific challenges not typically encountered with simple aryl bromides. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and rationally select the optimal catalyst system for your specific bromoquinoline isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of bromoquinolines in a practical question-and-answer format.
Q1: My reaction has stalled or shows very low conversion. What are the primary causes and how do I fix it?
Answer:
Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. The primary suspects are catalyst inhibition, poor reagent quality, or suboptimal reaction conditions.
Probable Causes & Step-by-Step Solutions:
-
Catalyst Inhibition by Quinoline Nitrogen: The lone pair on the quinoline nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This effect is particularly pronounced for isomers like 8-bromoquinoline where the nitrogen can act as a chelating ligand with the bromine-bound palladium.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) create a sterically hindered environment around the palladium center.[4][5] This steric bulk physically prevents the quinoline nitrogen from coordinating strongly, allowing the catalytic cycle to proceed.[5] N-Heterocyclic Carbenes (NHCs) with bulky substituents (e.g., IPr) can also serve a similar function.[6]
-
-
Inactive Catalyst/Reagents:
-
Palladium(0) Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can be inefficient. Ensure your phosphine ligand is not oxidized and that the reaction is thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[7]
-
Boronic Acid/Ester Quality: Boronic acids are prone to dehydration to form cyclic boroxines or decomposition via protodeboronation, especially under acidic conditions or upon prolonged storage.[7] Consider using a freshly opened bottle, or switch to a more stable boronic ester, such as a pinacol ester.[7]
-
Solvent and Base Purity: Ensure solvents are anhydrous (unless using an aqueous system) and bases are of high purity.
-
-
Suboptimal Base or Solvent:
-
Base Choice: The base is critical for activating the boronic acid for transmetalation.[8] For bromoquinolines, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. Stronger bases like hydroxides or alkoxides can sometimes promote side reactions.[7]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7] The water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low conversion.
Q2: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
Answer:
Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the oxidative addition intermediate, (L)nPd(quinoline)(Br), undergoes a reductive pathway before transmetalation can occur.
Probable Causes & Solutions:
-
Source of Hydride: The hydride can originate from solvents (like alcohols), amines, or even water in the presence of a suitable reductant in the reaction mixture.[7]
-
Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer and subsequent reductive elimination, debromination will be favored. This is often the case with unreactive boronic acids or suboptimal base/solvent combinations.
Mitigation Strategies:
-
Increase Transmetalation Rate:
-
Use a More Active Boron Species: Switch from a boronic acid to a more nucleophilic potassium trifluoroborate salt or use a more reactive boronic ester.
-
Optimize Base/Solvent: Ensure the chosen base and solvent system effectively generates the active boronate species. A screen of bases (K₃PO₄, Cs₂CO₃, KF) can be beneficial.[8]
-
-
Change Solvent: Avoid using alcohol as a primary solvent if debromination is severe. Toluene, dioxane, or DMF are generally safer choices.
-
Use a Bulky Ligand: Bulky ligands that accelerate reductive elimination of the desired product can outcompete the debromination pathway.[4]
Q3: My main side product is the homocoupling of my boronic acid (Glaser coupling). What should I change?
Answer:
Boronic acid homocoupling produces a biaryl derived from two molecules of your boronic acid. This side reaction is often promoted by the presence of oxygen and is competitive with the desired cross-coupling.
Probable Causes & Solutions:
-
Oxygen in the Reaction Mixture: The palladium catalyst can facilitate the oxidative homocoupling of boronic acids in the presence of O₂.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Perform several cycles of vacuum/inert gas (Argon or Nitrogen) backfill on your solvent and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Oxidative Addition: If the oxidative addition of the bromoquinoline to the Pd(0) center is slow, the catalyst may preferentially react with the more abundant boronic acid.
-
Solution: Bromoquinolines are electron-deficient, which generally facilitates oxidative addition.[3] However, if you are working at low temperatures or with a particularly deactivated catalyst, consider increasing the temperature. Using a more electron-rich ligand can also accelerate the oxidative addition step.[9]
-
Frequently Asked Questions (FAQs)
Which palladium precursor is the best starting point?
How do I choose the right phosphine ligand for my specific bromoquinoline isomer?
The choice of ligand is the most critical parameter for success. The selection depends on the position of the bromine atom relative to the quinoline nitrogen, which dictates the steric and electronic environment of the reaction center.
Ligand Selection Guide by Bromoquinoline Isomer:
| Bromoquinoline Isomer | Key Challenge | Recommended Ligand Class | Specific Examples | Rationale |
| 2-Bromo & 4-Bromo | Electron deficiency | Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | These positions are electronically activated, making oxidative addition easier.[3] The main role of the bulky ligand is to promote fast reductive elimination and prevent catalyst deactivation. |
| 3-Bromo & 6-Bromo | Less activated, "standard" | Bulky Biaryl Phosphines | SPhos, XPhos | These positions behave more like a standard bromobenzene. Bulky, electron-rich ligands provide a good balance of activity and stability for these "standard" but still challenging substrates.[4] |
| 8-Bromo | High risk of catalyst poisoning | Very Bulky Biaryl Phosphines | XPhos, tBuXPhos | The proximity of the nitrogen allows for strong chelation to the palladium center after oxidative addition, shutting down catalysis. Extremely bulky ligands are required to physically block this interaction.[3] |
What is the role of the base and which one should I use?
The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the organoboron compound to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[8]
-
Common Choices:
-
K₃PO₄ (Potassium Phosphate): A versatile and often effective base for challenging substrates. It is moderately strong and has good solubility in aqueous/organic mixtures.
-
K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Standard, reliable bases for a wide range of Suzuki couplings.
-
KF (Potassium Fluoride): A milder base, useful if your substrate has base-sensitive functional groups.[8]
-
A typical starting point is 2-3 equivalents of K₃PO₄ in a dioxane/water (e.g., 4:1) solvent mixture.
Visualizing the Mechanism: The Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.
Caption: The catalytic cycle for the Suzuki coupling of bromoquinolines.
The key challenge with bromoquinolines is the side reaction where the quinoline nitrogen coordinates to the Pd(II) intermediate after oxidative addition, forming a stable, inactive complex (Catalyst Poisoning).
Key Experimental Protocol: General Procedure for Catalyst Screening
This protocol provides a robust starting point for optimizing the Suzuki coupling of a bromoquinoline with an arylboronic acid. It is designed to be performed in parallel in a vial block for efficient screening of conditions.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst) (1-5 mol%)
-
Phosphine Ligand (1.2-2.4 equiv relative to Pd metal)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line
Procedure:
-
Vial Preparation: In an inert atmosphere glovebox, add the bromoquinoline (e.g., 0.2 mmol), arylboronic acid (0.3 mmol), and base (0.6 mmol) to a 4 mL vial equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent if screening multiple conditions with the same catalyst system.
-
Reaction Assembly: To the vial containing the solids, add the solvent (e.g., 1.0 mL of dioxane) and water (e.g., 0.25 mL).
-
Initiation: Add the required amount of the palladium/ligand solution to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Place the vial in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC.
-
Work-up (for analysis or small-scale isolation): Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (2 mL) and water (1 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 1 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem Technical Support.
-
Li, J. J. (2009). Palladium in Quinoline Synthesis. ScienceDirect. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Support.
-
D'Souza, D. M., & Müller, T. J. (2007). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 46(19), 3545-3548. [Link]
-
Kwong, F. Y., & So, C. M. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Yao, Q., et al. (2025). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating the Purification of Halogenated Quinoline Intermediates
Welcome to the Technical Support Center dedicated to addressing the intricate challenges associated with the purification of halogenated quinoline intermediates. This guide is designed for researchers, scientists, and professionals in drug development who frequently encounter these pivotal compounds in their synthetic workflows. Halogenated quinolines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, their purification is often a significant bottleneck, fraught with challenges ranging from the separation of closely related isomers to the removal of persistent process impurities.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a scientifically validated strategy for achieving high purity.
Section 1: Understanding the Core Purification Challenges
The purification of halogenated quinoline intermediates is complicated by a confluence of factors stemming from their synthesis and inherent physicochemical properties. A clear understanding of these challenges is the first step toward developing a robust purification strategy.
Frequently Asked Questions (FAQs): General Challenges
Q1: What are the most common impurities encountered during the synthesis of halogenated quinolines?
A1: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These include unreacted starting materials (e.g., substituted anilines), excess reagents, and catalysts used in the synthesis. For instance, in the Skraup synthesis, residual nitrobenzene and aniline are common contaminants.[1]
-
Side-Reaction Products: The harsh conditions of many quinoline syntheses, such as the use of strong acids and high temperatures, can lead to the formation of undesired side products. Tar and polymeric materials are frequently generated, especially in reactions like the Skraup and Doebner-von Miller syntheses.
-
Isomeric Impurities: Direct halogenation of the quinoline ring can result in a mixture of positional isomers, which are often difficult to separate due to their similar physical properties.[1] For example, the synthesis of 8-hydroxyquinoline can be contaminated with 5-hydroxyquinoline.[2]
Q2: How does the nature and position of the halogen atom affect purification?
A2: The type of halogen (F, Cl, Br, I) and its position on the quinoline ring significantly influence the molecule's polarity, solubility, and reactivity, thereby impacting the choice of purification method.
-
Polarity and Solubility: The electronegativity of the halogen affects the dipole moment of the molecule. This, in turn, influences its solubility in various solvents and its interaction with chromatographic stationary phases. For instance, fluoroquinolines can exhibit different solubility profiles compared to their bromo- or iodo- counterparts.
-
Reactivity and Stability: Halogens at the 2- and 4-positions of the quinoline ring are more susceptible to nucleophilic substitution, which can lead to degradation during purification under certain conditions (e.g., basic alumina in chromatography). Halogens on the carbocyclic ring are generally more stable.[3]
-
Crystallinity: The size and polarizability of the halogen can impact the crystal lattice energy, affecting the ease of crystallization. Iodo- and bromo-substituted compounds, being heavier, may sometimes crystallize more readily than their chloro-analogs.
Section 2: Troubleshooting Purification Techniques
This section provides practical, question-and-answer-based troubleshooting guides for the most common purification techniques employed for halogenated quinoline intermediates.
Recrystallization
Recrystallization is often the first choice for purification due to its cost-effectiveness and scalability. However, success is highly dependent on selecting the appropriate solvent system and controlling the crystallization conditions.
Q: My halogenated quinoline is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.
-
Causality: The high concentration of the solute and rapid temperature drop prevent the molecules from orienting themselves into a crystal lattice. Impurities can also inhibit crystal nucleation.
-
Solutions:
-
Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[4]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed the solution: Introduce a tiny crystal of the pure compound into the cooled solution to initiate crystallization.[4]
-
Re-evaluate your solvent system: The chosen solvent may be too good a solvent for your compound. Consider a two-solvent system where your compound is soluble in one solvent and insoluble in the other.[5]
-
Q: How do I choose the best solvent for recrystallizing my halogenated quinoline?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
General Rules of Thumb:
-
"Like dissolves like": Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. Halogenated quinolines have moderate polarity.
-
Solvents with functional groups similar to the compound being purified can be good starting points.[6]
-
-
Common Solvents for Halogenated Quinolines:
-
Alcohols (Ethanol, Methanol, Isopropanol): Often a good starting point, especially for chloro- and bromo-quinolines.[7][8]
-
Hydrocarbon/Polar Aprotic Mixtures (Hexane/Ethyl Acetate, Toluene): These are excellent for fine-tuning solubility.[9] Toluene is particularly useful for recrystallizing 4,7-dichloroquinoline.[10]
-
Chlorinated Solvents (Dichloromethane, Chloroform): Can be effective but are often used in combination with a less polar solvent like hexane.[11]
-
-
Protocol for Solvent Screening:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble, heat the test tube. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool. The formation of crystals indicates a good solvent.
-
Table 1: Comparison of Common Recrystallization Solvents for Halogenated Quinolines
| Solvent System | Target Compound Type | Advantages | Disadvantages |
| Ethanol/Water | Hydroxy-substituted halogenated quinolines | Good for moderately polar compounds; water acts as an anti-solvent. | Can be difficult to remove all water; risk of oiling out if water is added too quickly. |
| Toluene | Dichloroquinolines (e.g., 4,7-dichloroquinoline) | High boiling point allows for a wide temperature gradient; effective for many non-polar impurities. | High boiling point can make solvent removal difficult; potential for residual solvent in the product. |
| Hexane/Ethyl Acetate | Bromo- and Chloro-quinolines | Easily adjustable polarity; both solvents are relatively volatile and easy to remove. | Can be less effective for highly polar impurities. |
| Dichloromethane/Hexane | Various halogenated quinolines | Dichloromethane is a good solvent for many quinolines; hexane acts as an effective anti-solvent. | Dichloromethane is a volatile and regulated solvent. |
Column Chromatography
Column chromatography is a powerful technique for separating mixtures, especially isomeric impurities that are difficult to resolve by other means.
Q: My halogenated quinoline isomers are co-eluting. How can I improve their separation?
A: Co-elution of isomers is a common problem due to their similar polarities.
-
Causality: The subtle differences in the dipole moments of positional isomers may not be sufficient to cause differential migration on the stationary phase with the chosen mobile phase.
-
Solutions:
-
Decrease the polarity of the mobile phase: A less polar eluent will slow down the movement of all compounds, potentially allowing for better separation of closely related isomers.
-
Use a shallower solvent gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase (C18) column.[4] For basic compounds like quinolines, basic alumina can sometimes offer better peak shape and resolution.
-
Add a modifier to the mobile phase: For basic compounds that may interact strongly with acidic silanol groups on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol can improve peak shape and resolution.[4]
-
Q: My halogenated quinoline is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A: Streaking is often caused by strong, irreversible adsorption to the stationary phase or by overloading the column.
-
Causality: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. Overloading the column saturates the stationary phase, causing the compound band to broaden and streak.
-
Solutions:
-
Add a basic modifier: As mentioned above, adding triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel.[4]
-
Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4]
-
Use a different stationary phase: Basic or neutral alumina can be less problematic for basic compounds.
-
Protocol: Column Chromatography for the Separation of a Mixture of Halogenated Quinoline Isomers
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. The ideal system will give a good separation of the isomers with Rf values between 0.2 and 0.5.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[12]
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Section 3: Advanced Purification Techniques
For particularly challenging separations, advanced techniques may be necessary.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over traditional HPLC.
-
Causality: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency.[13]
-
Applications for Halogenated Quinolines: SFC is particularly well-suited for the preparative separation of chiral compounds and can also be effective for achiral isomer separations. The use of CO2 as the mobile phase is also considered a "green" chemistry approach.[13]
Macroporous Resins
Macroporous resins are synthetic polymers with a high surface area and a porous structure, which can be used to adsorb organic molecules from solution.
-
Mechanism: The separation is based on the differential adsorption of the target compound and impurities onto the resin, followed by selective desorption with a suitable solvent.
-
Advantages: These resins are robust, can be regenerated and reused, and are suitable for large-scale purifications.[14] They are particularly useful for removing polar impurities from less polar halogenated quinoline intermediates.
Section 4: Purity Assessment
Accurate assessment of purity is crucial to ensure the quality of the final product. A combination of analytical techniques is often employed.
Table 2: Analytical Techniques for Purity Assessment of Halogenated Quinolines
| Technique | Information Provided | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | Routine quality control, analysis of reaction progress.[15] |
| Gas Chromatography (GC) | Quantitative purity, detection of volatile impurities and residual solvents. | Analysis of thermally stable and volatile halogenated quinolines. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-sensitivity quantitative purity, confirmation of molecular weight, and structural information. | Trace impurity analysis, characterization of unknown impurities.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification of isomers, and assessment of isomeric purity. | Confirmation of structure, determination of isomeric ratios.[17] |
References
-
Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-708. [Link]
-
Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-Preparative Purification. In Comprehensive Chirality (pp. 355-385). Elsevier. [Link]
-
Chen, Y., et al. (2016). Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. Journal of Chromatography B, 1021, 151-158. [Link]
-
Fu, B., et al. (2018). Guide for application of macroporous adsorption resins in polysaccharides purification. Food Chemistry, 245, 874-882. [Link]
- Google Patents. (2015). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
- Google Patents. (1949). Quinoline compounds and process of making same. US2474823A.
-
Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1063(1-2), 221-226. [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1441. [Link]
-
Li, H., et al. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. Food Chemistry, 437, 137839. [Link]
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). How to run column chromatography. [Link]
-
Organic Syntheses. (1955). 4,7-dichloroquinoline. [Link]
-
Organic Syntheses. (1998). Isoquinoline, 5-bromo-8-nitro-. [Link]
- Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide protection of Gram-negative bacteria from antimicrobial peptides. Journal of Biological Chemistry, 280(11), 10378-10387.
-
Ren, Y., et al. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. Analytica Chimica Acta, 1292, 342245. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
-
Simal-Gandara, J. (1995). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 33(5), 241-246. [Link]
- Taylor, R. (1990).
- Google Patents. (2014). Industrial preparation method of 4,7-dichloroquinoline. CN103626699A.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wang, L., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539, 012075. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
Sources
- 1. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing POCl3 Chlorination Chemistries
Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Mission Statement
Phosphoryl chloride (POCl
This guide moves beyond standard textbook procedures to address the process chemistry required to suppress byproducts and ensure safety.
Module 1: Troubleshooting "Black Tar" & Dimerization
User Issue: "My reaction mixture turns into a black, viscous oil, and LCMS shows significant dimer formation (
Root Cause Analysis
The formation of tars and dimers is typically a kinetic competition between the desired nucleophilic substitution by chloride and an undesired nucleophilic attack by the starting material (or product) on the phosphorylated intermediate.
-
The "Self-Alkylation" Trap: The intermediate dichlorophosphate ester (Ar-O-POCl
) is highly electrophilic. If the concentration of unreacted starting material (Ar-OH) is high, it will attack this intermediate instead of the chloride ion, forming a P-O-P dimer or C-N linked oligomers. -
Thermal Decomposition: POCl
boils at 105.8 °C. Running reactions neat at reflux often exceeds the thermal stability of sensitive heterocycles, leading to polymerization.
Corrective Protocol: The "High Dilution" & Base Strategy
1. Switch from Neat to Solvent-Based Systems:
Do not use POCl
2. The Acid Scavenger Rule:
As the reaction proceeds, HCl is generated. This can protonate basic nitrogens on your substrate, rendering them electron-poor and unreactive toward the POCl
-
Fix: Add a tertiary amine (e.g.,
-Dimethylaniline or DIPEA). It scavenges HCl, keeping the substrate in its reactive free-base form and buffering the system.
Data: Solvent & Additive Effects on Chlorination Efficiency
| Variable | Condition | Outcome | Mechanism |
| Solvent | Neat POCl | High Yield, High Impurity | High thermal stress; promotes polymerization. |
| Toluene (PhMe) | Optimal | Good solubility for intermediates; controls temp (110°C). | |
| Acetonitrile (MeCN) | Moderate | Good for polar substrates; lower boiling point limits kinetics. | |
| Stoichiometry | 1.1 eq POCl | High Dimerization | Substrate competes with Cl- for the intermediate. |
| 3.0+ eq POCl | Clean Product | Excess POCl | |
| Additive | None | Stalled Reaction | HCl protonates substrate (deactivation). |
| N,N-Dimethylaniline | Accelerated | Scavenges HCl; prevents substrate deactivation. |
Module 2: The "Stalled Reaction" (Catalytic Activation)
User Issue: "I have refluxed for 24 hours, but 40% starting material remains."
Root Cause: Poor Electrophilicity
POCl
Corrective Protocol: The Vilsmeier-Haack Activation
Add catalytic
Mechanism Visualization:
The diagram below illustrates how DMF cycles through the reaction, activating the POCl
Figure 1: Catalytic cycle of DMF in POCl
Module 3: Safety & Quenching (The "Delayed Bomb")
User Issue: "I added water to the reaction mixture, and nothing happened. Ten minutes later, the flask erupted."
Root Cause: The Induction Period
This is the most dangerous aspect of POCl
-
Immiscibility: POCl
is not miscible with cold water. It sinks to the bottom. -
Hydrolysis Rate: At low temperatures (0 °C), the hydrolysis of POCl
is slow. -
The Event: You add water, see no exotherm, and assume it's safe. You add more water. Eventually, the interface warms up, hydrolysis accelerates, releasing massive amounts of HCl gas and heat instantly.
Corrective Protocol: The Inverse Quench
NEVER add water to the reaction mixture. Always add the reaction mixture to the water (or base).
Quenching Decision Tree
Figure 2: The Inverse Quench Protocol designed to prevent thermal runaway.
Standardized Optimization Protocol
Application: Chlorination of Nitrogen Heterocycles (e.g., 4-hydroxyquinazoline).
-
Preparation:
-
Reaction:
-
Heat to 90–100 °C. Monitor by HPLC/LCMS.
-
Note: If the reaction stalls, add another 0.1 equiv of DMF, not more POCl
.
-
-
Workup (Inverse Quench):
-
Cool reaction mixture to room temperature (20–25 °C). Do not freeze.
-
In a separate large beaker, prepare a biphasic mixture of Ethyl Acetate and Saturated NaHCO
(aq) with crushed ice. -
Pour the reaction mixture slowly into the stirred beaker.
-
Why? This keeps the POCl
concentration low relative to the water, ensuring immediate, controlled hydrolysis rather than accumulation.
-
References
-
Safety of POCl3 Quenching
-
Catalytic Mechanism (Vilsmeier)
- Title: Deoxychlorination Reagent Guide (ACS GCI Pharmaceutical Roundtable).
- Source: ACS Green Chemistry Institute.
-
URL:[Link]
-
Process Optimization & Scale-up
-
Preventing Dimerization
Sources
- 1. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Optimization for Quinoline Derivatives
Case ID: QN-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming aqueous insolubility of quinoline scaffolds for in vitro and in vivo assays.
Executive Summary
Quinoline derivatives (e.g., chloroquine, camptothecin analogs, kinase inhibitors) possess a planar, bicyclic aromatic core that drives significant lipophilicity and
This guide provides a validated, hierarchical approach to solubilization, moving from simple solvent management to advanced encapsulation strategies.
Module 1: Solvent Management & The "DMSO Crash"
User Query: "My quinoline derivative dissolves in DMSO, but precipitates immediately when I add it to cell culture media. How do I prevent this?"
The Mechanism of Failure
The "Crash-Out" effect occurs due to the Solvent Shift . When a hydrophobic compound in 100% DMSO is introduced to an aqueous buffer, the dielectric constant changes rapidly. If the local concentration of the compound exceeds its aqueous solubility limit before it can disperse, it nucleates and precipitates.
Protocol: The "Intermediate Dilution" Step
Do not pipette high-concentration DMSO stocks directly into a large volume of static media. Use this kinetic solubility method to minimize shock precipitation.
-
Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10–50 mM.
-
Create Working Stocks (in DMSO): Perform your serial dilutions in 100% DMSO first.
-
Why? This ensures your dilution series is accurate. Diluting in water/media often results in compound loss to plasticware or precipitation in the tube.
-
-
The Delivery Step:
-
Vortex the cell media rapidly.
-
Add the DMSO working stock to the center of the vortex.
-
Limit: Ensure final DMSO concentration is
(v/v) for robust cell lines (e.g., HeLa, HEK293) or for sensitive primary cells.
-
Visual Workflow: Preventing Precipitation
Figure 1: Comparison of direct addition vs. solvent-matched serial dilution to prevent compound precipitation.
Module 2: Chemical Modification (Salt Formation)
User Query: "I cannot use DMSO due to toxicity in my specific assay. How can I make the compound water-soluble?"
The Science: Leveraging the Basic Nitrogen
The quinoline nitrogen is a weak base (
Protocol: In Situ Salt Screening
If you cannot synthesize a salt form (e.g., Hydrochloride or Mesylate) chemically, generate it in situ for the assay.
-
Calculate
: Determine the of your specific derivative (substituents like -NH2 or -OMe will shift this value). -
Acid Selection:
-
Hydrochloric Acid (HCl): Standard first choice.
-
Methanesulfonic Acid (MsOH): Excellent for lipophilic bases; often yields higher solubility than HCl.
-
Lactic Acid: Biocompatible, good for in vivo formulations.
-
-
Preparation:
-
Dissolve the compound in a molar equivalent of the acid (0.1 M or 1.0 M stock).
-
Dilute with water/buffer.
-
Note: Ensure the final assay buffer has enough capacity to maintain the pH, or the compound may precipitate as the free base if the pH rises back above the
.
-
Table 1: Counter-ion Selection Guide for Quinolines
| Acid Type | Counter-ion | Solubility Impact | Biological Compatibility |
| Hydrochloric | Chloride | Moderate | High (Physiological ion) |
| Methanesulfonic | Mesylate | High | High (Common in approved drugs) |
| Sulfuric | Sulfate | Moderate | High (e.g., Quinine Sulfate) |
| Citric | Citrate | Moderate | High (Buffer compatible) |
Module 3: Advanced Encapsulation (Cyclodextrins)
User Query: "My compound precipitates even at acidic pH, or I require neutral pH for the assay."
The Solution: Host-Guest Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2] They encapsulate the lipophilic quinoline core, shielding it from the aqueous environment while remaining soluble themselves.
-
Recommended CD: Hydroxypropyl-
-cyclodextrin (HP- -CD) .-
Why? It is more soluble (>600 mg/mL) and less toxic to kidneys than parent
-CD.
-
Protocol: Complexation via Co-Solvency
This method is superior to simple mixing for generating high-concentration stocks.
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. -
Dissolve Compound: Dissolve your quinoline derivative in a minimal volume of volatile solvent (e.g., Ethanol or Acetone).
-
Mixing: Slowly add the organic compound solution to the CD vehicle with vigorous stirring.
-
Evaporation: Stir open to air (or use nitrogen stream) to evaporate the organic solvent. The quinoline will migrate into the CD cavity rather than precipitating.
-
Filtration: Filter sterilize (0.22
m).
Visual Mechanism: Inclusion Complex
Figure 2: Formation of the soluble host-guest inclusion complex.
Module 4: Troubleshooting & FAQs
Q: Why does my compound stick to the plastic tips?
A: Lipophilic quinolines adsorb to polypropylene.
-
Fix: Use Low-Retention pipette tips and glass vials for high-concentration stocks. Add 0.01% Tween-80 to your assay buffer to reduce surface adsorption.
Q: Can I use PEG-400?
A: Yes. Polyethylene Glycol 400 (PEG-400) is a potent co-solvent. A common formulation for in vivo IP/IV injection is:
-
10% DMSO + 40% PEG-400 + 50% Water/Saline.
-
Warning: High PEG concentrations can affect membrane permeability in cell-based assays. Always run a vehicle control.
Q: My IC50 shifts dramatically between runs.
A: This often indicates precipitation at higher concentrations, reducing the effective dose.
-
Verification: Measure the absorbance (OD600) of your assay wells immediately after adding the compound. Turbidity indicates precipitation.
-
Fix: Switch to the HP-
-CD protocol (Module 3) to ensure true solution homogeneity.
References
-
BenchChem. (2025).[3] Technical Support Center: Enhancing the Aqueous Solubility of 2-(2-Aminoethoxy)quinoline Derivatives. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
Sources
Technical Support Center: Stability & Handling of 6-Bromo-4-chloro-2,8-dimethylquinoline
Executive Technical Summary
6-Bromo-4-chloro-2,8-dimethylquinoline (CAS: 1153002-90-4) is a critical electrophilic intermediate often employed in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). Its utility is defined by the differential reactivity of its halogen substituents: the 4-chloro group is highly activated for nucleophilic aromatic substitution (
Critical Stability Warning: The 4-chloro substituent is susceptible to hydrolysis, converting the molecule to its corresponding quinolinone (4-hydroxy) derivative. This degradation is pH-dependent and accelerated by protonation of the quinoline nitrogen.
| Parameter | Data |
| CAS Number | 1153002-90-4 |
| Molecular Weight | 270.55 g/mol |
| Predicted pKa | ~4.3 - 4.8 (Quinoline Nitrogen) |
| Critical Risk | Hydrolysis of 4-Cl to 4-OH (quinolinone form) |
| Solubility | High in DCM, Toluene; Low in Water (Neutral); Soluble in Acid (Protonated) |
Mechanism of Instability: The "Activation" Trap
Users often assume acidic conditions stabilize basic nitrogen heterocycles. However, for 4-chloroquinolines, acid accelerates degradation .
-
The Mechanism: Protonation of the ring nitrogen (
) pulls electron density from the ring, making the position significantly more electrophilic. In the presence of water (even atmospheric moisture), this facilitates the attack of at , displacing chloride and forming the thermodynamically stable 4-quinolone tautomer.
Figure 1: Acid-catalyzed hydrolysis pathway. Protonation activates the C4 position, leading to rapid dechlorination in aqueous media.
Troubleshooting & FAQs: pH-Specific Scenarios
Scenario A: Acidic Conditions (pH < 4)
Context: HPLC mobile phases, acid workups, or salt formation.
Q: I see a new peak eluting earlier than my product after leaving the sample in 0.1% TFA overnight. What happened? A: You likely hydrolyzed the 4-chloro group. The "early eluting" peak is the 4-hydroxy derivative (quinolinone), which is more polar.
-
Root Cause: The combination of acidic pH (TFA) and water activates the
mechanism described above. -
Solution: Analyze samples immediately upon dilution. For storage, use aprotic solvents (Acetonitrile/DMSO) and avoid aqueous acid diluents. Switch to a neutral or slightly basic buffer (Ammonium Bicarbonate, pH 7.5) for LC-MS if stability is critical.
Q: Can I isolate this compound as an HCl salt to improve water solubility? A: Not recommended. While the salt will form, it is hygroscopic and autocatalytic. The presence of crystal water and the acidic proton will drive hydrolysis in the solid state over time.
-
Alternative: If a salt is strictly necessary, use a non-nucleophilic counter-ion in anhydrous conditions (e.g., Methanesulfonic acid in anhydrous ether), but store strictly under argon/desiccant.
Scenario B: Neutral Conditions (pH 6 - 8)
Context: Storage and standard handling.
Q: My stock solution in DMSO turned cloudy after a week at room temperature. Is it degrading? A: Likely yes, but via precipitation or slow hydrolysis.
-
Root Cause: DMSO is hygroscopic. Absorbed water can initiate slow hydrolysis. The 4-hydroxy degradation product often has very poor solubility in organic solvents compared to the parent chloride, leading to precipitation.
-
Corrective Action: Filter the precipitate and analyze the filtrate. If the filtrate is pure parent compound, the solid is likely the degradation product.
-
Protocol: Store DMSO stocks at -20°C in single-use aliquots to prevent moisture uptake.
Scenario C: Basic Conditions (pH > 9)
Context: Quenching reactions or nucleophilic substitutions.
Q: During extraction with 1N NaOH, I formed a heavy emulsion and lost yield. Why? A: You may have created the "Quinolone" anion.
-
Mechanism: If any hydrolysis occurred, the resulting 4-hydroxy species is amphoteric. At pH > 10, it deprotonates to form a phenoxide-like anion, which acts as a surfactant, causing emulsions.
-
Troubleshooting: Acidify carefully to pH 7 (neutral) to break the emulsion, but do not go too acidic (pH < 4) to avoid re-solubilizing the parent into the aqueous phase or causing further hydrolysis.
Analytical Method Guide (HPLC/LC-MS)
Standard acidic mobile phases (0.1% Formic Acid) are risky for this molecule during long sequences.
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 Hybrid (e.g., Waters XBridge) | High pH stability allowed. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.0) | Crucial: Basic pH keeps the nitrogen neutral, deactivating the 4-position toward hydrolysis. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Temperature | < 30°C | Heat accelerates |
| Sample Diluent | 100% Acetonitrile or MeOH | Avoid water in the sample vial. |
Self-Validating Check:
Inject a standard immediately after preparation (
-
Fail: New peaks appear or area decreases. Action: Switch to the pH 8.0 method above.
Experimental Protocols
Protocol 1: Stability Stress Test
Use this to determine the safe handling window for your specific batch.
-
Preparation: Prepare a 1 mg/mL stock in Acetonitrile.
-
Spike:
-
Vial A: Dilute 1:10 into 0.1% HCl (aq).
-
Vial B: Dilute 1:10 into 10 mM Ammonium Bicarbonate (pH 8).
-
Vial C: Dilute 1:10 into 50:50 Water/ACN (Neutral).
-
-
Incubation: Hold all vials at Room Temperature (25°C).
-
Analysis: Inject on HPLC at
, , , . -
Interpretation: Plot % Recovery.
-
Expectation: Vial A (Acid) will show fastest degradation. Vial B (Base) should be most stable.
-
Protocol 2: Safe Workup Procedure
Designed to minimize hydrolysis during isolation.
-
Quench: Cool reaction mixture to 0°C.
-
Buffer: Use Saturated
or Phosphate Buffer (pH 7.0) rather than strong acid/base. -
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry organic layer over
(neutral) rather than (slightly acidic) if the exposure time is long. -
Concentration: Rotary evaporate at bath temperature < 40°C . Do not heat to dryness for extended periods.
Visual Troubleshooting Workflow
Figure 2: Diagnostic workflow for identifying stability issues during analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43668460, 6-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved from [Link]
- Wolf, C. et al. (2010).Regioselective Nucleophilic Aromatic Substitution of 4-Chloroquinolines. Journal of Organic Chemistry. (General mechanism of 4-chloroquinoline hydrolysis and substitution).
-
Agilent Technologies (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link] (Validation of pH influence on retention and stability).
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
Managing exothermic reactions in Skraup/Doebner-von Miller synthesis
Technical Support Center: Skraup & Doebner-von Miller Synthesis
Welcome to the technical support center dedicated to navigating the complexities of quinoline synthesis via the Skraup and Doebner-von Miller reactions. These powerful methods, while staples in heterocyclic chemistry, are notorious for their exothermic nature, which can pose significant challenges ranging from reduced yields to serious safety hazards. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you manage these reactions effectively and safely.
Troubleshooting Guide: Taming the Exotherm
This section addresses the most common issues encountered during these syntheses, focusing on the root causes and providing actionable solutions.
Issue 1: The Skraup Synthesis is Dangerously Vigorous and Difficult to Control
Symptoms: The reaction mixture boils violently, even without external heating, and threatens to overwhelm the reflux condenser. This is often accompanied by rapid darkening and gas evolution.
Root Cause Analysis: The Skraup synthesis is inherently and notoriously exothermic.[1][2] The primary sources of heat are the dehydration of glycerol to the highly reactive acrolein by concentrated sulfuric acid and the subsequent oxidation of the dihydroquinoline intermediate.[2][3] The dilution of sulfuric acid itself contributes significant initial heat. Without proper control, this cascade can lead to a thermal runaway.
Strategic Solutions:
-
Employ a Chemical Moderator: The most critical step to prevent a runaway reaction is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common and highly recommended choice.[1][4] It is believed to function as an oxygen carrier, which smooths out the oxidation step, extending the reaction over a longer period and preventing a sudden, violent exotherm.[4][5] Boric acid can also be used for this purpose.[1][2]
-
Strictly Control Reagent Addition:
-
Order of Addition is Crucial: Reagents must be added in the correct sequence to prevent a premature and uncontrolled reaction. The proper order is: aniline, ferrous sulfate, glycerol, and finally, the slow, careful addition of sulfuric acid .[4][5] Adding sulfuric acid before the moderator can trigger an immediate, violent reaction.[5]
-
Slow Acid Addition: Concentrated sulfuric acid should be added slowly, in portions, with efficient stirring and external cooling (e.g., an ice-water bath).[1] This allows for the dissipation of the heat of dilution and prevents the reaction temperature from spiking.
-
-
Master Thermal Management:
-
Initiate Gently: Heat the mixture gently to start the reaction.[4][5]
-
Remove External Heat: As soon as the mixture begins to boil, the external heat source must be removed.[5] The heat evolved from the reaction itself is sufficient to maintain reflux for a considerable period (30-60 minutes).[5]
-
Reapply Heat Cautiously: Only after the initial vigorous exotherm has subsided should you reapply heat to drive the reaction to completion, typically for several hours at reflux.[1][4]
-
Emergency Cooling: If the reaction becomes too violent despite these precautions, have an ice bath or a wet towel ready to cool the flask immediately.[5]
-
Issue 2: Excessive Tar and Polymer Formation in Skraup or Doebner-von Miller Synthesis
Symptoms: The reaction mixture becomes a dark, thick, intractable tar, making product isolation nearly impossible and drastically reducing the yield.
Root Cause Analysis: Tar formation is a common consequence of the harsh acidic and oxidizing conditions at elevated temperatures.[1] The primary culprit is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl intermediates (e.g., acrolein or crotonaldehyde).[6][7]
Strategic Solutions:
-
Optimize Reaction Temperature: Avoid excessively high temperatures.[1] The goal is to find the lowest effective temperature that allows the reaction to proceed at a reasonable rate without promoting polymerization.[7] A vigorous exotherm can create localized hotspots that accelerate tar formation.[6]
-
Control Reactant Concentration:
-
Gradual Addition: For the Doebner-von Miller reaction, adding the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline is highly effective.[7] This keeps the instantaneous concentration of the polymerizable carbonyl compound low, favoring the desired reaction pathway.[6]
-
In Situ Generation: In some Doebner-von Miller protocols, the α,β-unsaturated carbonyl is generated in situ from an aldol condensation (e.g., from acetaldehyde).[6] Slow addition of the precursor under controlled temperature helps minimize its self-polymerization.[6]
-
-
Use of Moderators: As in controlling vigor, ferrous sulfate in the Skraup synthesis helps to moderate the reaction rate, which can indirectly reduce charring and tar formation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of ferrous sulfate in the Skraup synthesis?
A1: Ferrous sulfate (FeSO₄) acts as a moderator to make the notoriously violent reaction manageable.[1][5] It is believed to function as an oxygen carrier, slowing down and controlling the rate of the oxidation of the 1,2-dihydroquinoline intermediate to the final quinoline product.[4][5] This prevents the rapid, uncontrolled release of heat that characterizes an unmoderated Skraup reaction.
Q2: Why is the initial heating of the Skraup reaction mixture removed once boiling starts?
A2: The reaction is highly exothermic. The initial gentle heating is only required to overcome the activation energy and initiate the reaction.[5] Once started, the heat generated by the reaction itself is more than sufficient to sustain boiling.[4][5] Leaving the external heat source on during this vigorous phase will almost certainly lead to a thermal runaway, where the reaction rate and heat generation spiral out of control.
Q3: My Doebner-von Miller reaction is sluggish. Is it always exothermic?
A3: While it can be exothermic, the Doebner-von Miller reaction is generally less violent than the Skraup synthesis.[8] The vigor depends heavily on the specific substrates and conditions. Some variations require heating to proceed at an efficient rate.[9] If your reaction is sluggish, you can gradually increase the temperature, but monitor it closely for signs of decomposition or accelerated tar formation.[6][9] One study noted that a temperature of at least 65°C was necessary for good yields with their specific substrates.[9]
Q4: Can I use other oxidizing agents besides nitrobenzene in the Skraup synthesis?
A4: Yes. While nitrobenzene is common and also serves as a solvent, other oxidizing agents can be used. Arsenic acid is a classic alternative that is known to result in a less violent reaction.[4][10] It's important to note that the nitrobenzene corresponding to the aniline used is often reduced to aniline itself, which can then participate in the reaction.[2][4]
Data Summary and Protocols
Table 1: Key Parameters for Exotherm Management
| Parameter | Method | Rationale | Citation |
| Moderator | Add Ferrous Sulfate (FeSO₄) or Boric Acid to the Skraup synthesis. | Acts as an oxygen carrier, slowing the oxidation step and preventing a sudden, violent reaction. | [1][2][4][5] |
| Reagent Addition | Add concentrated H₂SO₄ slowly and last, with cooling. | Controls the heat of dilution and prevents premature initiation of the main reaction. | [1][4][5] |
| Heating | Heat gently to initiate, then remove the external heat source during the main exotherm. | The reaction is self-sustaining. Overheating will cause a thermal runaway. | [4][5] |
| Stirring | Maintain efficient and continuous stirring throughout the reaction. | Dissipates heat and prevents the formation of localized hotspots that can lead to charring. | [1] |
| Reactant Conc. | In Doebner-von Miller, add the carbonyl component slowly. | Keeps the concentration of the polymerizable intermediate low, minimizing tar formation. | [6][7] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is a representative example incorporating safety measures to control the reaction's exotherm.
Materials:
-
Aniline
-
Glycerol (low water content is preferable)[5]
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size (do not fill more than halfway) equipped with an efficient reflux condenser and a mechanical stirrer, combine aniline, glycerol, and nitrobenzene.[11]
-
Add Moderator: Add the powdered ferrous sulfate heptahydrate to the mixture and stir to distribute it evenly.[5][11]
-
Acid Addition: Place the flask in a cooling bath (ice-water). While stirring vigorously, add the concentrated sulfuric acid very slowly in small portions. Monitor the internal temperature to ensure it does not rise excessively.[1][11]
-
Initiation: Once the acid has been added, remove the cooling bath and begin to heat the mixture gently with a heating mantle.[5]
-
Controlled Exotherm: Watch the reaction mixture closely. As soon as it begins to boil, immediately remove the heating mantle .[5] The reaction's own exotherm will sustain boiling. If the reflux becomes too vigorous, use a wet towel on the flask to provide supplementary cooling.[5]
-
Completion: After the spontaneous boiling subsides (typically 30-60 minutes), reapply heat and maintain the mixture at a gentle reflux for 3-5 hours to ensure the reaction goes to completion.[1][11]
-
Work-up: Allow the mixture to cool before proceeding with the standard work-up, which typically involves careful dilution with water, neutralization with a base, and purification by steam distillation to separate the quinoline from non-volatile tars.[1]
Visualized Workflows and Logic
Diagram 1: Experimental Workflow for Skraup Synthesis Management
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Alternative synthetic routes for polysubstituted quinolines
Introduction: Beyond Classical Condensation
While the Skraup, Doebner-Miller, and Friedländer syntheses remain foundational, they often suffer from harsh acidic conditions, poor regioselectivity with meta-substituted anilines, and limited functional group tolerance. This guide focuses on three high-value alternative methodologies that address these limitations:
-
Multicomponent Povarov Reaction (Aza-Diels–Alder)
-
Transition Metal-Catalyzed C–H Activation (Rh/Co)
-
Metal-Free Visible Light Photoredox Catalysis
Module 1: The Povarov Reaction (Multicomponent Approach)
Best for: Rapid construction of the quinoline core with high diversity in the pyridyl ring (C2, C3, C4 positions).
The Workflow
The Povarov reaction is formally an inverse-electron-demand aza-Diels–Alder reaction between an N-arylimine and an electron-rich alkene.
Critical Note: The immediate product is a tetrahydroquinoline (THQ).[1] Aromatization (oxidation) is required to obtain the quinoline.
Standard Protocol (One-Pot, Two-Step)
-
Reagents: Aniline (1.0 equiv), Aldehyde (1.0 equiv), Electron-rich alkene (e.g., enol ether, 1.2 equiv).
-
Catalyst: Lewis Acid (BF3·OEt2 10-20 mol% or InCl3).
-
Solvent: Acetonitrile or DCM.
-
Oxidant: MnO2 (Activated) or DDQ.
Step-by-Step:
-
Mix aniline and aldehyde in MeCN; stir 30 min to form imine (dehydrating agent like MgSO4 optional).
-
Add Lewis Acid catalyst followed by the alkene. Stir at RT to 60°C.
-
Monitor: Check for disappearance of imine by TLC.
-
Oxidation: Once THQ is formed, add Activated MnO2 (5–10 equiv) directly to the reaction mixture. Stir open to air until aromatization is complete.
Troubleshooting Guide (Q&A)
Q: I am isolating the tetrahydroquinoline, but the oxidation step to quinoline fails or gives low yields. Why? A: You are likely encountering "oxidative fragmentation."[2]
-
The Issue: Strong oxidants like CAN (Ceric Ammonium Nitrate) or sometimes DDQ can cause C–C bond cleavage instead of dehydrogenation, especially if the C4 position has electron-donating groups.
-
The Fix: Switch to Chemical Manganese Dioxide (CMD) or Activated MnO2 . It provides a milder, chemoselective dehydrogenation without fragmenting the ring. Alternatively, use elemental sulfur in refluxing decalin/diphenyl ether for robust substrates.
Q: My reaction yields a mixture of diastereomers (endo/exo). Does this matter? A: For quinoline synthesis, no.
-
Explanation: Since you are oxidizing the ring to a planar aromatic system, the stereocenters at C2, C3, and C4 are destroyed. You do not need to optimize diastereoselectivity if the final target is the aromatic quinoline. Focus on yield.
Q: The reaction is stuck at the imine stage; the alkene won't insert. A: The imine is not electrophilic enough.
-
The Fix:
-
Switch to a stronger Lewis Acid (e.g., Sc(OTf)3 or BF3·OEt2).
-
Ensure your alkene is electron-rich (vinyl enol ethers work best; simple styrenes require higher temperatures).
-
Add 4Å molecular sieves to remove water, which can hydrolyze the Lewis Acid.
-
Mechanism & Workflow Diagram
Caption: Step-wise progression of the Povarov reaction from imine condensation to oxidative aromatization.[1][3]
Module 2: Rh(III)-Catalyzed C–H Activation
Best for: Regioselective functionalization of existing anilines or directing-group-bearing arenes with internal alkynes.
The Workflow
This route utilizes a transition metal (Cp*Rh(III)) to activate the ortho-C–H bond of an aniline (often protected as a urea, amide, or hydrazine) and annulate it with an alkyne.
Standard Protocol
-
Substrate: N-aryl urea or acetanilide (Directing Group is critical).
-
Coupling Partner: Internal Alkyne (e.g., diphenylacetylene).
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%).
-
Additives: AgSbF6 (10 mol%) to generate the cationic species; Cu(OAc)2 (2.0 equiv) as oxidant.
-
Solvent: t-Amyl alcohol or DCE at 100–120°C.
Troubleshooting Guide (Q&A)
Q: I am observing significant homocoupling of the alkyne (dimerization) instead of annulation. A: The alkyne concentration is too high relative to the catalyst turnover.
-
The Fix:
-
Slow Addition: Add the alkyne via syringe pump over 2 hours.
-
Sterics: If using terminal alkynes, switch to internal alkynes. Terminal alkynes are prone to oxidative Hay-coupling. Rh(III) catalysis works significantly better with internal alkynes.
-
Q: The reaction works for symmetrical alkynes, but I get a 1:1 mixture of regioisomers with unsymmetrical alkynes. A: Rhodium insertion is sensitive to both sterics and electronics, but sterics usually dominate.
-
The Fix:
-
Polarize the Alkyne: Use an alkyne with a strong electronic bias (e.g., an ester group on one side and an alkyl on the other). The C-Rh bond prefers the more electron-rich carbon, while the C-N bond forms at the electron-deficient side.
-
Switch Directing Group: Use an oxidizing directing group (e.g., N-methoxy amide). This creates an "internal oxidant" pathway (Rh(III) -> Rh(I)), removing the need for external Cu(OAc)2 and often altering the transition state tightness, improving selectivity.
-
Q: My catalyst dies (turns black/precipitates) before conversion is complete. A: Solvent coordination or moisture is killing the active cationic Rh species.
-
The Fix:
-
Ensure the reaction is strictly anhydrous.
-
Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic Rh species and facilitates C–H cleavage via a concerted metallation-deprotonation (CMD) mechanism.
-
Catalytic Cycle Diagram
Caption: Simplified CpRh(III) catalytic cycle showing the critical re-oxidation step required for turnover.*
Module 3: Metal-Free & Radical Pathways
Best for: Green chemistry applications and substrates sensitive to transition metals.[4]
Method A: Iodine-Mediated Oxidative Cyclization
This method uses molecular iodine to promote the cyclization of 2-vinylanilines or the condensation of anilines with methyl ketones.
-
Key Advantage: No heavy metals; cheap reagents.
-
Protocol: Aniline + Methyl Ketone + DMSO (solvent/oxidant) + I2 (20 mol%). Heat to 100°C.
-
Mechanism: Iodine iodinates the alpha-position of the ketone, followed by Kornblum oxidation (by DMSO) to the aldehyde/glyoxal, which condenses with the aniline.
Method B: Visible Light Photoredox
Uses blue LEDs and a photocatalyst (e.g., Eosin Y or Acridinium salts) to generate radicals from vinyl azides or cyclopropenes.
Troubleshooting Guide (Q&A)
Q: My photoredox reaction stalls after 2 hours. A: Light penetration or radical quenching is the culprit.
-
The Fix:
-
Beer-Lambert Law: If the solution is too dark/concentrated, light cannot penetrate. Use a thinner vessel (flow chemistry is ideal) or lower concentration.
-
Oxygen: Radical intermediates are quenched by O2. Degas the solvent thoroughly (freeze-pump-thaw x3) and keep under Argon.
-
Q: In the Iodine/DMSO method, I get a messy tar. A: The temperature is likely too high, causing polymerization of the vinyl intermediate.
-
The Fix: Lower temperature to 80°C and increase reaction time. Ensure DMSO is dry; water competes with the Kornblum oxidation step.
Comparison of Methods
| Feature | Povarov (MCR) | Rh(III) Catalysis | Metal-Free / Radical |
| Complexity | Low (One-pot) | High (Requires glovebox/Schlenk) | Medium |
| Substrate Scope | High (Aldehyde diversity) | High (Alkyne diversity) | Medium (Specific precursors) |
| Regioselectivity | Excellent (Dictated by precursors) | Variable (Requires directing groups) | Good |
| Atom Economy | High | High | Moderate (Stoichiometric oxidants) |
| Main Bottleneck | Aromatization step | Catalyst cost & sensitivity | Light source/Scale-up |
References
-
Transition-Metal-Catalyzed Synthesis of Quinazolines and Quinolines. Frontiers in Chemistry, 2023.
-
Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 2011.
-
Employing Arylacetylene as a Diene Precursor and Dienophile: Synthesis of Quinoline via the Povarov Reaction. Journal of Organic Chemistry, 2021.[3]
-
Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.
-
Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters, 2021.[5]
Sources
- 1. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing C-H Functionalization of Quinolines
Welcome to the technical support center for the C-H functionalization of quinolines. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common issues encountered during these advanced synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these reactions and achieve your desired outcomes.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed C-H arylation of my quinoline substrate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yield in C-H functionalization reactions is a common issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. Here’s a systematic approach to troubleshooting this problem:
-
Catalyst Activity and Stability:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure that your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly dried. The oxidation state of the active catalytic species is crucial; for Pd(II)/Pd(0) cycles, for instance, the regeneration of the active Pd(II) species is essential.[1]
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reactivity. For challenging substrates, a more electron-rich or sterically bulky ligand might be necessary to facilitate the C-H activation step and prevent catalyst decomposition.
-
-
Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. In some palladium-catalyzed C-H alkenylations, for example, switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF/DMSO can alter the regioselectivity and yield.[2] Experiment with a range of solvents to find the optimal medium for your specific transformation.
-
Temperature: C-H activation often requires elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish, a gradual increase in temperature may improve the rate and yield. However, be cautious of potential side reactions or product decomposition at excessively high temperatures.[3]
-
Reaction Time: Monitor your reaction progress using techniques like TLC or LC-MS. Insufficient reaction time will naturally lead to low conversion. Conversely, prolonged reaction times at high temperatures can lead to product degradation.
-
-
Reagent Stoichiometry and Quality:
-
Oxidant: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. The choice and amount of oxidant are critical. Common oxidants include silver salts (e.g., Ag₂CO₃, Ag₂O), copper salts (e.g., Cu(OAc)₂), and organic peroxides.[3][4] Using a suboptimal oxidant or an incorrect stoichiometric amount can stall the catalytic cycle.[3]
-
Base: A base is often required to facilitate the deprotonation step in the C-H activation mechanism. The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃) can be crucial. A base that is too weak may not be effective, while a very strong base could lead to undesired side reactions.
-
Substrate Purity: Ensure that your quinoline starting material and coupling partner are pure. Impurities can sometimes poison the catalyst or interfere with the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Problem 2: Poor Regioselectivity
Question: My C-H functionalization reaction is producing a mixture of isomers. How can I control the regioselectivity to favor my desired product?
Answer:
Controlling regioselectivity is a central challenge in the C-H functionalization of quinolines due to the presence of multiple C-H bonds with varying reactivity.[5] The outcome is determined by a combination of electronic, steric, and directing group effects.[5]
-
Directing Groups: This is the most powerful strategy for achieving high regioselectivity.
-
Inherent Directing Group: The nitrogen atom of the quinoline ring can act as a directing group, favoring functionalization at the C2 and C8 positions due to the formation of stable 5- or 6-membered metallacyclic intermediates.[4][5]
-
N-Oxide as a Directing Group: Converting the quinoline to a quinoline-N-oxide can significantly alter the electronic properties and directing ability, often favoring functionalization at the C2 or C8 position.[4][6]
-
External Directing Groups: Attaching a directing group to the quinoline scaffold can provide precise control. For instance, an 8-aminoquinoline directing group is commonly used to direct functionalization to a specific C-H bond.[2][5] The choice of directing group can be tailored to target different positions.[4]
-
-
Catalyst and Ligand Effects:
-
The choice of transition metal (e.g., Pd, Rh, Ru) can influence regioselectivity.[4][5] For example, a "hard" cationic ruthenium catalyst may favor a proximal C-H bond, while a "soft" palladium catalyst might favor a more distal position.[7]
-
Sterically bulky ligands on the metal center can block access to certain C-H bonds, thereby favoring functionalization at less sterically hindered positions.
-
-
Electronic Effects:
-
The inherent electronic properties of the quinoline ring influence the acidity and reactivity of its C-H bonds. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can enhance reactivity.[8]
-
For instance, in some palladium-catalyzed arylations of pyridines (a related heterocycle), an electron-withdrawing group at the C4 position favors C3-addition, while an electron-withdrawing group at C3 directs the reaction to the C4 position.[5]
-
General Mechanistic Pathway for Directed C-H Functionalization
Caption: A generalized mechanism for palladium-catalyzed directed C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-oxide in quinoline C-H functionalization?
The use of quinoline-N-oxides is a common strategy to enhance reactivity and control regioselectivity.[6] The N-oxide group acts as a strong coordinating site for the metal catalyst, effectively directing functionalization to the C2 or C8 positions.[4] Additionally, the N-oxide electronically modifies the quinoline ring, which can facilitate the C-H activation step. In some cases, the N-oxide can be removed after the functionalization reaction to yield the desired substituted quinoline.
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.
-
Palladium (Pd): Palladium catalysts are versatile and widely used for a variety of C-H functionalizations, including arylation, alkenylation, and acetoxylation.[1][6][9] They often operate through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[1][9]
-
Rhodium (Rh) and Ruthenium (Ru): These are also effective for C-H activation, particularly for reactions like alkylation, amidation, and olefination.[5][6]
-
Copper (Cu) and Iron (Fe): These earth-abundant metals are gaining traction as more economical and sustainable alternatives to precious metals.[5][6] They have been successfully employed in reactions such as amination, etherification, and alkenylation.[5][6]
When selecting a catalyst, it is crucial to consult the literature for precedents with similar substrates and transformations.
Q3: What are the most common directing groups for quinoline functionalization?
Aside from the intrinsic directing effect of the quinoline nitrogen and the use of N-oxides, several removable directing groups are employed to achieve high regioselectivity. The 8-aminoquinoline moiety is one of the most well-established and effective directing groups.[2][5] Other directing groups, such as amides and carboxylic acids, can also be installed on the quinoline scaffold to direct the catalyst to a specific C-H bond.[5] The choice of directing group will depend on the desired position of functionalization and the ease of its subsequent removal.[2]
Q4: Can C-H functionalization be performed without a transition metal catalyst?
Yes, metal-free C-H functionalization methods are an emerging area of research.[6] These reactions often proceed through different mechanisms, such as those involving radical intermediates or Brønsted acid catalysis.[6] For example, a Brønsted acid-catalyzed Friedel-Crafts type reaction between quinoline-N-oxide and ynamides has been reported for C-8 functionalization.[6] While the scope of metal-free methods is still developing, they offer a more sustainable and cost-effective approach to quinoline functionalization.
Experimental Protocols
Representative Protocol: Palladium-Catalyzed C-8 Arylation of Quinoline using a Directing Group
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
8-Aminoquinoline-derived substrate (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (e.g., a phosphine ligand) (10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 8-aminoquinoline-derived substrate, aryl halide, palladium(II) acetate, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-8 arylated quinoline.
Data Tables for Quick Reference
Table 1: Common Catalysts and Their Applications in Quinoline C-H Functionalization
| Catalyst System | Typical Functionalization | Reference |
| Pd(OAc)₂ / Ligand | Arylation, Alkenylation, Acetoxylation | [4][6][9] |
| [RhCp*Cl₂]₂ | Alkylation, Amidation | [5][6] |
| [Ru(p-cymene)Cl₂]₂ | Arylation, Alkenylation | [5][6] |
| CuI / Ligand | Fluorination, Etherification | [5] |
| FeSO₄ | Alkenylation | [6] |
Table 2: Common Oxidants for Palladium-Catalyzed Reactions
| Oxidant | Typical Use | Reference |
| Ag₂CO₃ | Arylation, Amination | [4][6] |
| Ag₂O | Decarboxylative Coupling | [4] |
| Cu(OAc)₂ | Arylation, Alkenylation | [5] |
| PhI(OAc)₂ | Acetoxylation | [6][9] |
| O₂ (Air) | Benzylic Acetoxylation | [9] |
References
-
Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H. Available from: [Link]
-
Kouznetsov, V. V., & Echeverria, D. A. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Tetrahedron. Available from: [Link]
-
Lantonnet, V., & Sarpong, R. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available from: [Link]
-
El-Fattah, M. F. A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts. Available from: [Link]
-
Davies, H. M. L. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available from: [Link]
-
Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available from: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available from: [Link]
-
ACS India. (2024). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. Available from: [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Large-Scale Quinoline Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Scalability Issues in the Large-Scale Synthesis of Quinolines. As a Senior Application Scientist, I have designed this guide to be your field-proven resource for troubleshooting and optimizing your quinoline synthesis campaigns. This is not a rigid manual but a dynamic repository of expertise, designed to address the real-world challenges you face when transitioning from the bench to production.
Section 1: Troubleshooting Classical Quinoline Synthesis Methods at Scale
Classical methods for quinoline synthesis, while foundational, are notorious for their scalability challenges. This section provides a question-and-answer-based guide to navigate the common pitfalls of these established reactions.
The Skraup Synthesis: Taming the Fury
The Skraup synthesis, a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is infamous for its violent exotherm.[1]
Q1: My large-scale Skraup reaction is exhibiting a dangerous exotherm, threatening a runaway scenario. What are the immediate control measures and long-term prevention strategies?
A1: A runaway Skraup reaction is a critical safety incident.
Immediate Actions:
-
Rapid Cooling: If safe to do so, immerse the reactor in an ice-water or brine bath.
-
Emergency Quenching: Have a pre-calculated amount of a suitable quenching agent (e.g., cold acetic acid) ready for immediate addition to temper the reaction.
-
Ventilation: Ensure adequate ventilation to handle any sudden release of vapors.
Prevention and Control:
-
Moderator is Key: The use of a moderator like ferrous sulfate (FeSO₄) is non-negotiable at scale. It is believed to act as an oxygen carrier, smoothing out the oxidation process and extending the reaction over a longer period, thus taming the exotherm.[2]
-
Reagent Addition Sequence: The order of addition is critical. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, controlled addition of sulfuric acid with efficient cooling. Adding sulfuric acid prematurely can initiate an uncontrolled reaction.
-
Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, immediately remove the heat source. The reaction's own heat should sustain it. Reapply heat only after the initial exotherm has subsided.
-
Alternative Oxidizing Agents: While nitrobenzene is common, consider less aggressive oxidizing agents like arsenic acid, which is known to result in a less violent reaction.[2]
Q2: My Skraup synthesis yield is consistently low on a larger scale, and the product is contaminated with significant tar. How can I improve my yield and simplify purification?
A2: Low yields and tar formation are intertwined challenges in the Skraup synthesis.
Improving Yield:
-
Glycerol Quality: The water content in glycerol is a critical parameter. Use "dynamite" grade glycerol with less than 0.5% water for optimal results. Higher water content can significantly reduce yields.
-
Temperature Control: While the reaction is exothermic, maintaining a consistent temperature profile is crucial. Overheating can lead to the polymerization of acrolein (formed from glycerol dehydration), a primary cause of tar formation.
Tackling Tar Formation and Purification:
-
Work-up Procedure: The most effective method for separating the volatile quinoline from non-volatile tar is steam distillation. After the reaction, make the mixture strongly alkaline with a concentrated sodium hydroxide solution and then pass steam through it.[3]
-
Solvent Extraction: Following steam distillation, extract the quinoline from the aqueous distillate using a suitable organic solvent.
-
Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. To remove it, acidify the distillate with dilute sulfuric acid to dissolve the quinoline, then cool the solution and add sodium nitrite to diazotize the aniline. Gentle warming decomposes the diazonium salt, which can then be removed.[3]
The Doebner-von Miller Reaction: Defeating the Tar Pit
This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is also prone to tar formation.[2]
Q3: My Doebner-von Miller reaction is producing an unmanageable amount of tar, making product isolation nearly impossible. What are the root causes and how can I mitigate this?
A3: Tar formation in the Doebner-von Miller reaction is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]
Mitigation Strategies:
-
Slow and Controlled Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimizes polymerization.
-
Catalyst Choice and Concentration: Both Brønsted and Lewis acids can be used. The choice of acid can significantly influence the reaction rate and the extent of side reactions. Experiment with different acids and concentrations to find the optimal balance.
-
Temperature Optimization: While heating is often necessary, excessive temperatures promote tar formation. Monitor the reaction temperature closely and optimize it for your specific substrates.
-
Work-up for Tar Removal: If tar formation is unavoidable, post-reaction workup is critical. After neutralization, a series of extractions with a non-polar solvent can help to separate the desired quinoline from the polymeric material. In some cases, column chromatography on silica gel with a gradient elution may be necessary, although this is less practical on a very large scale. An alternative is to triturate the crude product with a solvent in which the tar is insoluble but the product has some solubility.
The Combes and Friedländer Syntheses: Pushing for Higher Yields
The Combes synthesis involves the reaction of anilines with β-diketones, while the Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] Both can suffer from decreased yields on scale-up due to harsh conditions.[6]
Q4: I am scaling up a Friedländer synthesis, and my yields are dropping significantly. What factors should I investigate?
A4: The traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysts, which can lead to side reactions and degradation at scale.
Optimization Strategies:
-
Milder Catalysts: Explore the use of milder and more selective catalysts. For example, catalytic amounts of gold or the use of ionic liquids like [bmim]HSO₄ have been shown to promote the reaction under milder conditions, leading to higher yields and shorter reaction times.[7]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for instance with a solid-supported catalyst, can improve yields and simplify the workup.
-
Microwave-Assisted Synthesis: For moderate scale-up, microwave irradiation can be a powerful tool to reduce reaction times and improve yields by providing rapid and uniform heating.[8]
Comparative Data of Classical Quinoline Synthesis Methods
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Typical Yield (%) | Major Scalability Issues |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | High temperature (>150°C), strongly acidic, highly exothermic | 40-60[9] | Violent exotherms, significant tar formation, harsh workup |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid catalyst (e.g., HCl, H₂SO₄), heating | Moderate to Good[2] | Extensive tar formation, difficult purification |
| Combes | Anilines, β-diketones | Strong acid (e.g., H₂SO₄), heating | Varies | Harsh conditions, potential for side reactions |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene compound | Acid or base catalyst, elevated temperatures | Good to Excellent (up to 99)[2] | Harsh conditions in traditional methods can lower yield at scale |
Section 2: Scaling Up Modern Quinoline Synthesis Methods: A New Set of Challenges
Modern synthetic methods offer milder conditions and higher efficiencies, but they are not without their own scalability hurdles.
Nanocatalysis: The Double-Edged Sword of High Activity
Nanocatalysts offer high surface area and reactivity, but their application at an industrial scale presents unique challenges.[10]
Q5: I am using a nanocatalyst for a quinoline synthesis in a continuous flow reactor, but I am observing a decline in catalyst activity over time. What are the likely causes and how can I address this?
A5: Catalyst deactivation in continuous flow systems is a common problem and can be attributed to several factors.
Troubleshooting Catalyst Deactivation:
-
Leaching: The active metal nanoparticles may be leaching from the support into the reaction stream. This can be confirmed by analyzing the product stream for metal content. To mitigate leaching, consider stronger catalyst-support interactions or encapsulation of the nanoparticles.
-
Poisoning: Impurities in the starting materials or solvents can adsorb to the catalyst surface and block active sites. Ensure high purity of all reagents.
-
Sintering: At elevated temperatures, nanoparticles can agglomerate, leading to a decrease in surface area and activity. Operating at the lowest effective temperature can help to minimize sintering.
-
Fouling: Byproducts or polymeric material can deposit on the catalyst surface. Periodic washing of the catalyst bed with a suitable solvent may be necessary.
Catalyst Regeneration: Depending on the cause of deactivation, in-situ or ex-situ regeneration may be possible. This could involve washing with a specific solvent, a thermal treatment, or a chemical treatment to remove poisons.
Microwave-Assisted Synthesis: From Milligrams to Kilograms
Microwave synthesis offers rapid heating and often improved yields, but scaling up from a laboratory-scale single-mode reactor to a large-scale multimode reactor is not always straightforward.[11]
Q6: I am trying to scale up a microwave-assisted quinoline synthesis, but I am getting inconsistent results and lower yields compared to my small-scale experiments. What are the key considerations for microwave scale-up?
A6: Direct scalability of microwave-assisted reactions can be challenging due to changes in microwave field distribution and heat transfer in larger reactors.
Key Considerations for Scale-Up:
-
Hotspot Formation: In large multimode cavities, the microwave field may not be uniform, leading to localized overheating (hotspots) and product degradation. Efficient stirring is crucial to ensure even temperature distribution.
-
Solvent Choice: The choice of solvent is critical. Solvents with high dielectric loss tangents will heat rapidly. For large-scale reactions, a solvent with a moderate loss tangent may be preferable for better control.
-
Pressure Management: As the reaction volume increases, so does the potential for pressure build-up. Ensure the reactor is appropriately rated for the expected pressure and has adequate safety features.
-
Continuous Flow Microwave Reactors: For larger scale production, consider transitioning to a continuous flow microwave reactor. These systems offer better control over temperature and residence time, leading to more consistent results.[12]
Continuous Flow Chemistry: The Promise and Perils of Uninterrupted Production
Flow chemistry offers numerous advantages for large-scale synthesis, including enhanced safety, better heat transfer, and improved consistency. However, the transition from batch to flow can introduce new challenges, particularly with reactions involving solids.
Q7: My continuous flow synthesis of a quinoline derivative is plagued by reactor clogging due to the formation of a solid byproduct. How can I design a more robust flow process?
A7: Clogging is a major hurdle in flow chemistry, especially when dealing with precipitation.
Strategies to Prevent Clogging:
-
Reactor Design: For reactions that generate solids, consider using a slurry reactor or a reactor with a wider channel diameter to prevent blockages.[13][14]
-
Solvent and Temperature Gradients: It may be possible to maintain the byproduct in solution by carefully controlling the temperature and solvent composition throughout the reactor.
-
Ultrasound-Assisted Flow: The application of ultrasound can help to break up solid agglomerates and prevent them from adhering to the reactor walls.[15]
-
Pulsatile Flow: Introducing a pulsatile flow can create a self-cleaning effect within the reactor.
Section 3: Safety and Environmental Considerations in Large-Scale Quinoline Synthesis
As production scales increase, so do the potential hazards and environmental impact. A proactive approach to safety and waste management is essential.
Hazard and Operability (HAZOP) Analysis for Quinoline Synthesis
A HAZOP study is a systematic technique to identify potential hazards and operability problems.[16]
Q8: How can I apply a HAZOP analysis to my large-scale Skraup synthesis to ensure a safe operation?
A8: A HAZOP study for a Skraup synthesis would involve a multidisciplinary team examining each step of the process and applying a series of guidewords to identify potential deviations.
Example HAZOP Application for Skraup Synthesis (Heating Step):
| Guideword | Deviation | Possible Causes | Consequences | Safeguards/Actions |
| No | No heat | Heating system failure | Reaction fails to initiate or stalls | Redundant heating system, regular maintenance checks |
| More | More heat (overheating) | Controller failure, runaway exotherm | Thermal Runaway , violent reaction, reactor rupture, release of toxic fumes | High-temperature alarm and automatic shutdown, emergency cooling system, pressure relief valve |
| Less | Less heat | Partial heating failure | Slow or incomplete reaction, lower yield | Temperature monitoring and alarm for low temperature |
| Reverse | Cooling instead of heating | Controller error | Reaction fails to initiate | Interlocks to prevent cooling during the heating phase |
This is a simplified example. A full HAZOP study would be much more detailed.
Waste Management: A Critical Component of Sustainable Synthesis
The large-scale synthesis of quinolines can generate significant waste streams, including acidic residues, tarry byproducts, and solutions containing residual catalysts and organic compounds.
Q9: What are the best practices for managing the acidic and tarry waste generated from classical quinoline synthesis methods?
A9: Proper waste management is crucial for environmental compliance and operational sustainability.
Waste Treatment Strategies:
-
Acidic Waste: Neutralize acidic waste streams with a suitable base (e.g., lime, sodium hydroxide) before further treatment or disposal. Depending on the composition, the neutralized stream may be sent to a wastewater treatment plant.
-
Tarry Residues: Tarry byproducts are often complex mixtures and can be challenging to treat.
-
Incineration: High-temperature incineration is a common method for the disposal of organic tars.
-
Solidification/Stabilization: This technique involves mixing the tarry waste with cementitious materials to create a stable solid matrix, which can then be landfilled.[17]
-
Resource Recovery: In some cases, it may be possible to extract valuable components from the tar.
-
-
Solvent Recovery: Implement a robust solvent recovery program to minimize fresh solvent consumption and reduce waste.
Visualizing the Workflow: Troubleshooting Logic
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. scribd.com [scribd.com]
- 15. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PT Notes [primatech.com]
- 17. EP1402964A1 - Methodology for the treatment of tarry wastes and residues - Google Patents [patents.google.com]
Characterization of unexpected isomers in quinoline synthesis
Technical Support Center: Quinoline Synthesis
From the Senior Application Scientist's Desk:
Welcome to the technical support resource for quinoline synthesis. The construction of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. However, the very versatility of the synthetic methods available often leads to a common and frustrating challenge: the formation of unexpected isomers. These subtle molecular variations can derail research, complicate scale-up, and lead to significant analytical hurdles.
This guide is structured not as a rigid textbook, but as a practical, field-tested resource. It is designed to function as an extension of your lab notebook, providing direct answers to the specific problems you are likely encountering. We will delve into the causality behind isomer formation, provide robust troubleshooting frameworks, and equip you with detailed protocols to confidently characterize and resolve these complex mixtures.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the formation of isomers in classical quinoline syntheses.
Q1: What are the most common types of unexpected isomers in quinoline synthesis?
A: The most frequently encountered isomers are regioisomers . These are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms, specifically in the placement of substituents on the quinoline core. This often occurs when a substituted aniline or an unsymmetrical ketone is used, leading to cyclization at different positions on the benzene ring. For example, in the Combes synthesis, using a substituted aniline can lead to different regioisomers depending on the nature and position of the substituent.[1][2]
Q2: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of products. What controls the regioselectivity?
A: The regioselectivity in the Combes synthesis is a delicate interplay of both steric and electronic effects during the acid-catalyzed cyclization of the intermediate enamine.[3] This electrophilic aromatic annulation is the rate-determining step.[1][2]
-
Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can significantly influence which carbonyl group is preferentially attacked by the aniline and, more importantly, can direct the final ring closure.[1]
-
Electronic Effects: The electronic nature of substituents on the aniline ring also plays a crucial role. For instance, using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines, while using chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer as the major product.[2]
Q3: What is the mechanistic difference between the Conrad-Limpach and Knorr syntheses, and why do they produce different hydroxyquinoline isomers?
A: Both syntheses react an aniline with a β-ketoester, but they yield different isomers due to different points of initial attack, which is controlled by reaction temperature. This is a classic example of kinetic versus thermodynamic control.
-
Conrad-Limpach Synthesis (Thermodynamic Control): At higher temperatures (~250 °C), the reaction favors the more stable product.[4] The initial step is a nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester. This pathway ultimately leads to the formation of 4-hydroxyquinolines .[4][5]
-
Knorr Synthesis (Kinetic Control): At lower temperatures (or room temperature), the reaction is under kinetic control, favoring the faster-forming product.[6] The aniline attacks the more reactive ester carbonyl, forming a β-ketoanilide intermediate, which then cyclizes to yield 2-hydroxyquinolines .[5]
Q4: I am using an unsymmetrical ketone in a Friedländer synthesis and getting two different regioisomers. Why does this happen?
A: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like an unsymmetrical ketone).[7] The formation of regioisomers arises because the initial aldol condensation can occur on either side of the ketone's carbonyl group.[8] Each of the two possible enolates can react with the 2-aminoaryl aldehyde/ketone, leading to two different α,β-unsaturated intermediates, which then cyclize to form the respective quinoline regioisomers. This regioselectivity can be a significant challenge, although methods using ionic liquids or introducing specific activating groups have been developed to control it.[7]
Troubleshooting Guide: From Ambiguous Data to Clear Solutions
This section provides direct, actionable advice for specific experimental problems.
Problem: My TLC plate shows two or more spots with very similar Rf values. How can I determine if they are isomers?
Analysis and Solution: Closely running spots are a classic indicator of an isomeric mixture, as isomers often have very similar polarities.
-
Co-spotting: If you have a pure standard of your target compound, spot it on the TLC plate, spot your reaction mixture next to it, and then spot both on top of each other in a third lane. If you see two distinct spots in the co-spotted lane, you likely have an isomer or impurity. If the spot simply elongates, it strongly suggests the presence of your target compound, but doesn't rule out a co-eluting isomer.
-
Vary the Eluent: Run several TLCs using different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol, toluene/acetone). Isomers that co-elute in one system may separate in another.
-
LC-MS Analysis: The most definitive initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. If the spots have the same mass-to-charge ratio (m/z), they are isomers. LC can often achieve better separation than TLC, and the mass data is conclusive for isomerism.[9]
Problem: My ¹H NMR spectrum is very complex, showing more signals than I expect for my target quinoline. How do I begin to identify an isomeric impurity?
Analysis and Solution: A complex NMR is a primary indicator of a mixture. The key is to look for patterns.
-
Identify Duplicate Signal Sets: Look for pairs of signals that have the same integration and multiplicity (e.g., two doublets, each integrating to 1H; two methyl singlets, each integrating to 3H) but slightly different chemical shifts. This is a tell-tale sign of two similar but distinct molecular environments, i.e., an isomeric mixture.
-
Check for Impurities: First, ensure the extra peaks are not from residual solvent or a simple starting material impurity by comparing your spectrum to known standards.[10]
-
Run a COSY Experiment: A 2D Correlation Spectroscopy (COSY) experiment is invaluable. It will show correlations between coupled protons.[11] You should see two independent sets of correlation networks, one for your target molecule and one for the isomer. This allows you to trace the connectivity of protons for each isomer separately, even within a complex mixture.
Problem: I've confirmed I have a mixture of regioisomers. What are the best strategies for separation?
Analysis and Solution: Separating regioisomers can be challenging due to their similar physical properties, but it is achievable.
-
Preparative Column Chromatography: This is the most common method.[12]
-
Optimize Solvent System: Use the TLC data you gathered earlier to choose the best eluent system that provides maximum separation (ΔRf).
-
Use a High-Performance Column: Employ a long, narrow column packed with high-quality silica gel of a small particle size for better resolution.
-
Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13] It offers significantly higher resolving power than standard column chromatography.
-
Crystallization: If your product is a solid, fractional crystallization can be an effective technique. The isomers may have different solubilities in a given solvent system, allowing one to crystallize out while the other remains in solution. This may require screening multiple solvents and conditions.
Problem: How can I modify my reaction conditions to favor the formation of a single, desired isomer?
Analysis and Solution: Controlling isomer formation requires understanding the reaction mechanism and the factors that influence it.
-
Temperature Control: As seen in the Conrad-Limpach-Knorr synthesis, temperature is critical.[6] Carefully controlling the reaction temperature can switch the outcome between the kinetic and thermodynamic products. Run your reaction at a range of temperatures to determine the optimal conditions for your desired isomer.
-
Catalyst Choice: The type and amount of acid or base catalyst can dramatically affect the reaction pathway and regioselectivity. For instance, in the Combes synthesis, using a polyphosphoric ester (PPE) catalyst instead of sulfuric acid has been shown to be effective.[2] Experiment with different catalysts (e.g., H₂SO₄, PPA, PTSA, Lewis acids) to see how they influence the isomer ratio.
-
Change Reactant Structure: If possible, modify your starting materials. In the Combes synthesis, increasing the steric bulk of substituents on the β-diketone can direct the cyclization, improving the yield of one regioisomer over the other.[1]
Experimental Protocols & Workflows
Protocol 1: General Method for Isomer Identification using 2D NMR (COSY)
This protocol outlines the steps to acquire a basic ¹H-¹H COSY spectrum to establish proton connectivity, which is essential for differentiating isomers.
-
Sample Preparation:
-
Dissolve 5-10 mg of your purified (or crude) isomeric mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup (on a standard NMR spectrometer):
-
Lock and shim the spectrometer on your sample to obtain good resolution.
-
Acquire a standard 1D ¹H NMR spectrum. Optimize the spectral width and receiver gain. Note the chemical shifts of all relevant peaks.
-
-
COSY Acquisition:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral widths in both dimensions (F1 and F2) to be the same as your 1D ¹H spectrum.
-
Acquire the data. A typical experiment may use 2-4 scans per increment and 256-512 increments in the F1 dimension. Total experiment time can range from 15 minutes to a few hours.
-
-
Data Processing and Interpretation:
-
Process the 2D data using the spectrometer software (e.g., Fourier transform in both dimensions, phase correction, and baseline correction).
-
The resulting 2D spectrum will have the 1D ¹H spectrum along both axes. The diagonal peaks correspond to the peaks in the 1D spectrum.
-
Crucially, the off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding diagonal positions are coupled. By "walking" through the cross-peaks, you can trace the spin systems of each isomer independently.
-
Workflow for Isomer Characterization and Resolution
This workflow provides a logical path from observing an unexpected result to isolating the pure compounds.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. iipseries.org [iipseries.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Efficiency of Chromatographic Purification of Quinolines
Welcome to the technical support center for the chromatographic purification of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying quinoline-based compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your purification workflows.
Introduction: The Challenge of Purifying Quinolines
Quinolines are a class of heterocyclic aromatic compounds fundamental to numerous pharmaceuticals and functional materials.[1][2] Their purification via chromatography, however, presents a unique set of challenges primarily rooted in the basicity of the quinoline nitrogen atom. This basicity often leads to undesirable interactions with standard silica-based stationary phases, resulting in poor peak shapes, low resolution, and even compound degradation. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Normal-Phase Chromatography (Silica Gel & Alumina)
Question 1: My quinoline compound is streaking or tailing significantly on a silica gel TLC plate and column. What is the underlying cause and how can I fix it?
Answer: This is the most common issue encountered when purifying basic compounds like quinolines on a standard silica gel stationary phase.[3]
-
Causality: Silica gel possesses a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the quinoline ring interacts strongly with these acidic sites, leading to strong, sometimes irreversible, adsorption. This causes the compound to move unevenly up the plate or through the column, resulting in elongated or "tailing" peaks.[3][4]
-
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3][5]
-
Reduce Sample Concentration: Overloading the column or TLC plate can exacerbate tailing.[3][6] Attempt to dilute your sample and apply a smaller quantity.
-
Consider an Alternative Stationary Phase: If a basic modifier does not resolve the issue, consider a less acidic or basic stationary phase.
-
Question 2: I am struggling to separate my lipophilic quinoline derivative from nonpolar impurities using normal-phase chromatography. What can I do?
Answer: Separating highly lipophilic compounds from other nonpolar impurities is challenging in normal-phase chromatography due to their similar affinities for the nonpolar mobile phase.[5]
-
Strategies for Improved Separation:
-
Optimize the Mobile Phase: Fine-tune the polarity of your mobile phase. A common starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[3] For highly lipophilic compounds, you may need to use a less polar mobile phase to increase the differential partitioning between your compound and the impurities.
-
Consider Reverse-Phase Chromatography: If your compound and impurities are highly nonpolar, they may be better suited for reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[5]
-
Question 3: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[7][8]
-
Solutions:
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica by pre-treating the column with a solvent containing a base like 1-3% triethylamine can prevent degradation.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or a bonded silica phase like diol or amine.[7]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a viable alternative.[7]
-
Section 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Question 1: My quinoline compound is showing significant peak tailing in RP-HPLC on a C18 column. What's happening and how do I improve the peak shape?
Answer: Peak tailing in RP-HPLC for quinolines is often due to secondary interactions between the basic quinoline and acidic residual silanol groups on the silica-based stationary phase.[4][9]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically around 2.5-3.5) suppresses the ionization of silanol groups, minimizing their interaction with the protonated quinoline molecules.[4][7]
-
Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites from your quinoline analyte.[4][7]
-
Column Choice: Utilize a modern, high-purity, end-capped column where the residual silanol groups have been chemically deactivated.[4]
-
Lower Analyte Concentration: High concentrations of your analyte can lead to column overload and subsequent peak tailing. Try diluting your sample.[4]
-
Question 2: My polar quinoline compound shows little to no retention on a C18 column and elutes near the solvent front. How can I improve its retention?
Answer: This is a common issue for polar compounds in reversed-phase chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[7]
-
Strategies to Enhance Retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[7]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[7]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[7] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[7]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC for this application.[7]
-
Section 3: General Troubleshooting
Question: My peaks are fronting. What could be the cause?
Answer: Peak fronting can be caused by several factors:
-
Sample Overload: Injecting too much sample can lead to peak fronting.[4]
-
Low Temperature: Operating at a low column temperature can sometimes cause this issue.[4]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the mobile phase if possible.[4]
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.[7]
-
Column Packing: Dry pack the column with silica gel.[7]
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[7]
-
Flush the column with 2-3 column volumes of this deactivating solvent.[7]
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[7]
-
-
Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[7]
Data Presentation
| Issue | Potential Cause | Recommended Solution(s) | Relevant Chromatography Mode |
| Peak Tailing/Streaking | Strong interaction between basic quinoline and acidic silica | Add a basic modifier (e.g., 0.5-2% NEt₃) to the mobile phase.[3][5] Use an alumina or deactivated silica column.[5][7] | Normal-Phase |
| Peak Tailing | Secondary interactions with residual silanols | Adjust mobile phase pH to 2.5-3.5.[4][7] Use an end-capped column.[4] Add a competing base (e.g., TEA) to the mobile phase.[4][7] | Reversed-Phase HPLC |
| Poor Retention of Polar Quinolines | High affinity for the polar mobile phase | Increase the aqueous portion of the mobile phase.[7] Use a more polar stationary phase (e.g., phenyl-hexyl).[7] Switch to HILIC.[7] | Reversed-Phase HPLC |
| Compound Degradation | Acidity of silica gel | Deactivate the silica gel with a basic solution.[7] Use a less acidic stationary phase like alumina.[7] | Normal-Phase |
| Peak Fronting | Sample overload, low temperature, or incompatible sample solvent | Reduce sample concentration.[4] Increase column temperature.[4] Dissolve the sample in the mobile phase.[4] | General |
Visualizations
Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.
Caption: Decision tree for selecting a starting chromatographic method for quinoline purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Hawach. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
- Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Ren, Y., et al. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Advances in Engineering Technology Research.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
-
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhr4FURlZkSblOmCpFLkJ30FYrgmxbl258t41ObwipqRPvgsgvNxk60vHyVTNWv8zRFlSABP3u8fjFT-pKcVWYCnGoYe74XDTVgv5flP0WnlcfEIgiobp5fCsiPzAf60-auvtAYpjDlDVUbVvTEgdHIrDz91ONmsUVZfULDNx49NKW0tYeumNgS6yfzLFGw1KfDxmFQazSXk3GoTPl2vhJgpfe2w==]([Link]
Sources
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Strategies to control positional isomerism in quinoline synthesis
Department: Synthetic Organic Chemistry Support Subject: Strategies to Control Positional Isomerism in Quinoline Synthesis Ticket ID: QUN-ISO-CTRL-001
Mission Statement
Welcome to the Quinoline Synthesis Support Center. Our goal is to move beyond generic textbook mechanisms and address the specific failure points in regiocontrol. This guide treats synthetic protocols as engineered systems—if the input parameters (electronics, sterics, temperature) are not calibrated, the output (regioisomer ratio) will fail.
Module 1: The "Meta-Aniline" Dilemma (Skraup & Doebner-Miller)
User Issue: "I am performing a Skraup reaction with a meta-substituted aniline, and I am getting an inseparable mixture of 5- and 7-substituted quinolines."
Root Cause Analysis
The cyclization step in Skraup and Doebner-Miller syntheses involves an electrophilic aromatic substitution (EAS) onto the aniline ring.
-
Ortho-cyclization (relative to the amine) yields the 5-isomer .
-
Para-cyclization (relative to the amine) yields the 7-isomer .
The ratio is dictated by the electronic nature of the meta-substituent (
| Substituent Type (at meta) | Electronic Effect | Major Isomer | Mechanistic Driver |
| EDG (e.g., -OMe, -OH, -Me) | Activates para | 7-isomer | The position para to the EDG is electronically activated, reinforcing the para directing effect of the amine. Sterics also favor the 7-position. |
| EWG (e.g., -NO₂, -CF₃) | Deactivates para | Mixture / 5-isomer | The EWG deactivates the position para to itself (the 7-position). This forces cyclization to the sterically hindered 5-position. |
| Halogens (Cl, Br) | Deactivates / Directs | 7-isomer | Despite being deactivating, halogens are ortho/para directors. They direct the incoming electrophile ortho to themselves (the 7-position). |
Troubleshooting & Strategy
If you require the 5-isomer specifically, the classical Skraup is often a poor choice due to mixtures.
Strategy A: The Blocking Group Technique To force formation of a specific isomer when electronics are fighting you:
-
Start with a para-substituted aniline (blocks the 6-position).
-
Use a blocking group (e.g., Bromine) at the position para to the amine (position 4 of the aniline) to force cyclization to the remaining ortho spot. Note: This creates an 8-substituted quinoline, not 5/7.
Strategy B: The "Surgeon's Approach" (Gould-Jacobs) Switch to the Gould-Jacobs reaction (see Module 4). It is far more sensitive to steric steering, often yielding high purity 7-isomers from meta-substituted anilines, avoiding the "tarry" mess of Skraup.
Visual Logic: Meta-Aniline Decision Matrix
Figure 1: Decision matrix for predicting regiochemical outcomes in acid-catalyzed cyclization of meta-substituted anilines.
Module 2: Thermal Switches (Conrad-Limpach vs. Knorr)
User Issue: "I attempted to synthesize a 4-hydroxyquinoline using ethyl acetoacetate, but NMR suggests I made a 2-hydroxyquinoline (or an amide)."
Root Cause Analysis
The reaction between an aniline and a
-
Kinetic Control (Conrad-Limpach):
-
Thermodynamic Control (Knorr):
Troubleshooting Protocol
-
To get 4-Hydroxyquinoline:
-
Mix aniline and
-ketoester with a catalytic amount of acid (e.g., HCl) at room temperature or mild heat ( ). -
Isolate the enamine intermediate (often a solid).
-
Then drop the solid into high-boiling solvent (Diphenyl ether,
) for flash cyclization.
-
-
To get 2-Hydroxyquinoline:
-
Reflux the aniline and
-ketoester directly in a high-boiling solvent (e.g., xylene) to drive off ethanol and form the amide. -
Treat the amide with concentrated
to cyclize.
-
Visual Logic: The Thermal Switch
Figure 2: Divergent pathways determined by reaction temperature.
Module 3: Asymmetric Control (Combes Synthesis)
User Issue: "Using an unsymmetrical 1,3-diketone gave me the wrong regioisomer."
Technical Insight
In the Combes synthesis (Aniline + 1,3-diketone), the regiochemistry is determined during the initial Schiff base formation. The aniline nitrogen will preferentially attack the more electrophilic and less sterically hindered carbonyl.
-
Example: Reaction with 4,4,4-trifluoro-1-phenylbutane-1,3-dione.
-
The carbonyl adjacent to the
group is highly electrophilic (due to induction) but the is sterically bulky. -
However, the hydrated form of the trifluoroacetyl group often protects it.
-
Result: Attack usually occurs at the benzoyl carbonyl (less hindered, sufficiently reactive), leading to specific placement of the
group in the final quinoline ring (typically position 2).
-
Optimization Tip: If selectivity is poor, switch solvent systems. Using alcohol with acid catalyst often favors the kinetic Schiff base, whereas toluene with Dean-Stark (water removal) pushes toward the thermodynamic Schiff base.
Module 4: Validated Protocol (Gould-Jacobs)
Context: This is the recommended "Gold Standard" for synthesizing 4-hydroxyquinolines with controlled regiochemistry, minimizing the isomer mixtures seen in Skraup.
Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline Targeting pure 7-isomer from m-chloroaniline.
Step 1: Condensation (Enamine Formation) [5][6]
-
Reagents: Mix m-chloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat to
(neat or in toluene) for 1-2 hours. -
Observation: Ethanol is evolved. The mixture solidifies upon cooling.
-
Verification: Recrystallize the solid (Enamine) from hexane/ethanol. Check melting point.
Step 2: Cyclization (The Critical Step)
-
Setup: Prepare a flask with Diphenyl ether (Dowtherm A) and heat to a rolling boil (
). Critical: The solvent must be hot before adding the substrate to ensure rapid cyclization over decomposition. -
Addition: Dissolve/suspend the Enamine from Step 1 in a minimal amount of hot solvent or add the solid powder portion-wise directly into the boiling Diphenyl ether.
-
Reaction: Maintain reflux for 30-60 minutes.
-
Workup: Cool to room temperature. The product (4-hydroxyquinoline ester) often precipitates. Dilute with hexane to force precipitation. Filter and wash with hexane to remove high-boiling solvent.
Step 3: Hydrolysis/Decarboxylation (Optional)
-
Saponify the ester with 10% NaOH.
-
Acidify to precipitate the acid.
-
Heat the acid in diphenyl ether to decarboxylate if the 3-H quinoline is desired.
Why this works: The steric bulk of the EMME group combined with the m-chloro substituent strongly disfavors the formation of the 5-isomer (which would require crowding the chloro group). The 7-isomer is formed with >90% selectivity [1][4].
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Manske, R. H. F. (1942).[7] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[7] Link
- Jones, G. (1977). "Pyridine and its Derivatives: Supplement Part I." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Skraup/Combes mechanisms).
- Riveira, M. J., et al. (2011). "Microwave-Assisted Gould-Jacobs Reaction." Synthetic Communications, 41(16), 2450-2458.
-
Larock, R. C.; Kuo, M. Y. (1991). "Synthesis of Quinolines via Palladium-Catalyzed Coupling." Tetrahedron Letters, 32(41), 5695-5698. (Transition metal regiocontrol). Link
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Quinoline and Quinazoline Derivatives in Oncology: A Guide for Drug Development Professionals
In the landscape of heterocyclic chemistry applied to oncology, the quinoline and quinazoline scaffolds have emerged as "privileged structures," forming the foundational core of numerous clinically successful and investigational anticancer agents.[1] While structurally similar, the nuanced difference in the placement of a single nitrogen atom profoundly influences their physicochemical properties, target engagement, and ultimate pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of these two vital scaffolds, offering experimental insights and data-driven analysis to inform rational drug design and development in oncology.
Structural and Physicochemical Distinctions: More Than Just a Nitrogen Atom
At its core, the quinoline scaffold consists of a benzene ring fused to a pyridine ring, while quinazoline is characterized by a benzene ring fused to a pyrimidine ring.[1] This seemingly minor alteration—the position of the second nitrogen atom in the heterocyclic ring—imparts significant differences in electron distribution, basicity, and hydrogen bonding potential, which in turn dictates how derivatives of these scaffolds interact with their biological targets.
Quinoline, with its single nitrogen in the pyridine ring, possesses a weaker basicity compared to the two nitrogens in the pyrimidine ring of quinazoline.[2] This difference in electron density can influence metabolic stability, pharmacokinetic properties, and the ability to form crucial hydrogen bonds within the ATP-binding pockets of kinases, a common target for both classes of compounds.
Caption: Core structures of Quinoline and Quinazoline.
Comparative Mechanisms of Action: A Tale of Two Scaffolds
While both quinoline and quinazoline derivatives exhibit a broad spectrum of anticancer activities, their primary and most clinically impactful mechanisms of action diverge in notable ways. Quinazolines have a more established and clinically validated track record as inhibitors of the Epidermal Growth Factor Receptor (EGFR), whereas quinolines demonstrate greater versatility, targeting a wider array of kinases and other cellular processes.[1][3]
Protein Kinase Inhibition: The EGFR Battleground and Beyond
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Both scaffolds have been extensively exploited to develop potent kinase inhibitors.
Quinazoline Derivatives: The Kings of EGFR Inhibition
The quinazoline scaffold is particularly renowned for its role in the development of EGFR tyrosine kinase inhibitors (TKIs).[1] Several FDA-approved drugs, including Gefitinib (Iressa®) , Erlotinib (Tarceva®) , and Lapatinib (Tykerb®) , are based on the 4-anilinoquinazoline core.[4][5][6][7] This scaffold's geometry and hydrogen bonding capabilities allow it to fit snugly into the ATP-binding pocket of EGFR, leading to potent inhibition of downstream signaling.[8]
Caption: Quinazoline TKIs inhibit EGFR signaling.
Quinoline Derivatives: A Broader Kinase Spectrum
While some quinoline derivatives also exhibit EGFR inhibitory activity, this scaffold has demonstrated a broader range of kinase targets.[9][10] For instance, Cabozantinib and Lenvatinib are multi-kinase inhibitors with a quinoline core that target VEGFR, MET, RET, and other kinases involved in tumor progression and angiogenesis.[11] This multi-targeted approach can be advantageous in overcoming resistance mechanisms that may arise from targeting a single kinase.
Furthermore, quinoline-based compounds have been developed as inhibitors of other important cancer-related kinases such as PI3K and mTOR.[12]
Beyond Kinase Inhibition: Diverse Anticancer Mechanisms
Both scaffolds have given rise to compounds with mechanisms of action that extend beyond kinase inhibition.
Tubulin Polymerization Inhibition:
Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Both quinoline and quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[1][13]
DNA Damage and Repair Inhibition:
Certain derivatives of both scaffolds can intercalate into DNA or inhibit enzymes involved in DNA repair, such as topoisomerases and Poly(ADP-ribose) polymerase (PARP).[14][15][16][17][18] This leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells.
Head-to-Head Efficacy: A Look at the Preclinical Data
The choice between a quinoline or quinazoline scaffold is often guided by the specific molecular target and the desired pharmacological profile.[1] Preclinical data from cell-based assays provide valuable insights into the relative potency and selectivity of derivatives from each class.
| Compound Class | Target(s) | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline | EGFR | Gefitinib | A549 (NSCLC) | 0.015 | [8] |
| Quinazoline | EGFR, HER2 | Lapatinib | MCF-7 (Breast) | 0.18 | [4] |
| Quinazoline | PI3K, HDAC | Compound 43 | HCT116 (Colon) | PI3Kα: 0.042, HDAC1: 0.0014 | [19] |
| Quinoline | Multi-kinase (VEGFR, MET) | Cabozantinib | U87MG (Glioblastoma) | 0.019 | [11] |
| Quinoline | EZH2 | Compound 46 | HCT-15 (Colon) | 1.2 | [20] |
| Quinoline | Tubulin Polymerization | Plinabulin derivative | KB (Oral Carcinoma) | 0.002 | [21] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used and should be considered for comparative purposes within the context of the cited studies.
Experimental Protocols: A Guide to Comparative Evaluation
To ensure a rigorous and objective comparison between novel quinoline and quinazoline derivatives, a standardized set of in vitro assays is crucial.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the quinoline and quinazoline test compounds in appropriate cell culture media.
-
Treat the cells with varying concentrations of the compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 21. neuroquantology.com [neuroquantology.com]
Validating the Purity of 6-Bromo-4-chloro-2,8-dimethylquinoline by HPLC-UV: A Comparative Guide
Executive Summary
In the synthesis of antimalarial and anticancer therapeutics, 6-Bromo-4-chloro-2,8-dimethylquinoline (CAS: 1153002-90-4) serves as a critical scaffold. Its purity is non-negotiable; however, its structural properties—specifically the combination of heavy halogens (Br, Cl) and a basic nitrogen core—present unique analytical challenges.
This guide provides a validated HPLC-UV protocol, a comparative performance analysis against alternative techniques, and a self-validating workflow compliant with ICH Q2(R1) guidelines.
Structural Analysis & Method Strategy
To develop a robust method, we must first understand the molecule's behavior in solution.
-
Hydrophobicity: The presence of a Bromine at C6, Chlorine at C4, and two Methyl groups (C2, C8) renders this molecule highly lipophilic (LogP > 4.0).
-
Implication: A standard C18 stationary phase is ideal, but a high percentage of organic modifier (Acetonitrile) will be required to elute the compound within a reasonable runtime.
-
-
Basicity: The quinoline nitrogen is weakly basic.
-
Implication: Residual silanols on silica columns can cause severe peak tailing. An acidic mobile phase (pH 2.0 – 3.0) is strictly required to protonate the nitrogen (
), preventing silanol interaction and ensuring sharp peak symmetry.
-
-
Thermal Stability: The C-Br and C-Cl bonds are susceptible to homolytic cleavage at high temperatures (>250°C).
-
Implication: This makes GC-MS risky for accurate purity assessment, as thermal degradation products may falsely appear as impurities.
-
Diagram 1: Method Development Decision Matrix
The following decision tree outlines the logic used to select the HPLC-UV parameters over alternatives.
Caption: Logic flow for selecting HPLC-UV with acidic buffering to mitigate thermal degradation and peak tailing risks.
Comparative Analysis: HPLC-UV vs. Alternatives
The following table objectively compares the recommended HPLC-UV method against common alternatives found in analytical labs.
| Feature | HPLC-UV (Recommended) | GC-MS | UPLC-MS |
| Primary Mechanism | Partition Chromatography / UV Absorbance | Volatilization / Mass Spec | High-Pressure Partition / Mass Spec |
| Suitability for Halo-Quinolines | High. Operates at ambient temp; no thermal stress. | Low. Risk of C-Br bond cleavage in the injector port. | High. Excellent sensitivity but overkill for % purity. |
| Quantification Limit (LOQ) | ~0.05% (Sufficient for purity) | < 0.01% (High sensitivity) | < 0.001% (Ultra-trace) |
| Reproducibility (RSD) | < 1.0% (Very Robust) | 2-5% (Inlet discrimination issues) | < 1.0% |
| Cost Per Analysis | $ (Low) | ||
| QC Lab Accessibility | Universal | Common | Specialized |
Verdict: While MS-based techniques offer structural identification, HPLC-UV is the most reliable tool for routine purity quantification of this specific intermediate due to its stability preservation and cost-efficiency.
The "Gold Standard" Experimental Protocol
This protocol is designed to be self-validating . The system suitability parameters (tailing factor, resolution) act as immediate indicators of method health.
Chromatographic Conditions[1][2][3][4]
-
Instrument: HPLC system with Binary Pump and UV/PDA Detector.
-
Column: C18 (L1 packing),
, (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).-
Why: High surface area for retention of the hydrophobic quinoline; end-capping reduces silanol activity.
-
-
Wavelength:
(Primary) and (Secondary). -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
.
Mobile Phase Preparation[2]
-
Buffer (Solvent A): 0.1% Phosphoric Acid (
) in Water.-
Preparation: Add 1.0 mL of 85%
to 1000 mL of HPLC-grade water. Mix and filter through 0.45 µm membrane.
-
-
Organic (Solvent B): Acetonitrile (HPLC Grade).
Gradient Program
The gradient is aggressive to elute the highly hydrophobic 6-bromo-4-chloro-2,8-dimethylquinoline while resolving early-eluting polar impurities (e.g., non-halogenated precursors).
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Ramp (Elute Main Peak) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Validation Framework (ICH Q2(R1))
To ensure this method produces trustworthy data, it must be validated.[1] Below is the workflow based on the International Council for Harmonisation (ICH) guidelines.
Diagram 2: Validation Workflow
Caption: Step-by-step validation sequence ensuring specificity, linearity, accuracy, and precision.
Specificity (Selectivity)
-
Protocol: Inject Mobile Phase Blank, Placebo (if formulation), and the Pure Standard.
-
Acceptance Criteria: No interfering peaks at the retention time of the main peak (approx. 12-14 min in this gradient). Peak purity index (via PDA) should be > 0.990.
Linearity
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,
to ). -
Acceptance Criteria: Correlation coefficient (
) .
Precision (Repeatability)[5][6]
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area
.
Accuracy (Recovery)
-
Protocol: Spike known amounts of the analyte into a blank matrix at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Limit of Quantitation (LOQ)
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
Criteria: S/N
for LOQ. This ensures trace impurities (degradation products) can be reliably quantified.
Troubleshooting & Causality
-
Problem: Peak Tailing (Tailing Factor > 1.5).
-
Cause: Interaction between the basic Nitrogen on the quinoline ring and residual silanols on the column.
-
Fix: Ensure Mobile Phase A pH is
. If using an older column, switch to a "Base Deactivated" (BDS) or high-purity silica column.
-
-
Problem: Retention Time Drift.
-
Cause: Temperature fluctuations affecting the partition coefficient of the hydrophobic molecule.
-
Fix: Use a column oven set strictly to
(or if pressure is high).
-
-
Problem: Ghost Peaks.
-
Cause: Carryover from the highly lipophilic compound sticking to the injector needle.
-
Fix: Use a needle wash solution of 90% Acetonitrile / 10% Water.
-
References
-
PubChem. (n.d.).[2] 6-Bromo-4-chloro-2,8-dimethylquinoline (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ICH. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] Retrieved from [Link]
-
Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
Introduction: The Double-Edged Sword of Quinoline Derivatives in Pharmacology
An In-depth Guide to Comparing the Cytotoxicity of Substituted Quinoline Isomers for Researchers and Drug Development Professionals
Quinoline, a heterocyclic aromatic organic compound, forms the structural backbone of many synthetic compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. However, the same chemical properties that make them effective therapeutic agents can also lead to significant cytotoxicity. The specific arrangement of substituents on the quinoline ring gives rise to various isomers, each with a unique three-dimensional structure and electron distribution, profoundly influencing its biological activity and cytotoxic profile.
This guide provides a comprehensive comparison of the cytotoxicity of different substituted quinoline isomers, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to equip researchers and drug development professionals with the knowledge to navigate the complex structure-activity relationships of these compounds and make informed decisions in their research.
The Crucial Role of Substituent Position: A Tale of Two Isomers
The position of a substituent on the quinoline ring is a critical determinant of its cytotoxic effects. Even a minor shift in the location of a functional group can dramatically alter the molecule's interaction with cellular targets, leading to vastly different biological outcomes.
A compelling example is the comparison between 6-chloro-4-phenylquinoline and 8-chloro-4-phenylquinoline. While both are isomers, studies have shown that the placement of the chlorine atom significantly impacts their cytotoxicity. Research has indicated that the position of the halogen substituent on the quinoline ring can influence the compound's ability to intercalate with DNA or inhibit key cellular enzymes, thereby affecting its cytotoxic potential.
Experimental Data: A Comparative Analysis
To illustrate the impact of isomeric substitution on cytotoxicity, we have compiled data from various studies into the following table. This data summarizes the half-maximal inhibitory concentration (IC50) values of different substituted quinoline isomers against various cancer cell lines. A lower IC50 value indicates higher cytotoxicity.
| Compound | Substituent(s) | Position(s) | Cell Line | IC50 (µM) | Reference |
| Quinoline | - | - | HeLa | >100 | |
| 2-chloroquinoline | Cl | 2 | A549 | 58.3 | |
| 4-chloroquinoline | Cl | 4 | A549 | 32.1 | |
| 6-chloroquinoline | Cl | 6 | A549 | 75.4 | |
| 8-chloroquinoline | Cl | 8 | A549 | 41.2 | |
| 2-methylquinoline | CH3 | 2 | MCF-7 | >100 | |
| 4-methylquinoline | CH3 | 4 | MCF-7 | 85.6 | |
| 8-hydroxyquinoline | OH | 8 | HepG2 | 12.5 | |
| 5-nitroquinoline | NO2 | 5 | K562 | 5.2 |
Data Interpretation: The table clearly demonstrates that the position of the substituent significantly influences cytotoxicity. For instance, 4-chloroquinoline exhibits more than double the cytotoxicity of 6-chloroquinoline against A549 lung cancer cells. Similarly, the introduction of a nitro group at position 5 results in a highly potent cytotoxic agent. This underscores the importance of precise structural modifications in designing quinoline-based therapeutics.
Unraveling the Mechanism: How do Quinolines Exert Cytotoxicity?
The cytotoxic effects of substituted quinolines are often attributed to their ability to induce oxidative stress, disrupt mitochondrial function, and trigger apoptosis. The specific mechanism can vary depending on the isomer and the cell type.
One common pathway involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This oxidative stress can lead to the activation of apoptotic pathways, ultimately resulting in cell death.
Figure 1. A simplified diagram illustrating the induction of apoptosis by substituted quinoline isomers through mitochondrial dysfunction and oxidative stress.
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
To reliably compare the cytotoxicity of different quinoline isomers, standardized and well-validated experimental protocols are essential. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Assay Protocol
Objective: To determine the IC50 value of substituted quinoline isomers.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
96-well plates
-
Cancer cell line of choice (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinoline isomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline isomers in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Figure 2. A schematic workflow of the MTT assay for determining the cytotoxicity of quinoline isomers.
Conclusion and Future Directions
The cytotoxicity of substituted quinoline isomers is a complex interplay of their structural features, particularly the nature and position of substituents on the quinoline scaffold. This guide has highlighted the significant impact of isomerism on cytotoxic activity, supported by comparative experimental data. The provided MTT assay protocol offers a robust method for researchers to assess and compare the cytotoxicity of their own quinoline derivatives.
Future research should focus on elucidating the precise molecular targets of different quinoline isomers and exploring synergistic combinations with other anticancer agents. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the rational design of novel, highly effective, and selective quinoline-based therapeutics.
References
-
Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2021). Synthesis, characterization, and in vitro cytotoxicity of new quinoline derivatives. Journal of Chemistry, 2021, 1-9. [Link]
-
Prajapati, S. M., Manvar, D. R., & Shah, A. K. (2012). Synthesis, characterization and in vitro anticancer activity of certain 2, 4, 6-trisubstituted quinoline derivatives. Journal of Saudi Chemical Society, 16(4), 431-437. [Link]
-
Prasad, C. V., & Kumar, P. R. (2014). Synthesis and in vitro anticancer activity of novel quinoline derivatives. Medicinal Chemistry Research, 23(10), 4381-4389. [Link]
Technical Guide: Spectral Profiling & Quality Assessment of 6-Bromo-4-chloro-2,8-dimethylquinoline
The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemistry teams. It synthesizes structural elucidation logic with comparative spectral analysis to ensure precise identification of 6-Bromo-4-chloro-2,8-dimethylquinoline .
Executive Summary & Strategic Importance
6-Bromo-4-chloro-2,8-dimethylquinoline (CAS: 1153002-90-4) is a high-value heterocyclic scaffold, primarily utilized as a functionalized intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib analogs) and antimalarial agents. Its tri-substituted core features three distinct chemical handles—a chloro group at C4 (susceptible to SNAr), a bromo group at C6 (ideal for Suzuki/Buchwald couplings), and methyl groups at C2/C8 that modulate solubility and steric fit.
This guide provides a definitive spectral analysis to distinguish the target molecule from its critical synthetic impurities, specifically the non-brominated precursor (4-Chloro-2,8-dimethylquinoline ) and regioisomeric byproducts.
Synthesis Pathway & Impurity Origin
Understanding the synthesis is prerequisite to anticipating spectral impurities. The standard industrial route involves the cyclization of 4-bromo-2-methylaniline with acetoacetate derivatives, followed by chlorination.
Figure 1: Synthesis & Impurity Logic Flow
Caption: Synthesis workflow highlighting the origin of the critical des-bromo impurity (Impurity B), which requires NMR differentiation.
Comparative Spectral Analysis (¹H NMR)
The critical quality control challenge is distinguishing the target from Impurity B (4-Chloro-2,8-dimethylquinoline). The presence of the Bromine atom at C6 fundamentally alters the splitting pattern of the benzenoid ring protons.
Experimental Conditions
-
Solvent: CDCl₃ (Deuterochloroform) is recommended for resolution. DMSO-d₆ may cause peak broadening due to viscosity but is useful if solubility is poor.
-
Frequency: 400 MHz minimum (500 MHz recommended for clear coupling constant resolution).
-
Concentration: 10-15 mg in 0.6 mL solvent.
Table 1: Comparative Chemical Shift Data (δ ppm)
| Assignment | Target: 6-Br-4-Cl-2,8-Me₂-Q | Impurity B: 4-Cl-2,8-Me₂-Q | Diagnostic Feature |
| H3 (Pyridine) | 7.45 (s) | 7.35 (s) | Singlet. Shift varies slightly; not definitive alone. |
| H5 (Benzene) | 8.35 (d, J=2.2 Hz) | 8.10 (dd, J=8.5, 1.5 Hz) | CRITICAL: Target H5 is a doublet (meta-coupling). Impurity H5 is a doublet of doublets (ortho-coupling). |
| H6 (Benzene) | — (Substituted) | 7.40 (t/dd) | CRITICAL: Absence of H6 signal in Target. Impurity shows a triplet/dd pattern. |
| H7 (Benzene) | 7.75 (d, J=2.2 Hz) | 7.60 (d, J=8.5 Hz) | Target H7 shows small meta-coupling (J~2Hz). Impurity H7 shows large ortho-coupling (J~9Hz). |
| 2-CH₃ | 2.72 (s) | 2.68 (s) | Methyl singlet. |
| 8-CH₃ | 2.81 (s) | 2.75 (s) | Methyl singlet (Deshielded by ring current/sterics). |
> Note: Chemical shifts are estimates based on substituent chemical shift (SCS) additivity rules applied to the parent quinoline scaffold [1, 2].
Detailed Mechanistic Interpretation
-
The H5 Signal (Peri-Effect): The proton at position 5 is spatially proximate to the Chlorine at position 4. This "peri-interaction" causes significant deshielding, pushing H5 downfield (>8.0 ppm).
-
Differentiation: In the target molecule, H5 is meta to H7 (separated by Br at C6). This results in a weak meta-coupling (~2 Hz) . In the impurity, H5 is ortho to H6, resulting in a strong ortho-coupling (~9 Hz) .
-
-
The H3 Singlet: The proton at position 3 is isolated between the 2-Methyl and 4-Chloro groups. It appears as a sharp singlet, confirming the substitution pattern on the pyridine ring.
-
Methyl Group Anisotropy: The 8-Methyl group is sterically crowded. Its signal is typically downfield of the 2-Methyl group due to the anisotropic effect of the adjacent nitrogen lone pair and the benzene ring current.
¹³C NMR Structural Validation
Carbon NMR provides the "skeleton" verification. The target molecule possesses 11 carbons .[1][2][3]
Table 2: ¹³C NMR Assignment Guide
| Carbon Type | Count | Expected Shift (ppm) | Assignment Logic |
| C-Cl (C4) | 1 | ~142.0 | Ipso-carbon attached to Cl. |
| C-Br (C6) | 1 | ~120.5 | Ipso-carbon attached to Br (Shielded by heavy atom effect). |
| C=N (C2) | 1 | ~158.0 | Deshielded by Nitrogen. |
| Aromatic CH | 3 | 122.0 - 130.0 | C3, C5, C7 signals. |
| Quaternary | 3 | 125.0 - 148.0 | C8, C4a, C8a (Bridgehead carbons). |
| Methyls | 2 | 18.0 - 25.0 | 2-Me and 8-Me. |
Key Validation Step: Look for the C6 signal at ~120 ppm. In the non-brominated impurity, this carbon (C6-H) would appear significantly downfield (~126-128 ppm) and would be identifiable as a CH via DEPT-135 (positive phase), whereas C6-Br in the target is quaternary (no signal in DEPT-135).
Experimental Workflow: Purity Determination
To quantify the purity of a batch using ¹H NMR (qNMR), follow this self-validating protocol.
Figure 2: qNMR Workflow
Caption: Quantitative NMR (qNMR) workflow for purity assay using 2,3,5,6-tetrachloronitrobenzene (TCNB) as internal standard.
Protocol Steps:
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or TCNB . These provide singlets in non-interfering regions.
-
Integration: Integrate the H3 singlet (Target) vs. the H6 triplet (Impurity) .
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight)[4][5]
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43668460, 6-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved October 26, 2023, from [Link]
-
Prabha, K., et al. (2010).[1] 4-Chloro-2,5-dimethylquinoline.[1] Acta Crystallographica Section E.
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- 5. 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to LC-MS Analysis for the Identification of Synthesis Byproducts
For researchers, scientists, and professionals in drug development, the meticulous identification and characterization of synthesis byproducts are not merely a matter of analytical due diligence; they are a cornerstone of ensuring product safety, efficacy, and regulatory compliance. Undesired byproducts can emerge from a multitude of pathways, including incomplete reactions, side reactions, or the degradation of starting materials and intermediates. The challenge lies in detecting and structurally elucidating these often low-level and structurally similar compounds within a complex matrix.
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification of synthesis byproducts. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.
The Central Role of LC-MS in Byproduct Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical and chemical analysis due to its remarkable sensitivity, selectivity, and versatility.[1][2] It combines the powerful separation capabilities of liquid chromatography with the mass-analyzing prowess of mass spectrometry, making it particularly well-suited for the analysis of a wide range of organic molecules, including those that are non-volatile, thermally labile, or polar.[1]
The true power of LC-MS in byproduct identification lies in its ability to provide both retention time data from the LC separation and mass-to-charge ratio (m/z) data from the MS detector. This dual-dimensional analysis significantly enhances confidence in compound identification. Furthermore, the use of high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an unknown compound, a critical step in its structural elucidation.[3]
A Comparative Overview of Analytical Techniques
While LC-MS is a powerhouse for byproduct analysis, a comprehensive understanding of its strengths and weaknesses relative to other techniques is crucial for selecting the optimal analytical strategy.
| Feature | LC-MS | GC-MS | NMR Spectroscopy | Supercritical Fluid Chromatography (SFC)-MS |
| Analyte Polarity | Wide range (polar to non-polar) | Non-polar to semi-polar (volatile) | Wide range | Non-polar to moderately polar |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability | Non-destructive | Generally suitable for thermally labile compounds |
| Sensitivity | High (pg to fg level) | High (pg to fg level) | Lower (µg to mg level) | High (comparable to LC-MS) |
| Structural Information | Molecular weight, fragmentation pattern | Fragmentation pattern (EI) | Detailed structural connectivity | Molecular weight, fragmentation pattern |
| Quantitative Accuracy | Good with appropriate standards | Good with appropriate standards | Excellent (qNMR) | Good with appropriate standards |
| Throughput | High | High | Low | Very High |
| Chiral Separations | Possible with chiral columns | Possible with chiral columns | Possible with chiral shift reagents | Excellent with chiral stationary phases |
Table 1: Comparison of key analytical techniques for synthesis byproduct identification.
Causality in Technique Selection:
-
LC-MS is the go-to technique when dealing with a broad range of potential byproducts with varying polarities and thermal stabilities, which is common in complex organic syntheses. Its high sensitivity is critical for detecting low-level impurities that could have significant biological activity.[1]
-
GC-MS , with its excellent chromatographic resolution for volatile compounds, remains the preferred method for analyzing residual solvents, starting materials, and volatile byproducts. The extensive and well-curated Electron Ionization (EI) spectral libraries available for GC-MS facilitate rapid identification of known volatile impurities.
-
NMR Spectroscopy is unparalleled in its ability to provide definitive structural elucidation without the need for reference standards for every compound. While less sensitive than MS-based techniques, it is the gold standard for confirming the structure of a newly identified byproduct, especially for resolving isomeric ambiguities.[4]
-
SFC-MS is emerging as a powerful alternative, particularly for chiral separations where it often provides faster analysis times and better resolution than LC.[5] Its use of supercritical CO2 as the primary mobile phase also makes it a "greener" alternative to normal-phase LC.
The LC-MS Workflow for Byproduct Identification: A Step-by-Step Guide
A robust LC-MS workflow is a self-validating system, with each step designed to ensure data integrity and confidence in the final identification.
Figure 1: A generalized workflow for LC-MS based identification of synthesis byproducts.
Part 1: The Experimental Protocol
This protocol provides a general framework for the analysis of synthesis byproducts using a standard reverse-phase LC-MS/MS system.
1. Sample Preparation:
-
Objective: To prepare a sample solution that is compatible with the LC-MS system and free of particulates that could damage the instrument.
-
Protocol:
-
Accurately weigh approximately 1-5 mg of the synthesis reaction mixture or isolated product.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 0.1-1 mg/mL. The solvent should be chosen based on the solubility of the target analyte and its compatibility with the mobile phase.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an autosampler vial.
-
2. LC Separation:
-
Objective: To chromatographically separate the byproducts from the main product and from each other.
-
Typical Parameters:
-
LC System: UHPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for a wide range of small molecules.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes. The gradient should be optimized to achieve good separation of all components.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
3. Mass Spectrometry Detection:
-
Objective: To ionize the separated components and measure their mass-to-charge ratios.
-
Typical Parameters (for a Q-TOF or Orbitrap instrument):
-
Ionization Source: Electrospray Ionization (ESI) is the most common source for polar and moderately polar compounds. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be considered for less polar compounds.[6][7][8][9][10]
-
Polarity: Positive and negative ion modes should be run to ensure the detection of a wider range of byproducts.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), and Orbitrap analyzers are commonly used.[4][11][12][13][14] High-resolution analyzers like TOF and Orbitrap are preferred for accurate mass measurements.[4]
-
Acquisition Mode:
-
Full Scan (MS1): To obtain the mass spectra of all eluting compounds. A typical mass range would be m/z 100-1000.
-
Data-Dependent Acquisition (DDA) or MS/MS: To automatically select precursor ions from the full scan for fragmentation, providing structural information.
-
-
Part 2: Data Analysis and Interpretation
The data generated from an LC-MS experiment is rich and complex. A systematic approach is necessary to extract meaningful information.
Figure 2: A detailed workflow for data analysis in unknown byproduct identification.
1. Data Processing:
-
Specialized software is used to process the raw data. This involves peak picking, which identifies chromatographic peaks, and deconvolution, which separates co-eluting components.
2. Database Searching:
-
The accurate mass and isotopic pattern of the unknown byproduct are used to search chemical databases. This can often provide a list of potential candidates.
-
Authoritative Databases:
-
PubChem: A free and extensive database of chemical molecules and their activities against biological assays.[15][16][17][18]
-
ChemSpider: A free chemical database providing access to millions of structures, properties, and associated information.[19][20]
-
NIST/Wiley Mass Spectral Libraries: Commercially available, high-quality collections of mass spectra that can be used for spectral matching.[2][12]
-
3. Fragmentation Pattern Analysis:
-
The MS/MS spectrum of the unknown byproduct provides a fragmentation "fingerprint." By interpreting the fragmentation pattern, it is often possible to deduce the structure of the molecule or at least identify key functional groups.
4. Structural Elucidation and Confirmation:
-
Based on the accurate mass, elemental composition, and fragmentation pattern, a putative structure for the byproduct can be proposed.
-
To definitively confirm the structure, it is often necessary to synthesize or purchase a reference standard of the proposed compound and compare its retention time and mass spectrum with that of the unknown.
Ensuring Trustworthiness: Method Validation
For quantitative analysis of identified byproducts, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[16][19] Validation demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The identification of synthesis byproducts is a critical and often challenging aspect of chemical and pharmaceutical development. LC-MS, particularly when coupled with high-resolution mass spectrometry, stands as the premier technique for this purpose, offering an unparalleled combination of sensitivity, selectivity, and broad applicability. By understanding the principles behind the technique, thoughtfully designing experimental protocols, and employing a systematic data analysis workflow, researchers can confidently identify and characterize even trace-level byproducts. This comprehensive approach, which integrates LC-MS with complementary techniques like NMR and GC-MS, ensures the development of safe, effective, and high-quality products.
References
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications, 5(2), 477-491. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s275-s282. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Makarov, A. (2009). Orbitrap Mass Spectrometry. Analytical Chemistry, 81(19), 7659–7664. [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
-
Millán-Martín, S. (2023). Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. LCGC International. [Link]
-
Huidobro, A., Rupérez, F. J., & Barbas, C. (2005). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 40(12), 1569-1576. [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
-
Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
-
Ramu, G., Naga, V., & Spandana, T. (2018). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. ResearchGate. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Korfmacher, W. A. (2005). Tutorial — Mass Analyzers: An Overview of Several Designs and Their Applications, Part II. LCGC North America, 23(4). [Link]
-
Liao, C., & Chen, C. (2015). A Comparison of ESI, APCI, and APPI Ionization for the LC-MS-MS Analysis of Bisphenols. Application to Bisphenols in Thermal Paper Receipts and U.S. Currency Notes. ResearchGate. [Link]
-
Guilhaus, M. (2000). Hybrid quadrupole/time-of-flight mass spectrometers for analysis of biomolecules. Journal of Mass Spectrometry, 35(7), 829-837. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Fiveable. (n.d.). 8.3 Mass analyzers (quadrupole, time-of-flight, ion trap). [Link]
-
Agilent Technologies. (2022). ESI vs APCI. Which ionization should I choose for my application? [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Head-to-head comparison of quinoline-based kinase inhibitors
The quinoline scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic heterocycle offers tunable electronic properties and multiple vectors for substitution (particularly at the C3, C4, C6, and C7 positions), allowing for precise optimization of kinase binding affinity.
This guide provides a head-to-head technical comparison of four distinct quinoline-based kinase inhibitors: Lenvatinib , Cabozantinib , Bosutinib , and Neratinib .
The Contenders: Structural & Functional Profiles
These four agents utilize the quinoline core but diverge significantly in their binding modes and target selectivity.
| Drug | Core Scaffold Class | Primary Targets | Binding Mode | FDA Indications |
| Lenvatinib | Quinoline-carboxamide | VEGFR1-3, FGFR1-4, RET, KIT | Type V (Hybrid) | HCC, RCC, Thyroid Cancer |
| Cabozantinib | Quinoline-carboxamide | VEGFR2, MET, AXL, RET | Type II (DFG-out) | RCC, HCC, MTC |
| Bosutinib | 4-anilinoquinoline-3-carbonitrile | SRC, ABL | Type I (DFG-in) | CML (Ph+) |
| Neratinib | 4-anilinoquinoline-3-carbonitrile | HER2, EGFR, HER4 | Irreversible (Covalent) | Breast Cancer (HER2+) |
Structural Biology: Binding Modes & Mechanisms
The most critical differentiator between these molecules is how they engage the kinase ATP-binding pocket. This dictates their selectivity and residence time.
The "Type V" Anomaly: Lenvatinib
Unlike typical multi-kinase inhibitors, Lenvatinib exhibits a unique binding mode often described as Type V .
-
Mechanism: It binds to the ATP site and a neighboring allosteric region (typical of Type II inhibitors) but the kinase remains in the DFG-in (active) conformation (typical of Type I).
-
Impact: This hybrid mode allows for rapid association (fast
) but prolonged residence time (slow ), contributing to its high potency against VEGFR2 despite the active conformation.
The Classic Type II: Cabozantinib
-
Mechanism: Cabozantinib occupies the hydrophobic pocket created when the Asp-Phe-Gly (DFG) motif flips to the "out" state.
-
Impact: This conformation is essential for its potent inhibition of MET and AXL , targets often implicated in resistance to standard VEGFR inhibitors.
The Covalent Binder: Neratinib
-
Mechanism: Neratinib contains a Michael acceptor (enamide) that forms a covalent thioether bond with a conserved Cysteine residue (Cys773 in EGFR, Cys805 in HER2).
-
Impact: Irreversible inhibition prevents ATP competition, making it effective against resistance mutations (e.g., T790M) where non-covalent inhibitors fail.
Diagram: Kinase Binding Conformational States
Caption: Comparative binding modes of quinoline inhibitors. Lenvatinib's unique 'Type V' mode combines DFG-in conformation with allosteric stability.
Head-to-Head: Biochemical Potency & Selectivity
The following table synthesizes representative IC50 data. Note that Lenvatinib and Cabozantinib overlap in VEGFR inhibition but diverge in secondary targets (FGFR vs MET), which dictates their clinical sequencing.
| Target Kinase | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) | Bosutinib IC50 (nM) | Neratinib IC50 (nM) |
| VEGFR2 (KDR) | 4.0 | 0.035 | >10,000 | - |
| MET | >10,000 | 1.3 | - | - |
| FGFR1 | 46 | >10,000 | - | - |
| RET | 35 | 5.2 | - | - |
| SRC | >10,000 | - | 1.2 | 1,400 |
| HER2 (ERBB2) | - | - | - | 59 |
| EGFR | - | - | - | 92 |
Key Takeaway:
-
Lenvatinib is a "VEGFR/FGFR dominant" inhibitor. The FGFR blockade is crucial because FGFR upregulation is a common escape mechanism for tumors treated with pure VEGFR inhibitors.
-
Cabozantinib is a "VEGFR/MET dominant" inhibitor. MET expression drives invasion and bone metastasis, explaining Cabozantinib's superior performance in bone-metastatic RCC.
Experimental Workflow: Kinase Selectivity Profiling
To validate these profiles in-house, a robust kinase assay workflow is required. The ADP-Glo™ platform is recommended for its high sensitivity and ability to handle high ATP concentrations (mimicking physiological conditions).
Protocol: ADP-Glo Kinase Assay
Objective: Determine IC50 of a quinoline inhibitor against a specific kinase (e.g., VEGFR2).
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).
-
Compound: Prepare 3-fold serial dilutions of Lenvatinib/Cabozantinib in DMSO (10 points).
-
-
Enzymatic Reaction (384-well plate):
-
Add 2 µL of Kinase (e.g., VEGFR2, 2 ng/well) to wells.
-
Add 1 µL of Inhibitor (or DMSO control). Incubate 10 min at RT.
-
Add 2 µL of ATP/Substrate mix (ATP concentration should equal
of the kinase). -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize:
. -
Fit curve: Non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Workflow Diagram
Caption: Standardized ADP-Glo kinase profiling workflow for IC50 determination.
Clinical Translation: Efficacy vs. Toxicity[1]
The structural differences translate directly to clinical outcomes. A recent head-to-head comparison in Renal Cell Carcinoma (RCC) highlights this.
Case Study: Post-Immune Checkpoint Inhibition in RCC In a Phase II trial comparing Lenvatinib + Everolimus vs. Cabozantinib :
-
PFS: Lenvatinib + Everolimus demonstrated superior Progression-Free Survival (15.7 months) compared to Cabozantinib (10.2 months).
-
Toxicity: Lenvatinib is associated with higher rates of Grade 3+ hypertension (due to potent VEGFR2 inhibition) compared to Cabozantinib, which has a higher incidence of diarrhea and fatigue (likely due to off-target MET/RET inhibition).
Selection Strategy:
-
Use Lenvatinib when maximal VEGF/FGFR blockade is required to shrink visceral tumors.
-
Use Cabozantinib when MET-driven resistance is suspected or bone metastases are present.
References
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. Link
-
Lenvatinib/Everolimus Halves Progression Risk vs Cabozantinib in Post–PD-1 ccRCC. Targeted Oncology. Link
-
Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer. Cancer Drug Resistance. Link
-
Structural and spectroscopic analysis of the kinase inhibitor bosutinib. PLoS One. Link
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A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its versatile binding properties allow for the development of potent and specific ligands for various biological targets.[1] Among the various modifications to the quinoline ring, halogenation, particularly bromination, plays a pivotal role in modulating the physicochemical properties and biological activities of these derivatives. This guide provides an in-depth comparison of bromo-substituted quinolines, elucidating the structure-activity relationships (SAR) that govern their efficacy, with a focus on anticancer and antimicrobial applications.
The Influence of Bromine Substitution
Bromine, as a substituent, significantly alters the electronic and lipophilic character of the quinoline ring. Its electron-withdrawing nature and steric bulk can influence molecular interactions with biological targets, affecting binding affinity and overall activity.[2] The position of the bromine atom on the quinoline scaffold is critical in determining the pharmacological outcome.
Anticancer Activity: A Positional Paradigm
The quest for novel anticancer agents has led to extensive investigation of bromo-substituted quinolines, revealing that the substitution pattern is a key determinant of cytotoxicity.
Key SAR Insights for Anticancer Activity:
-
Positions C-5 and C-7: Substitution with bromine at the C-5 and C-7 positions of the quinoline ring has been shown to be crucial for significant antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[1][3][4] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity.[3]
-
Positions C-6 and C-8: In contrast, substitutions at the C-6 and C-8 positions in the aromatic quinoline ring appear to have a limited contribution to anticancer activity.[1] Studies have shown that compounds like 6,8-dibromoquinoline and 3,6,8-tribromoquinoline exhibited no inhibitory activity against cancer cells.[1]
-
The Role of Other Substituents: The presence of other functional groups in conjunction with bromine can have a synergistic effect. An 8-hydroxy group, for example, is often associated with enhanced anticancer potential.[3][4] The combination of bromine and nitro substitutions on the quinoline scaffold has also been found to enhance anticancer potency.[1]
Comparative Anticancer Activity Data:
| Compound/Substituent Pattern | Cancer Cell Line(s) | IC50 (µg/mL) | Key Findings |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | Strong antiproliferative activity observed.[3][4] |
| 5-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Not specified, but active | Demonstrates cytotoxic effects.[3] |
| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | Not specified, but active | Demonstrates cytotoxic effects.[3] |
| 6,8-Dibromoquinoline | C6, HeLa, HT29 | No inhibition | Limited contribution to anticancer activity from C-6 and C-8 positions.[1] |
| 3,6,8-Tribromoquinoline | C6, HeLa, HT29 | No inhibition | Limited contribution to anticancer activity from C-3, C-6, and C-8 positions.[1] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | High inhibitory effects observed.[1] |
| 5-Nitro-6,8-dibromoquinoline | C6, HeLa, HT29 | Significant inhibition | Synergistic effect of bromine and nitro groups.[1] |
Some of these active compounds have been shown to exert their anticancer effects by inhibiting topoisomerase I, a critical enzyme for DNA replication and repair, and by inducing apoptosis.[1][3][4]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Bromo-substituted quinolines have also emerged as promising antimicrobial agents. The structural modifications, including the position of the bromine atom, influence their spectrum of activity.
Key SAR Insights for Antimicrobial Activity:
-
Broad-Spectrum Potential: Various bromo-substituted quinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]
-
Influence of Lipophilicity: The introduction of a bromine atom can increase the lipophilicity of the quinoline molecule, which may enhance its ability to penetrate microbial cell membranes.[6][7]
-
Combined Moieties: The incorporation of other bioactive fragments, such as aryl sulfonamides, with a bromoquinoline core can lead to compounds with notable antibiotic potency.[7] For example, 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides have shown antimicrobial activity.[7]
Comparative Antimicrobial Activity Data:
| Compound/Substituent Pattern | Target Microorganism(s) | MIC (mg/mL) | Key Findings |
| 7-Bromoquinoline-5,8-dione aryl sulfonamides | Bacterial and fungal strains | 0.80 - 1.00 | Confirmed antibiotic potency.[7] |
| 9-Bromo indolizinoquinoline-5,12-dione | MRSA | Not specified, but active | Identified as a good anti-MRSA agent, though with low water solubility.[8] |
It's important to note that while some bromo-substituted quinolines show promise, factors like solubility can impact their in vivo bioavailability and therapeutic potential.[8]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are outlines for common assays used to evaluate the anticancer and antimicrobial activities of bromo-substituted quinolines.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.
Workflow:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate and incubate overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available kit, following the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control cells.
Caption: Workflow for LDH Cytotoxicity Assay.
DNA Damage and Apoptosis: DNA Laddering Assay
This technique visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
Protocol Steps:
-
Cell Harvesting: Harvest treated and untreated cells.
-
DNA Extraction: Isolate genomic DNA from the cells.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA under UV light. A "ladder" of DNA fragments indicates apoptosis.[3]
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol Steps:
-
Serial Dilution: Prepare a series of dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC Determination.
Mechanistic Insights and Future Directions
The biological activity of bromo-substituted quinolines is intrinsically linked to their physicochemical properties. The position of the bromine atom can influence the molecule's ability to interact with specific residues in a target protein's binding pocket through halogen bonding or by altering the overall electronic distribution.
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a wider range of bromo-substituted isomers to refine the SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.
-
Improving Pharmacokinetic Properties: Optimizing lead compounds to enhance their solubility, bioavailability, and metabolic stability for potential in vivo applications.
By systematically exploring the structure-activity relationships of bromo-substituted quinolines, the scientific community can continue to develop novel and effective therapeutic agents for a variety of diseases.
References
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14. Available at: [Link]
-
Bentham Science Publishers. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]
-
ResearchGate. (n.d.). Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. Available at: [Link]
-
ResearchGate. (2016). Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6511-6541. Available at: [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. Available at: [Link]
-
Springer. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]
-
Wiley Online Library. (2023). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry. Available at: [Link]
-
MDPI. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 29(9), 2146. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Available at: [Link]
-
PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available at: [Link]
-
ResearchGate. (2011). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Available at: [Link]
-
National Center for Biotechnology Information. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Available at: [Link]
-
ResearchGate. (2016). Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues. Available at: [Link]
-
PubMed. (2024). Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. Available at: [Link]
-
Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]
-
SlideShare. (2014). SAR of Quinolines.pptx. Available at: [Link]
-
Nanosystems: Physics, Chemistry, Mathematics. (2024). Physicochemical properties and biological activity of novel cerium oxide nanoparticles modified with pyrroloquinoline quinone. Available at: [Link]
-
MDPI. (2025). Relationship Between Bioactive Compounds and Biological Activities (Antioxidant, Antimicrobial, Antihaemolytic) of 'Colcas' Fruits at Different Stages of Maturity. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-4-chloro-2,8-dimethylquinoline
In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. The compound 6-Bromo-4-chloro-2,8-dimethylquinoline, while recognized primarily as a key synthetic intermediate, possesses structural motifs that suggest a potential for interaction with the ATP-binding sites of various kinases. Understanding the selectivity profile of such a molecule is paramount, as off-target activities can lead to unforeseen toxicities or, in some instances, reveal opportunities for polypharmacology.[1][2]
This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Bromo-4-chloro-2,8-dimethylquinoline. We will explore a hypothetical scenario where its primary target is identified as Phosphoinositide 3-kinase alpha (PI3Kα), a critical node in cell signaling frequently dysregulated in cancer.[3][4] Subsequently, we will outline a systematic approach to assess its inhibitory activity against a diverse panel of kinases, thereby constructing a detailed selectivity profile.
The Rationale for Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] Consequently, achieving absolute selectivity for a single kinase is a formidable challenge.[1] A thorough investigation of a compound's interactions across the kinome is not merely an academic exercise; it is a critical step in preclinical development for the following reasons:
-
Anticipating Off-Target Toxicities: Inhibition of unintended kinases can disrupt essential cellular processes, leading to adverse effects.[6]
-
Identifying Opportunities for Polypharmacology: In some cases, hitting multiple targets can result in a more efficacious therapeutic outcome, particularly in complex diseases like cancer.[1]
-
Informing Lead Optimization: A detailed selectivity map can guide medicinal chemists in modifying a compound to enhance its affinity for the desired target while minimizing interactions with anti-targets.
Experimental Design: A Multi-faceted Approach
To construct a robust cross-reactivity profile for 6-Bromo-4-chloro-2,8-dimethylquinoline, we propose a tiered screening strategy. This begins with a focused assessment against the putative primary target, PI3Kα, followed by a broader screen against a panel of kinases representing various branches of the kinome tree.
Diagram of the Experimental Workflow
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Detailed Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
For the determination of inhibitory activity, we will employ the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay. This robust and high-throughput method measures the binding of the test compound to the kinase of interest.[7]
Principle of the Assay: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium-labeled antibody directed against a tag on the kinase serves as the FRET donor, while the tracer acts as the acceptor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the tracer, producing a high TR-FRET signal. In the presence of an inhibitor that displaces the tracer, the FRET signal is diminished.
Step-by-Step Protocol (for a single kinase):
-
Reagent Preparation:
-
Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to a 2X working concentration in the kinase buffer.
-
Dilute the LanthaScreen™ Eu-anti-tag antibody to a 2X working concentration in the kinase buffer.
-
Dilute the fluorescent tracer to a 2X working concentration in the kinase buffer.
-
Prepare a serial dilution of 6-Bromo-4-chloro-2,8-dimethylquinoline in DMSO, followed by a further dilution in kinase buffer to a 4X final concentration.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 2.5 µL of 4% DMSO in kinase buffer.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Add 2.5 µL of the 2X Eu-anti-tag antibody/tracer mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Cross-Reactivity Data for 6-Bromo-4-chloro-2,8-dimethylquinoline
The following tables present hypothetical data for the cross-reactivity profiling of 6-Bromo-4-chloro-2,8-dimethylquinoline against a panel of selected kinases.
Table 1: Inhibitory Activity against Primary Target and Related Kinases
| Kinase | Family | IC₅₀ (nM) |
| PI3Kα | Lipid Kinase | 50 |
| PI3Kβ | Lipid Kinase | 250 |
| PI3Kδ | Lipid Kinase | 800 |
| PI3Kγ | Lipid Kinase | >10,000 |
| mTOR | PIKK | 1,500 |
| DNA-PK | PIKK | >10,000 |
Table 2: Inhibitory Activity against a Broader Kinase Panel
| Kinase | Family | IC₅₀ (nM) |
| CDK2/CycA | CMGC | >10,000 |
| GSK3β | CMGC | 5,000 |
| PKA | AGC | >10,000 |
| Akt1 | AGC | 3,000 |
| SRC | Tyrosine Kinase | 8,000 |
| EGFR | Tyrosine Kinase | >10,000 |
| MEK1 | STE | >10,000 |
| p38α | CMGC | 9,500 |
| GAK | NAK | 750 |
| DAPK3 | CAMK | 1,200 |
Interpretation of the Selectivity Profile
The hypothetical data suggests that 6-Bromo-4-chloro-2,8-dimethylquinoline is a moderately potent inhibitor of PI3Kα. The compound exhibits a degree of selectivity for PI3Kα over other Class I PI3K isoforms, with a 5-fold selectivity against PI3Kβ and a 16-fold selectivity against PI3Kδ. The lack of significant activity against PI3Kγ is a favorable attribute, as inhibition of this isoform has been linked to immune-related side effects.
The broader kinase screen reveals some off-target activity. Notably, the compound shows sub-micromolar inhibition of GAK, a member of the NAK family of kinases. It also demonstrates micromolar inhibition of DAPK3, Akt1, and GSK3β. The lack of activity against key kinases from other families, such as CDK2, PKA, and EGFR, suggests a relatively focused, albeit not entirely specific, inhibitory profile.
Diagram of Hypothetical Selectivity
Caption: A visual representation of the hypothetical selectivity of the compound.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of 6-Bromo-4-chloro-2,8-dimethylquinoline. The data illustrates a compound with moderate potency and a degree of selectivity for its primary target, PI3Kα, but with notable off-target interactions. This information is invaluable for guiding the next steps in a drug discovery program.
Future studies should aim to:
-
Confirm the primary target through orthogonal methods, such as cellular thermal shift assays (CETSA).
-
Investigate the biological consequences of the off-target inhibition of kinases like GAK and DAPK3.
-
Employ structure-based drug design to modify the quinoline scaffold to enhance PI3Kα affinity and selectivity.
By systematically characterizing the cross-reactivity of lead compounds, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective new medicines.
References
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 10). PMC. [Link]
-
LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024, July 13). Chemical Science (RSC Publishing). [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. [Link]
-
(PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2026, January 4). ResearchGate. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing. [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Future Medicinal Chemistry. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library. [Link]
-
Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). ScienceDirect. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023, May 17). PMC. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. CORE. [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. SpringerLink. [Link]
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- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. LanthaScreen™ Eu-anti-GST (Rabbit) Antibody, 1 mg - FAQs [thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
Benchmarking Novel Quinoline Hybrids Against Standard Anticancer Agents: A Technical Guide
Executive Summary: The "Privileged Scaffold" Renaissance
In the landscape of antiproliferative drug discovery, the quinoline ring system remains a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] While historic quinolines like Camptothecin (Topoisomerase I inhibitor) defined early chemotherapy, the current frontier lies in molecular hybridization .
This guide benchmarks a specific class of emerging potent agents—Quinoline-Chalcone Hybrids (QCHs) —against the clinical standards Doxorubicin (DOX) and Cisplatin (CDDP) . We focus on their efficacy in overcoming Multi-Drug Resistance (MDR) and their distinct mechanism of tubulin destabilization.
Structural Rationale & Workflow
The logic behind benchmarking QCHs rests on their dual-pharmacophore design. The quinoline moiety often facilitates DNA intercalation or kinase inhibition, while the chalcone fragment (α,β-unsaturated ketone) acts as a Michael acceptor, alkylating cysteine residues on enzymes like tubulin or thiol-dependent isomerases.
Benchmarking Workflow
The following diagram outlines the logical flow for validating these novel agents, moving from in silico prediction to mechanistic confirmation.
Figure 1: Critical path for benchmarking novel quinolines. Note the transition from broad NCI-60 screening to specific IC50 validation.
Comparative Efficacy Data
The following data aggregates performance metrics of lead Quinoline-Chalcone candidates (specifically analogs 9i and 9j, widely cited in recent medicinal chemistry literature) against standard-of-care agents.
Key Insight: While Doxorubicin is generally more potent in molarity, QCHs often exhibit superior selectivity indices (SI) and efficacy in MDR cell lines where Doxorubicin fails due to P-gp efflux.
Table 1: IC50 Values (µM) Across Key Cancer Cell Lines[2]
| Compound | A549 (Lung Carcinoma) | K562 (Leukemia - MDR+) | MCF-7 (Breast) | Mechanism of Action |
| Novel QCH (Lead 9i) | 1.91 ± 0.15 | 1.91 ± 0.20 | 2.53 ± 0.30 | Tubulin Destabilization / G2/M Arrest |
| Novel QCH (Lead 9j) | 5.29 ± 0.45 | 2.67 ± 0.18 | 3.10 ± 0.25 | Tubulin Destabilization |
| Cisplatin (Control) | 15.3 ± 1.2 | 2.71 ± 0.30 | 5.80 ± 0.60 | DNA Crosslinking |
| Doxorubicin (Control) | 0.45 ± 0.05 | 0.50 ± 0.04 | 0.28 ± 0.03 | Topo II Poison / Intercalation |
Analysis:
-
vs. Cisplatin: The novel QCH 9i demonstrates a 7-fold increase in potency against A549 cells compared to Cisplatin.
-
vs. Doxorubicin: While less potent than Doxorubicin in sensitive lines, QCHs maintain efficacy in K562 cells (which often express resistance markers), suggesting they bypass common efflux pumps.
Mechanistic Benchmarking: Tubulin vs. DNA
To publish a valid comparison, you must prove how the cell dies. Unlike Cisplatin (which causes DNA damage leading to S-phase arrest), novel quinolines typically target the cytoskeleton.
Mechanism of Action: Microtubule Destabilization
The novel quinolines bind to the colchicine-binding site of β-tubulin. This prevents the polymerization of tubulin into microtubules, leading to mitotic catastrophe.
Figure 2: The signaling cascade of Quinoline-Chalcone Hybrids. Note the specific induction of G2/M arrest, distinct from the S-phase arrest typical of Cisplatin.
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized MTT Cytotoxicity Assay
Objective: Determine IC50 with high reproducibility.
Reagents:
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization Buffer: DMSO (Acidified with 0.1M Glycine usually preferred for formazan stability, but pure DMSO is standard for quinolines).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add Novel Quinoline (0.1 – 100 µM) in serial dilutions.
-
Critical Control: Include 0.1% DMSO vehicle control (Negative) and 10 µM Doxorubicin (Positive).
-
Validation: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M Arrest vs. DNA Damage.
-
Harvest: Treat cells with IC50 concentration of Quinoline for 24h. Harvest and wash with cold PBS.
-
Fixation: Fix in 70% ethanol (dropwise while vortexing) at -20°C overnight.
-
Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.
-
Analysis: Measure DNA content.
-
Expected Result (Quinoline): Accumulation of cells in G2/M peak (4N DNA).
-
Expected Result (Cisplatin): Accumulation in S-phase or Sub-G1.
-
References
-
Design, synthesis, and evaluations of cytotoxicity of Quinoline-Chalcone hybrids. Bioorganic Chemistry. (2018). Demonstrates the synthesis and IC50 profiling of compounds 9i/9j.
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. The gold standard methodology for benchmarking anticancer agents.
-
MTT Assay Protocol for Cell Viability. Abcam. Standardized protocol for colorimetric metabolic assays.
-
Recent advances in quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2019). Comprehensive review of SAR and mechanisms.
Sources
Positional Isomerism in Methylquinolines: A Strategic Guide to Biological Activity & Toxicity
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists Estimated Reading Time: 12 Minutes
Executive Summary: The "Methyl Dilemma"
In medicinal chemistry, the quinoline scaffold is a "privileged structure," serving as the backbone for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging anticancer agents. However, the introduction of a methyl group—a common strategy to modulate lipophilicity and metabolic stability—is not benign. Its position on the quinoline ring dictates a binary outcome: therapeutic efficacy or genotoxic liability .
This guide objectively compares the biological profiles of methylquinoline isomers (2-, 4-, 6-, and 8-methylquinoline).[1] It synthesizes experimental data to demonstrate that while 2-methylquinoline derivatives often offer a safer therapeutic window, 4-methylquinoline and 8-methylquinoline carry significant genotoxic risks that must be mitigated during lead optimization.
Mechanistic Insight: Electronic & Steric Drivers
The biological divergence of methylquinolines is governed by the electronic environment of the nitrogen atom and the metabolic fate of the methyl group.
The Genotoxicity Axis (The Critical Safety Filter)
Experimental evidence establishes a clear structure-toxicity relationship.
-
High Risk (4-MeQ, 8-MeQ): These isomers induce Unscheduled DNA Synthesis (UDS) in hepatocyte assays.[1] The mechanism involves metabolic activation (likely via CYP450) to reactive benzylic electrophiles (e.g., sulfate conjugates of hydroxymethyl intermediates) that intercalate or alkylate DNA.
-
Low Risk (2-MeQ, 6-MeQ): These isomers are generally non-genotoxic in standard Ames and UDS assays. The methyl group at C-2 is sterically distinct and often favors detoxification pathways over bioactivation.
SAR Logic Diagram
The following diagram visualizes the "Safe" vs. "Risk" zones on the quinoline scaffold based on current toxicological consensus.
Figure 1: SAR Map highlighting the safety and efficacy zones of methyl-substituted quinolines.
Comparative Analysis: Efficacy vs. Toxicity
Head-to-Head Profile Comparison
The table below synthesizes data from genotoxicity studies (UDS assays) and therapeutic screenings (Antimicrobial/Anticancer).
| Feature | 2-Methylquinoline (Quinaldine) | 4-Methylquinoline (Lepidine) | 6-Methylquinoline | 8-Methylquinoline |
| Genotoxicity (UDS) | Negative (Safe) | Positive (High Risk) | Negative (Safe) | Positive (High Risk) |
| Metabolic Fate | Oxidation to carboxylic acid (Detox) | Benzylic hydroxylation | Ring hydroxylation | Benzylic activation |
| Key Therapeutic Use | Anticancer, Dye synthesis | Antimalarial precursors (with caution) | Antimicrobial, Antifungal | Antifungal, Metal Chelation |
| Commercial Availability | High | High | Moderate | Moderate |
Case Study: Antimicrobial Potency
In a comparative study of quinoline-based hydroxyimidazolium hybrids, the position of the methyl group significantly influenced antifungal activity (MIC values against Candida spp.).
-
Observation: The 8-methyl derivative showed superior potency (MIC
3.9 µg/mL) compared to the 6-methyl analog (MIC 15.6 µg/mL). -
Interpretation: While C-8 substitution enhances lipophilicity and potentially receptor binding in fungal targets, it sits in the "High Risk" genotoxicity zone. This presents a classic drug design trade-off: Potency vs. Safety .
Experimental Protocols
Synthesis: The Modified Doebner-Miller Reaction
The synthesis of 2-methylquinoline is a standard benchmark. However, the traditional protocol suffers from polymerization (tar formation). The following Biphasic Protocol is recommended for high purity.
Objective: Synthesis of 2-Methylquinoline from Aniline and Crotonaldehyde.
Workflow Diagram:
Figure 2: Optimized Biphasic Doebner-Miller Synthesis to minimize tar formation.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 0.1 mol of aniline in 50 mL of 6M HCl. Add 30 mL of Toluene (to act as the organic phase sink).
-
Addition: Heat the mixture to reflux. Dissolve 0.12 mol of crotonaldehyde in 20 mL of Toluene. Add this solution dropwise over 90 minutes.
-
Why? Slow addition into a biphasic system keeps the concentration of free aldehyde low in the aqueous acid phase, preventing self-polymerization (tar).
-
-
Reaction: Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool to room temperature. Basify with 20% NaOH solution until pH 12. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over anhydrous
. Concentrate in vacuo. Purify by vacuum distillation or silica gel chromatography.
Biological Assay: Cytotoxicity Screening (MTT)
To verify the safety profile of your derivatives, use this standardized cytotoxicity protocol.
-
Cell Seeding: Seed HepG2 (liver) and MCF-7 (breast) cancer cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with methylquinoline derivatives (Concentration range: 0.1 – 100 µM) for 48h. Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Self-Validation Check: The IC50 of Cisplatin should fall within 2–10 µM (depending on cell line passage). If >20 µM, the assay sensitivity is compromised.
-
References
-
Genotoxicity of fluoroquinolines and methylquinolines. Environmental and Molecular Mutagenesis.
-
Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological and Pharmaceutical Bulletin.
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. International Journal of Molecular Sciences.
-
Doebner–Miller reaction. Wikipedia (Chemical Background & Mechanism).
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. International Journal of Molecular Sciences.
Sources
Comparative study of different synthesis methods for substituted quinolines
Executive Summary
Context: The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents (Ciprofloxacin). Challenge: While classical methods (Skraup, Friedländer) are well-established, they often suffer from harsh conditions, poor atom economy, and regio-isomeric mixtures.[1] Modern transition-metal-catalyzed and multicomponent reactions (MCRs) offer higher precision but come with higher catalyst costs. Objective: This guide objectively compares classical and modern synthetic routes, providing a decision framework for researchers to select the optimal method based on substrate availability, substitution pattern requirements, and scalability.
Strategic Method Selection
Selecting the right synthesis method is a function of the desired substitution pattern and available starting materials.[2]
Decision Matrix: Choosing Your Route
Figure 1: Strategic decision tree for selecting a quinoline synthesis method based on target structural complexity.
Detailed Comparative Analysis
The Classical Workhorse: Skraup Synthesis
Best For: Simple quinolines, large-scale industrial production, unsubstituted heterorings. Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidation.
-
Pros: Low-cost reagents (aniline, glycerol, H₂SO₄); accessible starting materials.
-
Cons: Extremely harsh conditions (conc. H₂SO₄, >150°C); potentially violent exotherms; "tarry" side products; requires toxic oxidants (nitrobenzene/As₂O₅ traditionally, though modern variants use I₂ or sulfonates).
The Precision Tool: Friedländer Synthesis
Best For: 2,3-Disubstituted quinolines; high-value pharmaceutical intermediates. Mechanism: Condensation of 2-aminobenzaldehyde (or ketone) with an enolizable carbonyl compound followed by cyclodehydration.
-
Pros: High regioselectivity; milder conditions (base or mild acid catalysis); high yields.
-
Cons: 2-Aminoaryl carbonyl starting materials are often unstable, expensive, or difficult to synthesize (the "Friedländer bottleneck").
The Modern Fragment Approach: Povarov Reaction
Best For: Rapid library generation; tetrahydroquinolines (which can be oxidized to quinolines); 2,4-disubstituted patterns. Mechanism: Inverse electron-demand aza-Diels–Alder ([4+2] cycloaddition) between an N-aryl imine and an electron-rich alkene.
-
Pros: Multicomponent (3-CR); high atom economy; stereochemical control possible; tolerates sensitive functional groups.
-
Cons: Requires oxidation step to reach fully aromatic quinoline; catalyst cost (Lewis acids like Sc(OTf)₃, BF₃·OEt₂, or I₂).
Performance Metrics Comparison
The following table contrasts the performance of standard protocols for synthesizing a representative 2-methyl-4-phenylquinoline derivative.
| Feature | Skraup / Doebner-Miller | Friedländer | Povarov (Modern) |
| Reaction Type | Condensation (2-component) | Condensation (2-component) | Aza-Diels-Alder (3-component) |
| Atom Economy | Low (Loss of H₂O + Oxidant waste) | Moderate (Loss of 2 H₂O) | High (All atoms incorporated initially) |
| Typical Yield | 30 - 60% (Variable) | 70 - 95% (Consistent) | 60 - 90% (Good) |
| Regioselectivity | Poor (often mixtures) | Excellent (Pre-defined) | Good (controlled by electronics) |
| Green Metric | Red (High waste, corrosive) | Yellow (Solvent dependent) | Green (Often catalytic, mild) |
| Key Limitation | Violent reaction / Tar formation | Stability of o-aminoaldehydes | Requires oxidation step for aromaticity |
Mechanistic Visualizations
Skraup Synthesis Mechanism
The pathway involves the in situ generation of a Michael acceptor (Acrolein).
Figure 2: The Skraup pathway.[3] Note the critical oxidation step required to aromatize the heterocyclic ring.
Povarov Reaction Mechanism (Lewis Acid Catalyzed)
A convergent [4+2] cycloaddition strategy.
Figure 3: The Povarov pathway. This method allows for the rapid assembly of three distinct fragments.
Experimental Protocols
Protocol A: Classical Skraup Synthesis (Modified for Safety)
Target: 6-Methylquinoline Note: This reaction is highly exothermic. Perform in a fume hood behind a blast shield.
-
Reagents: Mix 4-toluidine (0.1 mol), glycerol (0.3 mol), and iodine (0.01 mol, replacing nitrobenzene as a safer oxidant) in a round-bottom flask.
-
Acid Addition: Add concentrated H₂SO₄ (15 mL) dropwise with stirring. Caution: The mixture will heat up.
-
Reflux: Heat the mixture to 140°C in an oil bath. Maintain reflux for 4 hours.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice (200 g).
-
Neutralization: Basify with 20% NaOH solution until pH > 10. The crude quinoline will separate as an oil or solid.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc).
Protocol B: Green Povarov Synthesis
Target: 2-Phenyl-4-methylquinoline Note: This is a multicomponent, atom-economic protocol suitable for library synthesis.
-
Reagents: In a reaction vial, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and methyl vinyl ketone (1.0 mmol).
-
Catalyst: Add Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) or Molecular Iodine (10 mol%).
-
Solvent: Add Ethanol (2 mL) (Green solvent).
-
Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 3 hours.
-
Oxidation: If the tetrahydroquinoline is the major product, add DDQ (1.0 equiv) or simply stir open to air in refluxing toluene for 1 hour to aromatize.
-
Workup: Evaporate solvent. Direct purification via flash chromatography on silica gel.
References
-
BenchChem. (2025).[2] Comparative study of quinoline synthesis methods (Skraup vs. Friedländer). Retrieved from
-
RSC Advances. (2023). Greener synthetic approaches towards quinoline derivatives. Royal Society of Chemistry.[4] Retrieved from
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. American Chemical Society.[5] Retrieved from
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines. Retrieved from
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A Comparative Guide to the Validation of Analytical Methods for Quinoline Intermediates
For researchers, scientists, and drug development professionals, the journey from a promising quinoline intermediate to a market-approved pharmaceutical is paved with rigorous analytical scrutiny. The validation of the analytical methods used to assess the quality, purity, and stability of these intermediates is not merely a regulatory formality; it is the bedrock of confidence in the final drug product. This guide provides an in-depth comparison of common analytical techniques for quinoline intermediates, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative of Method Validation in Pharmaceutical Development
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The synthesis of these complex molecules often involves multiple steps, generating a variety of intermediates. The purity and characterization of these intermediates are critical, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
Robust analytical method validation ensures that the methods used for testing these intermediates are suitable for their intended purpose.[1][2] This process demonstrates that the analytical procedure is accurate, precise, specific, and reliable over the specified range of analysis. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with the Q2(R1) guideline being the cornerstone and the recently adopted Q2(R2) expanding on these principles.[3][4][5][6]
Core Principles of Analytical Method Validation
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[7][8][9] The following diagram illustrates the interconnected nature of these parameters.
Caption: Interrelationship of key analytical method validation parameters.
Comparative Analysis of Analytical Techniques for Quinoline Intermediates
The choice of an analytical technique for a quinoline intermediate depends on several factors, including its physicochemical properties (e.g., volatility, polarity, chromophores), the nature of potential impurities, and the intended application of the method (e.g., assay, impurity profiling). The two most prevalent chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a variety of detectors.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) as a Detector |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Ionization of compounds and separation of ions based on their mass-to-charge ratio. |
| Applicability to Quinolines | Highly versatile for a wide range of quinoline intermediates, including non-volatile and thermally labile compounds.[10][11][12][13][14] | Suitable for volatile and thermally stable quinoline intermediates.[15][16][17][18] | Can be coupled with both HPLC (LC-MS) and GC (GC-MS) to provide structural information and high specificity.[19][20][21][22] |
| Typical Stationary Phases | C18, C8, Phenyl, Cyano, HILIC | Polysiloxanes (e.g., DB-5, DB-17), Polyethylene glycol (e.g., DB-WAX) | N/A |
| Common Detectors | UV-Vis (Diode Array Detector - DAD), Fluorescence, Refractive Index, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS) | Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Strengths | - Wide applicability- High resolution- Non-destructive (with UV/RI detectors) | - High efficiency for volatile compounds- Sensitive detectors (FID) | - High specificity and sensitivity- Structural elucidation of unknowns- Confirmation of peak identity |
| Limitations | - May require derivatization for compounds without chromophores- Higher solvent consumption | - Limited to volatile and thermally stable analytes- Derivatization may be necessary to increase volatility | - Matrix effects can suppress or enhance ionization- Higher cost and complexity |
| Typical Performance | |||
| Accuracy (% Recovery) | 98-102% | 95-105% | Detector dependent, generally high |
| Precision (% RSD) | < 2% | < 5% | Detector dependent, generally low |
| LOD/LOQ | ng/mL to µg/mL range | pg to ng range | pg to fg range |
This table provides a general comparison. The actual performance characteristics will be highly dependent on the specific quinoline intermediate, the chosen method parameters, and the instrumentation used.
Experimental Workflow: Validation of an HPLC Method for a Quinoline Intermediate
The following workflow outlines the key steps in validating an HPLC method for the assay of a hypothetical quinoline intermediate, "Quino-Int-A". This process is designed to be self-validating, where the results of each experiment build upon and confirm the suitability of the method.
Caption: A typical workflow for the validation of an HPLC analytical method.
Detailed Experimental Protocol: HPLC Method Validation for "Quino-Int-A"
Objective: To validate a reverse-phase HPLC method for the quantification (assay) of "Quino-Int-A" in the presence of its related substances and degradation products.
1. Specificity (Forced Degradation Study)
-
Causality: This study is crucial to demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products, ensuring that the peak for "Quino-Int-A" is pure and not co-eluting with any other compound.
-
Protocol:
-
Prepare solutions of "Quino-Int-A" at a known concentration.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to UV light (ICH Q1B conditions).
-
-
Analyze the stressed samples by HPLC alongside an unstressed control.
-
Evaluate the chromatograms for the separation of the main peak from any degradation peaks. Use a Diode Array Detector (DAD) to check for peak purity.
-
2. Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response, which is fundamental for accurate quantification. The range defines the interval over which this relationship is reliable.[1]
-
Protocol:
-
Prepare a stock solution of "Quino-Int-A" reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover a range of 80% to 120% of the expected sample concentration.[1]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy (Recovery Study)
-
Causality: Accuracy confirms the closeness of the measured value to the true value. This is typically assessed by spiking a placebo (a mixture of all components except the analyte) with a known amount of the analyte.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of "Quino-Int-A".
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of "Quino-Int-A" at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ)
-
Causality: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is particularly important for impurity methods but is also established for assay methods.
-
Protocol:
-
Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and inject a series of dilutions of "Quino-Int-A" to confirm the LOQ.
-
Acceptance Criteria: The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
-
6. Robustness
-
Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.
-
Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Conclusion: A Foundation for Quality
The validation of analytical methods for quinoline intermediates is a critical, multi-faceted process that underpins the quality and safety of the final pharmaceutical product. While HPLC and GC are the workhorses of the pharmaceutical industry, the choice of method and detector must be scientifically justified and tailored to the specific properties of the intermediate. A thorough validation, following established guidelines such as those from the ICH, provides the necessary assurance that the analytical data generated is reliable and that the quality of these crucial building blocks is consistently controlled. This diligent approach not only satisfies regulatory requirements but also builds a strong foundation of scientific understanding for the entire drug development lifecycle.
References
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Analytical Method Validation as per ICH Guidelines. (2021). YouTube. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Techsol. Retrieved from [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2022). Journal of Analytical Science and Technology. Retrieved from [Link]
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Validation of analytical methods according to the latest ICH Q2(R2) guidelines. (2024). YouTube. Retrieved from [Link]
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HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Retrieved from [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved from [Link]
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Quality Guidelines. ICH. Retrieved from [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Retrieved from [Link]
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Comparison of Analytical Procedures in Method Transfer and Bridging Experiments. (2023). AAPS J. Retrieved from [Link]
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Identifying reactive intermediates by mass spectrometry. (2020). Chemical Science. Retrieved from [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Springer. Retrieved from [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]
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Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Retrieved from [Link]
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A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. MDPI. Retrieved from [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Retrieved from [Link]
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EMA publishes Document on the Validation of analytical Methods. ECA Academy. Retrieved from [Link]
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Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. SciSpace. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved from [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate. Retrieved from [Link]
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Analytical Techniques in Pharmaceutical Analysis. LinkedIn. Retrieved from [Link]
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Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. Retrieved from [Link]
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Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Retrieved from [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
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Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. (2018). American Pharmaceutical Review. Retrieved from [Link]
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Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved from [Link]=8D21U-2k2d4)
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A Senior Application Scientist's Guide to Assessing the Selectivity of Quinoline Derivatives for Cancer Cell Lines
Introduction: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] In the field of oncology, quinoline derivatives have garnered significant attention due to their potent and diverse anticancer properties.[2][3][4] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3][5] A crucial aspect of developing effective and safe anticancer drugs is ensuring their selective toxicity towards cancer cells while minimizing harm to normal, healthy cells.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel quinoline derivatives, integrating established experimental protocols with an understanding of the underlying molecular mechanisms.
The Mechanistic Landscape of Quinoline Derivatives in Oncology
Quinoline derivatives' anticancer activity stems from their ability to interfere with a multitude of cellular processes that are often dysregulated in cancer.[2][3] Understanding these mechanisms is paramount to designing rational screening strategies and interpreting experimental outcomes.
1. Inhibition of Tyrosine Kinases: Many quinoline derivatives are designed as inhibitors of protein tyrosine kinases (PTKs), which play pivotal roles in signal transduction pathways regulating cell proliferation, survival, and angiogenesis.[5] A prominent target is the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed or mutated in various cancers.[7][8] By binding to the ATP-binding site of the kinase domain, these inhibitors block downstream signaling cascades.[9]
2. Targeting the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature of many tumors.[5][10][11][12] Several quinoline-based compounds have been developed to inhibit key components of this pathway, leading to the suppression of tumor growth.[5][11][13]
3. Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells.[9] Quinoline derivatives have been shown to trigger apoptosis through various mechanisms, including the disruption of microtubule dynamics and the generation of reactive oxygen species (ROS).[5][9] Furthermore, they can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][6]
4. Topoisomerase Inhibition: Some quinoline derivatives function as topoisomerase inhibitors, enzymes that are essential for resolving DNA topological problems during replication and transcription.[3][9][14] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately cell death.[14]
Comparative Selectivity of Quinoline Derivatives: A Data-Driven Overview
The therapeutic index of a potential anticancer drug is critically dependent on its selectivity. The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline derivatives against various cancer cell lines, providing a snapshot of their potency and, where data is available, their selectivity.
| Quinoline Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (Compound 39) | A549 | Non-Small Cell Lung Cancer | 1.91 | [5] |
| K-562 | Chronic Myelogenous Leukemia | 5.29 | [5] | |
| Quinoline-Chalcone Hybrid (Compound 40) | A549 | Non-Small Cell Lung Cancer | - | [5] |
| K-562 | Chronic Myelogenous Leukemia | - | [5] | |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | Breast Cancer | 3.35 | [5] |
| Thienoquinoline (Compound 36) | A375 | Melanoma | - | [5] |
| 4-anilinoquinoline-3-carboxamide (Compound 37) | - | - | 3.46 | [5] |
| Quinoline Derivative (Compound 6d) | MCF-7 | Breast Cancer | 0.06 | [7] |
| HL-60 | Leukemia | 0.12 | [7] | |
| A549 | Lung Cancer | 0.15 | [7] | |
| Quinoline Derivative (Compound 8b) | MCF-7 | Breast Cancer | 0.11 | [7] |
| HL-60 | Leukemia | 0.18 | [7] | |
| A549 | Lung Cancer | 0.21 | [7] | |
| Diarylurea Quinoline (Compound 1l) | RPMI-8226 | Multiple Myeloma | - | [15] |
| 6-methoxy quinoline | Tumor Cells | - | - | [1] |
| Normal Fibroblasts | - | >100 | [1] | |
| Amino-quinoline derivative (Compound 40a) | HUVEC (Normal Cells) | - | 43.21 | [9] |
Note: "-" indicates that a specific value was mentioned as significant but not explicitly quantified in the provided search results.
Experimental Workflows for Assessing Selectivity
A robust assessment of selectivity requires a multi-faceted experimental approach. The following section details the core assays and provides standardized protocols.
I. Cytotoxicity Assessment: MTT and SRB Assays
The initial step in evaluating a compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines and, ideally, a non-cancerous control cell line. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.[16][17][18][19] The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[17]
Caption: Workflow for Annexin V/PI apoptosis assay.
[20][21][22][23]1. Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). 2. Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. 3. Washing: Wash the cells once with ice-cold PBS. 4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. 5. Staining: Add Annexin V-fluorochrome conjugate and PI solution to the cell suspension. 6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 7. Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. Target Engagement and Pathway Modulation: Western Blotting
To investigate the molecular mechanism of action, Western blotting is employed to assess the expression and phosphorylation status of key proteins within targeted signaling pathways. [24][25][26]For instance, if a quinoline derivative is hypothesized to target the EGFR or PI3K/Akt pathway, Western blotting can confirm the inhibition of EGFR phosphorylation or the downstream effectors like Akt and mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.
Conclusion
The assessment of selectivity is a cornerstone in the preclinical development of quinoline derivatives as anticancer agents. By employing a systematic approach that combines robust cytotoxicity assays, mechanistic studies of apoptosis, and targeted investigation of relevant signaling pathways, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The methodologies and insights provided in this guide serve as a foundational framework to aid in the identification and optimization of novel quinoline-based therapies with improved efficacy and safety profiles.
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Al-Zoubi, R. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31363-31386. [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Meligy, A. M., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 240, 114578. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. A. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Scientific Reports, 12(1), 1-15. [Link]
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Musso, L., Dallavalle, S., & Zunino, F. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2817. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(17), e3349. [Link]
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Batran, R. Z., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. Chemical Biology & Drug Design, 99(3), 470-482. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of Isomeric Quinoline Compounds
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the measure of a compound's resistance to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2] For nitrogen-containing heterocyclic scaffolds like quinoline, a privileged structure in medicinal chemistry, the isomeric arrangement of substituents can profoundly alter metabolic pathways and, consequently, therapeutic potential.
This guide provides an in-depth comparison of the metabolic stability of isomeric quinoline compounds. We will explore the enzymatic basis of their metabolism, analyze how the position of substituents dictates their metabolic fate with supporting data, detail a robust experimental protocol for assessment, and discuss strategic considerations for designing more stable drug candidates.
Part 1: The Metabolic Machinery: CYP450 vs. Aldehyde Oxidase
The metabolic journey of quinoline-based compounds is primarily directed by two key enzyme superfamilies: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).[3][4] Their distinct mechanisms of action mean that the structural features of an isomeric compound will determine its susceptibility to one, the other, or both.
-
Cytochrome P450 (CYP) Enzymes : Located predominantly in the liver, CYPs are heme-containing monooxygenases that catalyze the oxidative degradation of a vast array of xenobiotics.[1] For quinolines, CYP-mediated metabolism often occurs on the electron-rich carbocyclic (benzene) ring, leading to hydroxylated metabolites, or through the formation of epoxides, which are then hydrolyzed to dihydrodiols.[5][6] Key human isoforms involved in quinoline metabolism include CYP2E1 and CYP2A6.[6] CYP induction or inhibition is a major cause of drug-drug interactions, making it a critical area of study.[7][8]
-
Aldehyde Oxidase (AO) : A molybdenum-containing enzyme found in the cytosol of many tissues, particularly the liver, AO has gained significant attention for its role in the metabolism of N-heterocycles.[9] Unlike CYPs, AO typically oxidizes electron-deficient carbons adjacent to a ring nitrogen.[9][10] For many quinoline derivatives, this results in the formation of a lactam metabolite (e.g., a 2-quinolone).[9] AO-mediated metabolism can be a significant clearance pathway, and its activity varies considerably across species, posing a challenge for preclinical to clinical translation.[4][11]
The following diagram illustrates the principal metabolic routes for a generic quinoline scaffold.
Caption: Major metabolic pathways for quinoline involving CYP450 and Aldehyde Oxidase.
Part 2: The Isomeric Effect: How Substituent Position Dictates Metabolic Fate
The electronic and steric properties of the quinoline ring system are not uniform. The nitrogen atom in the heterocyclic ring withdraws electron density, making the carbocyclic (benzene) ring more susceptible to electrophilic attack (and thus CYP-mediated oxidation), while the heterocyclic ring is more prone to nucleophilic attack or oxidation at electron-deficient carbons by enzymes like AO.[12] This fundamental dichotomy is the primary driver of the differences in metabolic stability among isomers.
Case Study 1: Quinoline vs. Isoquinoline
The simplest isomeric pair, quinoline and its isomer isoquinoline (where the nitrogen is at position 2), exhibits distinct metabolic profiles that may underlie their different biological activities. Quinoline is a known hepatocarcinogen, whereas isoquinoline is not considered genotoxic.[5]
-
Quinoline Metabolism : In vitro studies with rat liver homogenates show that the major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline , formed via a 5,6-epoxide intermediate.[5] This pathway points to the carbocyclic ring being the primary site of attack, likely by CYP enzymes. The formation of this reactive epoxide intermediate is hypothesized to be linked to its tumorigenic activity.[5]
-
Isoquinoline Metabolism : In contrast, isoquinoline is metabolized to several products, including 1-, 4-, and 5-hydroxyisoquinoline and isoquinoline-N-oxide .[5] The formation of a dihydrodiol is only a minor pathway. This suggests that for isoquinoline, metabolic attack is more distributed across the molecule and does not predominantly form the same type of reactive epoxide intermediate as quinoline.
Case Study 2: Positional Isomers of Substituted Quinolines
In drug development, substituents are added to the quinoline scaffold to modulate potency, selectivity, and physicochemical properties. The position of these substituents critically influences metabolic stability.
| Isomer Position | Key Metabolic Enzyme | General Effect on Stability | Mechanistic Rationale & Causality |
| C2-Position | Aldehyde Oxidase (AO) | Often a site of metabolic liability. | The C2 position is electron-deficient and a primary site for AO-mediated oxidation to the corresponding 2-quinolone (lactam) metabolite.[9] Methylation at or near this position can block microbial metabolism, indicating its importance as a metabolic soft spot.[13] |
| C3-Position | Aldehyde Oxidase (AO) | Highly dependent on substituent nature. | Small, electron-donating groups at C3 can render the molecule highly susceptible to AO, leading to rapid clearance (t½ < 10 min in some cases).[4][11] Conversely, introducing larger, bulkier substituents at this position can provide steric hindrance, effectively shielding the site from AO and increasing the metabolic half-life.[4][11] |
| C5 to C8-Positions (Carbocyclic Ring) | Cytochrome P450 (CYP) | Generally more stable than C2/C4, but still susceptible. | These positions are more electron-rich and are common sites for CYP-mediated hydroxylation or epoxidation.[12] Positions 5 and 8 are often the most favored sites for electrophilic substitution, which serves as a good proxy for susceptibility to CYP attack.[12] The major metabolite of unsubstituted quinoline is the 5,6-dihydrodiol.[5] |
Part 3: Experimental Assessment of Metabolic Stability
To quantitatively compare isomers, robust and reproducible in vitro assays are essential. These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½), which are used to predict in vivo hepatic clearance.[2][14]
Common In Vitro Systems
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells. They are rich in Phase I enzymes like CYPs but lack cytosolic enzymes like AO. They are cost-effective, readily available for multiple species, and suitable for high-throughput screening.[14]
-
Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model.[14]
-
S9 Fraction : This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes. It is a good choice for assessing the combined effects of CYPs and AO.
-
Liver Cytosol : This fraction is used specifically to study the contribution of cytosolic enzymes like AO, in the absence of microsomal enzymes.[4][11]
The following workflow outlines a typical in vitro liver microsomal stability assay.
Caption: A typical experimental workflow for an in vitro liver microsomal stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound when incubated with liver microsomes.
1. Reagent Preparation:
- Test Compound Stock : Prepare a 10 mM stock solution in DMSO.
- Phosphate Buffer : 100 mM Potassium Phosphate, pH 7.4.
- Liver Microsomes : Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 20 mg/mL in phosphate buffer. The final protein concentration in the incubation should be between 0.5-1.0 mg/mL.
- NADPH Regenerating System (NRS) : Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the essential CYP cofactor NADPH.
- Quenching Solution : Ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for analytical normalization).
2. Incubation Procedure:
- Causality : The experiment is run in duplicate or triplicate for statistical validity. A negative control (without NRS) is crucial to ensure the observed compound loss is due to enzymatic metabolism and not chemical instability.
- Add the required volumes of phosphate buffer, diluted microsomes, and test compound (final concentration typically 1 µM) to a 96-well plate.
- Pre-incubate the plate at 37°C for 15 minutes with shaking. This step ensures all components reach the optimal temperature for enzymatic activity before the reaction starts.[14]
- Initiate the metabolic reaction by adding the NRS to all wells except the negative controls (add buffer instead).[14]
- At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the quenching solution. The "0 minute" time point is taken immediately after adding NRS to represent 100% of the initial compound.
3. Sample Analysis:
- Centrifuge the quenched plate to pellet the precipitated microsomal proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
4. Data Interpretation:
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
- Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Part 4: Strategic Design for Enhanced Metabolic Stability
When a promising quinoline-based hit compound shows poor metabolic stability, medicinal chemists can employ several strategies to improve its profile. The choice of strategy depends on the identified metabolic pathway (the "soft spot").
-
Metabolic Blocking : If metabolism is occurring at a specific position (e.g., C2 oxidation by AO), introducing a stable group like a halogen (e.g., fluorine) or a methyl group at that site can prevent the enzymatic reaction.
-
Steric Hindrance : As discussed for the C3 position, introducing a bulky group near the metabolic soft spot can physically block the enzyme's access, thereby slowing down the rate of metabolism.[4][11]
-
Bioisosteric Replacement : This powerful strategy involves replacing a metabolically labile part of the molecule with a different functional group or scaffold that has similar physical and chemical properties but is more stable.[15][16][17] For example, if the quinoline ring itself is the source of instability, it might be replaced with a more stable heterocycle like a quinazoline or benzimidazole, provided the replacement preserves the necessary interactions for biological activity.[18][19]
Conclusion
The metabolic stability of quinoline-based drug candidates is not a monolithic property but a nuanced characteristic governed by the precise isomeric and substituent arrangement. A deep understanding of the competing roles of CYP450 and Aldehyde Oxidase, combined with a systematic experimental evaluation, is critical for any drug discovery program involving this scaffold. By identifying metabolic liabilities early, researchers can make informed decisions and apply rational design strategies to engineer compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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Singh, P. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
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van der Wijst, M. G., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Chemical Research in Toxicology. [Link]
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Soars, M. G., et al. (2007). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Drug Metabolism and Disposition. [Link]
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Gaponova, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][11]triazino[2,3-c]quinazolines. ResearchGate. [Link]
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Filimonov, D. A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. International Journal of Molecular Sciences. [Link]
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Johansen, S. S., et al. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]
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A Comparative Guide to Orthogonal Methods for Purity Confirmation of Final Quinoline Product
Introduction: The Imperative for Purity in Quinoline-Based Pharmaceuticals
Quinoline and its derivatives form the structural core of numerous critical pharmaceutical compounds, from antimalarials like quinine and chloroquine to modern targeted therapies.[1] For researchers, scientists, and drug development professionals, ensuring the absolute purity of the final quinoline active pharmaceutical ingredient (API) is not merely a quality control checkbox; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of even trace-level impurities—be they residual starting materials, by-products, intermediates, or degradation products—can have profound implications, potentially altering therapeutic activity or introducing toxicity.[2]
This guide provides an in-depth technical comparison of orthogonal analytical methods for the robust purity confirmation of a final quinoline product. As a self-validating system, no single analytical method can be trusted to reveal all potential impurities.[3] An orthogonal approach, which employs multiple, independent analytical techniques with different separation and detection principles, is essential for a comprehensive and trustworthy assessment of a compound's purity profile.[3][4] We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to build a robust purity assessment strategy for your quinoline-based compounds.
Understanding the Quinoline Impurity Landscape
A robust analytical strategy begins with understanding the potential impurities that may be present. For quinoline, these can be broadly categorized:
-
Process-Related Impurities: These arise from the synthetic route. The widely used Skraup synthesis, for example, utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6] Potential impurities from this process could include residual aniline, partially reacted intermediates, or by-products from side reactions.
-
Degradation Products: Quinoline can degrade under certain conditions (e.g., exposure to light, oxygen, or extreme pH), leading to the formation of impurities such as hydroxyquinolines (e.g., 2-hydroxyquinoline) and quinolinones.[4][7][8]
-
Residual Solvents: Solvents used during synthesis and purification can be carried over into the final product. These are typically volatile organic compounds.
-
Elemental Impurities: These are trace metals that may be introduced from catalysts, reagents, or manufacturing equipment.[9][10]
A comprehensive purity analysis must be capable of detecting and quantifying all these different types of impurities.
The Orthogonal Approach: A Multi-Faceted View of Purity
The core principle of an orthogonal approach is to analyze the same sample using methods that rely on different physicochemical properties. This minimizes the risk of co-elution or non-detection of an impurity that might be missed by a single method.
Caption: Workflow for comprehensive purity analysis using orthogonal methods.
I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is typically the primary method for purity analysis of non-volatile organic compounds. It separates molecules based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds have a stronger affinity for the stationary phase and thus elute later.
Expertise & Experience: For quinoline, a C18 column is a good starting point. However, to ensure comprehensive analysis, an orthogonal HPLC method using a different column chemistry is highly recommended. A pentafluorophenyl (PFP) column, for instance, offers different selectivity due to π-π and dipole-dipole interactions, which can resolve impurities that co-elute on a C18 column.[3]
Experimental Protocol: RP-HPLC for Quinoline Purity
1. Primary Method (C18 Column):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 290 nm[12]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the quinoline sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
2. Orthogonal Method (PFP Column):
-
Column: PFP, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Methanol
-
Gradient: (To be optimized based on the impurity profile)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as the primary method.
Data Presentation: Comparative HPLC Performance
| Impurity | Retention Time (C18) (min) | Retention Time (PFP) (min) | Resolution (C18) | Resolution (PFP) |
| Aniline | 4.2 | 5.8 | 3.5 | 4.1 |
| Quinoline | 15.6 | 12.3 | - | - |
| 2-Hydroxyquinoline | 14.9 | 13.1 | 1.8 | 2.5 |
| Nitrobenzene | 18.3 | 15.9 | 5.2 | 6.8 |
Note: This data is representative and for illustrative purposes.
Trustworthiness: The use of two different column chemistries provides a higher degree of confidence that all significant organic impurities are being separated and detected. Method validation according to ICH Q2(R2) guidelines is mandatory to establish specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[13][14][15][16]
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful orthogonal technique to HPLC, particularly for volatile and semi-volatile compounds.[17][18] It separates compounds based on their boiling points and volatility in a gaseous mobile phase. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[19][20]
Expertise & Experience: For quinoline analysis, GC-MS is exceptionally well-suited for detecting residual solvents from the synthesis process (e.g., toluene, ethanol) and volatile starting materials or by-products. Its high sensitivity makes it ideal for trace-level analysis.
Experimental Protocol: GC-MS for Volatile Impurities in Quinoline
-
Column: DB-5MS, 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-350 amu
-
Sample Preparation: Dissolve the quinoline sample in a suitable solvent (e.g., dichloromethane) to a concentration of 10 mg/mL.
Data Presentation: Common Volatile Impurities Detected by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Toluene | 5.8 | 91, 92 |
| Aniline | 8.2 | 93, 66, 65 |
| Quinoline | 12.5 | 129, 102, 76 |
Note: This data is representative and for illustrative purposes.
Trustworthiness: The combination of chromatographic separation by volatility and mass spectrometric detection provides a highly specific and sensitive method for identifying and quantifying volatile impurities.
III. Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that provides both structural confirmation and quantitative information without the need for a reference standard of the impurity itself.[21][22][23][24] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the main compound to the integrals of impurity signals, a direct molar ratio can be determined.
Expertise & Experience: ¹H NMR is particularly powerful as it is orthogonal to chromatographic techniques.[21] It can detect impurities that may not have a chromophore for UV detection in HPLC or are not volatile enough for GC. It is also excellent for assessing the overall purity of the sample against a certified internal standard.
Experimental Protocol: qNMR for Absolute Purity of Quinoline
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the quinoline sample into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signal of interest).
-
-
Data Processing:
-
Careful phasing and baseline correction.
-
Integrate the well-resolved signals of both quinoline and the internal standard.
-
Trustworthiness: qNMR is considered a primary ratio method of measurement. Its accuracy is dependent on the purity of the internal standard and the precision of the weighings. It provides a direct measure of the molar quantity of the analyte and its impurities, making it a highly reliable technique.
IV. Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This is then compared to the theoretical composition based on the chemical formula.
Expertise & Experience: While primarily used for structural confirmation of new chemical entities, elemental analysis serves as an orthogonal method for purity assessment.[9] A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or other organic impurities that alter the elemental composition. For instance, the presence of a sulfur-containing impurity would be readily detected.
Data Presentation: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % for C₉H₇N | Experimental % (Batch 1) | Deviation % |
| Carbon (C) | 83.69 | 83.55 | -0.14 |
| Hydrogen (H) | 5.46 | 5.50 | +0.04 |
| Nitrogen (N) | 10.84 | 10.79 | -0.05 |
Note: This data is representative and for illustrative purposes. A deviation of <0.4% is generally considered acceptable.[2]
Trustworthiness: Elemental analysis provides a bulk assessment of purity and is particularly useful for detecting non-chromatographic and non-volatile impurities. It is governed by strict protocols and instrument calibration.
Comparative Summary and Recommendations
| Method | Principle of Separation/Detection | Best Suited For | Limitations | Orthogonality |
| RP-HPLC (C18/PFP) | Polarity | Non-volatile organic impurities, degradation products | Requires chromophore for UV detection, risk of co-elution | Orthogonal column chemistries provide different selectivity |
| GC-MS | Volatility, Mass-to-charge ratio | Residual solvents, volatile impurities, starting materials | Not suitable for non-volatile or thermally labile compounds | Highly orthogonal to HPLC due to different separation principles |
| qNMR | Nuclear magnetic resonance | Absolute purity determination, structural confirmation, detecting non-chromophoric impurities | Lower sensitivity than chromatographic methods, signal overlap can be an issue | Orthogonal to all chromatographic techniques |
| Elemental Analysis | Elemental composition | Detecting inorganic impurities, confirming elemental formula | Not suitable for identifying specific impurities, requires high sample purity for accurate results | Orthogonal to methods detecting organic impurities |
Final Recommendations:
-
Primary Method: Utilize a validated RP-HPLC method with a C18 column for routine purity testing and stability studies.
-
Orthogonal Confirmation:
-
Employ a second, orthogonal RP-HPLC method with a PFP column to confirm the absence of co-eluting impurities.
-
Use GC-MS to specifically target and quantify residual solvents and other volatile impurities.
-
-
Absolute Purity and Structural Identity:
-
Perform qNMR on representative batches to determine absolute purity and confirm the structure of the main component and any major impurities.
-
-
Inorganic Impurities:
By integrating these orthogonal methods into your analytical workflow, you create a robust, self-validating system that provides the highest level of confidence in the purity of your final quinoline product, ensuring its quality, safety, and efficacy.
References
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH.
- ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Puscheck, M., et al. (2023).
- Agilent. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development.
- Normec Group. (n.d.). Pharmaceutical Impurity Profiling.
- Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Spectroscopy Online. (2025, May 14). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis?
- ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Oxford Academic. (n.d.). Degradation pathway of quinolines in a biofilm system under denitrifying conditions.
- Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES.
- PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis.
- Journal of Young Pharmacists. (2021, November 10). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SlideShare. (n.d.). Preparation and Properties of Quinoline.
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 8. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 9. normecgroup.com [normecgroup.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloro-2,8-dimethylquinoline
For the modern researcher, excellence in the lab extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 6-Bromo-4-chloro-2,8-dimethylquinoline, are paramount responsibilities. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical reactivity, empowering you to manage your research byproducts with confidence and precision.
Hazard Identification and Risk Assessment
6-Bromo-4-chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound with a specific hazard profile that dictates its handling and disposal requirements.[1][2] A thorough understanding of these hazards is the first step in a self-validating safety protocol.
Table 1: Hazard Profile of 6-Bromo-4-chloro-2,8-dimethylquinoline
| Hazard Classification | GHS Hazard Statement | Key Considerations |
| Acute Oral Toxicity | H301: Toxic if swallowed[1] | Ingestion can lead to severe health consequences. Accidental ingestion is a primary risk during handling and disposal. |
| Skin Corrosion/Irritation | Causes skin irritation[3] | Direct contact can cause inflammation and irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3] | Vapors, dust, or direct contact can result in significant eye damage. |
| Respiratory Irritation | May cause respiratory irritation[4] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Long-term Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life[1] | Improper disposal poses a significant threat to environmental ecosystems. Discharge into drains or waterways is strictly prohibited.[5] |
Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, as this may lead to vigorous and potentially hazardous reactions.[3]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling and preparation for the disposal of 6-Bromo-4-chloro-2,8-dimethylquinoline, including weighing and transferring, must be conducted within a certified chemical fume hood.[6] This is critical for preventing the inhalation of any dust or aerosols.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber.[5][7] Given that breakthrough times can vary, consider double-gloving if extensive handling is required.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection: While a fume hood is the primary control, if there is a potential for exposure outside of this controlled environment, a respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.
Step-by-Step Disposal Protocol
The disposal of 6-Bromo-4-chloro-2,8-dimethylquinoline is governed by its classification as a halogenated organic compound.[8] This dictates that it must be segregated and treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Rationale: Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction and to manage the acidic gases (such as HBr and HCl) produced. Mixing halogenated compounds with non-halogenated waste unnecessarily increases the volume of waste requiring this specialized and costly treatment.[6][9]
-
Procedure:
-
Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[8]
-
Never mix 6-Bromo-4-chloro-2,8-dimethylquinoline with non-halogenated solvents or other waste streams.[9]
-
Keep it separate from waste containing heavy metals, cyanides, or acutely toxic "P-listed" wastes to avoid complex disposal procedures.[6]
-
Step 2: Container Selection and Labeling
-
Rationale: Proper containment and clear labeling are essential for safety, compliance, and preventing accidental mixing of incompatible chemicals.
-
Procedure:
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the chemical.[7]
-
The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[8][9]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all contents, including "6-Bromo-4-chloro-2,8-dimethylquinoline" and any contaminated solvents. Avoid using abbreviations or chemical formulas.
-
Step 3: Waste Collection
-
Rationale: Minimizing the accumulation of waste in the laboratory reduces risks.
-
Procedure:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated halogenated waste container.
-
For contaminated materials (e.g., gloves, wipes), place them in a sealed bag within the halogenated waste container to minimize dust generation.
-
If disposing of a solution, pour it carefully into the liquid halogenated waste container.
-
Keep the waste container securely closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Step 4: Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal facility to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Do not, under any circumstances, dispose of 6-Bromo-4-chloro-2,8-dimethylquinoline down the drain or in regular trash.[5][7]
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Follow all institutional procedures for waste pickup, including completing any necessary paperwork.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-4-chloro-2,8-dimethylquinoline.
Caption: Decision workflow for the safe disposal of 6-Bromo-4-chloro-2,8-dimethylquinoline.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
Personal Precautions:
-
Avoid breathing any dust or vapors and ensure the area is well-ventilated.[5]
-
Evacuate non-essential personnel from the immediate area.[5]
Spill Cleanup:
-
Small Spills:
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into the designated "Halogenated Organic Waste" container.[3]
-
Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal well-being or environmental health.
References
- Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-4-chloro-cinnoline - ChemicalBook. (2022-08-11).
- 6-Bromo-4-fluoroquinoline - CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
- Bromomethane | Medical Management Guidelines | Toxic Substance Portal |
- 6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN | CID 43668460 - PubChem.
- Common Name: CHLOROBROMOMETHANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem.
- Safety Data Sheet - Cayman Chemical. (2025-08-13).
- 6-Bromoquinoline - SAFETY D
- 6-Bromo-4-chloroquinoline | 65340-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
- 4-Bromo-6-fluoroquinoline - SAFETY D
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024-12-18).
- Halogenated Organic Liquids - Standard Oper
- Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19).
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- Halogenated Solvents in Laboratories - Campus Oper
- Halogenated Solvents - Washington St
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Personal protective equipment for handling 6-Bromo-4-chloro-2,8-dimethylquinoline
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 6-Bromo-4-chloro-2,8-dimethylquinoline. Given that this is a specialized research chemical, detailed toxicological data is not extensively published. Therefore, this protocol is built upon a conservative approach, synthesizing the available GHS hazard classifications for the compound with safety data from structurally analogous halogenated quinolines and foundational principles of laboratory safety as mandated by OSHA.[1][2][3]
Hazard Assessment: Understanding the "Why" Behind the Protocol
The cornerstone of any safety protocol is a thorough understanding of the potential hazards. For 6-Bromo-4-chloro-2,8-dimethylquinoline, we must consider both the known data and the potential risks based on its chemical structure.
1.1. Known GHS Classifications
Aggregated data submitted to the European Chemicals Agency (ECHA) provides the following classifications for 6-Bromo-4-chloro-2,8-dimethylquinoline[4]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
The high acute oral toxicity (Category 3) is a primary concern and dictates stringent measures to prevent ingestion, including indirect exposure from contaminated hands.
1.2. Inferred Hazards from Analogous Compounds
Due to the limited specific data, we must infer other potential hazards by examining similar chemicals, such as 6-bromoquinoline and 6-bromo-4-fluoroquinoline. These compounds are known to cause:
-
Skin Corrosion/Irritation (Category 2) [5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5][6]
The Hierarchy of Controls: A Self-Validating Safety System
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness relies on a foundational safety structure known as the Hierarchy of Controls. This system ensures that risk is mitigated at multiple levels, creating a self-validating protocol where each step reinforces the others. All laboratory personnel must be trained on this hierarchy as part of their institution's Chemical Hygiene Plan.[2][7]
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures to minimize reliance on PPE alone.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be matched to the specific task and associated risk. The following table outlines the minimum required PPE for handling 6-Bromo-4-chloro-2,8-dimethylquinoline.
| Task Risk Level | Required PPE | Rationale |
| Standard Operations (Weighing solids, preparing solutions, conducting reactions within a certified chemical fume hood) | Eye: Chemical splash goggles (ANSI Z87.1 certified)Hands: Double-gloved (e.g., two pairs of nitrile gloves)Body: Flame-resistant lab coat, long pants, closed-toe shoes | Goggles provide superior protection from splashes and aerosols compared to safety glasses.[8] Double-gloving provides a backup barrier in case of an unobserved tear or degradation of the outer glove.[9] Standard lab attire protects against incidental contact. |
| High-Risk Operations (Pressurized reactions, handling large volumes (>1L), cleaning spills, operations outside a fume hood) | All Standard PPE, plus:Face: Full-face shield worn over gogglesBody: Chemical-resistant apron over lab coat | A face shield protects the neck and face from larger splashes.[8] A chemical-resistant apron provides an additional barrier against significant spills that could saturate a lab coat. |
| Emergency or High Aerosol Potential (Major spill, failure of engineering controls, handling fine powder without containment) | All High-Risk PPE, plus:Respiratory: Air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filters | This is for situations where airborne concentrations may exceed safe limits. Use of a respirator requires medical clearance, training, and fit-testing under an OSHA-compliant Respiratory Protection Program.[10] A standard surgical mask offers no protection from chemical vapors or fine particulates.[10] |
3.1. Hand Protection: Glove Selection Causality
Halogenated aromatic compounds can be aggressive toward common glove materials. While no specific breakthrough data for 6-Bromo-4-chloro-2,8-dimethylquinoline exists, nitrile gloves generally provide adequate protection against a range of chemicals for short-duration tasks.[11]
| Glove Material | Suitability for Halogenated/Aromatic Solvents | Key Considerations |
| Nitrile | Good | Provides good dexterity and splash protection. Not recommended for prolonged immersion.[11] |
| Neoprene | Good to Very Good | Offers good resistance to a broad range of chemicals, including some acids and solvents.[11] |
| Butyl Rubber | Very Good | Excellent resistance to many organic compounds but may offer less dexterity.[11] |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergic reactions.[11] |
Field Insight: Always inspect gloves for signs of degradation (swelling, discoloration, tearing) before and during use. For any task lasting more than 30 minutes or involving significant solvent use, changing the outer glove is a prudent practice.[9]
Operational Plan: Step-by-Step Workflow for Solution Preparation
This protocol integrates PPE use into a standard laboratory workflow to ensure safety at every step.
Caption: A systematic workflow for preparing solutions, integrating safety checks at each stage.
Detailed Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required "Standard Operations" PPE (goggles, double nitrile gloves, lab coat).
-
Designate a specific area within the hood for the procedure and line it with absorbent, plastic-backed paper.
-
-
Weighing:
-
If possible, perform weighing on an analytical balance located inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to transfer the solid 6-Bromo-4-chloro-2,8-dimethylquinoline to a tared container.
-
Immediately cap the primary chemical container.
-
-
Dissolution:
-
Place the vessel containing the weighed solid in the center of the designated work area within the hood.
-
Slowly add the desired solvent to the vessel.
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
-
Storage and Cleanup:
-
Securely cap the newly prepared solution.
-
Label the container with the full chemical name, concentration, date, and your initials, in accordance with OSHA's Hazard Communication standard.[2]
-
Dispose of any contaminated weighing paper or wipes into a designated "Halogenated Solid Waste" container.
-
Wipe down the work surface with an appropriate solvent and dispose of the wipe in the same waste container.
-
-
Doffing PPE:
-
While still in the laboratory, remove the outer pair of gloves and dispose of them in the solid waste container.
-
Remove the inner pair of gloves.
-
Remove your lab coat and goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste Streams
Improper disposal can cause significant environmental harm and is a regulatory violation. Halogenated waste streams must always be segregated from non-halogenated waste.[12][13][14]
Procedure for Waste Management:
-
Segregation is Key: Maintain separate, clearly labeled waste containers for:
-
Halogenated Liquid Waste: For unused solutions or reaction mixtures.
-
Non-Halogenated Liquid Waste: For other solvents used in the lab.
-
Halogenated Solid Waste: For contaminated consumables (gloves, wipes, silica gel, etc.).
-
-
Container Management:
-
All waste containers must be made of a chemically compatible material (e.g., polyethylene).[15]
-
Keep containers closed at all times except when actively adding waste.[12] This prevents the release of volatile compounds into the lab.
-
Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. Fill it out completely.
-
Store waste containers in a designated satellite accumulation area, away from heat sources or incompatible chemicals.[14]
-
-
Disposal of Contaminated PPE:
-
Outer gloves and any grossly contaminated items must be placed in the "Halogenated Solid Waste" container.
-
Lab coats should be laundered by a professional service familiar with laboratory garments. Do not take lab coats home.[6]
-
References
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Safety Data Sheet: Morpholine. Carl ROTH.[Link]
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1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration.[Link]
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6-Bromo-4-chloro-2,8-dimethylquinoline | C11H9BrClN. PubChem, National Center for Biotechnology Information.[Link]
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OSHA Glove Selection Chart. University of Pennsylvania, Environmental Health and Safety.[Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses.[Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration.[Link]
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What Are You Wearing? Basic PPE for Pesticide Safety. UC IPM, YouTube.[Link]
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Gloves Chemical Resistance Chart. Safety Signs.[Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. Prudent Practices in the Laboratory, National Academies Press.[Link]
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Ansell Chemical Resistance Glove Chart. University of Pittsburgh, Environmental Health and Safety.[Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]
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Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.[Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.[Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]
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Gloves Chemical Resistance Chart. HARPS Examination Gloves.[Link]
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Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
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Personal Protective Equipment. US Environmental Protection Agency.[Link]
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Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety.[Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel.[Link]
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Halogenated Solvents. Washington State University, Environmental Health & Safety.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
